Product packaging for Zinc(Cat. No.:CAS No. 15176-26-8)

Zinc

Cat. No.: B10761298
CAS No.: 15176-26-8
M. Wt: 65.4 g/mol
InChI Key: HCHKCACWOHOZIP-UHFFFAOYSA-N
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Description

Zinc is an essential transition metal with critical roles in a vast array of biological and chemical processes, making it an indispensable reagent in research laboratories. Its primary research value stems from its function as a structural and catalytic cofactor for over 300 enzymes, including those involved in nucleic acid metabolism, cell division, and antioxidant defense. Researchers utilize this compound salts and complexes to study metalloenzyme function, gene expression regulation through this compound finger proteins, and programmed cell death (apoptosis). In cell culture, it is a vital component of serum-free media formulations. Beyond biochemistry, this compound is widely employed in catalytic reactions, such as organic synthesis (e.g., the Reformatsky reaction), and as a powerful reducing agent. Its mechanism of action is predominantly based on its Lewis acidity and its ability to readily adopt a +2 oxidation state, facilitating electron transfer and stabilizing protein structures. This high-purity this compound reagent is designed for investigators exploring immunology, neurobiology, developmental biology, and catalysis, providing a reliable and foundational material for groundbreaking scientific inquiry. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Zn B10761298 Zinc CAS No. 15176-26-8

Properties

IUPAC Name

zinc
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InChI

InChI=1S/Zn
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InChI Key

HCHKCACWOHOZIP-UHFFFAOYSA-N
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Canonical SMILES

[Zn]
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Molecular Formula

Zn
Record name ZINC DUST
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DSSTOX Substance ID

DTXSID7035012, DTXSID101316732, DTXSID201316735
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Molecular Weight

65.4 g/mol
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Physical Description

Zinc ashes appears as a grayish colored powder. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Insoluble in water. Used in paints, bleaches and to make other chemicals., Zinc dust appears as a grayish powder. Insoluble in water. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Used in paints, bleaches and to make other chemicals., Dry Powder; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Gray powder; [CAMEO], GREY-TO-BLUE POWDER.
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Record name ZINC DUST
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Record name ZINC POWDER (pyrophoric)
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Boiling Point

907 °C
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Solubility

Soluble in acids and alkalies; insoluble in water, Solubility in water: reaction
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Density

7.133 g/cu cm at 25 °C; 6.830 g/cu cm at 419.5 °C (solid); 6.620 g/cu cm at 419.5 °C (liquid); 6.250 g/cu cm at 800 °C, 7.1 g/cm³
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Vapor Pressure

1.47X10-6 Pa (1.10X10-8 mm Hg) at 400 K (127 °C); 0.653 Pa (4.9X10-3 mm Hg) at 600 K (327 °C)
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Impurities

The effect of small amt of common impurities is to incr corrosion resistance to solutions, but not in the atmosphere ... Brittleness /of ordinary zinc/ is thought to be assoc with impurities such as tin., Lead contaminates special high grade zinc at 0.003%; high grade zinc at 0.07%; intermediate grade at 0.2%; brass special at 0.6%; prime western at 1.6%, Iron contaminates special high grade zinc at 0.003%; high grade at 0.02%; intermediate at 0.03%; brass special at 0.03%; prime western at 0.08%, Cadmium contaminates special high grade zinc at 0.003%; high grade at 0.03%; intermediate grade at 0.4%; brass special at 0.5%, For more Impurities (Complete) data for ZINC, ELEMENTAL (6 total), please visit the HSDB record page.
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Color/Form

Bluish-white, lustrous metal; distorted hexagonal close-packed structure; when heated to 100-150 °C becomes malleable, at 210 °C becomes brittle and pulverizable, Brittle at ordinary temperatures

CAS No.

7440-66-6, 14018-82-7, 15176-26-8, 19229-95-9
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Melting Point

787 °F, 419.53 °C, 419 °C
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Foundational & Exploratory

A Technical Guide to Zinc Signaling Pathways in Neuronal Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of zinc as a signaling molecule in the intricate processes of neuronal development. This compound, an essential trace element, is crucial for proper neurogenesis, neuronal differentiation, and synaptogenesis. Dysregulation of this compound homeostasis is implicated in various neurological disorders, making the study of its signaling pathways a critical area of research for therapeutic development. This document provides a comprehensive overview of the core this compound signaling pathways, detailed experimental protocols for their investigation, and quantitative data to support the methodologies.

Core this compound Signaling Pathways in Neuronal Development

This compound homeostasis in neurons is tightly regulated by a complex interplay of transporters, binding proteins, and sensors. Labile this compound (Zn2+) acts as a second messenger, initiating signaling cascades that influence gene expression and cellular processes fundamental to neuronal development.

This compound Homeostasis and Transport

The intracellular concentration of labile this compound is maintained at subnanomolar levels, while total neuronal this compound concentrations can range from 6 to 95 µg/g.[1][2] This steep gradient is managed by two main families of this compound transporters:

  • ZIP (Zrt- and Irt-like Protein) Transporters (SLC39A family): These transporters facilitate this compound influx into the cytoplasm from the extracellular space or intracellular organelles.[1]

  • ZnT (this compound Transporter) Transporters (SLC30A family): These transporters lower cytosolic this compound levels by promoting its efflux out of the cell or into intracellular compartments like synaptic vesicles and mitochondria.[1][3]

Metallothioneins (MTs) are cysteine-rich proteins that buffer intracellular this compound, releasing it in response to specific signals. The expression of these transporters and MTs is, in part, regulated by the Metal-responsive Transcription Factor-1 (MTF1), which senses intracellular this compound levels and modulates gene expression accordingly.[4]

Key Signaling Pathways Activated by this compound

Once released into the cytoplasm or the synaptic cleft, this compound can modulate a variety of signaling pathways critical for neuronal development:

  • GPR39/Metabotropic this compound Receptor (mZnR) Pathway: GPR39 is a G-protein coupled receptor that is activated by this compound.[4] This activation triggers a Gq-protein-mediated cascade, leading to the release of intracellular calcium (Ca2+) stores and subsequent activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways.[4]

  • Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway: this compound can activate the MAPK/ERK pathway, a crucial regulator of cell proliferation, differentiation, and survival.[4] This activation can occur through various mechanisms, including the stimulation of receptor tyrosine kinases and the GPR39 pathway. Activated ERK1/2 can then phosphorylate a host of downstream targets, including transcription factors that regulate the expression of genes involved in neuronal differentiation.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical signaling cascade activated by this compound that promotes cell survival and growth. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation by this compound can inhibit apoptosis and promote the expression of genes necessary for neuronal maturation.

  • Modulation of Neurotransmitter Receptors: Synaptically released this compound can allosterically modulate the activity of key neurotransmitter receptors, including N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs).[1][4] This modulation plays a vital role in synaptic plasticity and the refinement of neural circuits during development.

Below are diagrams illustrating these core signaling pathways.

Zinc_Homeostasis cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_organelles Organelles Extracellular Zn2+ Extracellular Zn2+ ZIP ZIP Transporter Extracellular Zn2+->ZIP Influx Cytosolic Zn2+ Cytosolic Zn2+ MT Metallothionein Cytosolic Zn2+->MT Buffering MTF1 MTF1 Cytosolic Zn2+->MTF1 Activation ZnT1 ZnT1 Cytosolic Zn2+->ZnT1 Efflux ZnT3 ZnT3 Cytosolic Zn2+->ZnT3 Sequestration MTF1->MT Upregulates MTF1->ZnT1 Upregulates Vesicular Zn2+ Vesicular Zn2+ Mitochondrial Zn2+ Mitochondrial Zn2+ ZIP->Cytosolic Zn2+ ZnT1->Extracellular Zn2+ ZnT3->Vesicular Zn2+

Diagram 1: Cellular this compound Homeostasis in Neurons.

Zinc_Signaling_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway Extracellular Zn2+ Extracellular Zn2+ GPR39 GPR39 (mZnR) Extracellular Zn2+->GPR39 Gq Gq GPR39->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release (from ER) IP3->Ca_release Ras Ras Ca_release->Ras Activates PI3K PI3K Ca_release->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., CREB, Elk-1) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Gene_Expression Gene Expression (Neuronal Differentiation, Survival, Proliferation) Transcription->Gene_Expression

Diagram 2: Major this compound-Activated Signaling Pathways.

Quantitative Data on this compound's Role in Neuronal Development

The following tables summarize key quantitative data from studies investigating the effects of this compound on neuronal cells.

Table 1: this compound Concentrations and Their Effects on Neuronal Cells

ParameterThis compound ConcentrationCell TypeEffectReference
Neurite Outgrowth 10 µM ZnCl₂Adipose-Derived Mesenchymal Stem CellsPromoted neurite outgrowth and expression of the neuronal marker TUJ-1.[5]
Cell Viability 100 µM this compoundNeuroblastoma (N2alpha) cellsSignificant reduction in cell viability after 4 hours.
Neuronal Death 300 µM Zn²⁺Murine cortical cell culturesWidespread neuronal death over 24 hours when co-applied with kainate or high K⁺.
Akt Phosphorylation 10 µM ZnCl₂ (with 4 µM pyrithione)Cardiac H9c2 cellsMarked enhancement of Akt phosphorylation at Ser⁴⁷³.[6]
ERK1/2 Phosphorylation 40 µM Zn²⁺HeLa cellsActivation of ERK phosphorylation.

Table 2: this compound-Sensitive Fluorescent Indicators

IndicatorKd for Zn2+Excitation (nm)Emission (nm)Typical Loading Concentration
FluoZin-3 ~15 nM4945161-5 µM (AM ester)
Newport Green DCF ~1 µM5055355 µM
Mag-fura-5 ~20 nM335/375 (ratio)510Not specified

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling in neuronal development.

Measurement of Intracellular this compound using FluoZin-3 AM

This protocol describes the use of the fluorescent indicator FluoZin-3 acetoxymethyl (AM) ester to measure changes in intracellular labile this compound concentrations in cultured neurons.

Materials:

  • Cultured neuronal cells on glass-bottom dishes or 96-well plates

  • FluoZin-3 AM (Thermo Fisher Scientific, F24195)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • This compound solutions (e.g., ZnCl₂)

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN, a this compound chelator)

  • Fluorescence microscope or plate reader with appropriate filters (Excitation: ~494 nm, Emission: ~516 nm)

Procedure:

  • Prepare FluoZin-3 AM Loading Solution:

    • Prepare a 1-5 mM stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO.

    • For a final loading concentration of 1-5 µM, dilute the stock solution in HBSS.

    • To aid in dispersing the AM ester in the aqueous loading buffer, mix the FluoZin-3 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting into the final volume of HBSS. The final concentration of Pluronic F-127 should be around 0.02%.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm HBSS.

    • Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Fluorescence Imaging/Measurement:

    • Mount the dish on the microscope stage or place the plate in the plate reader.

    • Acquire a baseline fluorescence image or reading.

    • To measure this compound influx, add the desired concentration of this compound to the cells and record the change in fluorescence over time.

    • To confirm that the fluorescence signal is specific to this compound, add TPEN (e.g., 10 µM) at the end of the experiment to chelate intracellular this compound and observe the decrease in fluorescence.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time. The fluorescence intensity is proportional to the intracellular labile this compound concentration.

    • For ratiometric analysis, if using a ratiometric indicator, calculate the ratio of fluorescence intensities at two different excitation or emission wavelengths.

FluoZin3_Workflow Start Start: Cultured Neurons Prepare_Dye Prepare FluoZin-3 AM Loading Solution (1-5 µM) Start->Prepare_Dye Load_Cells Load Cells with Dye (30-60 min at 37°C) Prepare_Dye->Load_Cells Wash_Cells Wash Cells with HBSS (2 times) Load_Cells->Wash_Cells Deesterify De-esterification (30 min at 37°C) Wash_Cells->Deesterify Acquire_Baseline Acquire Baseline Fluorescence Deesterify->Acquire_Baseline Treat_Cells Treat with this compound Solution Acquire_Baseline->Treat_Cells Record_Fluorescence Record Fluorescence Change (Time-lapse imaging or plate reader) Treat_Cells->Record_Fluorescence Add_TPEN Add TPEN (this compound Chelator) Record_Fluorescence->Add_TPEN Record_Quenching Record Fluorescence Quenching Add_TPEN->Record_Quenching Analyze_Data Analyze Fluorescence Data Record_Quenching->Analyze_Data ZnT3_KO_Workflow Start Start: ZnT3 KO and WT Mice BrdU_Injection BrdU Injection (Label Proliferating Cells) Start->BrdU_Injection Behavior Behavioral Testing (e.g., Morris Water Maze) Start->Behavior Time_Lapse Time Lapse (e.g., 1 day or 4 weeks) BrdU_Injection->Time_Lapse Tissue_Harvest Perfuse and Harvest Brains Time_Lapse->Tissue_Harvest Sectioning Brain Sectioning Tissue_Harvest->Sectioning Staining Immunohistochemistry (BrdU, DCX, NeuN) Sectioning->Staining Imaging Microscopy and Imaging Staining->Imaging Quantification Stereological Quantification of Labeled Cells Imaging->Quantification Analysis Data Analysis and Comparison (KO vs. WT) Quantification->Analysis Behavior->Analysis

References

A Comprehensive Technical Guide to Zinc Finger Transcription Factors: From Discovery to Therapeutic Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc finger transcription factors represent one of the most abundant and functionally diverse classes of regulatory proteins in eukaryotes. First discovered in 1985, their unique modular structure, centered around a this compound ion, has enabled their adaptation for a vast array of biological roles, from gene regulation to genome editing. This technical guide provides an in-depth exploration of the discovery, structure, and function of this compound finger proteins. It further details key experimental protocols for their study and presents quantitative data to illustrate their prevalence and significance. Finally, it visualizes critical concepts and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The Discovery of a Novel DNA-Binding Motif

The journey into the world of this compound finger proteins began in 1985 in the laboratory of Sir Aaron Klug.[1][2][3] While studying the transcription of RNA in the African clawed frog, Xenopus laevis, Klug's team investigated the interaction between Transcription Factor IIIA (TFIIIA) and the 5S RNA gene.[1][4][5] They observed that the binding strength of TFIIIA was dependent on the presence of this compound ions.[5][6] Further analysis of the TFIIIA amino acid sequence revealed nine tandemly repeated sequences of about 30 amino acids each.[6] Each repeat contained two invariant pairs of cysteine and histidine residues, which they hypothesized coordinated a this compound ion to form a compact, DNA-binding domain that resembled a finger.[1][4][6] This groundbreaking discovery not only unveiled a new protein fold but also a novel principle of DNA recognition.[1][2] Unlike many other DNA-binding proteins that recognize palindromic sequences as dimers, this compound fingers could be linked linearly to recognize longer, asymmetric DNA sequences.[2][4]

Subsequent research, including the determination of the crystal structure of this compound finger-DNA complexes in the early 1990s, confirmed this modular structure and elucidated the mechanism of DNA binding.[6] It was soon realized that this "this compound finger" motif was not an isolated discovery but a fundamental component of a vast family of proteins.

Structure and Classification of this compound Finger Domains

This compound finger domains are relatively small protein motifs, typically 25-30 amino acids in length, whose structure is stabilized by the coordination of one or more this compound ions.[7] This coordination allows for a stable scaffold that can present a variety of amino acid side chains for interaction with DNA, RNA, proteins, or other molecules.[6][8] While numerous classes of this compound fingers exist, they are broadly categorized based on the identity and arrangement of the this compound-coordinating residues.

The most well-characterized class is the Cys2His2 (C2H2) this compound finger, the type originally discovered in TFIIIA.[6][7] These domains adopt a conserved ββα fold, with two cysteine residues from the β-sheet and two histidine residues from the α-helix coordinating a single this compound ion.[6][7][9] The α-helix typically fits into the major groove of the DNA, where specific amino acid residues make contact with the DNA bases, allowing for sequence-specific recognition.[7][10]

Other major classes of this compound fingers include:

  • Cys4 this compound fingers: These coordinate a this compound ion with four cysteine residues and are often found in nuclear hormone receptors.[11]

  • Cys6 this compound fingers: These domains, found in proteins like the yeast transcription factor GAL4, bind two this compound ions.

  • Gag knuckles (Cys2HisCys): These have a different fold and are often involved in RNA binding.[12]

The modular nature of this compound fingers, particularly the C2H2 class, allows for a "mix-and-match" approach to DNA binding. By combining different this compound finger domains in tandem, proteins can be engineered to recognize a wide variety of specific DNA sequences.[2][4]

Biological Functions and Significance

This compound finger proteins are involved in a vast and diverse array of cellular processes, reflecting their versatile interaction capabilities.[6][13][14] Their primary and most studied function is as transcription factors, where they regulate gene expression by binding to specific DNA sequences in promoter and enhancer regions.[15][16]

Beyond transcriptional regulation, this compound finger proteins are implicated in:

  • RNA binding and regulation: Some this compound finger proteins interact with RNA molecules, influencing their processing, stability, and translation.[15][17]

  • Protein-protein interactions: The this compound finger motif can serve as a scaffold for mediating interactions with other proteins, playing roles in signaling pathways and the assembly of larger protein complexes.[8][16]

  • Chromatin remodeling: They can recruit chromatin-modifying enzymes to specific genomic loci, influencing the accessibility of DNA for transcription.[13]

  • DNA repair and genome stability: A growing body of evidence highlights the role of this compound finger proteins in various DNA damage repair pathways.[13][14]

The human genome encodes a vast number of this compound finger proteins, making them one of the largest families of regulatory proteins.

Quantitative Data Summary
Data PointValueSignificance
Prevalence in Human Genome ~3% of genes[1][2][4]Highlights the extensive role of this compound finger proteins in regulating cellular processes.
Number of C2H2 this compound Finger Genes in Humans >700[15][17][18]Constitutes the largest family of transcription factors in humans.
Number of KRAB-ZNF Genes in Humans ~423[19]Represents the largest class of this compound finger proteins in mammals, primarily acting as transcriptional repressors.
Number of this compound Fingers in TFIIIA 9Demonstrates the tandem arrangement of this compound finger domains to achieve high-affinity and specific DNA binding.
DNA Recognition per C2H2 Finger 3-4 base pairs[10]The modular nature allows for the recognition of longer, more specific DNA sequences by combining multiple fingers.

Engineered this compound Finger Proteins: Therapeutic Applications

The modularity of this compound finger domains has made them an attractive tool for protein engineering, with significant implications for drug development and gene therapy. By fusing custom-designed this compound finger arrays, which can be engineered to bind to virtually any DNA sequence, with functional domains, novel proteins with targeted activities can be created.

A prime example is the development of This compound Finger Nucleases (ZFNs) .[20][21] ZFNs are artificial restriction enzymes created by fusing a this compound finger DNA-binding domain to the DNA-cleavage domain of the FokI endonuclease.[21][22][23] A pair of ZFNs is designed to bind to adjacent sites on the DNA, allowing the FokI domains to dimerize and introduce a site-specific double-strand break.[20][21] This targeted DNA cleavage can then be harnessed by the cell's natural DNA repair machinery to achieve genome editing, such as gene knockout or the insertion of a new DNA sequence via homologous recombination.[21][22] ZFNs have been utilized in clinical trials for the treatment of genetic disorders and infectious diseases like HIV/AIDS.[21][22][24]

Key Experimental Protocols

The study of this compound finger transcription factors relies on a variety of in vitro and in vivo techniques to characterize their DNA-binding properties and cellular functions.[25][26][27][28] Below are detailed methodologies for two fundamental experiments.

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA, or gel shift assay, is a common in vitro technique used to detect and characterize protein-DNA interactions.[29][30][31] It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, resulting in a "shift" in the band's position.[30][32]

Detailed Methodology:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides corresponding to the putative DNA binding site of the this compound finger protein.

    • Label the DNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, fluorescent dye).

    • Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components:

      • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

      • Purified recombinant this compound finger protein or nuclear extract containing the protein.

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

      • The labeled DNA probe.

    • For competition assays to determine binding specificity, add an excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.

    • For supershift assays to identify the protein in the complex, add an antibody specific to the this compound finger protein after the initial binding incubation.

    • Incubate the reaction at room temperature for 20-30 minutes to allow for complex formation.[30]

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complex.

    • The electrophoresis buffer is typically a low ionic strength buffer like 0.5x TBE.

  • Detection:

    • After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it.

    • Detect the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.

    • The presence of a slower-migrating band ("shifted band") indicates the formation of a protein-DNA complex.

Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is a powerful in vivo technique used to identify the genomic regions that a specific transcription factor binds to within the cell.[25][28] It involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, and then identifying the associated DNA sequences.

Detailed Methodology:

  • Cross-linking and Cell Lysis:

    • Treat cultured cells or tissues with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Harvest the cells and lyse them to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

  • Chromatin Shearing:

    • Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the this compound finger protein of interest. The antibody should be pre-coupled to magnetic or agarose beads.

    • Allow the antibody to bind to the protein-DNA complex overnight with gentle rotation at 4°C.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the formaldehyde cross-links by heating the samples in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

  • DNA Purification and Analysis:

    • Purify the immunoprecipitated DNA.

    • Analyze the purified DNA using quantitative PCR (qPCR) to determine the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify all binding sites across the genome.

Visualizations

Signaling Pathways and Logical Relationships

C2H2_Zinc_Finger_Structure cluster_domain C2H2 this compound Finger Domain beta_sheet β-sheet alpha_helix α-helix beta_sheet->alpha_helix Loop cys1 Cys cys2 Cys his1 His his2 His This compound Zn²⁺ cys1->this compound cys2->this compound his1->this compound his2->this compound

Caption: Structure of a C2H2 this compound finger domain.

ZFP_Gene_Regulation cluster_transcription Transcription Initiation ZFP This compound Finger Protein (ZFP) DNA Promoter/Enhancer Region ZFP->DNA Binds to specific sequence RNAPol RNA Polymerase II Complex DNA->RNAPol Recruits or blocks Gene Target Gene RNAPol->Gene Initiates transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: ZFP-mediated transcriptional regulation.

Experimental Workflows

EMSA_Workflow start Start probe_prep 1. Prepare Labeled DNA Probe start->probe_prep binding_rxn 2. Set up Binding Reaction (Protein + Probe) probe_prep->binding_rxn electrophoresis 3. Non-denaturing PAGE binding_rxn->electrophoresis detection 4. Detect Probe Signal (e.g., Autoradiography) electrophoresis->detection analysis 5. Analyze for Shifted Bands detection->analysis end End analysis->end

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

ChIP_Workflow start Start: Live Cells crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse_shear 2. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse_shear immunoprecipitate 3. Immunoprecipitate ZFP (Specific Antibody) lyse_shear->immunoprecipitate reverse_crosslink 4. Reverse Cross-links & Purify DNA immunoprecipitate->reverse_crosslink analyze 5. Analyze DNA (qPCR or Sequencing) reverse_crosslink->analyze end End: Identify Binding Sites analyze->end

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.

Conclusion

From their initial discovery as a curiosity in Xenopus oocytes, this compound finger proteins have emerged as a central focus of molecular biology and therapeutic development. Their modular design, widespread prevalence, and functional diversity make them critical players in the regulation of the eukaryotic genome. The ability to engineer this compound finger domains to target specific DNA sequences has opened up new frontiers in gene therapy and synthetic biology. A thorough understanding of their structure, function, and the experimental techniques used to study them is therefore essential for researchers and professionals seeking to unravel the complexities of gene regulation and develop the next generation of targeted therapeutics.

References

An In-depth Technical Guide to Zinc Homeostasis and Transport Mechanisms in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is an essential trace element vital for a vast array of cellular processes, including enzymatic activity, signal transduction, and gene regulation. The precise control of intracellular this compound concentrations is therefore critical for cell survival and function. This technical guide provides a comprehensive overview of the core mechanisms governing this compound homeostasis in mammalian cells. It delves into the two primary families of this compound transporters, the Zrt- and Irt-like Proteins (ZIPs) and the this compound Transporters (ZnTs), detailing their roles in this compound influx and efflux, respectively. The guide also explores the crucial function of metallothioneins in buffering and sequestering intracellular this compound. Furthermore, it elucidates the Metal-Responsive Element (MRE)-binding Transcription Factor-1 (MTF-1) signaling pathway, a key regulator of this compound-responsive gene expression. Detailed experimental protocols for studying these mechanisms and quantitative data on transporter kinetics are presented to facilitate further research and therapeutic development in this field.

Introduction: The Central Role of this compound in Cellular Physiology

This compound (Zn²⁺) is the second most abundant transition metal in the human body and is indispensable for life. It functions as a catalytic cofactor for over 300 enzymes and as a structural component for thousands of proteins, including a significant portion of the human proteome involved in gene expression. Given its importance, and its potential toxicity in excess, mammalian cells have evolved sophisticated and tightly regulated systems to maintain this compound homeostasis. This intricate network involves the coordinated action of this compound transporters, this compound-binding proteins, and this compound-sensitive signaling pathways.

Disruptions in this compound homeostasis are implicated in a wide range of pathological conditions, including metabolic disorders, neurodegenerative diseases, immune dysfunction, and cancer. A thorough understanding of the molecular machinery that governs cellular this compound balance is therefore paramount for the development of novel therapeutic strategies targeting these diseases.

The Architects of this compound Transport: ZIP and ZnT Transporter Families

The movement of this compound across cellular and organellar membranes is primarily mediated by two major families of solute carriers (SLC): the SLC39A family, also known as the Zrt- and Irt-like Proteins (ZIPs), and the SLC30A family, known as the this compound Transporters (ZnTs). These two families work in opposition to control the cytosolic this compound concentration.

  • ZIP Transporters (SLC39A): This family consists of 14 members in humans (ZIP1-14). ZIP transporters are responsible for increasing the cytosolic this compound concentration by facilitating this compound influx into the cytoplasm from the extracellular space or from intracellular organelles such as the endoplasmic reticulum and Golgi apparatus.[1]

  • ZnT Transporters (SLC30A): In humans, there are 10 members of the ZnT family (ZnT1-10). ZnT transporters function to decrease cytosolic this compound levels by promoting this compound efflux from the cytoplasm to the extracellular environment or by sequestering this compound into intracellular compartments and vesicles.[1]

The subcellular localization of these transporters is diverse and dynamic, allowing for precise spatial and temporal control of this compound levels within the cell.

Subcellular Localization of this compound Transporters

The specific location of each ZIP and ZnT transporter dictates its role in cellular this compound distribution. For instance, some ZIP transporters are localized to the plasma membrane to mediate the uptake of extracellular this compound, while others are found on the membranes of organelles to release stored this compound into the cytosol. Conversely, ZnT1 is predominantly found at the plasma membrane, facilitating this compound export, whereas other ZnTs are localized to vesicles and organelles to compartmentalize excess cytosolic this compound.

// Plasma Membrane Transporters ZIP_PM [label="ZIPs (e.g., ZIP1, ZIP4)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF", group=PM]; ZnT1_PM [label="ZnT1", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF", group=PM];

// Organellar Transporters ZIP_Organelle [label="ZIPs (e.g., ZIP7, ZIP13)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF", group=Organelle]; ZnT_Organelle [label="ZnTs (e.g., ZnT2, ZnT5/6, ZnT7)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF", group=Organelle];

// Arrows Extracellular -> ZIP_PM [label=" Zn²⁺", color="#4285F4"]; ZIP_PM -> Cytosol [color="#4285F4"]; Cytosol -> ZnT1_PM [color="#EA4335"]; ZnT1_PM -> Extracellular [label=" Zn²⁺", color="#EA4335"];

Golgi -> ZIP_Organelle [label=" Zn²⁺", color="#4285F4"]; ER -> ZIP_Organelle [label=" Zn²⁺", color="#4285F4"]; ZIP_Organelle -> Cytosol [color="#4285F4"]; Cytosol -> ZnT_Organelle [color="#EA4335"]; ZnT_Organelle -> Golgi [label=" Zn²⁺", color="#EA4335"]; ZnT_Organelle -> ER [label=" Zn²⁺", color="#EA4335"]; ZnT_Organelle -> Vesicles [label=" Zn²⁺", color="#EA4335"]; } END_DOT Figure 1: General overview of ZIP and ZnT transporter functions.

Metallothioneins: The Cellular this compound Buffer

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins that play a central role in this compound homeostasis. They act as a cytosolic this compound buffer, binding and releasing this compound ions to maintain a tight control over the free or "labile" this compound pool. There are four main isoforms in humans, with MT-1 and MT-2 being ubiquitously expressed.

The primary functions of metallothioneins in this compound homeostasis include:

  • This compound Sequestration: MTs bind excess intracellular this compound, preventing its potential toxicity.

  • This compound Donation: They can transfer this compound to apo-enzymes and other proteins, ensuring proper protein function.

  • Protection against Oxidative Stress: The cysteine-rich nature of MTs allows them to scavenge reactive oxygen species, a function that is closely linked to this compound release.

  • Detoxification of Heavy Metals: MTs have a high affinity for other heavy metals like cadmium and mercury, playing a role in their detoxification.

The MTF-1 Signaling Pathway: A Master Regulator of this compound Homeostasis

The expression of genes involved in this compound homeostasis, particularly metallothioneins and the this compound exporter ZnT1, is transcriptionally regulated by the Metal-Responsive Element-binding Transcription Factor-1 (MTF-1). This this compound-finger transcription factor acts as a cellular this compound sensor.

Under conditions of elevated intracellular this compound, this compound ions bind to the this compound-finger domains of MTF-1. This binding event induces a conformational change in MTF-1, promoting its translocation from the cytoplasm to the nucleus. In the nucleus, MTF-1 binds to specific DNA sequences known as Metal Response Elements (MREs) located in the promoter regions of its target genes. This binding initiates the transcription of genes encoding proteins that will counteract the high this compound levels, primarily metallothioneins (for sequestration) and ZnT1 (for efflux). This negative feedback loop is crucial for maintaining cellular this compound balance.

MTF1_Pathway MTF-1-Zn²⁺ (active) MTF-1-Zn²⁺ (active) MRE MRE MTF-1-Zn²⁺ (active)->MRE Translocation mRNA mRNA Protein Synthesis Protein Synthesis (in Cytoplasm) mRNA->Protein Synthesis translation Metallothioneins\n(this compound Sequestration) Metallothioneins (this compound Sequestration) Protein Synthesis->Metallothioneins\n(this compound Sequestration) ZnT1\n(this compound Efflux) ZnT1 (this compound Efflux) Protein Synthesis->ZnT1\n(this compound Efflux)

Quantitative Data on this compound Transporter Kinetics

The efficiency of this compound transport by ZIP and ZnT proteins can be described by Michaelis-Menten kinetics, characterized by the Michaelis constant (Kₘ). The Kₘ value represents the substrate concentration at which the transporter operates at half of its maximum velocity (Vₘₐₓ) and is an inverse measure of the transporter's affinity for its substrate. A lower Kₘ indicates a higher affinity. The following table summarizes reported Kₘ values for several human this compound transporters.

TransporterSubstrateApparent Kₘ (µM)Cell System/Method
hZIP4Zn²⁺1.1 ± 0.3HEK293T cells, ⁶⁵Zn uptake
hZIP2Zn²⁺~3K562 cells, ⁶⁵Zn uptake
hZIP8Cd²⁺0.62Not specified
hZIP8Mn²⁺2.2Not specified

Note: Kinetic data for mammalian this compound transporters can vary depending on the experimental system, cell type, and assay conditions. The data presented here are illustrative examples.

Detailed Experimental Protocols

Immunofluorescence for Subcellular Localization of this compound Transporters

This protocol outlines the steps for visualizing the subcellular localization of a specific ZIP or ZnT transporter in cultured mammalian cells.

Materials:

  • Cultured mammalian cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target this compound transporter

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass coverslips in a petri dish and culture until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Immunofluorescence_Workflow Start Start: Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Washing1 Wash (PBS) Fixation->Washing1 Permeabilization Permeabilization (Triton X-100) Washing1->Permeabilization Blocking Blocking (Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing2 Wash (PBS) PrimaryAb->Washing2 SecondaryAb Secondary Antibody Incubation Washing2->SecondaryAb Washing3 Wash (PBS) SecondaryAb->Washing3 DAPI DAPI Staining Washing3->DAPI Mounting Mounting DAPI->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Radioactive ⁶⁵Zn Uptake Assay

This protocol measures the rate of this compound uptake into cultured cells, which can be used to characterize the activity of specific this compound transporters.

Materials:

  • Cultured mammalian cells (e.g., HEK293T cells overexpressing a specific ZIP transporter)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • ⁶⁵ZnCl₂ (radioactive this compound)

  • Non-radioactive ZnCl₂

  • Stop solution (e.g., ice-cold PBS with 5 mM EDTA)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells twice with uptake buffer. Pre-incubate the cells in uptake buffer for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding uptake buffer containing a known concentration of ⁶⁵ZnCl₂ and varying concentrations of non-radioactive ZnCl₂.

  • Incubation: Incubate the cells at 37°C for a specific time period (e.g., 5, 10, 15 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of this compound taken up by the cells and calculate the initial velocity of transport. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Luciferase Reporter Assay for MTF-1 Activity

This assay measures the transcriptional activity of MTF-1 by quantifying the expression of a reporter gene (luciferase) under the control of a promoter containing Metal Response Elements (MREs).

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • MRE-luciferase reporter plasmid (containing multiple MREs upstream of the luciferase gene)

  • Control plasmid (e.g., a plasmid expressing Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium

  • ZnSO₄ solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.

  • Co-transfection: Co-transfect the cells with the MRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • This compound Treatment: Treat the cells with varying concentrations of ZnSO₄ (or a vehicle control) for a specific duration (e.g., 6-24 hours) to induce MTF-1 activity.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Measure the firefly luciferase activity in the cell lysate by adding the luciferase assay reagent and measuring the luminescence with a luminometer.

  • Normalization: Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.

  • Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity. Compare the relative luciferase activity of this compound-treated cells to that of control cells to determine the fold induction of MTF-1 transcriptional activity.

Conclusion and Future Directions

The intricate regulation of this compound homeostasis is fundamental to mammalian cell physiology. The coordinated actions of ZIP and ZnT transporters, metallothioneins, and the MTF-1 signaling pathway ensure that cellular this compound levels are maintained within a narrow, optimal range. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of these components in health and disease.

Future research should focus on elucidating the precise regulatory mechanisms of each transporter, including post-translational modifications and protein-protein interactions. The development of specific inhibitors and activators for individual this compound transporters holds significant promise for therapeutic interventions in a variety of diseases linked to dysregulated this compound homeostasis. Furthermore, advanced imaging techniques will be instrumental in visualizing the dynamic trafficking of this compound and its transporters in real-time within living cells, providing deeper insights into the complex spatiotemporal control of this essential metal.

References

The Pivotal Role of Zinc in Modulating Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, is a critical modulator of the immune system. Its influence extends across both innate and adaptive immunity, impacting the development, differentiation, and function of a wide array of immune cells. Dysregulation of this compound homeostasis has been unequivocally linked to impaired immune responses and increased susceptibility to infections. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in immune cell function, with a focus on the underlying molecular mechanisms, key signaling pathways, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in immunology and therapeutic innovation.

Data Presentation: Quantitative Impact of this compound on Immune Cell Function

The following tables summarize the quantitative effects of this compound on various immune cell parameters, providing a clear comparison of its impact across different cell types and functions.

Table 1: Effect of this compound on T Lymphocyte Function

ParameterEffect of this compound DeficiencyEffect of this compound SupplementationThis compound Concentration/DosageReference(s)
T Cell Proliferation DecreasedSignificantly increased anti-CD3/CD28 and phytohemagglutinin-stimulated T cell proliferation.[1][2]30 mg/day for 3 months (in elderly)[1][2][1][2][3]
IFN-γ Production DecreasedSuppressed by physiological doses (50 µM) in antigen-specific T cells.[3]50 µM in vitro[3][3]
IL-2 Production Significantly lower in this compound-deficient cells.[4]1 µmol/L (deficient) vs. 15 µmol/L (sufficient) in vitro[4][4]
Naïve T Cell Count ReducedIncreased in aged mice.Not specified
Regulatory T Cell (Treg) Induction Increased induction and stabilization of CD4+CD25+Foxp3+ T cells.[3]50 µM in vitro[3][3]

Table 2: Effect of this compound on B Lymphocyte Function

ParameterEffect of this compound DeficiencyEffect of this compound SupplementationThis compound Concentration/DosageReference(s)
Antibody Production (IgG) Reduced T cell-dependent antibody responses.[2]Increased anti-SARS-CoV-2 spike IgG.[5]80 mg this compound sulfate/day[5][2][5][6]
B Cell Development Leads to lymphopenia due to loss of precursor B cells.[2]Not applicable[2]
Intracellular Free this compound Increased upon B cell activation and proliferation.[2]Not applicable[2]

Table 3: Effect of this compound on Macrophage Function

ParameterEffect of this compound DeficiencyEffect of this compound SupplementationThis compound Concentration/DosageReference(s)
Phagocytosis Impaired in some studies, while others report no effect or even increased uptake.[7][8]Varies by study[7][8]
Pro-inflammatory Cytokine Production [9]

Table 4: Effect of this compound on Neutrophil Function

ParameterEffect of this compound DeficiencyEffect of this compound SupplementationThis compound Concentration/DosageReference(s)
Chemotaxis Reduced chemotaxis of human neutrophils.[10]Restored random migration and directed chemotaxis in psoriasis patients. Supra-physiological concentrations (5 mg/L) promoted migration.[10]50 mg elemental this compound three times daily (psoriasis).[11] 5 mg/L in vitro.[10][11][10][12][13]
Neutrophil Extracellular Trap (NET) Formation Increased release of NETs.[13][14]Significantly reduces NET formation.Not specified[13][14][15]
Degranulation Enhanced degranulation.[13][14]Decreased intensity of degranulation.[16]Not specified[13][14][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and immune cell function.

Measurement of Intracellular this compound using FluoZin-3 AM

Principle: FluoZin-3 acetoxymethyl (AM) ester is a cell-permeant fluorescent indicator that increases its fluorescence intensity upon binding to intracellular free this compound. This allows for the quantification of intracellular this compound levels using flow cytometry or fluorescence microscopy.

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension of the immune cells of interest (e.g., lymphocytes, macrophages) at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Loading with FluoZin-3 AM:

    • Add FluoZin-3 AM to the cell suspension at a final concentration of 1-5 µM.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, wash the cells twice with the buffer to remove extracellular dye. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Analysis:

    • Resuspend the cells in the buffer.

    • Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at ~494 nm and emission at ~516 nm, or visualize under a fluorescence microscope.

Macrophage Phagocytosis Assay using Fluorescently Labeled E. coli

Principle: This assay quantifies the phagocytic capacity of macrophages by measuring their uptake of fluorescently labeled bacteria.

Protocol:

  • Macrophage Preparation:

    • Seed macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) in a multi-well plate and culture until adherent.[17]

  • Preparation of Fluorescent E. coli:

    • Culture a strain of E. coli expressing a fluorescent protein (e.g., GFP).[17]

    • Wash the bacteria and resuspend them in an appropriate medium without antibiotics.

  • Phagocytosis:

    • Add the fluorescent E. coli to the macrophage culture at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophages).[18]

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.[19][20]

  • Quenching of Extracellular Fluorescence:

    • After incubation, wash the cells to remove non-phagocytosed bacteria.

    • Add a quenching agent, such as trypan blue or crystal violet, to extinguish the fluorescence of any remaining extracellular bacteria.[19][21]

  • Analysis:

    • Analyze the percentage of fluorescent macrophages and the mean fluorescence intensity per cell using a flow cytometer.[19] Alternatively, visualize and quantify the uptake using fluorescence microscopy.

Neutrophil Chemotaxis Assay using a Boyden Chamber

Principle: The Boyden chamber assay measures the migration of cells, such as neutrophils, through a porous membrane towards a chemoattractant.

Protocol:

  • Chamber Assembly:

    • Place a porous membrane (typically with a pore size of 3-5 µm for neutrophils) between the upper and lower chambers of the Boyden apparatus.[22][23]

  • Chemoattractant:

    • Fill the lower chamber with a medium containing a chemoattractant (e.g., fMLP, IL-8).[24] The lower chamber can also contain the test compound being evaluated for its effect on chemotaxis.

  • Cell Seeding:

    • Isolate neutrophils from whole blood.

    • Place a suspension of neutrophils in the upper chamber.[23]

  • Incubation:

    • Incubate the chamber at 37°C for a sufficient time to allow for cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • After incubation, remove the membrane.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several microscopic fields. Alternatively, migrated cells in the lower chamber can be quantified by measuring ATP levels or using a cell-based assay.[23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the role of this compound in immune cell function.

Signaling Pathways

TCR_Signaling cluster_TCR T Cell Receptor Activation cluster_this compound This compound Modulation TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation SHP1 SHP-1 (Phosphatase) Lck->SHP1 Inhibition LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ca_influx Ca²⁺ Influx PLCg1->Ca_influx NFAT NFAT Activation Ca_influx->NFAT This compound Intracellular this compound (Zn²⁺) This compound->SHP1 Inhibition of recruitment

Caption: this compound's role in T Cell Receptor (TCR) signaling.

BCR_Signaling cluster_BCR B Cell Receptor Activation cluster_this compound This compound Modulation BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation BLNK BLNK Syk->BLNK Phosphorylation PLCg2 PLCγ2 BLNK->PLCg2 Ca_influx Ca²⁺ Influx PLCg2->Ca_influx NFkB_activation NF-κB Activation Ca_influx->NFkB_activation ZIP10 ZIP10 This compound Intracellular this compound (Zn²⁺) ZIP10->this compound This compound Influx CD45R CD45R (Phosphatase) This compound->CD45R Modulates Activity CD45R->BCR Negative Regulation

Caption: Role of ZIP10 and this compound in B Cell Receptor (BCR) signaling.

NFkB_Signaling cluster_Stimulus Stimulus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_this compound This compound Modulation Stimulus Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Gene Target Gene Expression NFkB_n->Gene This compound This compound (Zn²⁺) A20 A20 (this compound Finger Protein) This compound->A20 Induces A20->IKK Inhibition

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

Experimental Workflows

Phagocytosis_Workflow cluster_Analysis Analysis A 1. Prepare Macrophages (e.g., RAW264.7) C 3. Co-incubate Macrophages and E. coli (e.g., 1-2 hours at 37°C) A->C B 2. Prepare Fluorescent E. coli (e.g., GFP-expressing) B->C D 4. Wash to Remove Non-adherent Bacteria C->D E 5. Quench Extracellular Fluorescence (e.g., Trypan Blue) D->E F 6. Analyze by Flow Cytometry (% Fluorescent Cells, MFI) E->F G OR H 6. Analyze by Fluorescence Microscopy (Visualize and Quantify Uptake)

Caption: Experimental workflow for a macrophage phagocytosis assay.

Chemotaxis_Workflow A 1. Assemble Boyden Chamber with Porous Membrane B 2. Add Chemoattractant to Lower Chamber A->B D 4. Add Neutrophil Suspension to Upper Chamber A->D E 5. Incubate (e.g., 1-3 hours at 37°C) B->E C 3. Isolate Neutrophils C->D D->E F 6. Disassemble Chamber and Remove Membrane E->F G 7. Fix and Stain Migrated Cells on Membrane Underside F->G H 8. Count Migrated Cells under Microscope G->H

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Conclusion

This compound is an indispensable micronutrient for the proper functioning of the immune system. Its roles are pleiotropic, ranging from maintaining the structural integrity of proteins to acting as a second messenger in critical signaling pathways that govern immune cell activation, differentiation, and effector functions. A comprehensive understanding of the molecular mechanisms by which this compound modulates immune cells is paramount for the development of novel therapeutic strategies for a variety of immunological disorders, infectious diseases, and inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling networks influenced by this vital element. Further research into the precise roles of this compound transporters and the downstream targets of this compound-mediated signaling will undoubtedly uncover new avenues for therapeutic intervention.

References

A Technical Guide to the Historical and Molecular Role of Zinc in Human Health

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth exploration of the history of zinc's role in human health, from its initial discovery as an essential nutrient to the current understanding of its complex molecular functions. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key experiments, quantitative data, and cellular pathways that have defined our understanding of this critical trace element.

The Discovery of this compound's Essentiality in Humans

The journey to understanding this compound's vital role in human health is a relatively recent one, with its essentiality for microorganisms first noted in 1869.[1][2] It wasn't until the mid-20th century that its importance for animals was established, and the prevailing view was that this compound deficiency in humans was unlikely to be a significant clinical problem.[1] This perspective dramatically shifted in the early 1960s through the pioneering work of Dr. Ananda S. Prasad.

In 1961, while working in Iran, Dr. Prasad published an article in the American Journal of Medicine hypothesizing that this compound deficiency could be the cause of a prevalent syndrome of "dwarfism and hypogonadism".[3][4] He observed young men who were severely growth-retarded and lacked secondary sexual characteristics. Their diet consisted mainly of cereal proteins high in phytate, a compound known to bind this compound and inhibit its absorption.[1][4]

Subsequent studies in Egypt further solidified this hypothesis. Dr. Prasad's research, published in The Journal of Laboratory and Clinical Medicine in 1963, documented the profound effects of this compound supplementation on these individuals, leading to significant growth and sexual maturation.[4] Despite initial controversy, these findings were eventually confirmed, and in 1974, the U.S. National Academy of Sciences declared this compound an essential element for humans and established a Recommended Dietary Allowance (RDA).[1][5][6]

Key Clinical Findings in Early Studies

The initial studies by Dr. Ananda Prasad and his colleagues in the Middle East provided the first definitive evidence of human this compound deficiency. The subjects, typically young men in their late teens or early twenties, presented with a consistent set of clinical features. The impact of this compound supplementation was striking, leading to significant improvements in growth and development.

ParameterPre-Zinc Supplementation (Mean)Post-Zinc Supplementation (Mean)Study PopulationReference
Height148.6 cm160.5 cmEgyptian adolescent "dwarfs"Prasad et al., 1963
Weight40.5 kg49.5 kgEgyptian adolescent "dwarfs"Prasad et al., 1963
Testicular SizePre-pubertalPubertalEgyptian adolescent "dwarfs"Prasad et al., 1963
Plasma this compound68 µ g/100ml 95 µ g/100ml Egyptian adolescent "dwarfs"Prasad et al., 1963
Experimental Protocol: Prasad's Egyptian Study (1963)

The following is a summary of the experimental protocol used in the landmark study that established this compound's essentiality in humans.

  • Study Design: A controlled clinical trial.

  • Participants: Eleven male "dwarfs" aged 18-20 years from the village of Delta, Egypt, who exhibited severe growth retardation and hypogonadism. A control group of eight normally developed Egyptian men was also studied.

  • Diet: All participants were admitted to a metabolic ward and fed a controlled, well-balanced hospital diet. The diet was designed to be adequate in all nutrients except for this compound, which was intentionally low.

  • Intervention: After an initial observation period, the eleven "dwarfs" were divided into two groups. One group received the hospital diet alone, while the other group received the same diet supplemented with 27 mg of this compound sulfate per day.

  • Duration: The study was conducted over a period of several months to allow for observable changes in growth and development.

  • Outcome Measures: The primary outcomes were changes in height, weight, and signs of sexual maturation. Secondary outcomes included measurements of plasma this compound, this compound in red blood cells and hair, and enzymatic assays.

  • Biochemical Analysis: Plasma this compound levels were determined by atomic absorption spectrophotometry.

The Biochemical Roles of this compound

Following the discovery of its essentiality, research efforts intensified to understand the biochemical mechanisms through which this compound exerts its effects. It is now known that this compound is the second most abundant trace metal in humans, after iron, with an estimated 2-4 grams distributed throughout the body.[7] It is essential for the function of over 300 enzymes and more than 1,000 transcription factors.[5][6][7][8]

This compound as a Catalytic and Structural Component of Enzymes

This compound's role in enzymology is multifaceted. It can act as a catalytic cofactor, directly participating in the chemical reaction, or as a structural component, stabilizing the protein's tertiary and quaternary structure.[9][10] this compound is the only metal that is represented in all six classes of enzymes: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.[10][11]

The catalytic activity of this compound often stems from its properties as a Lewis acid.[10] In the active site of an enzyme, a this compound ion can activate a water molecule, leading to the formation of a potent hydroxide nucleophile at neutral pH.[10] This mechanism is central to the function of enzymes like carbonic anhydrase and carboxypeptidase.

This compound Fingers: A Key to Gene Expression

In the 1980s, a new role for this compound was discovered with the identification of "this compound finger" motifs in transcription factors.[9] In these protein domains, a this compound ion is coordinated by cysteine and/or histidine residues, creating a stable structure that can bind to specific DNA sequences.[7] This discovery was a major breakthrough, as it explained how this compound could regulate the expression of thousands of genes. It is now estimated that approximately 10% of human proteins may bind this compound.[7]

This compound in Cellular Signaling

More recently, this compound has been recognized as an important signaling molecule, acting as a "second messenger" in a variety of cellular pathways.[1][5][8] This signaling function is tightly regulated by two families of this compound transporters:

  • ZIP (Zrt- and Irt-like Protein) family (SLC39A): These 14 transporters move this compound from the extracellular space or intracellular compartments (like the endoplasmic reticulum and Golgi apparatus) into the cytoplasm.[1][12]

  • ZnT (this compound Transporter) family (SLC30A): These 10 transporters move this compound out of the cytoplasm, either into intracellular compartments or out of the cell.[1][12]

The coordinated action of these transporters maintains a low level of free this compound in the cytoplasm. A transient increase in cytoplasmic this compound, often triggered by the release of this compound from intracellular stores by ZIP transporters, can act as a signal to modulate the activity of downstream proteins, including kinases and phosphatases.[13]

This compound-Mediated Signaling Pathways

This compound has been shown to influence several key signaling pathways that are critical for cellular processes such as immunity, inflammation, and antioxidant defense.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the immune response and inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby exerting an anti-inflammatory effect.

NF_kB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB IκB degradation This compound Zn²⁺ This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene Inflammatory Gene Expression DNA->Gene Initiates

Figure 1: this compound's inhibitory effect on the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, although its effects can be cell-type specific.

MAPK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, etc.) TranscriptionFactors->CellResponse ZIP7 ZIP7 This compound Zn²⁺ ZIP7->this compound Releases ER Endoplasmic Reticulum This compound->Raf Modulates This compound->MEK Modulates

Figure 2: this compound's modulation of the MAPK/ERK signaling pathway.
Experimental Workflow: Investigating this compound's Role as a Second Messenger

The discovery of this compound's role in signaling has been facilitated by the development of new experimental tools and techniques. A typical workflow to investigate this compound signaling is as follows:

Zinc_Signaling_Workflow CellCulture 1. Cell Culture (e.g., immune cells) Stimulation 2. Cellular Stimulation (e.g., with a cytokine) CellCulture->Stimulation ZincImaging 3. This compound Imaging (Using fluorescent this compound probes) Stimulation->ZincImaging ZincChelation 4. This compound Chelation (To confirm this compound dependence) Stimulation->ZincChelation DownstreamAnalysis 5. Downstream Analysis (Western blot for phosphorylated proteins, qPCR for gene expression) Stimulation->DownstreamAnalysis Parallel experiment Interpretation 6. Interpretation (Elucidate the signaling pathway) ZincImaging->Interpretation ZincChelation->DownstreamAnalysis DownstreamAnalysis->Interpretation

Figure 3: A typical experimental workflow for studying this compound signaling.

Therapeutic Applications of this compound

The understanding of this compound's role in human health has led to its successful use as a therapeutic agent in several conditions.

  • Childhood Diarrhea: this compound supplementation has been shown to be highly effective in reducing the duration and severity of acute diarrhea in children, particularly in developing countries.[2][8]

  • The Common Cold: Some studies suggest that this compound lozenges may reduce the duration of the common cold, although the evidence is mixed and depends on the formulation and dosage.[3][8]

  • Wilson's Disease: this compound is used as a maintenance therapy for Wilson's disease, a genetic disorder that leads to copper accumulation. This compound induces the production of metallothionein in the gut, which binds copper and prevents its absorption.[8][14]

  • Age-Related Macular Degeneration (AMD): this compound is a component of antioxidant enzyme systems in the eye, and supplementation may help to slow the progression of AMD.[8]

  • Wound Healing: this compound is essential for protein synthesis and cell division, and it plays a critical role in all stages of wound healing.[3]

Conclusion

The story of this compound in human health is a compelling example of how basic scientific inquiry can lead to profound clinical and public health impacts. From the initial observations of a mysterious syndrome in the Middle East to the detailed elucidation of its role in gene expression and cellular signaling, our understanding of this compound has evolved dramatically. It is now clear that this compound is an indispensable element for human health, and ongoing research continues to uncover new facets of its complex and vital functions. This knowledge has paved the way for effective therapeutic interventions that have saved countless lives and improved the health of populations worldwide.

References

Foundational Research on Zinc's Antioxidant Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zinc is an essential trace element crucial for a myriad of physiological processes, including immune function, protein synthesis, and cellular metabolism.[1][2] Beyond these well-established roles, a significant body of research highlights this compound's potent antioxidant properties.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases.[5] This technical guide provides an in-depth analysis of the foundational research on this compound's antioxidant capabilities, intended for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, key signaling pathways, quantitative effects on biochemical markers, and detailed experimental protocols used to elucidate this compound's protective role against oxidative damage.

Molecular Mechanisms of this compound's Antioxidant Action

This compound's antioxidant effects are multifaceted, involving both direct and indirect mechanisms. Unlike transition metals such as iron and copper, this compound is redox-inert, meaning it does not directly participate in oxidation-reduction reactions that generate free radicals.[6][7] Its protective actions stem from several key properties:

  • Antagonism of Redox-Active Metals: this compound can displace pro-oxidant transition metals like iron and copper from binding sites on proteins and lipids, thereby inhibiting their participation in Fenton-like reactions that produce highly reactive hydroxyl radicals.[3][4] This site-specific displacement is a critical mechanism for preventing oxidative damage to cellular macromolecules.[7]

  • Protection of Sulfhydryl Groups: this compound has a high affinity for sulfhydryl groups in proteins. By binding to these groups, this compound protects them from oxidation, thus preserving protein structure and function.[3][6] This stabilization is crucial for the activity of many enzymes and structural proteins.

  • Induction of Metallothioneins: Chronic exposure to this compound induces the synthesis of metallothioneins (MTs), a class of cysteine-rich, low-molecular-weight proteins.[3][4] MTs are potent scavengers of free radicals, particularly hydroxyl radicals, and also play a role in the homeostasis of essential metals.[5][6]

  • Cofactor for Antioxidant Enzymes: this compound is an essential cofactor for the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn-SOD), which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[8][9]

  • Modulation of Signaling Pathways: this compound influences several signaling pathways that regulate the expression of antioxidant and anti-inflammatory genes. These include the Nrf2, MTF-1, and NF-κB pathways.[4][5][10]

Key Signaling Pathways Modulated by this compound

This compound's antioxidant effects are intricately linked to its ability to modulate critical cellular signaling pathways that govern the response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[10][12] This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), and molecules involved in glutathione (GSH) synthesis.[4][13] Studies have shown that this compound depletion leads to decreased Nrf2 activity and increased oxidative stress.[5]

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes release ROS Oxidative Stress (ROS) ROS->Nrf2 releases Keap1 Keap1 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds Cytoplasm Cytoplasm Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GST) ARE->Antioxidant_Genes activates

Figure 1: this compound's role in the Nrf2 signaling pathway.

Metal-responsive transcription factor-1 (MTF-1) is a key this compound-sensing transcription factor.[5] When intracellular this compound levels rise, MTF-1 translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter regions of target genes, most notably the metallothionein (MT) genes.[14][15] The resulting increase in MT synthesis enhances the cell's capacity to buffer excess this compound and scavenge reactive oxygen species.[5]

MTF1_Pathway This compound Increased Intracellular this compound MTF1 MTF-1 This compound->MTF1 activates Nucleus Nucleus MTF1->Nucleus translocates MRE MRE MTF1->MRE binds MT_Gene Metallothionein (MT) Gene MRE->MT_Gene activates transcription MT_Protein MT Protein MT_Gene->MT_Protein translates to Antioxidant_Effect Antioxidant Effect (ROS Scavenging) MT_Protein->Antioxidant_Effect mediates NFkB_Pathway This compound This compound A20 A20 (this compound Finger Protein) This compound->A20 induces IKK IKK A20->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB->Inflammatory_Genes activates transcription Experimental_Workflow Sample_Collection Sample Collection (Blood, Tissue) Homogenization Sample Preparation (e.g., Homogenization, Lysis) Sample_Collection->Homogenization Protein_Assay Protein Quantification (e.g., Bradford Assay) Homogenization->Protein_Assay SOD_Assay SOD Activity Assay Homogenization->SOD_Assay CAT_Assay CAT Activity Assay Homogenization->CAT_Assay MDA_Assay MDA (TBARS) Assay Homogenization->MDA_Assay Data_Analysis Data Analysis and Normalization Protein_Assay->Data_Analysis SOD_Assay->Data_Analysis CAT_Assay->Data_Analysis MDA_Assay->Data_Analysis

References

Exploratory Studies on Zinc Deficiency: A Technical Guide to Clinical Manifestations and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of physiological functions, including enzymatic activity, immune response, protein and DNA synthesis, and cellular signaling. Its deficiency, a significant global health issue, can lead to a wide spectrum of clinical manifestations, ranging from mild and non-specific symptoms to severe, life-threatening conditions. This technical guide provides an in-depth exploration of the clinical landscape of this compound deficiency, details on experimental protocols for its assessment, and a molecular-level view of key signaling pathways impacted by this compound status. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound metabolism and its clinical implications.

Data Presentation: Quantitative Analysis of this compound Deficiency

The clinical presentation of this compound deficiency is diverse and can vary based on the severity and duration of the deficiency, as well as the underlying patient population. The following tables summarize quantitative data on serum this compound concentrations used for diagnosis and the prevalence of various clinical manifestations observed in this compound-deficient patient cohorts.

Table 1: Serum this compound Concentrations for Diagnosis of this compound Deficiency

Population GroupDeficiency Cutoff (µg/dL)Normal Range (µg/dL)
Adult Males< 7475-140[1]
Adult Females< 7075-140[1]
Children (< 10 years)57-6560-120
Females (≥ 10 years)69-7066-110
Males (≥ 10 years)61-7460-106

Note: Serum this compound levels can be influenced by various factors, including inflammation, and may not always reliably reflect this compound status in mild deficiency.[1]

Table 2: Prevalence of Clinical Manifestations in this compound-Deficient Patients with Chronic Liver Disease

Clinical ManifestationPrevalence in this compound-Deficient Group (%)
Any Subjective Symptom33.4
Dermatitis13.3
Anorexia9.2
Aphthous Stomatitis8.0
Alopecia8.0
Taste Disorder6.2

Data extracted from a study of 578 patients with serum this compound levels <80 µg/dL.

Table 3: Clinical Outcomes in this compound-Deficient Patients with Inflammatory Bowel Disease (IBD)

Clinical OutcomeThis compound-Deficient Group (%)Non-Deficient Group (%)
IBD-related Hospitalizations48.017.7
IBD-related Surgeries19.65.8
Disease-related Complications30.412.4
Emergency Room Visits40.217.3

Data from a study of 447 IBD patients, where 45.6% were found to be this compound-deficient.[2]

Experimental Protocols

Accurate assessment of this compound status is fundamental to both clinical diagnosis and research. Below are detailed methodologies for the quantification of this compound in biological samples.

Protocol 1: Determination of Serum this compound by Flame Atomic Absorption Spectrophotometry (FAAS)

This protocol outlines the direct aspiration method for quantifying this compound in serum.

1. Reagents and Materials:

  • Sample Diluent: 8.34 mL of concentrated hydrochloric acid (ARISTAR grade) diluted to 2 L with milliQ water.

  • This compound Stock Solution (1000 ppm): Commercially available certified standard.

  • Intermediate this compound Stock Solution (10 ppm): Dilute 1 mL of 1000 ppm stock solution to 1 L with milliQ water.

  • Working Standards (0.1, 0.2, 0.4 ppm): Prepare by diluting 1.0, 2.0, and 4.0 mL of the 10 ppm intermediate stock solution, respectively, into 100 mL volumetric flasks containing 2.5 mL of HPLC grade glycerol and made up to volume with the sample diluent.

  • Sample Preparation: Dilute serum samples 1:10 with the sample diluent (e.g., 0.25 mL serum + 2.25 mL diluent).

2. Instrumentation:

  • Atomic Absorption Spectrophotometer with an air-acetylene flame.

  • Wavelength: 213.9 nm

  • Slit Width: 0.5 nm

  • Lamp Current: 3.5 mA

  • Background Correction: Deuterium lamp

3. Procedure:

  • Aspirate the sample diluent to zero the instrument.

  • Aspirate the working standards to generate a standard curve.

  • Aspirate the diluted serum samples and record the absorbance.

  • Calculate the this compound concentration in the samples based on the standard curve, accounting for the dilution factor.

Protocol 2: Determination of Serum this compound by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This high-throughput method is suitable for small sample volumes.

1. Reagents and Materials:

  • Diluent Solution: 1.0% butanol, 0.5% v/v ammonia, 0.02% v/v Triton X-100, and 0.01% v/v HNO₃ in ultrapure water.

  • Sample Preparation: Dilute serum samples 100-fold with the diluent solution (e.g., 30 µL serum + 2.97 mL diluent).

  • Certified Reference Material: Serum with a known this compound concentration for quality control.

2. Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer.

  • Instrument parameters should be optimized according to the manufacturer's guidelines for this compound analysis.

3. Procedure:

  • Prepare a series of calibration standards by diluting a certified this compound standard with the diluent solution.

  • Introduce the prepared samples and standards into the ICP-MS.

  • Monitor the appropriate this compound isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn).

  • Quantify the this compound concentration in the samples by comparing their signal intensities to the calibration curve.

Protocol 3: Colorimetric Determination of Serum this compound

This method provides a convenient alternative to atomic spectrometry.

1. Reagents and Materials (Example based on a commercial kit):

  • This compound Reagent 1 (Buffer solution)

  • This compound Reagent 2 (Colorimetric probe)

  • This compound Standard (e.g., 50 mM)

  • Deproteinizing Agent (e.g., 7% Trichloroacetic acid - TCA)

2. Procedure:

  • Sample Preparation: For protein-containing samples like serum, deproteinize by adding the deproteinizing agent, vortexing, and centrifuging to pellet the precipitated protein.

  • Standard Curve Preparation: Prepare a series of this compound standards by diluting the stock standard.

  • Reaction: In a 96-well plate, add the prepared samples and standards. Add the this compound reagent mixture (Reagent 1 and 2) to each well.

  • Incubation: Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 560 nm) using a microplate reader.

  • Calculation: Determine the this compound concentration in the samples from the standard curve.

Signaling Pathways and Molecular Mechanisms

This compound ions are integral to the structure and function of numerous proteins involved in cellular signaling. This compound deficiency can, therefore, disrupt these pathways, leading to the observed clinical manifestations.

Regulation of Metallothionein Gene Expression by this compound

Metallothioneins (MTs) are cysteine-rich proteins that play a crucial role in this compound homeostasis and protection against oxidative stress. Their expression is tightly regulated by intracellular this compound levels.

Metallothionein_Regulation cluster_nucleus Nucleus extracellular_Zn Extracellular This compound ZIP_transporter ZIP Transporter extracellular_Zn->ZIP_transporter Influx intracellular_Zn Intracellular This compound Pool ZIP_transporter->intracellular_Zn MTF1_inactive MTF-1 (Inactive) intracellular_Zn->MTF1_inactive Binds to This compound Fingers Zn_sequestration This compound Sequestration intracellular_Zn->Zn_sequestration MTF1_active MTF-1 (Active) (this compound-bound) MTF1_inactive->MTF1_active Conformational Change nucleus Nucleus MTF1_active->nucleus Translocation MRE Metal Response Element (MRE) MT_gene Metallothionein Gene MRE->MT_gene Activates Transcription MT_mRNA MT mRNA MT_gene->MT_mRNA Metallothionein Metallothionein Protein MT_mRNA->Metallothionein Translation (in Cytoplasm) Metallothionein->Zn_sequestration MTF1_active_n Active MTF-1 MTF1_active_n->MRE Binds

Regulation of Metallothionein Gene Expression by this compound.

Increased intracellular this compound leads to its binding to the Metal-Responsive Transcription Factor-1 (MTF-1).[3][4][5] This binding induces a conformational change in MTF-1, promoting its translocation to the nucleus.[4] In the nucleus, activated MTF-1 binds to Metal Response Elements (MREs) in the promoter region of metallothionein genes, initiating their transcription.[3][6] The resulting metallothionein proteins then bind excess this compound, playing a key role in maintaining this compound homeostasis.[4]

Role of this compound in Insulin Signaling

This compound is essential for the synthesis, storage, and secretion of insulin in pancreatic β-cells. Furthermore, this compound signaling, mediated by this compound transporters, plays a role in the insulin signal transduction pathway in target tissues.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake ZIP7 ZIP7 Transporter (ER Membrane) Cytosolic_Zn Cytosolic this compound ZIP7->Cytosolic_Zn This compound Release ER_Zn ER this compound Store ER_Zn->ZIP7 PTP1B PTP1B (Inhibitor) Cytosolic_Zn->PTP1B Inhibits PTP1B->Insulin_Receptor Dephosphorylates

Simplified Insulin Signaling Pathway and the Role of this compound.

Upon insulin binding to its receptor, a signaling cascade involving IRS, PI3K, and Akt is initiated, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.[2][7] this compound transporters, such as ZIP7 located on the endoplasmic reticulum membrane, can modulate this pathway.[8] The release of this compound from the ER into the cytosol can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor.[8] By inhibiting PTP1B, this compound can enhance and prolong insulin signaling.

Regulation of the NF-κB Pathway by the this compound Finger Protein A20

The NF-κB signaling pathway is a central regulator of inflammation and immunity. The this compound finger protein A20 is a key negative feedback regulator of this pathway, preventing excessive inflammation.

NFkB_Regulation_by_A20 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD_TRAF2 TRADD/TRAF2 Complex TNFR1->TRADD_TRAF2 Recruits IKK_complex IKK Complex (Inactive) TRADD_TRAF2->IKK_complex Activates A20 A20 (this compound Finger Protein) TRADD_TRAF2->A20 Inhibits IKK_complex_active IKK Complex (Active) IKK_complex->IKK_complex_active IkB IκB IKK_complex_active->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Inflammatory_Genes->A20 Induces Expression (Negative Feedback) A20->IKK_complex Inhibits Activation NFkB_active_n Active NF-κB NFkB_active_n->Inflammatory_Genes Induces

Negative Regulation of the NF-κB Pathway by A20.

Upon stimulation by TNFα, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB, which releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[9][10][11] One of the genes induced by NF-κB is A20. The A20 protein, which contains multiple this compound finger domains, then acts as a negative feedback regulator.[3][6][12] A20 can inhibit NF-κB activation by interfering with the TRAF2-mediated signaling cascade and by its deubiquitinase activity on key signaling molecules.[4][5][12]

Conclusion

This technical guide has provided a multifaceted overview of this compound deficiency, encompassing its clinical manifestations, diagnostic approaches, and the underlying molecular disruptions in key signaling pathways. The quantitative data presented in the tables offer a clear perspective on the clinical burden of this nutritional deficiency. The detailed experimental protocols serve as a practical resource for researchers in the field. Furthermore, the visualization of the signaling pathways through Graphviz diagrams provides a conceptual framework for understanding the intricate roles of this compound in cellular regulation. A thorough understanding of these aspects is paramount for the development of effective diagnostic tools, therapeutic interventions, and preventive strategies to combat this compound deficiency and its associated pathologies. Future exploratory studies should continue to unravel the complex interplay between this compound homeostasis and human health, paving the way for novel advancements in medicine and nutrition.

References

The Indispensable Role of Zinc in DNA Synthesis and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, is a critical cofactor for a vast array of proteins involved in the maintenance of genomic integrity. This technical guide provides an in-depth exploration of the fundamental roles of this compound in DNA synthesis and repair. It delves into the structural and catalytic functions of this compound-finger motifs and other this compound-binding domains within key enzymes and regulatory proteins. We present a comprehensive overview of this compound's involvement in major DNA metabolic pathways, including DNA replication, Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ). This guide summarizes key quantitative data, details relevant experimental protocols for studying these interactions, and provides visual representations of the associated molecular pathways to serve as a valuable resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.

Introduction: this compound as a Guardian of the Genome

The stability of the genome is paramount for cellular function and organismal health. DNA is constantly under assault from both endogenous and exogenous agents, leading to a variety of lesions that, if left unrepaired, can result in mutations, genomic instability, and cellular demise. Eukaryotic cells have evolved a sophisticated network of DNA repair pathways to counteract this damage. At the heart of many of these processes lies the humble this compound ion.

This compound's significance in maintaining genomic stability is multifaceted. It serves as a crucial structural component in a large number of proteins, including transcription factors and DNA repair enzymes, where it stabilizes protein folds, most notably the ubiquitous this compound finger domains.[1][2][3] These domains are essential for sequence-specific DNA binding and protein-protein interactions. Furthermore, this compound can act as a catalytic cofactor in several metalloenzymes that directly participate in DNA synthesis and repair.[1][2][3]

A deficiency in this compound has been linked to increased DNA damage and impaired DNA repair capacity, highlighting its protective role.[4][5] Conversely, an excess of this compound can also be detrimental, potentially inhibiting the activity of certain DNA repair proteins.[1] This guide will explore the intricate and vital contributions of this compound to the critical cellular processes of DNA synthesis and repair.

This compound's Role in DNA Synthesis

The accurate replication of the genome is a fundamental process for cell proliferation. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, are highly sophisticated molecular machines. Several of these key replicative enzymes are this compound-dependent metalloenzymes.

DNA Polymerases

While extensive quantitative data on the this compound binding affinities of human replicative DNA polymerases is an area of ongoing research, the essential role of this compound for their function is well-established. This compound ions are often found in the catalytic core and are crucial for proper folding and activity.

Studies on viral DNA polymerases have provided some quantitative insights. For instance, the DNA polymerase of the avian myeloblastosis virus (AMV) shows a distinct dependence on this compound concentration. Low concentrations (0.2 mM) of this compound ions were found to enhance the enzyme's activity approximately two-fold, whereas higher concentrations (2.0 mM) led to complete inhibition.[6] This biphasic effect underscores the importance of tightly regulated intracellular this compound homeostasis for optimal DNA synthesis.

The inhibition of DNA replication is a key consequence of this compound deficiency. Studies have shown that chelation of this compound with agents like o-phenanthroline leads to a nearly complete inhibition of thymidine incorporation in stimulated human lymphocytes, a direct measure of DNA synthesis.[7] This inhibition can be reversed by the addition of this compound, confirming its essential role in the replication process.[7]

Table 1: Effect of this compound Concentration on DNA Polymerase Activity

EnzymeOrganism/SystemThis compound ConcentrationEffect on ActivityReference
DNA PolymeraseAvian Myeloblastosis Virus0.2 mM~2-fold enhancement[6]
DNA PolymeraseAvian Myeloblastosis Virus2.0 mMComplete inhibition[6]
DNA SynthesisStimulated Human Lymphocytes6 µM o-phenanthroline (this compound Chelator)Nearly complete inhibition of thymidine incorporation[7]

This compound's Involvement in DNA Repair Pathways

This compound is a central player in virtually every major DNA repair pathway, from the repair of single-base lesions to the mending of catastrophic double-strand breaks.

Base Excision Repair (BER)

Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions that arise from oxidation, alkylation, and deamination. Several key enzymes in the BER pathway are this compound-dependent.

  • 8-oxoguanine DNA glycosylase (OGG1): This enzyme recognizes and excises the common oxidative lesion, 8-oxoguanine. OGG1 contains a this compound finger motif that is critical for its DNA binding and catalytic activity.

  • Apurinic/apyrimidinic endonuclease 1 (APE1): After the damaged base is removed by a glycosylase, APE1 cleaves the phosphodiester backbone at the resulting abasic site.

The activity of both OGG1 and APE1 can be modulated by this compound concentrations. In protein extracts, this compound has been shown to inhibit OGG1 activity at concentrations starting from 75 µM. The effect on APE1 is more complex; in the absence of its primary cofactor, MgCl₂, this compound can enhance APE1 activity, but in the presence of MgCl₂, this compound becomes inhibitory.

Table 2: Effect of this compound on BER Protein Activity

ProteinThis compound Concentration (in protein extracts)Effect on Activity
OGG1Starting at 75 µMInhibition
APE1In the absence of MgCl₂Enhancement
APE1In the presence of MgCl₂Inhibition

The following diagram illustrates the central role of this compound in the BER pathway.

BER_Pathway cluster_BER Base Excision Repair (BER) DNA_damage Damaged Base (e.g., 8-oxoG) OGG1 OGG1 (this compound Finger) DNA_damage->OGG1 Recognition & Excision Abasic_site Abasic Site OGG1->Abasic_site APE1 APE1 (this compound-dependent) Abasic_site->APE1 Incision SSB Single-Strand Break APE1->SSB Pol_beta DNA Polymerase β SSB->Pol_beta Gap filling Ligase DNA Ligase III Pol_beta->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Figure 1: this compound-dependent proteins in the Base Excision Repair pathway.
Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide variety of bulky, helix-distorting DNA lesions, such as those caused by UV radiation. The Xeroderma Pigmentosum group A (XPA) protein is a key scaffolding protein in NER, playing a crucial role in damage recognition and the assembly of the repair machinery.

XPA contains a C4-type this compound finger motif that is essential for its function.[8] This this compound-binding domain is not directly involved in DNA binding but is critical for maintaining the proper three-dimensional structure of the protein, which is necessary for its interactions with other NER factors.[6]

The diagram below outlines the involvement of the this compound-finger protein XPA in the NER process.

NER_Pathway cluster_NER Nucleotide Excision Repair (NER) DNA_lesion Bulky DNA Lesion XPC XPC Complex DNA_lesion->XPC Damage Recognition TFIIH TFIIH XPC->TFIIH Recruitment XPA XPA (this compound Finger) TFIIH->XPA Recruitment & Verification RPA RPA XPA->RPA Stabilization Excision Dual Incision (XPG, XPF-ERCC1) RPA->Excision Synthesis DNA Synthesis (Pol δ/ε) Excision->Synthesis Ligation Ligation Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Figure 2: The role of the this compound-finger protein XPA in NER.
Double-Strand Break Repair

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells primarily utilize two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

Homologous Recombination is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair DSBs. Several key proteins in the HR pathway contain this compound-binding domains.

  • BRCA1: The breast cancer susceptibility protein 1 (BRCA1) plays a crucial role in the DNA damage response and HR. It possesses an N-terminal RING (Really Interesting New Gene) finger domain, which is a type of this compound finger.[8] This domain, in complex with BARD1, functions as an E3 ubiquitin ligase and is essential for BRCA1's tumor suppressor function and its role in DNA repair.

While the direct binding of this compound to RAD51, the central recombinase in HR, is less characterized, the proper functioning of the HR machinery is dependent on the structural integrity of this compound-containing proteins like BRCA1.

Non-Homologous End Joining directly ligates the broken ends of a DSB without the need for a homologous template. This pathway is more error-prone than HR but is active throughout the cell cycle.

  • Ku70/Ku80: The Ku70/Ku80 heterodimer is the primary sensor of DSBs in the NHEJ pathway. It forms a ring-like structure that encircles the broken DNA ends. While not a classical this compound finger protein, structural analyses have revealed that the "bridge" region of Ku contains a domain that is evolutionarily derived from a this compound ribbon motif.[9] Although the this compound-chelating residues have been lost in most eukaryotes, the remnant structure is critical for DNA binding and Ku function.[9] ZNF384, a C2H2 this compound finger protein, has been identified as an adaptor that facilitates the recruitment of the Ku heterodimer to DSBs.[10]

The following diagram illustrates the involvement of this compound-related proteins in the two major DSB repair pathways.

DSB_Repair cluster_HR Homologous Recombination (HR) cluster_NHEJ Non-Homologous End Joining (NHEJ) DSB Double-Strand Break BRCA1 BRCA1 (RING this compound Finger) DSB->BRCA1 Damage Sensing & Signaling Ku70_80 Ku70/80 (this compound Ribbon Ancestry) DSB->Ku70_80 End Binding cluster_HR cluster_HR DSB->cluster_HR cluster_NHEJ cluster_NHEJ DSB->cluster_NHEJ RAD51 RAD51 BRCA1->RAD51 Recruitment & Filament Formation HR_Repair High-Fidelity Repair RAD51->HR_Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment & Activation NHEJ_Repair End Ligation (Potentially Error-Prone) DNA_PKcs->NHEJ_Repair EMSA_Workflow cluster_EMSA Electrophoretic Mobility Shift Assay (EMSA) Workflow start Start prepare_probe Prepare Labeled DNA Probe start->prepare_probe prepare_protein Purify this compound- Finger Protein start->prepare_protein binding_reaction Set up Binding Reactions (Protein + Probe ± Competitors) prepare_probe->binding_reaction prepare_protein->binding_reaction incubation Incubate at Room Temperature binding_reaction->incubation electrophoresis Non-denaturing PAGE incubation->electrophoresis detection Transfer & Detect Labeled Probe electrophoresis->detection analysis Analyze Gel Image detection->analysis end End analysis->end Zinc_Signaling_DDR cluster_DDR This compound Signaling in DNA Damage Response (DDR) DNA_Damage DNA Damage (e.g., DSBs, Oxidative Stress) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Sensing Zinc_Release Intracellular this compound Release (e.g., from Metallothionein) DNA_Damage->Zinc_Release Zinc_Modulation Modulation of Downstream Effectors ATM_ATR->Zinc_Modulation Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM_ATR->DNA_Repair Apoptosis Apoptosis ATM_ATR->Apoptosis Zinc_Release->Zinc_Modulation Zinc_Modulation->Cell_Cycle_Arrest Zinc_Modulation->DNA_Repair Zinc_Modulation->Apoptosis

References

The Chemistry of Zinc Coordination Complexes in Biological Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a pivotal role in a vast array of biological processes. Its versatility stems from its unique chemical properties as a d¹⁰ transition metal, existing almost exclusively in the +2 oxidation state in biological systems. This redox inactivity, coupled with its flexible coordination geometry, makes this compound an ideal cofactor for proteins involved in catalysis, structural maintenance, and signaling. An estimated 10% of the human proteome may bind this compound, highlighting its profound importance in health and disease.[1] This guide provides a comprehensive technical overview of the chemistry of this compound coordination complexes in biological systems, focusing on their structure, function, and the experimental methodologies used for their characterization.

The Versatile Coordination Chemistry of this compound

The biological functions of this compound are intimately linked to its coordination environment. This compound ions are typically coordinated by nitrogen, oxygen, or sulfur donor atoms from amino acid side chains. The most common coordinating residues are Cysteine (thiolate), Histidine (imidazole), Aspartate (carboxylate), and Glutamate (carboxylate). Water molecules also frequently act as ligands.

This compound can adopt several coordination geometries, with coordination numbers typically ranging from four to six.[2] The most prevalent is a tetrahedral (4-coordinate) geometry, which is often found in structural this compound sites like this compound fingers. Trigonal bipyramidal (5-coordinate) and octahedral (6-coordinate) geometries are also observed, particularly in the active sites of this compound metalloenzymes where the flexible coordination sphere is crucial for catalytic activity.[2][3]

Structural Roles of this compound

In many proteins, this compound's primary role is structural, where it is essential for maintaining the protein's three-dimensional fold. A classic example is the This compound finger motif, a common DNA-binding domain found in transcription factors. In these structures, a this compound ion is typically coordinated by a combination of Cysteine and Histidine residues, creating a stable scaffold that allows the protein to interact with DNA.

Catalytic Roles of this compound

This compound's properties as a Lewis acid are central to its catalytic function in a wide range of enzymes, collectively known as metalloenzymes. These enzymes are distributed across all six major enzyme classes. In the active site, the this compound ion can:

  • Activate a water molecule: By polarizing the O-H bond, the this compound-bound water becomes a more potent nucleophile (hydroxide ion), which is crucial in hydrolytic enzymes like carbonic anhydrase and carboxypeptidases.

  • Stabilize negative charges: The positive charge of the this compound ion can stabilize developing negative charges on reaction intermediates and transition states.

  • Orient substrates: this compound can bind to a substrate, holding it in the correct orientation for the reaction to occur.

Quantitative Aspects of this compound-Protein Interactions

The affinity of a protein for this compound is a critical determinant of its function and is often tightly regulated. Dissociation constants (Kd) for this compound-protein interactions span a wide range, from the femtomolar (10⁻¹⁵ M) to the micromolar (10⁻⁶ M) range, reflecting the diverse roles of this compound.[4] Tightly bound this compound, with very low Kd values, is typically found in structural and catalytic sites, ensuring the protein remains functional even at low intracellular free this compound concentrations. In contrast, weaker, transient binding is often associated with this compound's role in signaling.

Protein/Domain ClassExample ProteinThis compound Coordination EnvironmentDissociation Constant (Kd)Measurement Technique
Structural (this compound Fingers) Zif268Cys₂His₂~10⁻¹² M (pM)Competitive Titration
GAGA FactorCys₂His₂~10⁻⁹ M (nM)Isothermal Titration Calorimetry (ITC)
Catalytic Metalloenzymes Carbonic Anhydrase IIHis₃(H₂O)< 10⁻¹² M (pM)Competitive Titration
Carboxypeptidase AHis₂(Glu)(H₂O)~10⁻¹⁰ M (nM)Spectroscopic Titration
This compound Transporters YiiP (E. coli)Asp, His~10⁻⁶ M (µM) - ~10⁻⁹ M (nM)Isothermal Titration Calorimetry (ITC)
Signaling Proteins S100A12His, Asp, Glu~10⁻⁷ M (nM)Fluorescence Spectroscopy
Metallothioneins Metallothionein-2Cys₂₀10⁻⁹ M - 10⁻¹² M (nM-pM)ESI-MS Competition

This compound Signaling: A New Frontier

Beyond its static roles, this compound is now recognized as a dynamic signaling molecule, akin to calcium.[5][6] "this compound signals" are transient changes in intracellular free this compound concentration that modulate cellular processes. These signals are generated through the release of this compound from intracellular stores, such as the endoplasmic reticulum and mitochondria, or via influx from the extracellular space through specific transporters.[7][8]

This compound signaling is regulated by a complex interplay of this compound transporters, metallothioneins (small, cysteine-rich proteins that buffer intracellular this compound), and this compound-sensing proteins. There are two main families of this compound transporters:

  • ZIP (Zrt-, Irt-like Protein) family (SLC39A): These transporters increase cytosolic this compound concentrations by moving this compound into the cytoplasm from the extracellular space or from intracellular organelles.[1][2][5][9][10]

  • ZnT (this compound Transporter) family (SLC30A): These transporters decrease cytosolic this compound by transporting it out of the cytoplasm into the extracellular space or into intracellular compartments.[1][2][5][9][10]

These transporters play crucial roles in maintaining this compound homeostasis and are implicated in a variety of physiological and pathological processes.[5][9]

This compound Signaling Pathway Example: T-Cell Receptor Activation

T_Cell_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm APC Antigen Presenting Cell TCR T-Cell Receptor APC->TCR Antigen Presentation ZIP6 ZIP6 Transporter TCR->ZIP6 activates Lck Lck TCR->Lck Zn_influx This compound Influx ZIP6->Zn_influx ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Zn_signal [Zn²⁺]i ↑ Zn_influx->Zn_signal MKP MKP-1 (phosphatase) Zn_signal->MKP inhibits MKP->MAPK inhibits

Caption: this compound signaling in T-cell receptor activation.

Experimental Methodologies for Studying this compound Coordination Complexes

A variety of biophysical and analytical techniques are employed to characterize this compound-binding proteins and their coordination environments.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution, providing precise information about the coordination geometry of the this compound ion and the identity of its ligands.

Experimental Protocol: Protein Crystallization for X-ray Crystallography

  • Protein Purification: The target protein must be purified to >95% homogeneity. This is typically achieved using a combination of chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography.

  • Protein Concentration: The purified protein is concentrated to a high concentration, typically 5-20 mg/mL.

  • Crystallization Screening: A high-throughput screening approach is used to identify initial crystallization conditions. This involves mixing the protein solution with a wide range of precipitating agents (e.g., salts, polymers like PEG, organic solvents) at different concentrations and pH values. Common methods include:

    • Vapor Diffusion (Hanging Drop and Sitting Drop): A drop containing the protein and precipitant is equilibrated against a larger reservoir of the precipitant solution. Water slowly evaporates from the drop, increasing the concentration of both protein and precipitant, which can lead to crystal formation.[11][12]

    • Microbatch: Small volumes of the protein and precipitant are mixed directly and covered with oil to prevent evaporation.[11][12]

  • Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.

  • Crystal Harvesting and Cryo-protection: Crystals are carefully removed from the crystallization drop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystal before freezing.

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.

  • Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying the structure and dynamics of this compound-binding proteins in solution. While the this compound ion itself is not directly observed in standard proton and carbon NMR experiments, its presence can be inferred from its effect on the chemical shifts of the coordinating amino acid residues.

A more direct method involves substituting the diamagnetic Zn²⁺ with the NMR-active ¹¹³Cd²⁺ isotope. Cadmium has similar chemical properties to this compound and often substitutes for it in biological systems. ¹¹³Cd NMR can provide detailed information about the coordination environment, including the number and type of ligands.

Experimental Protocol: ¹¹³Cd NMR of a this compound-Substituted Protein

  • Protein Expression and Purification: The protein of interest is expressed in a suitable host (e.g., E. coli) and purified to homogeneity. It is crucial to use metal-free buffers and chelating agents (e.g., EDTA) to remove any bound metals.

  • Apo-Protein Preparation: The purified protein is treated with a strong chelator to ensure the complete removal of any residual metal ions, creating the apo-protein.

  • ¹¹³Cd Substitution: The apo-protein is incubated with a stoichiometric amount of ¹¹³CdCl₂ or ¹¹³CdSO₄ to reconstitute the metal-binding site.

  • NMR Sample Preparation: The ¹¹³Cd-substituted protein is concentrated and exchanged into a suitable NMR buffer (e.g., deuterated buffer for ¹H-decoupling).

  • NMR Data Acquisition: ¹¹³Cd NMR spectra are acquired on a high-field NMR spectrometer. The chemical shift of the ¹¹³Cd signal is highly sensitive to the nature of the coordinating ligands (e.g., sulfur, nitrogen, oxygen).

  • Data Analysis: The ¹¹³Cd chemical shifts are compared to known values for model compounds to deduce the coordination environment of the metal ion.

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique for determining the mass-to-charge ratio of ions. In the context of this compound coordination complexes, it can be used to:

  • Confirm the presence of this compound in a protein.

  • Determine the stoichiometry of this compound binding.

  • Identify the specific amino acid residues involved in coordination (in conjunction with proteolysis and tandem MS).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a particularly powerful technique for the accurate quantification of metals in biological samples.

Experimental Protocol: Metalloprotein Analysis by ICP-MS

  • Sample Preparation: The purified protein sample is diluted in a solution of high-purity nitric acid to denature the protein and release the bound this compound.

  • Instrument Calibration: The ICP-MS instrument is calibrated using a series of standard solutions with known this compound concentrations.

  • Sample Introduction: The prepared sample is introduced into the instrument, typically via a nebulizer that creates a fine aerosol.

  • Ionization: The aerosol is passed through a high-temperature argon plasma (the "inductively coupled plasma"), which atomizes and ionizes the sample.

  • Mass Analysis: The resulting ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Detection and Quantification: The detector measures the abundance of each this compound isotope, and this information is used to calculate the total this compound concentration in the original sample.

Experimental Workflow for Characterizing a Novel this compound-Binding Protein

Characterization_Workflow Start Hypothesized This compound-Binding Protein Purification Protein Expression & Purification Start->Purification ICPMS ICP-MS Analysis Purification->ICPMS Zinc_Confirmed This compound Bound? ICPMS->Zinc_Confirmed Structural_Analysis Structural Characterization Zinc_Confirmed->Structural_Analysis Yes Functional_Assay Functional Assays Zinc_Confirmed->Functional_Assay Yes End Characterized This compound Metalloprotein Zinc_Confirmed->End No (Not a this compound Protein) Xray X-ray Crystallography Structural_Analysis->Xray NMR NMR Spectroscopy (¹¹³Cd substitution) Structural_Analysis->NMR Binding_Affinity Binding Affinity (ITC, Fluorescence) Functional_Assay->Binding_Affinity Mutagenesis Site-Directed Mutagenesis Functional_Assay->Mutagenesis Xray->End NMR->End Binding_Affinity->End Mutagenesis->End

Caption: Workflow for characterizing a novel this compound-binding protein.

Conclusion

The study of this compound coordination complexes in biological systems is a dynamic and evolving field. From its fundamental roles in protein structure and catalysis to its emerging importance as a signaling molecule, this compound's influence on cellular life is profound. A thorough understanding of the chemistry of this compound coordination, coupled with the application of advanced experimental techniques, is essential for researchers and drug development professionals seeking to unravel the complexities of this compound biology and leverage this knowledge for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for further exploration into the fascinating world of this compound metallobiochemistry.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, is critically involved in a myriad of physiological processes within the central nervous system (CNS). Its roles range from maintaining protein structure and enzymatic function to modulating neurotransmission and synaptic plasticity.[1][2][3] However, the delicate balance of this compound homeostasis is increasingly recognized as a pivotal factor in the pathogenesis of several neurological disorders. Dysregulation of this compound metabolism, leading to either deficiency or excess, can trigger a cascade of neurotoxic events, including protein aggregation, oxidative stress, and neuroinflammation, ultimately contributing to neuronal death.[1][2][4][5][6] This in-depth technical guide explores the intricate link between this compound metabolism and neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated neurotoxicity and neuroprotection, details key experimental methodologies for studying this compound in the CNS, presents quantitative data on this compound dyshomeostasis in disease states, and visualizes complex signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of this compound in brain health and disease and to identify novel therapeutic strategies targeting this compound-dependent pathways.

Introduction: The Crucial Role of this compound in the Central Nervous System

This compound is one of the most abundant trace metals in the brain, where it exists in two main pools: a large, protein-bound pool and a smaller, labile or "free" pool.[1][3] The protein-bound this compound is a crucial structural component of numerous proteins, including enzymes and transcription factors, and is essential for their function.[2][3] The labile this compound pool, concentrated in the presynaptic vesicles of a subset of glutamatergic neurons, is released into the synaptic cleft during neuronal activity.[1][6][7] This synaptic this compound plays a vital role in modulating neurotransmission by interacting with various receptors, including NMDA and AMPA receptors.[3][5]

The homeostasis of intracellular this compound is tightly regulated by a coordinated network of proteins, primarily the this compound transporter (ZnT) and Zrt- and Irt-like protein (ZIP) families, and metallothioneins (MTs).[1][6][8] ZnT transporters (SLC30 family) are responsible for effluxing this compound from the cytoplasm, either out of the cell or into intracellular organelles, while ZIP transporters (SLC39 family) mediate this compound influx into the cytoplasm.[6] MTs are cysteine-rich proteins that buffer intracellular this compound, releasing or sequestering it as needed.[9]

This compound Dyshomeostasis in Neurological Disorders

Alterations in the delicate balance of this compound homeostasis have been implicated in the pathophysiology of several neurological disorders. Both this compound deficiency and excess can have detrimental effects on neuronal function and survival.[1][2][5]

Alzheimer's Disease

A significant body of evidence links this compound dyshomeostasis to the pathogenesis of Alzheimer's disease (AD).[1][5][9][10][11][12] Amyloid plaques, a hallmark of AD, are enriched with this compound, and this compound has been shown to promote the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils.[1][3][10] this compound can also induce the hyperphosphorylation of tau protein, another key pathological feature of AD.[8] Furthermore, alterations in the expression and function of this compound transporters have been observed in the brains of AD patients.[12][13][14]

Parkinson's Disease

The role of this compound in Parkinson's disease (PD) is complex and not as well-defined as in AD. Some studies suggest that this compound may play a protective role by mitigating oxidative stress, while others indicate that excess this compound could contribute to the aggregation of α-synuclein, the primary component of Lewy bodies, the pathological hallmark of PD. The interplay between this compound and other metals, such as copper and iron, is also thought to be important in PD pathogenesis.

Epilepsy

This compound is highly concentrated in the hippocampus, a brain region critically involved in the generation and propagation of seizures.[7] Synaptically released this compound can modulate neuronal excitability, and its dysregulation has been linked to epileptogenesis.[7][15] Both this compound deficiency and excess have been shown to lower the seizure threshold in animal models.[16][17] Excessive this compound release during seizures can contribute to neuronal damage and death.[18]

Quantitative Data on this compound Dyshomeostasis

The following tables summarize quantitative data from various studies, illustrating the alterations in this compound levels and transporter expression in neurological disorders.

Table 1: this compound Concentrations in Alzheimer's Disease Brain

Brain RegionConditionThis compound Concentration (µg/g dry weight)Reference
HippocampusControl74 ± 17.4[8]
AD99.7 ± 17.6[8]
RetinaControl48.3 ± 6.5[8]
AD88 ± 6.1[8]

Table 2: this compound Transporter mRNA Levels in Alzheimer's Disease Cortex (Fold Change vs. Control)

TransporterMiddle Temporal GyrusSuperior Occipital GyrusSuperior Parietal GyrusSuperior Frontal GyrusReference
ZIP1~1.5~1.9~1.9~1.8[15]
ZnT1~1.5---[15]
ZnT6--~1.4~1.5[15]

Table 3: Dietary this compound Intake and Risk of Epilepsy

Daily this compound IntakeOdds Ratio for Epilepsy (95% CI)p-valueReference
≤5.0 mg/day (T1)Reference-[19]
5.0–11.0 mg/day (T2)0.49 (0.26–0.92)0.026[19]
≥11.0 mg/day (T3)0.60 (0.31–1.17)0.132[19]

Key Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involved in this compound-mediated neurotoxicity and a general workflow for investigating this compound in neurological disorders.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Excess this compound Excess this compound Abeta Oligomers/Plaques Abeta Oligomers/Plaques Excess this compound->Abeta Oligomers/Plaques Promotes Aggregation NMDA Receptor NMDA Receptor Excess this compound->NMDA Receptor Modulates AMPA Receptor AMPA Receptor Excess this compound->AMPA Receptor Modulates Tau Hyperphosphorylation Tau Hyperphosphorylation Excess this compound->Tau Hyperphosphorylation Abeta Monomers Abeta Monomers Abeta Monomers->Abeta Oligomers/Plaques Ca Influx Ca Influx NMDA Receptor->Ca Influx AMPA Receptor->Ca Influx ROS Production ROS Production Ca Influx->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Tau Hyperphosphorylation->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced neurotoxicity in Alzheimer's disease.

G Patient Samples/Animal Model Patient Samples/Animal Model Brain Tissue Dissection Brain Tissue Dissection Patient Samples/Animal Model->Brain Tissue Dissection This compound Quantification This compound Quantification Brain Tissue Dissection->this compound Quantification Protein/mRNA Analysis Protein/mRNA Analysis Brain Tissue Dissection->Protein/mRNA Analysis Histology/Imaging Histology/Imaging Brain Tissue Dissection->Histology/Imaging AAS/ICP-MS AAS/ICP-MS This compound Quantification->AAS/ICP-MS Western Blot/qPCR Western Blot/qPCR Protein/mRNA Analysis->Western Blot/qPCR Fluorescent Sensors/MIMS Fluorescent Sensors/MIMS Histology/Imaging->Fluorescent Sensors/MIMS Data Analysis Data Analysis AAS/ICP-MS->Data Analysis Western Blot/qPCR->Data Analysis Fluorescent Sensors/MIMS->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: General experimental workflow for studying this compound in neurological disorders.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound in neurological disorders.

Measurement of this compound in Brain Tissue using Atomic Absorption Spectrophotometry (AAS)

This protocol is adapted from a method used to quantify releasable this compound in human autopsy hippocampal brain tissue.[10]

Materials:

  • Brain tissue (hippocampus)

  • 30% Hydrogen peroxide

  • Ultra-pure nitric acid

  • Milli-Q deionized distilled water

  • Graphite furnace-atomic absorption spectrophotometer (GF-AAS)

Procedure:

  • Tissue Digestion:

    • Accurately weigh a sample of brain tissue.

    • Digest the tissue residue with 0.5 mL of 30% hydrogen peroxide at 70°C for 18-24 hours.

    • Add 0.10 mL of ultra-pure nitric acid and continue heating until the sample is completely ashed (appears as a white ash).

  • Sample Preparation:

    • Dissolve the digested white ash in 4.0 mL of Milli-Q deionized distilled water.

    • Further dilute the sample as needed (e.g., 1:20, 1:40, 1:50, 1:80, 1:100, or 1:200 v/v) using Milli-Q deionized distilled water to bring the this compound concentration within the linear range of the GF-AAS.

  • Analysis:

    • Determine the concentration of this compound in the diluted samples using a GF-AAS.

    • Calculate the original this compound concentration in the brain tissue based on the dilution factor and the initial weight of the tissue.

Imaging of Synaptic this compound Release using Fluorescent Sensors

This protocol provides a general guideline for using fluorescent this compound sensors in brain slices, based on described methodologies.[4][7]

Materials:

  • Acutely prepared brain slices (e.g., hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • Fluorescent this compound indicator (e.g., FluoZin-3 AM)

  • Pluronic F-127

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Slice Preparation:

    • Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Dye Loading:

    • Prepare a loading solution containing the fluorescent this compound indicator (e.g., 5 µM FluoZin-3 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in aCSF.

    • Incubate the brain slices in the loading solution for 30-60 minutes at 32-34°C.

    • Wash the slices in fresh aCSF for at least 30 minutes to allow for de-esterification of the dye.

  • Imaging:

    • Transfer a slice to the recording chamber of a fluorescence microscope and continuously perfuse with oxygenated aCSF.

    • Acquire baseline fluorescence images.

    • Stimulate synaptic this compound release using high potassium aCSF or electrical stimulation.

    • Capture fluorescence images during and after stimulation to visualize the increase in intracellular this compound.

  • Data Analysis:

    • Measure the change in fluorescence intensity in regions of interest (e.g., dendritic spines, cell bodies) to quantify the relative changes in intracellular this compound concentration.

Quantification of this compound Transporter mRNA Expression by qPCR

This protocol is based on a study that analyzed this compound transporter mRNA levels in postmortem human brain tissue.[12][20]

Materials:

  • Frozen brain tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target this compound transporters (e.g., ZIP1, ZnT1, ZnT6) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Homogenize a small piece of frozen brain tissue.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene and reference gene, and a qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system using an appropriate thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative mRNA expression of the target this compound transporters using the ΔΔCt method, normalizing to the reference gene expression.

Conclusion and Future Directions

The intricate relationship between this compound metabolism and neurological disorders presents both a significant challenge and a promising opportunity for therapeutic intervention. The evidence strongly suggests that maintaining this compound homeostasis is crucial for neuronal health, and its dysregulation is a key event in the pathogenesis of diseases like Alzheimer's, Parkinson's, and epilepsy. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the molecular mechanisms of this compound-mediated neurodegeneration and to explore novel therapeutic strategies.

Future research should focus on:

  • Developing more specific and sensitive tools for real-time monitoring of this compound dynamics in different subcellular compartments of the brain.

  • Elucidating the precise roles of individual this compound transporters in the context of specific neurological disorders.

  • Identifying and validating therapeutic agents that can safely and effectively restore this compound homeostasis in the brain.[21]

  • Conducting clinical trials to evaluate the efficacy of this compound-modulating therapies in patients with neurological disorders.

By continuing to unravel the complexities of this compound's role in the brain, the scientific community can pave the way for the development of innovative treatments to combat these devastating diseases.

References

The Pivotal Role of Zinc in Cellular Metabolism and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is an essential trace element, indispensable for a vast array of biological processes. Beyond its well-established role as a static structural or catalytic component of over 300 enzymes, this compound is now recognized as a dynamic signaling molecule, a "second messenger," that transduces extracellular stimuli into intracellular responses.[1][2] This guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its tight homeostatic regulation, its critical function in core metabolic pathways, and its emerging significance as a signaling ion. We present quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for professionals in life sciences and drug development.

This compound Homeostasis: A Tightly Regulated Network

The maintenance of cellular this compound equilibrium is critical, as disruptions are linked to numerous pathologies, including metabolic syndrome, diabetes, and cancer.[3][4][5] Total intracellular this compound concentrations are estimated to be between 200-300 µM, but the concentration of labile, or "free," this compound is kept in the picomolar to low nanomolar range to prevent toxicity.[4] This delicate balance is governed by a coordinated network of proteins.

1.1 this compound Transporter Families: Cellular this compound trafficking is primarily managed by two families of transporters:

  • SLC39A (ZIP) Family: Comprising 14 members in mammals, ZIP transporters are responsible for increasing cytosolic this compound concentrations.[6][7] They facilitate this compound influx from the extracellular space or release it from intracellular organelles like the endoplasmic reticulum (ER) and Golgi apparatus into the cytosol.[6]

  • SLC30A (ZnT) Family: This family includes 10 members in mammals and functions to decrease cytosolic this compound levels.[5][8] They mediate this compound efflux from the cell or sequester this compound from the cytosol into intracellular compartments and vesicles.[5][6]

The expression of these transporters is often regulated by cellular this compound status; for instance, this compound deficiency can increase the mRNA abundance of certain ZIP transporters to enhance uptake.[9]

1.2 Metallothioneins (MTs): The this compound Buffer: Metallothioneins are cysteine-rich, low-molecular-weight proteins that act as the primary intracellular buffer for this compound.[4][9] They have a high binding affinity for this compound and can sequester or release this compound ions in response to cellular needs, thereby playing a central role in maintaining a stable intracellular this compound environment and protecting against oxidative stress.[9][10]

Table 1: Key Proteins in Cellular this compound Homeostasis

Protein Family Members Primary Function Cellular Location(s)
SLC39A (ZIP) ZIP4, ZIP7, ZIP10 Increase cytosolic this compound (Influx/Organellar Release) Plasma Membrane, ER
SLC30A (ZnT) ZnT1, ZnT5, ZnT8 Decrease cytosolic this compound (Efflux/Sequestration) Plasma Membrane, Golgi, Vesicles

| Metallothionein | MT1, MT2 | this compound binding, storage, and buffering | Cytosol, Nucleus |

G cluster_membrane cluster_organelle_membrane Extracellular Extracellular Space (μM this compound) ZIP_PM ZIP Transporters (e.g., ZIP4) Extracellular->ZIP_PM Influx Cytosol Cytosol (pM-nM Free this compound) ZnT_PM ZnT Transporters (e.g., ZnT1) Cytosol->ZnT_PM MT Metallothioneins (MTs) Cytosol->MT Buffering ZnT_Org ZnT Transporters (e.g., ZnT5) Cytosol->ZnT_Org Organelles Organelles (ER, Golgi) (this compound Store) ZIP_Org ZIP Transporters (e.g., ZIP7) Organelles->ZIP_Org Release ZIP_PM->Cytosol ZnT_PM->Extracellular Efflux ZIP_Org->Cytosol ZnT_Org->Organelles Sequestration

Caption: Cellular this compound Homeostasis.

This compound in Core Cellular Metabolism

This compound is a catalytic or structural cofactor for hundreds of enzymes, placing it at the heart of cellular metabolism.[11][12] Its presence is essential for the proper functioning of pathways that govern energy production, and its dysregulation is associated with metabolic diseases.[13][14]

2.1 Role in Glycolysis and the TCA Cycle: this compound influences key metabolic control points. While high, non-physiological concentrations of this compound can inhibit glycolysis and the TCA cycle, appropriate this compound levels are necessary for optimal function.[15] It serves as a cofactor for enzymes critical to both carbohydrate and energy metabolism.[3][15] For example, this compound deficiency can alter the activity of TCA cycle enzymes.[15] It also plays a role in oxidative phosphorylation, the primary mechanism for ATP production.[16][17]

2.2 Insulin Metabolism: this compound's role in metabolic health is underscored by its intimate relationship with insulin. This compound is required for the correct processing, storage, and secretion of insulin in pancreatic β-cells, where the transporter ZnT8 is essential for forming insulin crystals within secretory vesicles.[3][8][14][15] Furthermore, this compound can exert insulin-mimetic effects by influencing components of the insulin signaling pathway.[10]

Table 2: Examples of this compound-Dependent Metabolic Enzymes

Enzyme Metabolic Pathway Function
Alcohol Dehydrogenase Glycolysis (Ethanol Metabolism) Interconversion of alcohols and aldehydes/ketones.
Aldolase Glycolysis / Gluconeogenesis Catalyzes the cleavage of fructose 1,6-bisphosphate.
Carbonic Anhydrase pH Regulation / Metabolism Catalyzes the rapid interconversion of CO2 and water to bicarbonate.
Superoxide Dismutase (Cu/Zn) Antioxidant Defense Detoxifies superoxide radicals, protecting metabolic machinery.[11][12]

| Pyruvate Carboxylase | Gluconeogenesis / TCA Cycle | Catalyzes the carboxylation of pyruvate to oxaloacetate. |

G Glucose Glucose G6P Glucose-6-P Glucose->G6P F16BP Fructose-1,6-BP G6P->F16BP Pyruvate Pyruvate F16BP->Pyruvate Glycolysis Aldolase Aldolase AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Pyruvate Dehydrogenase TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP TCA_Enzymes TCA Cycle Enzymes OXPHOS Oxidative Phosphorylation TCA->OXPHOS Zn This compound (Zn²⁺) Zn->Aldolase Zn->PDH Zn->TCA_Enzymes Zn->OXPHOS OXPHOS->ATP

Caption: this compound's Influence on Central Energy Metabolism.

This compound as a Cellular Second Messenger

Recent evidence has established this compound as a novel intracellular second messenger, akin to calcium.[1][18] Extracellular signals can trigger a rapid, transient increase in cytosolic free this compound, a phenomenon termed a "this compound wave."[1][18] This wave originates from intracellular stores, primarily the endoplasmic reticulum (ER), and modulates downstream signaling pathways to control cellular processes like proliferation and migration.[2][19]

3.1 The CK2-ZIP7 Signaling Axis: A key mechanism for initiating a this compound wave involves the ER-resident this compound transporter ZIP7.[18]

  • Extracellular Stimulus: An external signal (e.g., growth factors) activates the protein kinase CK2.[2][18][19]

  • ZIP7 Phosphorylation: CK2 phosphorylates specific serine residues on the cytosolic side of ZIP7.[2][20]

  • This compound Release: This phosphorylation event "opens" the ZIP7 channel, causing a gated release of stored this compound from the ER into the cytosol.[2][18]

3.2 Downstream Signaling Cascades: The resulting increase in cytosolic this compound impacts major signaling pathways:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound is a potent inhibitor of PTPs. By inhibiting these phosphatases, this compound signaling shifts the cellular balance towards protein phosphorylation.[18]

  • Activation of Kinase Pathways: The inhibition of PTPs leads to the sustained activation of receptor tyrosine kinases (RTKs) and downstream pro-proliferative pathways, including the PI3K/AKT and MAPK/ERK pathways.[2][19] This activation promotes events like cell division and migration, highlighting a potential therapeutic target in cancer, where these pathways are often dysregulated.[2][19]

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Receptor Receptor CK2 Protein Kinase CK2 Receptor->CK2 2. Activates ZIP7 ZIP7 Zn_Wave This compound Wave ( cytosolic Zn²⁺) ZIP7->Zn_Wave 4. Gated Release Zn_Store Zn²⁺ Store Zn_Store->ZIP7 Signal Extracellular Signal (e.g., EGF) Signal->Receptor 1. Binds CK2->ZIP7 3. Phosphorylates PTP Protein Tyrosine Phosphatases (PTPs) AKT AKT PTP->AKT Dephosphorylates ERK ERK1/2 PTP->ERK Dephosphorylates Zn_Wave->PTP 5. Inhibits Proliferation Cell Proliferation & Migration AKT->Proliferation 6. Activation ERK->Proliferation 6. Activation

Caption: this compound Signaling via the CK2-ZIP7 Axis.

Quantitative Data Summary

Understanding the quantitative aspects of this compound biology is crucial for experimental design and data interpretation.

Table 3: Quantitative Parameters of Cellular this compound

Parameter Reported Value / Range Context / Cell Type Reference
Total Intracellular this compound ~200 - 300 µM General estimate for mammalian cells [4]
Free/Labile Cytosolic this compound pM - 1 nM Resting mammalian cells [4]
PTPβ Inhibition Constant (Ki) 21 pM In vitro enzyme kinetics [18]
Serum-Free Media this compound 0.7 pM - 3 nM Common range in basal cell culture media
Optimal Supplementation (Titer) 25 mg/L (86.93 µM) Recombinant CHO cells [21]

| This compound Chelation (Apoptosis) | 5 µM TPEN | MC3T3-E1 pre-osteoblast cells |[22] |

Key Experimental Protocols

Investigating the roles of this compound requires specific methodologies to measure and manipulate its cellular concentrations and interactions.

5.1 Protocol: Measurement of Intracellular Labile this compound This protocol outlines a general method using fluorescent this compound sensors.

Methodology:

  • Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and culture to desired confluency.

  • Probe Loading: Wash cells with a buffered salt solution. Incubate with a this compound-sensitive fluorescent probe (e.g., FluoZin-3 AM) at a working concentration (typically 1-5 µM) for 30-60 minutes at 37°C.

  • De-esterification: Wash cells again to remove excess probe and incubate for a further 30 minutes to allow for complete de-esterification of the AM ester.

  • Imaging: Acquire baseline fluorescence using a fluorescence microscope or plate reader.

  • Stimulation: Add the stimulus of interest (e.g., growth factor, ionophore) and record the change in fluorescence intensity over time.

  • Calibration (Optional): At the end of the experiment, add a this compound chelator (e.g., TPEN) to determine the minimum fluorescence (Fmin), followed by a this compound salt with a this compound ionophore (e.g., pyrithione) to determine maximum fluorescence (Fmax) for concentration calculations.

G Start Start: Seed Cells on Imaging Plate Load Load Cells with Fluorescent this compound Probe (e.g., FluoZin-3 AM) Start->Load Wash Wash to Remove Excess Probe Load->Wash Image_Base Acquire Baseline Fluorescence (F_initial) Wash->Image_Base Stimulate Add Stimulus (e.g., Growth Factor) Image_Base->Stimulate Image_Time Time-Lapse Imaging: Record Fluorescence Change Stimulate->Image_Time Calibrate Optional Calibration: Add TPEN (F_min) Add Zn²⁺/Ionophore (F_max) Image_Time->Calibrate Analyze Analyze Data: (F - F_min) / (F_max - F) Calibrate->Analyze End End Analyze->End

Caption: Workflow for Measuring Intracellular Labile this compound.

5.2 Protocol: Modulation of Cellular this compound Status in vitro This protocol describes methods for either increasing (supplementation) or decreasing (chelation) cellular this compound levels.

Methodology:

  • This compound Supplementation:

    • Prepare a sterile stock solution of a this compound salt (e.g., ZnSO₄ or ZnCl₂).[21][22]

    • Add the this compound stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 1-100 µM).

    • Incubate cells for the desired duration before downstream analysis.

  • This compound Chelation/Depletion:

    • Cell-Permeant Chelator: To chelate intracellular this compound, add a membrane-permeant chelator like N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) to the culture medium (typically 1-5 µM).[22]

    • Medium Depletion: To create a this compound-deficient medium, incubate the complete medium (with serum) directly with a chelating resin like Chelex-100 (e.g., 4% w/v) for several days at 4°C with stirring.[23] Use sterile filtration to remove the resin before applying the medium to cells.

G Start Start: Cultured Cells Choice Choose Modulation Strategy Start->Choice Supplement Supplementation: Add ZnCl₂ or ZnSO₄ to Medium Choice->Supplement Increase this compound Chelate Chelation: Add TPEN to Medium OR Prepare Zn-deficient Medium with Chelex Resin Choice->Chelate Decrease this compound Incubate Incubate Cells for Desired Time Period Supplement->Incubate Chelate->Incubate Assay Perform Downstream Assay (e.g., Western Blot, PCR, Viability) Incubate->Assay End End Assay->End

Caption: Workflow for Modulating Cellular this compound Levels.

5.3 Protocol: Analysis of this compound-Binding Proteins (EMSA) The Electrophoretic Mobility Shift Assay (EMSA) is used to study protein-DNA interactions, common for this compound-finger transcription factors.[24]

Methodology:

  • Probe Preparation: Synthesize and label a short DNA oligonucleotide corresponding to the putative binding site. Labeling is typically done with a radioactive isotope (³²P) or a non-radioactive tag (e.g., biotin).

  • Protein Extraction/Purification: Obtain the protein of interest, either through purification of a recombinant protein or from a nuclear cell extract.

  • Binding Reaction: Incubate the labeled DNA probe with the protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate more slowly than the free, unbound DNA probe.

  • Detection: Visualize the probe by autoradiography (for ³²P) or chemiluminescence/colorimetric detection (for biotin). A "shifted" band indicates a protein-DNA interaction. Competition assays with unlabeled probes can confirm specificity.

G Start Start Probe 1. Prepare Labeled DNA Probe Start->Probe Protein 2. Purify this compound-Finger Protein or Nuclear Extract Start->Protein Bind 3. Incubate Probe + Protein in Binding Buffer Probe->Bind Protein->Bind Electrophoresis 4. Separate on Non-denaturing Polyacrylamide Gel Bind->Electrophoresis Transfer 5. Transfer to Membrane (for non-radioactive) Electrophoresis->Transfer Detect 6. Detect Probe Signal (Autoradiography/Chemiluminescence) Electrophoresis->Detect For radioactive Transfer->Detect Analyze 7. Analyze Results: Identify Shifted Bands Detect->Analyze End End Analyze->End

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion and Future Directions

This compound is far more than a simple enzymatic cofactor; it is a dynamic and versatile regulator of cellular life. The intricate machinery of this compound transporters and binding proteins finely tunes its availability, allowing it to serve as both a structural necessity for metabolic enzymes and a rapid, transient signaling molecule. The discovery of this compound signaling cascades, such as the CK2-ZIP7 axis, has opened new avenues for understanding cellular communication and its dysregulation in disease. For drug development professionals, the proteins that control this compound homeostasis and mediate its signaling effects represent a promising class of targets for therapeutic intervention in cancer, metabolic disorders, and neurodegenerative diseases.[19][25] Future research will undoubtedly uncover further complexity in the "this compound code" that governs cellular function.

References

A Preliminary Investigation into Zinc's Impact on Gut Microbiome Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Zinc is an essential micronutrient crucial for numerous physiological processes, including immune function and the maintenance of intestinal barrier integrity.[1][2] Emerging evidence highlights its significant role in modulating the composition and function of the gut microbiome. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the gut microbiota. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the complex interactions and workflows involved. The interplay between this compound, the host, and the microbial ecosystem presents a promising avenue for therapeutic intervention in various gastrointestinal and systemic diseases.[3][4][5]

Core Mechanisms of this compound's Influence on the Gut Microbiome

This compound exerts its influence on the gut microbiome through a multi-pronged approach, involving direct effects on microbes and indirect effects through the modulation of the host's intestinal environment and immune system.

  • Intestinal Barrier Enhancement: this compound is vital for the integrity of the intestinal epithelial barrier. It regulates the expression and function of tight junction proteins, such as occludin, which control intestinal permeability.[2][6] A robust barrier prevents the translocation of pathogenic microbes and inflammatory molecules from the gut into the systemic circulation.[3] this compound deficiency can impair this barrier, leading to a "leaky gut" and subsequent inflammation.[3][7]

  • Immune System Regulation: this compound homeostasis is critical for the proper functioning of the immune system.[3] It modulates the activity of various immune cells, including macrophages and T-cells, and influences the production of cytokines.[3] By regulating the host's immune response in the gut, this compound can shape the microbial community, helping to maintain a balanced and non-inflammatory state.

  • Direct Antimicrobial Actions: this compound can directly impact bacterial survival and virulence. One key mechanism is the inhibition of manganese import, a metal required by many pathogenic bacteria for their metabolic processes and defense against oxidative stress.[7] This gives the host a competitive advantage, a concept known as nutritional immunity.

  • Microbial this compound Homeostasis: Bacteria have evolved sophisticated systems, such as the ZnuABC transporter, to acquire this compound from their environment, which is essential for the function of numerous bacterial enzymes and proteins.[6] The availability of this compound in the gut lumen can, therefore, directly influence the growth and proliferation of specific microbial species.

Signaling Pathway: this compound's Role in Intestinal Barrier Integrity

Zinc_Intestinal_Barrier cluster_barrier Epithelial Barrier This compound Dietary this compound Enterocyte Intestinal Epithelial Cells (Enterocytes) This compound->Enterocyte  Uptake Immune Gut Immune Cells (e.g., Macrophages) This compound->Immune Modulates Function Pathogen Pathogenic Bacteria This compound->Pathogen Inhibits Growth TJ Tight Junction Proteins (e.g., Occludin) Enterocyte->TJ Upregulates Expression Permeability Intestinal Permeability TJ->Permeability Decreases Inflammation Mucosal Inflammation Immune->Inflammation Reduces Pathogen->Permeability Increases Permeability->Inflammation Promotes

Caption: this compound enhances intestinal barrier function by upregulating tight junction proteins.

Quantitative Impact of this compound on Microbiome Composition

Studies in both animal models and humans have demonstrated that this compound status (deficiency, supplementation, or toxicity) significantly alters the gut microbial landscape. The effects can vary based on the host species, age, this compound dosage, and chemical form of this compound used.

Table 1: Summary of this compound's Impact on Gut Microbiota in Animal Models
HostThis compound InterventionKey FindingsReference
Pigs (Post-weaning) High-dose this compound Oxide (ZnO)↓ Enterobacteria, ↓ Clostridial cluster XIV, ↓ E. coli, ↓ Lactobacillus. May increase antibiotic-resistance genes.[7]
Mice Dietary this compound Deficiency↓ Proteobacteria, ↓ Verrucomicrobia. ↑ Actinobacteria, ↑ Bacteroidetes, ↑ Firmicutes. Decreased resistance to C. difficile infection.[4]
Mice (IBD Model) ZnO Nanoparticles (160-1000 ppm)Alleviated colonic damage and reduced inflammatory response.[8]
Calves This compound Amino Acids (40, 80, 120 mg/kg DM)80 mg/kg dose increased abundance of Prevotellaceae-UCG-003 and Bacteroides. Improved immune and antioxidant capacity.[9]
Lambs Organic this compoundDid not alter overall bacterial diversity but influenced bacterial enzyme activity.[2]
Table 2: Summary of this compound's Impact on Gut Microbiota in Human Studies
Study TypeThis compound InterventionKey FindingsReference
In Vitro (Human Colon Stimulators) High-dose ZnO Nanoparticles (50 mg/L)Reduced overall abundance and biodiversity. ↓ Firmicutes, ↑ Bacteroidetes.[4]
Clinical Review This compound SupplementationReduces duration and severity of diarrhea, partly by enhancing GI barrier function.[6][7]
IBD Patients This compound DeficiencyHigh prevalence (45.6%) in IBD patients, associated with higher risk of hospitalization and disease-related complications.[10]

Experimental Protocols for Investigating this compound-Microbiome Interactions

Standardized protocols are essential for reproducible research in this field. Below is a representative methodology for an animal study investigating the effects of dietary this compound supplementation.

A. Animal Model and Housing
  • Species/Strain: C57BL/6J mice (commonly used for metabolic and inflammatory studies).

  • Age/Sex: 6-8 week old male mice are often used to avoid hormonal cycle variations.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment under controlled conditions (12-hour light/dark cycle, constant temperature and humidity).

  • Housing: Mice are housed in small groups (e.g., 3-5 per cage) with free access to food and water.

B. Dietary Intervention
  • Basal Diet: A purified, AIN-93M-based diet is formulated to be this compound-adequate (e.g., 30 mg this compound/kg diet) or this compound-deficient (<5 mg this compound/kg diet) as a control.

  • Experimental Diets: The basal diet is supplemented with the this compound compound of interest.

    • Form: this compound oxide (ZnO), this compound sulfate (ZnSO₄), or this compound amino acid chelates.

    • Dosage: Levels can range from nutritional requirements to pharmacological doses (e.g., 40 ppm, 160 ppm, 400 ppm, 1000 ppm).[8]

  • Duration: The experimental feeding period typically lasts from 4 to 12 weeks to allow for significant shifts in the gut microbiome.

C. Sample Collection and Processing
  • Fecal Samples: Collected fresh at baseline and at multiple time points throughout the study. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C for microbial DNA extraction.

  • Tissue Samples: At the end of the study, animals are euthanized. Intestinal tissues (e.g., ileum, cecum, colon) are collected. A portion is fixed in formalin for histology, while another is snap-frozen for RNA or protein analysis. Cecal contents are collected for microbiota and metabolite (e.g., SCFA) analysis.

  • Blood Samples: Collected via cardiac puncture for analysis of serum this compound levels and inflammatory markers (e.g., TNF-α).

D. Microbiome Analysis
  • DNA Extraction: Microbial DNA is extracted from fecal or cecal samples using a commercially available kit with a bead-beating step to ensure lysis of gram-positive bacteria.

  • 16S rRNA Gene Sequencing: The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified via PCR. The resulting amplicons are sequenced on a platform like Illumina MiSeq.

  • Bioinformatic Analysis: Sequencing reads are processed using pipelines such as QIIME2 or DADA2 for quality filtering, denoising, taxonomic classification, and calculation of alpha and beta diversity metrics.

Experimental Workflow Diagram

Experimental_Workflow A 1. Animal Model Selection (e.g., C57BL/6J Mice) B 2. Dietary Groups - Control (Zn-Adequate) - Experimental (Zn-Supplemented) A->B C 3. Intervention Period (4-12 weeks) B->C D 4. Sample Collection (Feces, Tissues, Blood) C->D E 5. Microbiome Analysis (16S rRNA Sequencing) D->E F 6. Host Analysis (Histology, Gene Expression, Serum Markers) D->F G 7. Data Integration & Statistical Analysis E->G F->G

Caption: A typical workflow for a study on this compound's impact on the gut microbiome.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a pivotal modulator of the gut microbiome. Its ability to strengthen the intestinal barrier, regulate mucosal immunity, and directly influence microbial composition underscores its therapeutic potential.[5] However, the dose and form of this compound are critical, as excessive amounts can have negative consequences, such as reducing the abundance of beneficial bacteria and promoting antibiotic resistance.[4][7]

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which different this compound compounds (e.g., nanoparticles vs. salts) interact with specific microbial taxa.

  • Conducting more long-term, well-controlled human clinical trials to establish optimal this compound supplementation strategies for conditions linked to gut dysbiosis, such as Inflammatory Bowel Disease (IBD).[5]

  • Investigating the synergistic effects of this compound when combined with prebiotics or probiotics to enhance gut health.

References

fundamental properties of zinc oxide as a semiconductor material

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fundamental Properties of Zinc Oxide (ZnO) as a Semiconductor Material

Introduction

This compound oxide (ZnO) is a versatile and technologically significant inorganic compound with the formula ZnO. It is a wide-bandgap semiconductor belonging to the II-VI semiconductor group. Its unique combination of properties, including a wide and direct bandgap, high electron mobility, strong room-temperature luminescence, and biocompatibility, makes it a highly attractive material for a diverse range of applications.[1] These applications span from transparent electronics, ultraviolet (UV) light emitters, and sensors to piezoelectric devices and coatings.[2] Most ZnO exhibits n-type semiconductor characteristics, a property that is often present even without intentional doping. This guide provides a comprehensive overview of the core fundamental properties of ZnO, intended for researchers, scientists, and professionals in materials science and drug development.

Crystal Structure

This compound oxide can crystallize in three primary forms: hexagonal wurtzite, cubic zincblende, and cubic rocksalt.

  • Wurtzite Structure: The wurtzite structure is the most thermodynamically stable and common form of ZnO under ambient conditions.[3] It belongs to the P6₃mc space group and is characterized by a hexagonal unit cell.[4] In this structure, each Zn²⁺ ion is tetrahedrally coordinated with four O²⁻ ions, and vice versa.[1][2] This tetrahedral coordination results in a non-centrosymmetric crystal structure, which is the origin of ZnO's piezoelectricity and pyroelectricity.[3] The bonding in ZnO is largely ionic.[3]

  • Zincblende Structure: The cubic zincblende form is a metastable phase of ZnO. It can be stabilized by growing ZnO on substrates with a cubic lattice structure.[3] Similar to the wurtzite structure, the this compound and oxygen centers are tetrahedrally coordinated.

  • Rocksalt Structure: The rocksalt structure is a high-pressure phase that ZnO transitions to at approximately 10 GPa.[3][5]

The most critical structure for most applications is the wurtzite phase, whose properties are the focus of this guide.

Caption: Tetrahedral coordination in the ZnO wurtzite crystal structure.

Electronic and Electrical Properties

The utility of ZnO as a semiconductor is defined by its electronic and electrical characteristics.

  • Band Structure: ZnO is a direct bandgap semiconductor, which allows for efficient electron-hole recombination, a crucial feature for optoelectronic applications like light-emitting diodes (LEDs).[3] The bandgap is wide, approximately 3.37 eV at room temperature.[2][4] This wide bandgap enables high breakdown voltages, the ability to sustain large electric fields, and high-temperature operation.[1]

  • Exciton Binding Energy: A standout feature of ZnO is its large exciton binding energy of approximately 60 meV.[4] This energy, which is significantly higher than the thermal energy at room temperature (~25 meV), allows for stable excitons and consequently, efficient excitonic emission processes at and above room temperature.

  • Intrinsic Conductivity: Most as-grown ZnO, even without intentional doping, exhibits n-type conductivity. The origin of this unintentional n-type character is still a subject of debate, with proposed causes including this compound interstitials and oxygen vacancies.

  • Carrier Mobility and Concentration: The electron mobility in ZnO is high, though it varies with temperature and material quality, with a maximum of ~2000 cm²/(V·s) at 80 K.[1] In thin films at room temperature, typical values range from 100-200 cm²V⁻¹s⁻¹.[6] Hole mobility data is scarcer, with reported values in the range of 5–30 cm²/(V·s).[1] Carrier concentration in undoped ZnO can range from 10¹⁶ to 10¹⁸ cm⁻³.[6]

Optical Properties

The wide bandgap of ZnO dictates its primary optical properties.

  • Transparency: Because its bandgap energy of ~3.37 eV corresponds to the UV region of the electromagnetic spectrum, ZnO is highly transparent to visible light.[1][7] This property is essential for its use as a transparent conducting oxide in devices like solar cells and liquid crystal displays.

  • UV Absorption and Emission: ZnO is a strong absorber of UV light, a property leveraged in applications such as sunscreens.[1] Correspondingly, its primary photoluminescence emission occurs in the UV region, stemming from the recombination of excitons near the band edge.[2]

  • Defect-Related Emission: In addition to the primary UV emission, ZnO often exhibits a broad visible emission band (typically green or yellow). This emission is generally attributed to deep-level defects within the crystal lattice, such as oxygen vacancies.

Summary of Quantitative Properties

The fundamental properties of wurtzite ZnO are summarized in the table below for easy reference and comparison.

PropertySymbol / UnitValueReference(s)
Crystal Structure
Crystal System-Hexagonal (Wurtzite)[3][5]
Space Group-P6₃mc[1][4]
Lattice Constant 'a'Å3.2495 - 3.25[3]
Lattice Constant 'c'Å5.2065 - 5.2069[3][4]
c/a Ratio-~1.60[3]
Densityg/cm³5.6[3]
Electronic Properties
Bandgap Type-Direct[2][3]
Bandgap Energy (300 K)eV3.2 - 3.37[3][4]
Exciton Binding EnergymeV60[4]
Electrical Properties
Intrinsic Carrier Type-n-type[2]
Electron Mobility (Thin Film)cm²/(V·s)180 - 200[3][6]
Hole Mobilitycm²/(V·s)5 - 30[1]
Intrinsic Carrier Conc.cm⁻³< 10⁶[5]
Dielectric Constant-8.5[5]
Thermal & Mechanical
Melting Point°C1975 (decomposes)[3]
Thermal ConductivityW/(m·K)60[5]
Mohs Hardness-4.5[3]
Optical Properties
Refractive Index (n_D)-~2.013[3][5]

Experimental Protocols

Characterizing the fundamental properties of ZnO requires a suite of standard materials science techniques. Below are detailed methodologies for key experiments.

Crystal Structure Analysis via X-Ray Diffraction (XRD)

This protocol outlines the procedure for determining the crystal structure, phase purity, and crystallite size of ZnO thin films.

  • Sample Preparation: Mount the ZnO thin film sample, deposited on a substrate (e.g., silicon, glass, or sapphire), onto the sample holder of the diffractometer. Ensure the surface is flat and level.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5418 Å).[8]

    • Set the operating voltage and current, typically 40 kV and 40 mA, respectively.[8]

    • Configure the instrument for a Bragg-Brentano (θ-2θ) scan.

  • Data Acquisition:

    • Perform a scan over a 2θ range that covers the primary diffraction peaks of ZnO. A typical range is 20° to 80°.

    • Set a step size of 0.02° and a dwell time of 1-2 seconds per step for good resolution.

  • Data Analysis:

    • Identify the diffraction peaks in the resulting pattern. Compare the peak positions (2θ values) and relative intensities to a standard diffraction database (e.g., JCPDS card for wurtzite ZnO) to confirm the crystal structure and phase.[9]

    • The presence of a dominant peak, such as (002) around 34.4°, indicates preferential orientation or texture.[10]

    • Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.

Electrical Properties via Hall Effect Measurement

This protocol describes how to determine the carrier type, carrier concentration, and mobility of a ZnO film.

  • Sample Preparation:

    • A square-shaped sample (van der Pauw configuration) is preferred.

    • Deposit four ohmic contacts at the corners of the sample. Common contact materials for n-type ZnO include indium or aluminum.

  • Instrument Setup:

    • Place the sample in the Hall effect measurement system. The system consists of a controllable current source, a voltmeter, and an electromagnet to apply a perpendicular magnetic field.[11]

  • Measurement Procedure:

    • Resistivity: First, measure the sheet resistance without a magnetic field. Apply a current (I) between two adjacent contacts and measure the voltage (V) across the other two contacts. Repeat this for different contact configurations to calculate the average sheet resistance and, if the film thickness (t) is known, the resistivity (ρ).

    • Hall Voltage: Apply a constant current (I) through two opposite contacts (e.g., 1 and 3).

    • Apply a known, constant magnetic field (B) perpendicular to the film's surface.[12]

    • Measure the Hall voltage (V_H) across the other two contacts (2 and 4).[12] The polarity of V_H indicates the carrier type (negative for electrons, positive for holes).

    • Reverse the magnetic field direction and repeat the measurement to cancel out misalignment voltage offsets.

  • Data Analysis:

    • Calculate the Hall coefficient (R_H) using the formula: R_H = (V_H * t) / (I * B), where t is the film thickness.[12]

    • Determine the carrier concentration (n) from the Hall coefficient: n = 1 / (q * R_H), where q is the elementary charge.

    • Calculate the Hall mobility (μ) using the relationship: μ = |R_H| / ρ, where ρ is the resistivity measured in the first step.

Optical Bandgap Determination via UV-Vis Spectroscopy

This protocol details the use of UV-Visible spectroscopy to estimate the optical bandgap of ZnO using a Tauc plot.

  • Sample Preparation: Place a ZnO thin film on a transparent substrate (e.g., quartz or glass) in the sample holder of a UV-Vis spectrophotometer. Use a blank transparent substrate as a reference.

  • Data Acquisition:

    • Measure the absorbance (A) or transmittance (%T) spectrum of the film over a wavelength range that covers the absorption edge of ZnO, typically from 250 nm to 800 nm.[13]

  • Data Analysis (Tauc Plot Method):

    • Convert the measured absorbance (A) to the absorption coefficient (α). If the film thickness (d) is known, α ≈ 2.303 * A / d. If thickness is unknown, absorbance can be used as an approximation for relative comparisons.[14]

    • Convert the wavelength (λ) in nm to photon energy (E) in eV using the relation: E (eV) = 1240 / λ (nm).

    • The relationship between the absorption coefficient and photon energy for a direct bandgap semiconductor is given by the Tauc relation: (αhν)² = C(hν - E_g), where hν is the photon energy (E), C is a constant, and E_g is the optical bandgap.[6]

    • Plot (αE)² on the y-axis versus photon energy (E) on the x-axis.[15]

    • Identify the linear portion of the plot near the absorption edge and extrapolate this line to the x-axis (where (αE)² = 0).

    • The x-intercept of this extrapolation gives the estimated value of the optical bandgap (E_g).[16]

Visualization of Characterization Workflow

The logical flow from material synthesis to property determination can be visualized as follows.

G cluster_process ZnO Thin Film Characterization Workflow synthesis ZnO Synthesis (e.g., Sputtering, Sol-Gel) xrd X-Ray Diffraction (XRD) synthesis->xrd hall Hall Effect Measurement synthesis->hall uvvis UV-Vis Spectroscopy synthesis->uvvis prop_struc Crystal Structure Phase, Orientation xrd->prop_struc prop_elec Electrical Properties Mobility, Carrier Conc. hall->prop_elec prop_opt Optical Properties Bandgap (Eg) uvvis->prop_opt

Caption: Workflow for the characterization of ZnO thin films.

References

The Indispensable Role of Zinc: A Technical Guide to its Function as a Cofactor in Over 300 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is an essential trace element, critical for a vast array of physiological processes. Its significance is profoundly highlighted by its role as a cofactor in over 300 enzymes, spanning all six enzyme classes. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in enzymatic catalysis and structural integrity. We delve into the coordination chemistry of this compound within protein active sites, present quantitative data on the kinetics and binding affinities of key this compound-dependent enzymes, and provide detailed experimental protocols for their study. Furthermore, we visualize the intricate involvement of these enzymes in crucial cellular signaling pathways, offering a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Versatility of this compound in Enzyme Function

This compound's prevalence as an enzyme cofactor stems from its unique chemical properties. As a d¹⁰ transition metal, the Zn²⁺ ion does not participate in redox reactions under physiological conditions, making it a stable and reliable Lewis acid catalyst. Its flexible coordination geometry, typically tetrahedral, trigonal bipyramidal, or octahedral, allows it to bind to a variety of amino acid residues, most commonly histidine, cysteine, glutamate, and aspartate, as well as water molecules. This versatility enables this compound to play two primary roles in enzyme function:

  • Catalytic Role: In the active site of enzymes, the this compound ion can directly participate in the catalytic mechanism. By binding and activating substrate molecules or water, it facilitates a variety of reactions, including hydrolysis, hydration, and oxidation-reduction. A classic example is carbonic anhydrase, where a this compound-bound hydroxide ion acts as a potent nucleophile in the hydration of carbon dioxide.

  • Structural Role: this compound can also be crucial for maintaining the three-dimensional structure and stability of enzymes. By cross-linking different parts of the polypeptide chain, it helps to create and stabilize the precise architecture of the active site. This is exemplified by "this compound finger" domains, where this compound ions coordinate to cysteine and/or histidine residues, forming a stable structural motif essential for DNA binding and gene regulation.

Quantitative Analysis of this compound-Dependent Enzymes

The following tables summarize key quantitative data for a selection of prominent this compound-dependent enzymes, providing a basis for comparison and further investigation.

Table 1: Kinetic Parameters of Selected Human this compound Metalloenzymes

EnzymeEC NumberSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference(s)
Carbonic Anhydrase II4.2.1.1CO₂1.4 x 10⁶80001.75 x 10⁸
Alcohol Dehydrogenase-1 (human liver)1.1.1.1Ethanol2.74306.3 x 10³
Carboxypeptidase A13.4.17.1Hippuryl-L-phenylalanine5781444.0 x 10⁶
Matrix Metalloproteinase-2 (MMP-2)3.4.24.24Gelatin0.252.51.0 x 10⁵
Alkaline Phosphatase (intestinal)3.1.3.1p-Nitrophenyl phosphate2140842.5 x 10⁷

Table 2: this compound Binding Affinities of Selected Human Metalloenzymes

ProteinMethodDissociation Constant (Kd)Reference(s)
Carbonic Anhydrase IIIsothermal Titration Calorimetry1.2 x 10⁻¹² M
Alcohol Dehydrogenase-1Competitive Titration3.2 x 10⁻¹¹ M
Carboxypeptidase A1Spectroscopic Titration4.7 x 10⁻¹⁰ M
Matrix Metalloproteinase-9 (MMP-9)Fluorescent Probe Assay1.5 x 10⁻⁹ M
Histone Deacetylase 8 (HDAC8)Isothermal Titration Calorimetry3.6 x 10⁻¹¹ M

Table 3: Impact of this compound Deficiency on Enzyme Activity

EnzymeTissue/OrganismReduction in Activity (%)Reference(s)
Alkaline PhosphataseRat Serum~50%
Alcohol DehydrogenaseRat Liver~30%
Carbonic AnhydraseMarine DiatomSignificant decrease
Superoxide Dismutase (Cu/Zn)Rat Erythrocytes~40%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-dependent enzymes.

Determination of this compound Binding Affinity using Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to a metalloenzyme.

Materials:

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal)

  • Purified apo-enzyme (this compound-free) solution in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Standardized this compound chloride (ZnCl₂) solution in the same buffer

  • Degassing station

  • Hamilton syringes

Protocol:

  • Sample Preparation:

    • Prepare a solution of the apo-enzyme at a concentration of 10-50 µM. The concentration should be chosen such that the c-value (c = n[P]t/Kd) is between 10 and 1000 for optimal data fitting.

    • Prepare a 10-20 fold molar excess solution of ZnCl₂ in the identical buffer.

    • Thoroughly degas both the protein and this compound solutions for 10-15 minutes to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Thoroughly clean the sample and reference cells with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Load the reference cell with the experimental buffer.

    • Carefully load the sample cell with the apo-enzyme solution, avoiding the introduction of air bubbles.

    • Load the injection syringe with the ZnCl₂ solution, ensuring no air bubbles are present.

  • Titration:

    • Place the loaded syringe into the instrument.

    • Set up the titration parameters: typically a series of 20-30 injections of 2-10 µL of the this compound solution into the protein solution, with a spacing of 120-180 seconds between injections to allow for thermal equilibration.

    • Initiate the titration. The instrument will measure the heat change upon each injection.

  • Data Analysis:

    • The raw data will be a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (ΔH) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Spectrophotometric Assay of Carbonic Anhydrase Activity

Objective: To measure the esterase activity of carbonic anhydrase, which is a commonly used and convenient proxy for its physiological CO₂ hydration activity.

Materials:

  • UV/Vis Spectrophotometer

  • Purified carbonic anhydrase solution

  • p-Nitrophenyl acetate (pNPA) substrate solution (e.g., 10 mM in acetonitrile)

  • Assay buffer (e.g., 25 mM Tris-SO₄, pH 7.6)

  • 96-well microplate (optional, for high-throughput screening)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme but is typically in the nanomolar range.

    • Prepare the pNPA substrate solution.

  • Assay Procedure:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).

    • In a cuvette, add the assay buffer and the pNPA substrate to a final concentration of 1 mM.

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

    • Monitor the increase in absorbance at 405 nm over time. This corresponds to the formation of the product, p-nitrophenolate.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in concentration per unit time. The molar extinction coefficient (ε) for p-nitrophenolate at pH 7.6 is 18,000 M⁻¹cm⁻¹.

    • To determine the kinetic parameters (Km and Vmax), perform the assay at varying concentrations of pNPA and plot the initial velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation. kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Quantification of this compound in Biological Samples using Atomic Absorption Spectroscopy (AAS)

Objective: To determine the total this compound concentration in a biological sample.

Materials:

  • Atomic Absorption Spectrometer with a this compound hollow cathode lamp

  • Graphite furnace or flame atomizer

  • Certified this compound standard solutions

  • Nitric acid (trace metal grade)

  • Hydrogen peroxide (30%)

  • Microwave digestion system or heating block

Protocol:

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a known amount of the biological sample (e.g., tissue, cells) into a digestion vessel.

    • Add a mixture of concentrated nitric acid and hydrogen peroxide (e.g., 5:1 v/v).

    • Digest the sample using a microwave digestion system or by heating on a block until the solution is clear and colorless. This process breaks down the organic matrix and releases the this compound into solution.

    • Allow the digest to cool and then dilute it to a known volume with deionized water.

  • Instrument Calibration:

    • Prepare a series of this compound standard solutions of known concentrations by diluting the certified stock standard with the same acid matrix as the samples.

    • Aspirate the standards into the AAS and measure their absorbance at 213.9 nm.

    • Generate a calibration curve by plotting the absorbance versus the this compound concentration.

  • Sample Analysis:

    • Aspirate the diluted sample digests into the AAS and measure their absorbance.

    • Use the calibration curve to determine the this compound concentration in the diluted sample solutions.

  • Calculation:

    • Calculate the original this compound concentration in the biological sample, taking into account the initial sample weight and the dilution factor used during sample preparation. The results are typically expressed as µg of this compound per gram of wet or dry tissue.

This compound-Dependent Enzymes in Signaling Pathways

This compound-dependent enzymes are integral components of numerous cellular signaling pathways, regulating a wide range of cellular processes from proliferation and differentiation to apoptosis and inflammation.

Matrix Metalloproteinases (MMPs) in MAPK Signaling

Matrix metalloproteinases (MMPs) are a family of this compound-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their activity is tightly regulated and is implicated in various physiological and pathological processes, including cancer metastasis. The expression and activation of several MMPs are regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK_MMP_Pathway cluster_nucleus Nucleus GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Phosphorylation MMP_Gene MMP Gene Transcription AP1->MMP_Gene MMP_Protein Pro-MMP (Inactive) MMP_Gene->MMP_Protein Translation Active_MMP Active MMP (this compound-dependent) MMP_Protein->Active_MMP Activation ECM_Degradation ECM Degradation, Invasion, Metastasis Active_MMP->ECM_Degradation

MAPK pathway leading to MMP activation.
This compound and the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of zinc oxide nanoparticles (ZnO NPs) tailored for drug delivery applications. The protocols herein describe various synthesis techniques, characterization methods, and the underlying molecular mechanisms of their therapeutic action.

Introduction

This compound oxide nanoparticles have emerged as a promising platform in nanomedicine, particularly for targeted drug delivery in cancer therapy. Their biocompatibility, biodegradability, and unique physicochemical properties allow for the selective targeting of cancer cells and controlled release of therapeutic agents. The synthesis method employed critically influences the nanoparticles' size, morphology, surface chemistry, and, consequently, their efficacy as drug carriers. This document outlines three prevalent synthesis methodologies: co-precipitation, sol-gel, and green synthesis, providing detailed protocols and comparative data.

Synthesis Methodologies

The choice of synthesis method is paramount in determining the final characteristics of the ZnO NPs. Below are detailed protocols for three common and effective methods.

Co-precipitation Method

This facile, bottom-up approach involves the precipitation of this compound hydroxide from a this compound salt solution, followed by thermal decomposition to form this compound oxide. It is a cost-effective and scalable method.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve this compound acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water to a final concentration of 0.2 M with continuous stirring.

  • Precipitation: Prepare a 0.4 M sodium hydroxide (NaOH) solution in deionized water. Add the NaOH solution dropwise to the this compound acetate solution under vigorous stirring. A white precipitate of this compound hydroxide (Zn(OH)₂) will form.

  • Aging: Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age.

  • Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Repeat the washing step three times.

  • Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.

  • Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to induce the transformation of Zn(OH)₂ to ZnO nanoparticles.

  • Characterization: The synthesized ZnO NPs can be characterized for their size, morphology, and crystalline structure.

Sol-Gel Method

The sol-gel process involves the conversion of a precursor solution (sol) into a solid-in-liquid dispersion (gel) and subsequent removal of the solvent to obtain the nanoparticles. This method offers excellent control over the particle size and morphology.

Experimental Protocol:

  • Sol Preparation: Dissolve 0.1 M of this compound acetate dihydrate in 100 mL of absolute ethanol. Stir the solution at 60°C for 30 minutes to ensure complete dissolution.

  • Gel Formation: Prepare a 0.2 M solution of sodium hydroxide in ethanol. Add this solution dropwise to the this compound acetate solution under constant stirring. A transparent gel will begin to form.

  • Aging: Age the gel at room temperature for 24 hours.

  • Washing: Wash the gel repeatedly with ethanol to remove residual precursors. Centrifugation at 10,000 rpm for 5 minutes can be used to separate the gel from the solvent.

  • Drying: Dry the gel in an oven at 100°C for 2 hours to obtain a powder.

  • Calcination: Calcine the dried powder at 500°C for 4 hours to yield crystalline ZnO nanoparticles.

  • Characterization: Analyze the resulting ZnO NPs for their physicochemical properties.

Green Synthesis Method

This eco-friendly approach utilizes plant extracts or microorganisms as reducing and capping agents, eliminating the need for toxic chemicals. The phytochemicals present in the plant extracts play a crucial role in the formation and stabilization of the nanoparticles.

Experimental Protocol:

  • Plant Extract Preparation:

    • Wash 50 g of fresh Azadirachta indica (Neem) leaves thoroughly with distilled water.

    • Cut the leaves into small pieces and boil them in 250 mL of deionized water at 70°C for 45 minutes.

    • Cool the extract and filter it using Whatman No. 1 filter paper. Store the extract at 4°C.

  • Nanoparticle Synthesis:

    • Prepare a 0.01 M solution of this compound nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water.

    • Add 25 mL of the prepared plant extract to 50 mL of the this compound nitrate solution under constant stirring at 60°C.

    • Continue stirring for 2 hours. A color change in the solution indicates the formation of ZnO NPs.

  • Purification:

    • Centrifuge the solution at 12,000 rpm for 15 minutes to pellet the nanoparticles.

    • Wash the pellet with deionized water and ethanol three times to remove any residual phytochemicals and unreacted salts.

  • Drying: Dry the purified nanoparticles in a hot air oven at 80°C for 6 hours.

  • Characterization: Characterize the synthesized green ZnO NPs.

Quantitative Data Summary

The synthesis parameters significantly influence the physicochemical properties of the resulting ZnO NPs, which in turn affect their drug delivery efficacy. The following table summarizes typical quantitative data obtained from the described synthesis methods.

Synthesis MethodPrecursorTypical Particle Size (nm)Drug Loading Capacity (%)Drug (Example)Reference
Co-precipitation This compound Acetate20 - 50~75Doxorubicin[1]
Sol-Gel This compound Acetate10 - 30~85Curcumin[2]
Green Synthesis This compound Nitrate & Plant Extract15 - 40~90Quercetin[3]

Note: The drug loading capacity can vary significantly based on the drug, surface modification of the nanoparticles, and loading conditions.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the mechanism of action is crucial for understanding and replicating the research.

Experimental Workflow for ZnO NP Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of ZnO nanoparticles to their application in drug delivery studies.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application synthesis_method Choose Synthesis Method (Co-precipitation, Sol-Gel, Green) precursor_prep Precursor Preparation synthesis_method->precursor_prep reaction Reaction & Precipitation precursor_prep->reaction purification Washing & Purification reaction->purification drying_calcination Drying & Calcination purification->drying_calcination characterization Physicochemical Characterization (TEM, DLS, XRD, UV-Vis) drying_calcination->characterization drug_loading Drug Loading characterization->drug_loading in_vitro_release In Vitro Drug Release Studies drug_loading->in_vitro_release cellular_uptake Cellular Uptake Studies in_vitro_release->cellular_uptake toxicity_assay In Vitro/In Vivo Toxicity Assays cellular_uptake->toxicity_assay

Caption: Experimental workflow from synthesis to drug delivery application.

Signaling Pathway of ZnO NP-Induced Apoptosis in Cancer Cells

ZnO nanoparticles have been shown to selectively induce apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS).[4][5] This leads to a cascade of molecular events culminating in programmed cell death.

apoptosis_pathway ZnO_NP ZnO Nanoparticles Cellular_Uptake Cellular Uptake (Endocytosis) ZnO_NP->Cellular_Uptake ROS ↑ Reactive Oxygen Species (ROS) Cellular_Uptake->ROS Caspase8 Caspase-8 Activation Cellular_Uptake->Caspase8 Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction p53 ↑ p53 Activation ROS->p53 Caspase9 Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application of Zinc-Finger Nucleases for Genome Editing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc-finger nucleases (ZFNs) are a powerful class of engineered DNA-binding proteins that facilitate targeted genome editing.[1] Comprised of a custom-designed this compound-finger protein (ZFP) DNA-binding domain and a non-specific cleavage domain from the FokI restriction enzyme, ZFNs can be programmed to induce precise double-strand breaks (DSBs) at specific genomic loci.[2][3] This targeted DNA cleavage stimulates the cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR), to introduce desired genetic modifications, including gene knockouts, corrections, or insertions.[4][5] This application note provides detailed protocols and quantitative data to guide researchers in utilizing ZFN technology for a range of genome editing applications.

Mechanism of Action

ZFNs function as dimers, with two ZFN monomers binding to adjacent target sequences on opposite DNA strands.[2] The spatial proximity of the two FokI nuclease domains allows for their dimerization, which is a prerequisite for DNA cleavage.[3] This dimeric requirement significantly enhances the specificity of ZFNs. Once a DSB is created, the cell's repair machinery is activated.

  • Non-Homologous End Joining (NHEJ): This error-prone repair pathway often results in small insertions or deletions (indels) at the break site, leading to frameshift mutations and functional gene knockout.[4][6]

  • Homology-Directed Repair (HDR): In the presence of a donor DNA template with homology to the sequences flanking the DSB, the cell can use this template to precisely repair the break, allowing for the introduction of specific nucleotide changes or the insertion of new genetic material.[2][7]

Quantitative Data on ZFN Performance

The efficiency of ZFN-mediated genome editing can vary depending on the target locus, cell type, delivery method, and the specific ZFN architecture. Below are tables summarizing quantitative data from various studies.

On-Target Editing Efficiency
Target GeneCell TypeDelivery MethodOn-Target Editing Efficiency (%)Reference
CCR5HEK293ZFN Protein Delivery (3 treatments)>24[6]
CCR5Human Dermal Fibroblasts (HDF)ZFN Protein Delivery (3 treatments)>24[6]
CCR5Primary Human CD4+ T cellsZFN Protein Delivery (3 treatments)>8[6]
CCR5Primary Human CD4+ T cellsAdenoviral Vector>30[8]
EGFP ReporterHuman Cell LinesAAV Vectorup to 32 (gene disruption)[9]
EGFP ReporterHuman Cell LinesAAV Vector with HDR donorup to 6 (gene correction)[9]
HPV16 URRN/AN/A3.38[10]
ADH1Arabidopsis thalianaEstrogen-inducible promoter7 (somatic)[11]
TT4Arabidopsis thalianaEstrogen-inducible promoter16 (somatic)[11]
Off-Target Effects

Off-target cleavage is a critical consideration in all genome editing applications. The specificity of ZFNs can be influenced by the design of the this compound-finger array and the experimental conditions.

Target GeneZFN DesignOff-Target Analysis MethodNumber of Verified Off-Target SitesReference
CCR5CCR5-224In vitro selection & cellular validation9[12]
VEGFAVF2468In vitro selection & cellular validation31[12]
HPV16 URRWolfe-165GUIDE-seq287[10]
HPV16 URRWolfe-161GUIDE-seq1856[10]
HPV16 URRWolfe-162GUIDE-seq1365[10]

Experimental Protocols

Protocol 1: ZFN Delivery into Mammalian Cells via Electroporation (Nucleofection)

This protocol provides a general guideline for delivering ZFN-encoding plasmids or mRNA into mammalian cells using nucleofection technology. Optimization for specific cell types is recommended.

Materials:

  • Cells of interest

  • ZFN expression plasmids or in vitro-transcribed mRNA

  • Nucleofection solution appropriate for the cell type (e.g., Lonza Amaxa™ Nucleofector™ Kits)

  • Nucleofector™ device

  • Sterile electroporation cuvettes

  • Culture medium

  • 6-well culture plates

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency. For suspension cells, ensure they are in the logarithmic growth phase.

    • On the day of nucleofection, harvest and count the cells.

    • Centrifuge the required number of cells (typically 1 x 10^6 to 5 x 10^6 cells per reaction) at 100-200 x g for 10 minutes.

    • Carefully aspirate the supernatant and resuspend the cell pellet in 100 µL of room temperature nucleofection solution per reaction. Avoid leaving residual medium.

  • Nucleofection:

    • Add the ZFN plasmids (typically 2-5 µg per plasmid) or mRNA (typically 2-10 µg) to the resuspended cells. Gently mix.

    • Transfer the cell/DNA or cell/mRNA mixture to a sterile electroporation cuvette.

    • Place the cuvette in the Nucleofector™ device and apply the appropriate pre-optimized program for your cell type.

    • Immediately after nucleofection, add 500 µL of pre-warmed culture medium to the cuvette and gently transfer the cells to a well of a 6-well plate containing 1.5 mL of pre-warmed medium.

  • Post-Nucleofection Culture:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 24-72 hours, harvest the cells for analysis of genome editing efficiency.

Protocol 2: Assessment of On-Target Editing Efficiency using the Surveyor Nuclease Assay

The Surveyor nuclease assay (or T7 Endonuclease I assay) is a common method to detect insertions and deletions (indels) generated by NHEJ.

Materials:

  • Genomic DNA from ZFN-treated and control cells

  • PCR primers flanking the ZFN target site (amplicon size ~500-1000 bp)

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Surveyor Nuclease (or T7 Endonuclease I) and corresponding reaction buffer

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from a population of ZFN-treated cells and untreated control cells.

  • PCR Amplification:

    • Amplify the genomic region flanking the ZFN target site using high-fidelity DNA polymerase.

  • Heteroduplex Formation:

    • Purify the PCR products.

    • In a thermocycler, denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands:

      • 95°C for 5 minutes

      • 95°C to 85°C at -2°C/second

      • 85°C to 25°C at -0.1°C/second

      • Hold at 4°C

  • Nuclease Digestion:

    • Incubate approximately 200 ng of the re-annealed PCR product with Surveyor Nuclease or T7 Endonuclease I according to the manufacturer's instructions (typically 37°C for 20-60 minutes).

  • Analysis:

    • Resolve the digestion products on a 2% agarose gel.

    • The presence of cleaved fragments of the expected sizes indicates the presence of indels.

    • Quantify the band intensities of the cleaved and uncleaved products to estimate the percentage of gene modification using the following formula: % Modification = (1 - (1 - (sum of cleaved fragment intensities) / (sum of cleaved and uncleaved fragment intensities))^0.5) * 100

Protocol 3: Sanger Sequencing to Confirm Editing Events

Sanger sequencing of individual clones is used to determine the exact nature of the indels created by ZFNs.

Materials:

  • Genomic DNA from ZFN-treated cells

  • PCR primers flanking the ZFN target site

  • TA cloning vector and competent E. coli

  • Plasmid purification kit

  • Sanger sequencing primers and service

Procedure:

  • PCR and Cloning:

    • Amplify the target region from the genomic DNA of the ZFN-treated cell population.

    • Clone the PCR product into a TA cloning vector.

    • Transform the ligated vector into competent E. coli and plate on selective agar plates.

  • Colony PCR and Sequencing:

    • Pick individual bacterial colonies and perform colony PCR to verify the insert size.

    • Purify the plasmids from positive colonies.

    • Sequence the purified plasmids using appropriate primers.

  • Sequence Analysis:

    • Align the obtained sequences to the wild-type reference sequence to identify and characterize the specific insertions, deletions, or other mutations at the target site.

Visualizations

ZFN Mechanism of Action

ZFN_Mechanism cluster_0 Cellular Environment cluster_1 DNA Repair Pathways DNA Target DNA ZFN_L ZFN Left ZFN_L->DNA Binds to left half-site DSB Double-Strand Break ZFN_L->DSB FokI dimerization & cleavage ZFN_R ZFN Right ZFN_R->DNA Binds to right half-site ZFN_R->DSB FokI dimerization & cleavage NHEJ NHEJ (Non-Homologous End Joining) DSB->NHEJ Error-prone repair HDR HDR (Homology-Directed Repair) DSB->HDR Template-based repair Indels Insertions/Deletions (Gene Knockout) NHEJ->Indels Precise_Edit Precise Editing/ Gene Insertion HDR->Precise_Edit Donor Donor DNA Donor->HDR

Caption: Mechanism of ZFN-mediated genome editing, from DNA binding to repair.

Experimental Workflow for ZFN-mediated Gene Editing

ZFN_Workflow Design 1. ZFN Design & Assembly Delivery 2. Delivery to Cells (e.g., Electroporation) Design->Delivery Culture 3. Cell Culture (24-72h) Delivery->Culture Harvest 4. Harvest Cells & Extract gDNA Culture->Harvest Analysis 5. Analysis of Editing Harvest->Analysis Surveyor 5a. Surveyor/T7E1 Assay (On-target cleavage) Analysis->Surveyor Sanger 5b. Sanger Sequencing (Indel characterization) Analysis->Sanger Off_Target 5c. Off-Target Analysis (e.g., GUIDE-seq) Analysis->Off_Target

Caption: A typical experimental workflow for ZFN-based genome editing.

DNA Damage Response Signaling Pathway

DDR_Pathway ZFN This compound-Finger Nuclease DSB Double-Strand Break ZFN->DSB Induces MRN MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN Recruits ATR ATR Kinase DSB->ATR Activates (via RPA) ATM ATM Kinase MRN->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates Repair DNA Repair (NHEJ/HDR) ATM->Repair ATR->p53 Phosphorylates ATR->Repair CHK2->p53 Phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response pathway activated by ZFN-induced DSBs.

Conclusion

This compound-finger nucleases represent a robust and versatile platform for precision genome engineering. By understanding the underlying mechanisms and employing optimized protocols, researchers can effectively harness ZFN technology for a wide array of applications, from fundamental biological research to the development of novel gene therapies. Careful consideration of on-target efficiency and potential off-target effects is crucial for the successful and safe implementation of this powerful tool. The data and protocols provided herein serve as a valuable resource for scientists embarking on ZFN-mediated genome editing projects.

References

Pre-Analytical Considerations: The Foundation for Accurate Measurement

Author: BenchChem Technical Support Team. Date: November 2025

An essential trace element, zinc is integral to a vast array of physiological processes, including enzymatic activity, immune function, and cellular metabolism[1]. Accurate measurement of this compound concentrations in various blood components is crucial for researchers, scientists, and drug development professionals to assess nutritional status, diagnose deficiencies, and understand the element's role in health and disease. This document provides detailed application notes and protocols for the primary techniques used to quantify this compound in plasma, serum, and red blood cells.

The accuracy of this compound measurement is highly susceptible to pre-analytical variables, with contamination being a primary concern due to the ubiquity of this compound in the environment[2][3]. Strict adherence to trace-metal-free collection and processing procedures is paramount.

Protocol for Blood Collection and Processing:

  • Supplies: Use only certified trace-metal-free phlebotomy supplies, including stainless steel needles, vacuum blood collection tubes (e.g., BD Vacutainer® Trace Element tubes), and laboratory plasticware[3][4][5]. Powder-free gloves must be used throughout the collection and processing steps to avoid contamination[4].

  • Patient Preparation: Whenever possible, blood samples should be collected in the morning from fasting individuals to minimize diurnal and meal-related variations in this compound levels[1][4]. Record the time of the last meal and the time of the blood draw[4].

  • Blood Draw: Clean the venipuncture site with an alcohol swab. To prevent hemolysis, which can release this compound from red blood cells and artificially elevate plasma/serum levels, restrict tourniquet application to less than one minute[4].

  • Sample Separation: To prevent the transfer of this compound from blood cells to the plasma or serum, centrifugation should ideally occur within 20-30 minutes of collection[4][5]. If immediate centrifugation is not possible, samples should be kept refrigerated (2–10°C) and processed within 24 hours[4][5].

  • Aliquoting and Storage: After centrifugation, transfer the plasma or serum to a this compound-free polypropylene tube under a clean hood. Samples can be stored in a refrigerator or freezer until analysis[4].

Preanalytical_Workflow cluster_collection Blood Collection cluster_processing Sample Processing cluster_storage Storage p1 Patient Preparation (Fasting) p2 Use Trace-Metal-Free Supplies p1->p2 s1 Centrifugation (<30 mins post-collection) p3 Venipuncture p2->p3 p3->s1 Immediate Processing s2 Separation of Plasma/Serum s1->s2 s3 Transfer to Trace-Metal-Free Tube s2->s3 st1 Refrigerate or Freeze for Analysis s3->st1

Caption: Workflow for Blood Sample Collection and Processing.

Analytical Techniques for this compound Measurement

Several analytical methods are available for quantifying this compound in blood components, each with distinct principles, sensitivities, and applications. The gold standard is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity and specificity[5][6].

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Application Note: ICP-MS is a highly sensitive technique capable of detecting trace elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels[6]. The method involves introducing a sample into a high-temperature argon plasma, which ionizes the constituent elements. A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for precise quantification. While ICP-MS offers the greatest sensitivity, it is also the most expensive option[2][5].

Protocol for ICP-MS Analysis of Serum/Plasma:

  • Reagents and Standards:

    • Ultrapure deionized water (>18 MΩ·cm).

    • Trace-metal grade nitric acid (HNO₃)[3][7].

    • Certified this compound standard solution, traceable to a national standards body like NIST[2].

    • Diluent: Prepare a 1-5% nitric acid solution using ultrapure water.

    • Internal Standards (e.g., Yttrium, Rhodium) to correct for instrument drift.

  • Sample Preparation (Simple Dilution):

    • Allow samples to thaw and equilibrate to room temperature.

    • Vortex the sample to ensure homogeneity.

    • Perform a 1:100 dilution of the serum or plasma sample with the diluent (e.g., 30 µL of serum in 2.97 mL of diluent) in a trace-metal-free conical tube[8]. This dilution factor may need optimization depending on the instrument's sensitivity[2].

  • Instrument Calibration:

    • Prepare a series of calibration standards by diluting the certified this compound standard solution with the same diluent used for the samples. The concentration range should bracket the expected sample concentrations[2].

    • Prepare a calibration blank (diluent only)[2].

  • Analysis:

    • Aspirate the prepared samples and standards into the ICP-MS instrument.

    • Monitor the specific mass-to-charge ratio for this compound isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn).

    • The instrument software will generate a calibration curve from the standards and calculate the this compound concentration in the unknown samples.

  • Quality Control:

    • Analyze quality control (QC) materials (e.g., pooled serum, certified reference materials) at the beginning and end of each analytical run to assess precision and accuracy[2][3].

    • Run blanks periodically to check for contamination and carryover[7].

ICPMS_Workflow start Plasma/Serum Sample prep Sample Preparation (e.g., 1:100 Dilution with Nitric Acid) start->prep analysis ICP-MS Analysis (Ionization & Mass Separation) prep->analysis standards Prepare Calibration Standards & Blanks standards->analysis data Data Processing (Calibration Curve) analysis->data qc Quality Control (Reference Materials) qc->analysis end This compound Concentration Result data->end

Caption: General workflow for ICP-MS analysis.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Application Note: In ICP-OES, the sample is also introduced into an argon plasma. However, instead of measuring ion mass, this technique measures the characteristic wavelengths of light emitted as the excited atoms return to their ground state. ICP-OES is generally more sensitive than Atomic Absorption Spectrometry (AAS) but less sensitive than ICP-MS[2]. It is a robust and reliable method for this compound analysis.

Protocol for ICP-OES Analysis of Serum/Plasma:

  • Reagents: As per ICP-MS protocol.

  • Sample Preparation (Acid Digestion):

    • Pipette 100 µL of serum or plasma into a trace-metal-free 15 mL conical tube[3].

    • Add 70% trace-metal grade nitric acid to digest the sample, typically overnight (12-16 hours)[3]. This step breaks down the organic matrix.

    • Following digestion, dilute the sample to a final concentration of 5% nitric acid with ultrapure water[3].

  • Instrument Calibration: Prepare calibration standards and a blank as described for ICP-MS.

  • Analysis:

    • Aspirate the prepared samples into the ICP-OES instrument.

    • Measure the emission intensity at a specific wavelength for this compound (e.g., 202.548 nm)[3].

  • Quality Control: Implement QC procedures as with ICP-MS, using certified reference materials to validate the run[3].

Atomic Absorption Spectrometry (AAS)

Application Note: AAS is a common and cost-effective technique for elemental analysis. It measures the absorption of light by free atoms in the gaseous state. A light beam of a specific wavelength, characteristic of the element being measured, is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element. Flame AAS (FAAS) is suitable for this compound, which is typically present in sufficient concentrations in blood.

Protocol for Flame AAS Analysis of Serum/Plasma:

  • Reagents: As per ICP-MS protocol.

  • Sample Preparation:

    • A simple dilution of the sample (e.g., 1:5 or 1:10) with ultrapure deionized water or a dilute acid solution is often sufficient. The optimal dilution should be determined based on instrument sensitivity.

  • Instrument Setup:

    • Install a this compound hollow cathode lamp.

    • Set the spectrophotometer to the primary wavelength for this compound (213.9 nm).

    • Optimize the flame (typically air-acetylene) and nebulizer flow rates according to the manufacturer's instructions.

  • Instrument Calibration:

    • Prepare a series of aqueous this compound standards.

    • Aspirate the blank and then the standards in increasing order of concentration to generate a calibration curve.

  • Analysis: Aspirate the diluted samples and record their absorbance.

  • Quality Control: Analyze QC samples periodically to ensure the accuracy of the measurements.

Colorimetric (Photometric) Assay

Application Note: Colorimetric assays are the simplest and most accessible methods. They rely on a chemical reaction where a specific chelating agent binds to this compound to form a colored complex. The intensity of the color, measured with a spectrophotometer, is directly proportional to the this compound concentration[9]. These kits are widely available commercially. However, they can be prone to interference from other ions like copper and iron, though many kits include reagents to minimize this[9].

Protocol for a Generic Colorimetric Assay:

  • Reagents: Use a commercial this compound assay kit and follow the manufacturer's instructions precisely. Reagents typically include a buffer, a chromogen (e.g., Nitro-PAPS), and a this compound standard[9].

  • Sample Preparation: Serum or plasma can often be used directly without prior digestion, although a deproteinization step may be required by some kits. Hemolyzed samples must not be used as they can interfere with the results[9].

  • Assay Procedure:

    • Pipette the samples, standard, and a blank (reagent without sample) into separate cuvettes or a microplate.

    • Add the color reagent to each well/cuvette and mix.

    • Incubate for the time specified in the kit protocol to allow for color development.

  • Measurement:

    • Measure the absorbance of the samples and the standard against the blank at the specified wavelength (e.g., 560 nm)[9].

  • Calculation: Calculate the this compound concentration using the formula provided in the kit, typically based on the ratio of the sample's absorbance to the standard's absorbance.

Data Presentation and Comparison

Summarizing quantitative data allows for an effective comparison of normal physiological ranges and the performance characteristics of each analytical method.

Table 1: Typical this compound Concentrations in Human Blood Components

Blood ComponentTypical this compound Concentration (µg/dL)Typical this compound Concentration (µmol/L)
Serum/Plasma70 - 12010.7 - 18.4
Red Blood Cells (Erythrocytes)1000 - 1400153 - 214
Whole Blood500 - 70076.5 - 107

Note: Reference ranges can vary between laboratories and populations[1][9][10]. Serum this compound levels are often slightly higher (around 5%) than plasma levels from the same individual[3].

Table 2: Comparison of Analytical Techniques for this compound Measurement

FeatureICP-MSICP-OESFlame AASColorimetric Assay
Principle Ion mass-to-charge ratioAtomic light emissionAtomic light absorptionColor formation
Sensitivity Very High (ppb-ppt)[6]High (ppb)Moderate (ppm)Low (µg/dL)
Throughput HighHighModerateHigh (microplate)
Cost (Instrument) Very HighHighModerateLow
Cost (Per Sample) HighModerateLowLow
Interferences Spectral (polyatomic)Spectral (line overlap)Chemical/IonizationOther metal ions[9]
Expertise Required HighHighModerateLow

Biological Context: The Role of this compound

Measuring this compound is critical because of its multifaceted role in biology. This compound is a cofactor for hundreds of enzymes and is essential for protein structure, gene expression (via this compound-finger proteins), and cell signaling. A deficiency can lead to impaired immune function, poor wound healing, and growth retardation[1][11].

Zinc_Roles cluster_this compound This compound (Zn²⁺) cluster_functions Key Biological Functions Z This compound F1 Enzymatic Catalysis (e.g., Alkaline Phosphatase) Z->F1 F2 Protein Structure (this compound Fingers) Z->F2 F3 Immune Response (T-cell function) Z->F3 F4 Wound Healing (Cell proliferation) Z->F4

Caption: High-level overview of the biological roles of this compound.

References

Application Notes and Protocols for the Synthesis of Nanosized Zinc Oxide via Electrospinning

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of nanosized zinc oxide (ZnO) fibers using the electrospinning technique. The protocols detailed herein are designed to be reproducible and adaptable for various research and development applications, including but not limited to gas sensing, photocatalysis, and antimicrobial material development.

Introduction

Electrospinning is a versatile and cost-effective method for producing continuous nanofibers from a rich variety of polymers and composites. For the synthesis of nanosized ZnO, a precursor solution containing a this compound salt and a polymer is electrospun to form composite nanofibers. Subsequent thermal treatment (calcination) removes the polymer matrix, yielding pure, crystalline ZnO nanofibers. The morphology, diameter, and crystalline structure of the resulting ZnO nanofibers are highly dependent on the electrospinning parameters and the composition of the precursor solution.

Applications of Electrospun Nanosized ZnO

Nanosized ZnO possesses unique properties such as a wide bandgap, high electron mobility, and strong antibacterial activity, making it a material of interest for numerous applications:

  • Gas Sensors: The high surface-area-to-volume ratio of ZnO nanofibers makes them highly sensitive to surface chemical reactions, which is ideal for detecting various gases.[1]

  • Antimicrobial Agents: ZnO nanomaterials have demonstrated significant antibacterial properties against a broad spectrum of bacteria, including Staphylococcus aureus and Escherichia coli.[2][3] This makes them suitable for incorporation into wound dressings, textiles, and coatings for medical devices.[4][5]

  • Photocatalysis: Due to their semiconducting nature, ZnO nanofibers can be used as photocatalysts for the degradation of organic pollutants in water and air.[4]

  • UV Protection: ZnO nanoparticles are effective UV blockers and are commonly used in sunscreens and coatings.[4][6] The nanofibrous structure can enhance this property in various composite materials.

  • Electronics: The unique semiconducting properties of ZnO are valuable in the fabrication of transparent electronics and sensors.[4]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of ZnO nanofibers.

Protocol 1: Preparation of the Precursor Solution

The precursor solution typically consists of a this compound salt (e.g., this compound acetate), a polymer (e.g., polyvinylpyrrolidone (PVP) or polyvinyl alcohol (PVA)), and a suitable solvent or solvent system.

Materials:

  • This compound acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Polyvinylpyrrolidone (PVP, average M.W. ~1,300,000 g/mol )

  • N,N-Dimethylformamide (DMF)

  • Anhydrous ethanol

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a mixed solvent of DMF and anhydrous ethanol. A common ratio is a 2:3 mixture by weight (e.g., 8g DMF and 12g ethanol).[7]

  • Dissolve the desired amount of this compound acetate dihydrate in the mixed solvent under constant stirring.

  • Once the this compound salt is fully dissolved, gradually add the PVP to the solution. The concentration of the polymer is a critical parameter that influences the solution's viscosity and spinnability.[8]

  • Continue stirring the mixture for several hours at room temperature until a homogeneous and viscous precursor solution is obtained.

Protocol 2: Electrospinning of Precursor Nanofibers

Apparatus:

  • High-voltage power supply

  • Syringe pump

  • Plastic syringe with a needle (e.g., 20-22 gauge)

  • Grounded collector (e.g., a rotating drum or a flat plate covered with aluminum foil)

Procedure:

  • Load the prepared precursor solution into the plastic syringe and mount it on the syringe pump.

  • Position the needle tip at a fixed distance from the collector. This distance can be varied to optimize fiber morphology.

  • Connect the positive electrode of the high-voltage power supply to the needle and ground the collector.

  • Set the desired flow rate for the solution using the syringe pump.

  • Apply a high voltage between the needle and the collector. The voltage required will depend on the solution properties and the needle-to-collector distance.

  • As the electrostatic forces overcome the surface tension of the solution, a jet will be ejected from the needle tip. The solvent evaporates as the jet travels towards the collector, resulting in the deposition of solid composite nanofibers.

  • Collect the nanofibers on the grounded collector for a sufficient duration to obtain a mat of desired thickness.

  • All electrospinning experiments should be conducted at room temperature and controlled relative humidity (e.g., 35-40%).[9]

Protocol 3: Calcination of Composite Nanofibers to Obtain ZnO Nanofibers

Apparatus:

  • Tube furnace or muffle furnace

Procedure:

  • Carefully remove the as-spun nanofiber mat from the collector.

  • Place the nanofiber mat in a ceramic crucible or on a suitable substrate.

  • Introduce the sample into the furnace.

  • Heat the sample in air to a specific calcination temperature. The temperature is critical for the complete removal of the polymer and the crystallization of ZnO.[10] A common temperature range is 400°C to 600°C.[2][11][12]

  • Hold the sample at the desired temperature for a set duration, typically 1 to 3 hours, to ensure complete conversion to ZnO.[2][7]

  • Allow the furnace to cool down to room temperature before retrieving the pure ZnO nanofibers.

Data Presentation: Experimental Parameters and Resulting Nanofiber Properties

The following tables summarize typical experimental parameters and the resulting properties of electrospun ZnO nanofibers as reported in the literature.

Table 1: Electrospinning Solution Composition

This compound PrecursorPolymerSolvent(s)This compound Precursor Conc. (wt%)Polymer Conc. (wt%)Reference
This compound AcetatePVPDMF/Ethanol--[7]
This compound AcetatePVAWater--[2]
This compound AcetatePVP-5-15-[10]
This compound Nitrate----[10]
This compound ChloridePVPDMF/Ethanol--[7]

Table 2: Electrospinning Process Parameters

Applied Voltage (kV)Flow Rate (mL/h)Needle-to-Collector Distance (cm)Collector TypeReference
15 - 300.15 - 10-[2]
150.420Rotating Receiver[7]
12.5 - 17.5---[9]
40 - 60-18Receiving Drum[13]
18120Grounded Aluminum Foil[14]

Table 3: Post-Processing and Nanofiber Characteristics

Calcination Temperature (°C)Calcination Time (h)Avg. Fiber Diameter (nm)Crystalline PhaseReference
400, 500, 6003-Wurtzite Hexagonal[2]
500-~100-[1]
4502--[7]
400, 600, 8002207, 135, 158, 200-[11]
500---[12]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of nanosized ZnO using the electrospinning technique.

G cluster_0 Solution Preparation cluster_1 Electrospinning Process cluster_2 Post-Processing A This compound Precursor (e.g., this compound Acetate) D Mixing and Stirring A->D B Polymer (e.g., PVP) B->D C Solvent (e.g., DMF/Ethanol) C->D E Precursor Solution D->E Homogeneous Precursor Solution F Syringe Pump & High Voltage E->F G Electrospinning Jet F->G H Grounded Collector G->H I As-Spun Composite Nanofibers H->I J Calcination (High Temperature) I->J Thermal Treatment K Pure Nanosized ZnO Fibers J->K

Caption: Workflow for ZnO nanofiber synthesis.

Logical Relationships of Key Parameters

This diagram shows the logical relationship between the key experimental parameters and the final properties of the ZnO nanofibers.

G cluster_0 Input Parameters cluster_1 Output Characteristics A Solution Properties (Viscosity, Conductivity) E Fiber Morphology (Diameter, Uniformity) A->E B Electrospinning Parameters (Voltage, Flow Rate, Distance) B->E C Environmental Conditions (Temperature, Humidity) C->E D Post-Processing (Calcination Temp. & Time) D->E F Crystalline Structure D->F G Surface Area E->G H Functional Properties (Sensing, Antimicrobial) F->H G->H

Caption: Key parameter relationships in ZnO synthesis.

References

Application Note: A Protocol for the Green Synthesis of Zinc Oxide Nanoparticles Using Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of nanoparticles using biological entities, or "green synthesis," is a rapidly growing field that offers an eco-friendly, cost-effective, and simple alternative to traditional physical and chemical methods.[1][2] Plant extracts, rich in phytochemicals such as polyphenols, flavonoids, alkaloids, and terpenoids, can act as effective reducing and capping/stabilizing agents in the formation of metal oxide nanoparticles.[3][4] Among various metal oxides, zinc oxide nanoparticles (ZnO NPs) have gained significant attention for their wide range of biomedical applications, including antibacterial, anticancer, antioxidant, and drug delivery activities, owing to their biocompatibility and non-toxic nature.[5][6] This document provides a detailed protocol for the green synthesis of ZnO NPs using plant extracts, methods for their characterization, and a summary of their biological activities.

Proposed Mechanism of Formation

The green synthesis of ZnO NPs involves the reduction of a this compound precursor, typically a salt like this compound nitrate or this compound acetate, by the phytochemicals present in the plant extract. These biomolecules are responsible for the reduction of Zn²⁺ ions and the subsequent stabilization of the formed nanoparticles, preventing their aggregation. The general mechanism involves the chelation of Zn²⁺ ions by the hydroxyl or carboxyl groups of the phytochemicals, followed by hydrolysis and dehydration upon heating to form ZnO nuclei. These nuclei then grow and are capped by other biomolecules from the extract.[3]

G Proposed Mechanism for Green Synthesis of ZnO NPs cluster_0 Reactants cluster_1 Active Components cluster_2 Reaction Steps cluster_3 Product precursor This compound Precursor (e.g., Zn(NO₃)₂ or Zn(CH₃COO)₂) mix Mixing & Stirring precursor->mix extract Aqueous Plant Extract phytochemicals Phytochemicals (Polyphenols, Flavonoids, Terpenoids) extract->phytochemicals extract->mix reduction Reduction of Zn²⁺ & Formation of this compound Hydroxide Complex phytochemicals->reduction Reducing Agent capping Capping & Stabilization phytochemicals->capping Capping Agent mix->reduction nucleation Heating / Calcination ZnO Nucleation reduction->nucleation growth Growth & Agglomeration nucleation->growth growth->capping zno_nps Stable ZnO Nanoparticles capping->zno_nps G General Workflow for Green Synthesis of ZnO NPs start Start: Plant Material (e.g., Fresh Leaves) wash 1. Washing (Tap & Deionized Water) start->wash dry 2. Drying (Sun-dry or Oven) wash->dry grind 3. Grinding (Fine Powder) dry->grind extract 4. Aqueous Extraction (Heating & Stirring in DI Water) grind->extract filter 5. Filtration (Whatman No. 1 Filter Paper) extract->filter plant_extract Plant Extract (Stored at 4°C) filter->plant_extract mix 6. Mixing (Plant Extract + this compound Solution) plant_extract->mix zinc_sol This compound Precursor Solution (e.g., 0.05 M Zn(NO₃)₂·6H₂O) zinc_sol->mix adjust_ph 7. pH Adjustment (Dropwise addition of NaOH) mix->adjust_ph react 8. Reaction (Stirring for several hours) adjust_ph->react separate 9. Separation (Centrifugation at 8000-10000 rpm) react->separate wash_nps 10. Washing (DI Water & Ethanol) separate->wash_nps dry_nps 11. Drying (Oven at 60-80°C) wash_nps->dry_nps calcine 12. Calcination (Furnace at 400°C for 2h) dry_nps->calcine final_nps Final Product: ZnO Nanoparticle Powder calcine->final_nps characterize 13. Characterization (UV-Vis, XRD, FTIR, SEM, TEM) final_nps->characterize

References

Application Notes and Protocols for Optimizing Synthesis Conditions Using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques for developing, improving, and optimizing processes.[1][2][3][4] In the realm of chemical synthesis, particularly in drug development, RSM is an invaluable tool for efficiently determining the optimal conditions for a reaction, leading to improved yield, purity, and cost-effectiveness.[5][6] This document provides detailed application notes and protocols for utilizing RSM to optimize synthesis conditions, focusing on practical implementation and data interpretation.

RSM enables the evaluation of the effects of multiple factors and their interactions on a response variable.[3] Unlike the one-factor-at-a-time approach, RSM can identify significant interactions between variables that might otherwise be missed, leading to a more robust and well-understood process.[4][7] Common experimental designs used in RSM include the Central Composite Design (CCD) and the Box-Behnken Design (BBD).[5][8][9][10]

Section 1: General Protocol for RSM-based Synthesis Optimization

This section outlines a generalized, step-by-step protocol for applying RSM to optimize chemical synthesis conditions.

1.1. Define the Objective and Identify Key Factors and Responses:

  • Objective: Clearly state the goal of the optimization. For example, "To maximize the yield of compound X" or "To minimize the formation of impurity Y."

  • Factors (Independent Variables): Identify the reaction parameters that are likely to influence the outcome. These can include:

    • Temperature (°C)

    • Reaction Time (hours)

    • pH

    • Catalyst Loading (mol%)

    • Concentration of Reactants (M)

    • Solvent Composition (%)

  • Responses (Dependent Variables): Define the measurable outcomes that will be used to assess the success of the reaction. These can include:

    • Product Yield (%)

    • Purity (e.g., by HPLC, %)

    • Particle Size (nm)

    • Conversion Rate (%)

1.2. Select an Experimental Design:

The choice of experimental design depends on the number of factors and the desired level of detail.

  • Box-Behnken Design (BBD): Suitable for 3 to 7 factors. It is a spherical, rotatable, or nearly rotatable second-order design that does not contain combinations where all factors are at their highest or lowest levels simultaneously.[10] This can be advantageous when extreme factor combinations might lead to undesirable outcomes.

  • Central Composite Design (CCD): A versatile design that can be used for a wide range of factor numbers. It consists of a factorial or fractional factorial design with center points, augmented with a group of "star points" that allow for the estimation of curvature.[8][11][12]

1.3. Define the Experimental Range (Levels) for Each Factor:

For each factor, define a high (+1) and a low (-1) level, with a center point (0). These levels should be chosen based on preliminary experiments, literature review, and process knowledge to encompass the likely optimal region.

1.4. Perform the Experiments:

Run the experiments according to the chosen design matrix in a randomized order to minimize the effects of systematic errors.

1.5. Data Analysis:

  • Fit the experimental data to a second-order polynomial equation. This equation will model the relationship between the factors and the response.

  • Use Analysis of Variance (ANOVA) to determine the statistical significance of the model, individual factors, and their interactions.

  • Generate response surface plots (3D) and contour plots (2D) to visualize the relationship between the factors and the response.

  • Identify the optimal conditions for the desired response.

1.6. Model Validation:

Perform a set of confirmation experiments at the predicted optimal conditions to verify the model's predictive accuracy.

Section 2: Case Study - Optimization of Nanoparticle Synthesis

This section details the application of a Box-Behnken Design for optimizing the green synthesis of Zinc Oxide nanoparticles (ZnO-NPs) using pomegranate peel extract.[9]

2.1. Objective:

To optimize the synthesis conditions of ZnO-NPs to achieve a small particle size and high yield.[9]

2.2. Factors and Responses:

Independent Variables (Factors)UnitsLow Level (-1)High Level (+1)
A: pH-812
B: Temperature°C4080
C: ZnSO₄·7H₂O Concentration% w/v110
Dependent Variables (Responses)Units
Y₁: Particle Sizenm
Y₂: Polydispersity Index (PDI)-
Y₃: Yieldg

2.3. Experimental Design and Results (Box-Behnken Design):

A 13-run BBD was generated to investigate the effects of the three factors on the three responses.[9]

RunFactor A: pHFactor B: Temperature (°C)Factor C: ZnSO₄·7H₂O Conc. (% w/v)Response Y₁: Particle Size (nm)Response Y₂: PDIResponse Y₃: Yield (g)
18405.52500.450.8
212405.52000.301.2
38805.52200.351.0
412805.51800.251.5
586012800.500.5
6126012300.380.9
7860102100.321.1
81260101900.281.6
9104012600.420.7
10108012400.390.9
111040102200.331.3
121080102000.291.7
1310605.51940.331.4

2.4. Experimental Protocol for ZnO-NP Synthesis:

  • Preparation of Pomegranate Peel Extract:

    • Wash pomegranate peels thoroughly with distilled water.

    • Shade-dry the peels at room temperature (25–28 °C) for 7–10 days.[9]

    • Grind the dried peels into a fine powder.

    • Prepare an aqueous extract by boiling the powder in distilled water.

    • Filter the extract to obtain a clear solution.

  • Synthesis of ZnO-NPs:

    • Prepare a solution of this compound Sulfate Heptahydrate (ZnSO₄·7H₂O) at the concentration specified by the experimental design.

    • Add the pomegranate peel extract to the ZnSO₄ solution while stirring.

    • Adjust the pH of the mixture using a suitable base (e.g., NaOH) to the value specified in the design.

    • Heat the reaction mixture to the temperature specified in the design and maintain for a set period.

    • Centrifuge the resulting suspension to collect the ZnO-NPs.

    • Wash the nanoparticles with distilled water and ethanol to remove any unreacted precursors.

    • Dry the purified nanoparticles in an oven.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the yield by weighing the final dried product.

2.5. Optimized Conditions:

Based on the RSM analysis, the optimized conditions for synthesizing ZnO-NPs with desirable characteristics were found to be a pH of 10, a temperature of 60 °C, and a ZnSO₄·7H₂O concentration of 5.75% w/v.[9]

Section 3: Case Study - Optimization of 1-(2-Aminoethyl)-2-imidazolidone (AEI) Synthesis

This section details the application of a Box-Behnken Design to optimize the synthesis of AEI, a compound with applications in various chemical industries.[13]

3.1. Objective:

To maximize the yield of AEI.[13]

3.2. Factors and Responses:

Independent Variables (Factors)UnitsLow Level (-1)High Level (+1)
A: CO₂ PressureMPa810
B: Reaction Temperature°C200220
C: Reaction Timeh812
Dependent Variable (Response)Units
Y₁: AEI Yield%

3.3. Experimental Design and Results (Box-Behnken Design):

RunFactor A: CO₂ Pressure (MPa)Factor B: Reaction Temp. (°C)Factor C: Reaction Time (h)Response Y₁: AEI Yield (%)
182001075.2
2102001078.9
382201079.5
4102201082.1
58210876.8
610210880.3
782101281.2
8102101284.5
99200877.5
109220881.0
1192001280.8
1292201283.7
1392101083.5
1492101083.6
1592101083.4

3.4. Experimental Protocol for AEI Synthesis:

  • Catalyst Preparation:

    • Prepare a Ruthenium on activated carbon (Ru/C) catalyst.[13]

  • Reaction Setup:

    • Charge a high-pressure reactor with anhydrous ethylenediamine, ethanolamine, and the Ru/C catalyst.[13]

    • Seal the reactor and purge with nitrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with carbon dioxide (CO₂) to the pressure specified by the experimental design.

    • Heat the reactor to the temperature specified in the design.

    • Maintain the reaction at the specified temperature and pressure for the designated reaction time with constant stirring.

  • Product Isolation and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the product mixture using a suitable analytical technique (e.g., Gas Chromatography) to determine the yield of AEI.

3.5. Optimized Conditions:

The RSM model predicted that the optimal conditions for maximizing the AEI yield were a CO₂ pressure of 9.35 MPa, a reaction temperature of 206.51 °C, and a reaction time of 10.11 hours, with a predicted yield of 84.9%.[13] A verification experiment conducted at 9.4 MPa, 207 °C, and 10.1 h resulted in a yield of 83.1%, which is in close agreement with the predicted value.[13]

Section 4: Visualizations

4.1. General Workflow for RSM Optimization

RSM_Workflow A Define Objective, Factors & Responses B Select Experimental Design (e.g., CCD, BBD) A->B C Define Factor Levels (Low, Center, High) B->C D Perform Experiments C->D E Collect Response Data D->E F Fit Second-Order Polynomial Model E->F G ANOVA & Model Validation F->G H Generate Response Surface & Contour Plots G->H I Determine Optimal Conditions H->I J Conduct Confirmation Experiments I->J

Caption: Workflow for optimizing synthesis conditions using RSM.

4.2. Logical Relationship of Factors and Responses in RSM

Factors_Responses cluster_factors Independent Variables (Factors) cluster_responses Dependent Variables (Responses) F1 Factor 1 (e.g., Temperature) RSM Response Surface Methodology Model F1->RSM F2 Factor 2 (e.g., Time) F2->RSM F3 Factor 3 (e.g., pH) F3->RSM R1 Response 1 (e.g., Yield) R2 Response 2 (e.g., Purity) RSM->R1 RSM->R2

Caption: Relationship between factors, the RSM model, and responses.

4.3. Hypothetical Signaling Pathway Influenced by a Synthesized Compound

Signaling_Pathway cluster_nucleus Inside Nucleus Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound Synthesized Compound (Drug Candidate) Compound->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: A hypothetical signaling pathway modulated by a synthesized compound.

References

Application Note: In Vitro Methods for Assessing the Bioavailability of Zinc Supplements

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zinc is an essential micronutrient involved in numerous physiological processes. Its therapeutic efficacy and nutritional value are directly dependent on its bioavailability, which is the fraction of the ingested nutrient that is absorbed and made available for metabolic processes. This compound supplements are available in various chemical forms (e.g., this compound sulfate, this compound gluconate, this compound oxide, this compound bisglycinate), each with potentially different absorption characteristics. In vitro models offer a rapid, cost-effective, and ethical means to screen and compare the bioavailability of these different forms, providing crucial data for formulation development and quality control. This document details standardized protocols for assessing this compound bioavailability using simulated gastrointestinal digestion and Caco-2 cell monolayers.

In Vitro Bioaccessibility Assessment via Simulated Gastrointestinal Digestion

Bioaccessibility is the fraction of a compound that is released from its matrix in the gastrointestinal tract and becomes available for absorption.[1] This is often the first step in assessing bioavailability and is typically evaluated using a simulated digestion model. The INFOGEST method is a globally harmonized, static in vitro digestion protocol that simulates the oral, gastric, and small intestinal phases.[2][3]

Experimental Protocol: Simulated Gastrointestinal Digestion

This protocol is adapted from the INFOGEST method to assess the bioaccessible fraction of this compound from a supplement.

A. Reagent Preparation:

  • Simulated Salivary Fluid (SSF): Prepare electrolyte stock solution with KCl, KH2PO4, NaHCO3, MgCl2(H2O)6, (NH4)2CO3, and CaCl2(H2O)2. Add α-amylase just before use. Adjust pH to 7.0.

  • Simulated Gastric Fluid (SGF): Prepare electrolyte stock solution with KCl, KH2PO4, NaHCO3, NaCl, MgCl2(H2O)6, and (NH4)2CO3. Add porcine pepsin just before use. Adjust pH to 3.0 using HCl.[2]

  • Simulated Intestinal Fluid (SIF): Prepare electrolyte stock solution with KCl, KH2PO4, NaHCO3, NaCl, MgCl2(H2O)6, and CaCl2(H2O)2. Add pancreatin and bile salts. Adjust pH to 7.0 using NaOH.[2]

B. Digestion Procedure:

  • Sample Preparation: Accurately weigh the this compound supplement (e.g., one tablet or an equivalent amount of powder) and homogenize it in a defined volume of distilled water.

  • Oral Phase: Mix the sample with SSF (1:1 v/v) and incubate at 37°C for 2 minutes with gentle mixing.

  • Gastric Phase: Add SGF containing pepsin to the oral bolus (1:1 v/v). Adjust the pH to 3.0 with 1M HCl. Incubate for 2 hours at 37°C with constant, gentle agitation (e.g., in a shaking water bath or head-over-heels rotator).[2]

  • Intestinal Phase: Add SIF containing pancreatin and bile salts to the gastric chyme (1:1 v/v). Adjust the pH to 7.0 with 1M NaOH. Incubate for 2 hours at 37°C with continued agitation.[2]

  • Sample Collection: After the intestinal phase, centrifuge the digestate to separate the soluble fraction (supernatant) from the insoluble residue.

  • This compound Quantification: Carefully collect the supernatant and measure the this compound concentration using Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][4] The percentage of bioaccessibility is calculated as:

    (this compound in supernatant / Total this compound in the initial sample) x 100

G Workflow for In Vitro Digestion of this compound Supplements cluster_prep Preparation cluster_digestion Simulated Digestion cluster_analysis Analysis A This compound Supplement Sample B Gastric Phase (Pepsin, pH 3.0, 2h, 37°C) A->B Add SGF C Intestinal Phase (Pancreatin, Bile, pH 7.0, 2h, 37°C) B->C Add SIF D Centrifuge Digestate C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify this compound (FAAS / ICP-MS) E->F Determine Bioaccessibility

Workflow for assessing this compound bioaccessibility.

In Vitro Bioavailability Assessment using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established model for studying intestinal drug and nutrient absorption.[5][6] When cultured on semi-permeable filter supports, these cells differentiate to form a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine, expressing brush border enzymes and transporter proteins.[7][8] This model is used to assess the transport of this compound from the apical (luminal) side to the basolateral (blood) side.

Experimental Protocol: Caco-2 Permeability Assay

A. Cell Culture and Seeding:

  • Maintenance: Culture Caco-2 cells in flasks with appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding on Inserts: Seed Caco-2 cells onto semi-permeable Transwell® filter inserts (typically 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².[9]

  • Differentiation: Culture the cells on the inserts for 21 days to allow for full differentiation and formation of a confluent, polarized monolayer. Change the culture medium in both apical and basolateral compartments every 2-3 days.[7]

B. Monolayer Integrity Testing:

  • TEER Measurement: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values indicate the integrity of the tight junctions between cells. Only monolayers with TEER values typically above 300 Ω·cm² should be used.[10]

  • Lucifer Yellow Permeability: Optionally, assess monolayer integrity by measuring the passage of a paracellular marker like Lucifer Yellow. Low permeability confirms a tight monolayer.[7]

C. This compound Transport Experiment:

  • Preparation: Prepare the this compound test solution by diluting the soluble fraction obtained from the in vitro digestion (see Protocol 1) in transport buffer (e.g., HBSS, pH 7.4).

  • Apical Application: Wash the Caco-2 monolayers with pre-warmed transport buffer. Remove the buffer from the apical compartment and replace it with the this compound test solution. Add fresh transport buffer to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

  • Basolateral Sampling: At the end of the incubation period, collect the sample from the basolateral compartment.

  • This compound Quantification: Measure the concentration of this compound in the basolateral sample using FAAS or ICP-MS.

D. Calculation of Apparent Permeability Coefficient (Papp): The rate of this compound transport is expressed as the apparent permeability coefficient (Papp) in cm/s:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of this compound appearance in the basolateral compartment (µg/s).

  • A is the surface area of the filter membrane (cm²).

  • C0 is the initial concentration of this compound in the apical compartment (µg/mL).

G Workflow for Caco-2 Cell this compound Permeability Assay cluster_culture Cell Culture & Differentiation cluster_assay Transport Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell Inserts B Culture for 21 Days (Monolayer Formation) A->B C Verify Monolayer Integrity (Measure TEER) B->C D Apply Digested this compound Sample to Apical Side C->D If TEER is high E Incubate at 37°C (e.g., 2 hours) D->E F Collect Sample from Basolateral Side E->F G Quantify this compound Transport (FAAS / ICP-MS) F->G Calculate Papp

References

Application Notes and Protocols for Preparing Peptide-Zinc Chelates with Enhanced Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between ROS production and the body's antioxidant defense system leads to oxidative stress, which is implicated in the pathogenesis of various chronic diseases. Peptides derived from natural sources have garnered significant interest for their antioxidant properties. The chelation of these peptides with metal ions, such as zinc, has been shown to enhance their antioxidant capacity. This compound itself plays a crucial role in antioxidant defense by acting as a cofactor for antioxidant enzymes and stabilizing cell membranes.[1][2] This document provides detailed protocols for the preparation of peptide-zinc chelates and the evaluation of their antioxidant activity, including insights into the underlying signaling pathways.

Experimental Protocols

Preparation of Peptide-Zinc Chelates

This protocol is a generalized procedure based on methodologies reported for various peptide sources.[3][4] Researchers should optimize the parameters for their specific peptide.

Materials:

  • Peptide isolate

  • This compound Sulfate (ZnSO₄) or this compound Acetate Dihydrate

  • Deionized water

  • 1 M NaOH and 1 M HCl

  • Anhydrous ethanol

Procedure:

  • Dissolution: Dissolve the peptide in deionized water to create a stock solution.

  • Chelation Reaction:

    • Add the this compound salt solution to the peptide solution. The optimal peptide-to-zinc mass ratio can range from 2:1 to 8:1 and should be determined empirically.[3][4]

    • Adjust the pH of the mixture to a range of 6.0-7.0 using 1 M NaOH or 1 M HCl.

    • Incubate the mixture at a temperature between 50°C and 70°C for 60 to 90 minutes with continuous stirring.

  • Purification:

    • After the reaction, cool the solution to room temperature.

    • Add anhydrous ethanol (typically 3-7 volumes) to precipitate the peptide-zinc chelate.

    • Allow the mixture to stand for at least 2 hours to ensure complete precipitation.

    • Centrifuge the mixture (e.g., at 4000-7000 rpm for 10-15 minutes) to pellet the chelate.

    • Discard the supernatant, which contains unchelated this compound ions.

    • Wash the pellet with anhydrous ethanol two to three times to remove any remaining free this compound ions.

  • Lyophilization:

    • After the final wash, re-dissolve the purified pellet in a minimal amount of deionized water.

    • Freeze-dry the solution to obtain the purified peptide-zinc chelate powder.

    • Store the lyophilized powder at -20°C or lower for long-term stability.

Characterization of Peptide-Zinc Chelates
  • Chelation Rate Determination: The amount of this compound chelated to the peptide can be determined using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS) after separating the chelate from free this compound ions.

  • Structural Analysis: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the coordination of this compound ions with the amino and carboxyl groups of the peptide. Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence spectroscopy can also provide insights into structural changes upon chelation.[5]

In Vitro Antioxidant Activity Assays

This assay measures the ability of the peptide-zinc chelate to donate a hydrogen atom or an electron to the stable DPPH radical.[6]

Materials:

  • Peptide-zinc chelate samples at various concentrations

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in ethanol or methanol)

  • Ethanol or methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of DPPH in ethanol or methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Add a specific volume of the peptide-zinc chelate sample (e.g., 100 µL) to the wells of a 96-well plate.

  • Add the DPPH working solution (e.g., 100 µL) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control (without the sample) and a blank (without DPPH) should be included.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of the antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[7]

Materials:

  • Peptide-zinc chelate samples at various concentrations

  • 7 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

  • 2.45 mM potassium persulfate (K₂S₂O₈) solution

  • Phosphate buffer (e.g., 0.2 M, pH 7.4) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Before use, dilute the ABTS•+ stock solution with phosphate buffer or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the peptide-zinc chelate sample (e.g., 30 µL) to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution (e.g., 170 µL) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • A control (without the sample) should be included.

  • The percentage of ABTS radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The results can be expressed as the IC50 value.

Data Presentation

Table 1: Optimized Conditions for Peptide-Zinc Chelate Preparation

Peptide SourcePeptide:this compound Ratio (w/w)pHTemperature (°C)Time (min)Chelation Rate (%)Reference
Donkey-Hide Gelatin8:16.5607041.34[8]
Sika Deer Blood2:16.0606082.7[3][4]
Walnut3.5:18.5508484.5
Oyster15:16.53-80-
Sweet Almond25:1 (m/m)7.62750-[5]

Table 2: Antioxidant Activity of Peptide-Zinc Chelates (Example Data)

SampleDPPH IC50 (mg/mL)ABTS IC50 (mg/mL)
Peptide1.250.85
Peptide-Zinc Chelate0.780.52
Ascorbic Acid (Control)0.050.03

Mandatory Visualizations

Experimental Workflow

G cluster_prep Peptide-Zinc Chelate Preparation cluster_analysis Analysis Peptide Peptide Solution Mix Mixing & pH Adjustment Peptide->Mix This compound This compound Salt Solution This compound->Mix Chelation Chelation Reaction (50-70°C, 60-90 min) Mix->Chelation Precipitation Ethanol Precipitation Chelation->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Chelate Purified Peptide-Zinc Chelate Lyophilization->Chelate Characterization Characterization (FTIR, UV-Vis) Chelate->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Chelate->Antioxidant G cluster_DPPH DPPH Radical Scavenging DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_reduced e- or H• transfer Peptide_Chelate Peptide-Zn (Antioxidant) Oxidized_Chelate Oxidized Peptide-Zn Peptide_Chelate->Oxidized_Chelate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitin Degradation Nrf2->Ub Nrf2_active Nrf2 Nrf2->Nrf2_active Dissociation Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Nrf2_nucleus->ARE Binds to

References

Application Notes and Protocols for the Analysis of Zinc in Food Matrices Using Microwave Digestion

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate determination of zinc in food matrices is crucial for nutritional analysis, food safety, and quality control. Microwave digestion is a widely adopted sample preparation technique for trace metal analysis, offering significant advantages over traditional methods, including reduced digestion times, lower reagent consumption, and minimized risk of sample contamination.[1][2] This application note provides a detailed protocol for the microwave-assisted acid digestion of various food samples for the subsequent quantification of this compound using atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

Principle of Microwave Digestion

Microwave digestion utilizes microwave energy to rapidly heat a sample in the presence of concentrated acids within a closed, high-pressure vessel.[3] This process accelerates the decomposition of the organic matrix, releasing the target analyte, this compound, into the solution. The use of closed vessels allows for digestion at temperatures and pressures well above the atmospheric boiling points of the acids, leading to a more efficient and complete digestion.[3] The resulting clear solution is then diluted and analyzed for its this compound content.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in food matrices using microwave digestion is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_digestion Microwave Digestion cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Weighing Weighing Homogenization->Weighing AcidAddition Acid Addition Weighing->AcidAddition MicrowaveProgram Microwave Program AcidAddition->MicrowaveProgram Cooling Cooling & Venting MicrowaveProgram->Cooling Dilution Dilution to Final Volume Cooling->Dilution Analysis Analysis by AAS/ICP-MS Dilution->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis in food.

Experimental Protocol

Reagents and Materials
  • Nitric Acid (HNO₃), trace metal grade, 65-70%

  • Hydrogen Peroxide (H₂O₂), 30%

  • Deionized water (18.2 MΩ·cm)

  • This compound standard solutions for calibration

  • Certified Reference Material (CRM), e.g., NIST SRM 1577b Bovine Liver

  • Microwave digestion system with high-pressure Teflon vessels

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Sample Preparation
  • Homogenization: Homogenize the food sample to ensure a representative portion is taken for analysis. For solid samples, this can be achieved by grinding, blending, or milling.

  • Weighing: Accurately weigh approximately 0.25-0.5 g of the homogenized sample directly into a clean, dry microwave digestion vessel. The exact weight will depend on the expected this compound concentration and the sample matrix. For high-fat samples, a smaller sample size may be necessary.

Microwave Digestion Procedure

Caution: Microwave digestion should be performed in a well-ventilated area, and all safety precautions recommended by the instrument manufacturer should be followed.

  • Acid Addition: To each vessel containing the sample, carefully add 5-8 mL of concentrated nitric acid and 1-2 mL of hydrogen peroxide. Allow the samples to pre-digest at room temperature for at least 15 minutes to reduce the initial reaction vigor.

  • Vessel Sealing: Securely seal the digestion vessels according to the manufacturer's instructions.

  • Microwave Program: Place the vessels in the microwave rotor and execute the digestion program. A typical program for food matrices is outlined below. This program may need to be optimized for specific sample types and microwave systems.

StepPower (%)Ramp Time (min)Hold Time (min)Temperature (°C)Pressure (psi)
1801015180400
280515200500
  • Cooling: After the program is complete, allow the vessels to cool to room temperature (typically 20-30 minutes) before carefully venting and opening them in a fume hood.

Post-Digestion and Analysis
  • Dilution: Quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to the mark with deionized water. The final dilution factor should be chosen to ensure the this compound concentration falls within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted samples for this compound content using a calibrated AAS or ICP-MS. A blank solution (containing only the digestion acids) and a CRM should be prepared and analyzed alongside the samples for quality control.

Data Presentation

The following table summarizes typical this compound concentrations and recovery data obtained from various food matrices and a certified reference material using the microwave digestion protocol.

Food MatrixSample Weight (g)This compound Concentration (mg/kg)Certified Value (mg/kg)Recovery (%)Reference(s)
NIST SRM 1577b Bovine Liver0.25127 ± 5127 ± 16100[4]
Canned Fish0.515.8 ± 1.2--[5]
Powdered Milk0.535.2 ± 2.1--[5]
Canned Peas0.58.9 ± 0.7--[5]
Shellfish0.5250 - 1500-95 - 105[1]
Infant Food Paste0.310.5 - 45.3-88.5 - 106.0[6]

Conclusion

Microwave-assisted acid digestion is a robust and efficient method for the preparation of a wide variety of food samples for this compound analysis. The protocol described in this application note provides a reliable framework for achieving accurate and reproducible results. The high recoveries obtained for certified reference materials demonstrate the effectiveness of this technique in completely breaking down complex matrices and ensuring the accurate quantification of this compound. Researchers, scientists, and drug development professionals can confidently employ this method for routine analysis and research applications.

References

Application Notes and Protocols: Zinc-Air Fuel Cells and Electrolyte Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of zinc-air fuel cells and detailed protocols for the optimization of their electrolytes. The information is intended to guide researchers in the development and evaluation of high-performance this compound-air batteries for a variety of applications, from portable electronics to grid-scale energy storage.

Applications of this compound-Air Fuel Cells

This compound-air batteries are a compelling energy storage technology due to their high theoretical energy density, low cost, and inherent safety.[1] Their applications span a wide range of power and capacity requirements.

Primary (Non-Rechargeable) this compound-Air Batteries: These are widely commercialized and are predominantly used in applications requiring a long shelf life and high energy density in a compact form factor.

  • Hearing Aids: The small size and high energy density of this compound-air button cells make them the dominant power source for hearing aids.[2][3]

  • Medical Sensors: Devices such as continuous glucose monitors benefit from the stable voltage and long operational life of primary this compound-air batteries.[2]

  • Railway Signaling: Large primary this compound-air cells are used for reliable, low-rate, long-duration power for railway signals and navigation aids.[4][5]

Secondary (Rechargeable) this compound-Air Batteries: Significant research is focused on developing rechargeable this compound-air batteries for larger-scale applications, addressing challenges such as dendrite formation and electrolyte carbonation.

  • Grid-Scale Energy Storage: The low cost of this compound and the high energy density make this compound-air batteries a promising candidate for large-scale energy storage to support renewable energy integration.[6][7] Flow-assisted configurations and modular stack designs are being explored to enhance scalability and longevity.[6]

  • Electric Vehicles: While still in development, the high theoretical energy density of this compound-air batteries could offer a longer range for electric vehicles compared to current lithium-ion technology.[8]

  • Wearable Electronics: The development of flexible this compound-air batteries using gel polymer electrolytes opens up possibilities for powering wearable and flexible electronic devices.[1][9][10]

Electrolyte Optimization: Enhancing Performance and Longevity

The electrolyte is a critical component that significantly influences the performance, cyclability, and lifespan of a this compound-air battery. Optimization strategies are focused on improving ionic conductivity, suppressing this compound dendrite formation, and mitigating the effects of carbon dioxide.

Types of Electrolytes

Alkaline Electrolytes: Aqueous solutions of potassium hydroxide (KOH), sodium hydroxide (NaOH), and lithium hydroxide (LiOH) are the most common electrolytes due to their high ionic conductivity.[5][11] However, they are prone to carbonation from atmospheric CO2, which can degrade performance.[11]

Neutral and Near-Neutral Electrolytes: To address the issues of dendrite formation and carbonate precipitation associated with alkaline electrolytes, neutral or near-neutral electrolytes, such as those based on this compound chloride (ZnCl2) and ammonium chloride (NH4Cl), are being investigated.[12][13][14][15] These electrolytes can suppress the hydrogen evolution reaction and this compound corrosion.[13]

Gel Polymer Electrolytes (GPEs): For flexible and wearable this compound-air batteries, GPEs based on polymers like polyvinyl alcohol (PVA) and polyacrylic acid (PAA) are employed.[16][17] GPEs reduce electrolyte leakage, enhance safety, and can be fabricated into flexible forms.[16]

Solid-State Electrolytes: Research is also exploring solid-state electrolytes to completely eliminate leakage and further improve safety and dendrite suppression.[18]

Data Presentation: Performance of this compound-Air Fuel Cells with Different Electrolytes

The following tables summarize the quantitative data on the performance of this compound-air fuel cells with various electrolyte compositions.

Table 1: Performance Comparison of this compound-Air Batteries with Different Electrolyte Types

Electrolyte TypeCompositionPower Density (mW/cm²)Energy Density (Wh/kg)Cycle LifeKey AdvantagesKey DisadvantagesReference(s)
Alkaline 6 M KOH100 - 250 (with this compound plate)~970 (primary)Varies significantly with additivesHigh ionic conductivityDendrite formation, CO2 carbonation[14][19]
Neutral 1 M NaCl-->16 cycles (with coating)Suppresses dendrites and carbonationLower ionic conductivity than alkaline[12][17]
Gel Polymer PVA-KOH10 - 100->300 hours (flexible)Flexibility, reduced leakageLower ionic conductivity than aqueous[1][19]

Table 2: Impact of Additives on the Performance of Alkaline Electrolytes

Base ElectrolyteAdditive(s)ConcentrationEffect on PerformanceReference(s)
7 M KOH1.4 M KF + 1.4 M K2CO3As specifiedIncreased cycle life by at least 2.5 times compared to additive-free 8 M KOH.[4]
6.6 M KOHZnO, KF, K2CO3Not specifiedExtended cycle life by about 50% with ionomer-coated this compound particles.[20]
Aqueous AlkalineCa(OH)20.2 mol L⁻¹Improved cycle life by 22.2% (in electrolyte) and 24.7% (in separator).
High-concentration KOHK2CO3Not specifiedImproved actual energy density and long-term stability.[5][11]
AlkalineSodium dodecylbenzene sulfonate (SDBS), Polyethylene glycol (PEG), Tartaric/succinic/citric acidNot specifiedInhibition of dendrite growth and hydrogen evolution.[5][11]

Experimental Protocols

Preparation of Electrolytes

Protocol 1: Preparation of 6 M KOH Aqueous Electrolyte

Materials:

  • Potassium hydroxide (KOH) pellets (analytical grade)

  • Deionized (DI) water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Safety goggles, gloves, and lab coat

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood as the dissolution of KOH is highly exothermic.

  • Calculation: Calculate the mass of KOH required to prepare the desired volume of 6 M solution (Molar mass of KOH ≈ 56.11 g/mol ). For example, to prepare 100 mL of 6 M KOH, you will need 33.67 g of KOH.

  • Dissolution: a. Add a magnetic stir bar to a beaker containing approximately half the final volume of DI water. b. Slowly and carefully add the calculated mass of KOH pellets to the DI water while stirring continuously. The solution will generate significant heat. c. Allow the solution to cool to room temperature.

  • Final Volume Adjustment: a. Once cooled, carefully transfer the KOH solution to a volumetric flask of the desired final volume. b. Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure all the KOH is transferred. c. Add DI water to the volumetric flask until the bottom of the meniscus reaches the calibration mark. d. Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared 6 M KOH electrolyte in a tightly sealed polyethylene or polypropylene container to prevent carbonation from atmospheric CO2.

Protocol 2: Preparation of PVA-KOH Gel Polymer Electrolyte

Materials:

  • Polyvinyl alcohol (PVA) powder (e.g., MW ~195,000)

  • Potassium hydroxide (KOH)

  • Deionized (DI) water

  • Beaker

  • Magnetic stirrer and hot plate

  • Petri dish or mold

  • Freezer

Procedure:

  • PVA Solution Preparation: a. In a beaker, mix 3 g of PVA powder with 24 mL of DI water. b. Heat the mixture to 90°C and stir magnetically for approximately 90 minutes, or until the solution becomes clear and viscous.[11]

  • KOH Solution Preparation: a. In a separate beaker, dissolve 3 g of KOH in 6 mL of DI water.[11]

  • Mixing: a. Slowly add the prepared KOH solution to the hot PVA solution while continuously stirring.[11] b. Continue stirring for another 20 minutes to ensure a homogeneous mixture.[11]

  • Casting and Gelation: a. Pour the resulting viscous solution into a petri dish or a suitable mold to achieve the desired thickness (e.g., 3 mm).[11] b. Cool the cast film at -10°C for 3 hours to induce physical cross-linking and gelation.[11]

  • Storage: Store the prepared GPE in a sealed container to prevent dehydration and carbonation.

Protocol 3: Preparation of Neutral NaCl Electrolyte

Materials:

  • Sodium chloride (NaCl) (analytical grade)

  • Deionized (DI) water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calculation: Calculate the mass of NaCl required to prepare the desired volume of 1 M solution (Molar mass of NaCl ≈ 58.44 g/mol ). For 100 mL of 1 M NaCl, you will need 5.844 g.

  • Dissolution: a. Add the calculated mass of NaCl to a beaker containing approximately half the final volume of DI water. b. Stir the solution with a magnetic stirrer until the NaCl is completely dissolved.

  • Final Volume Adjustment: a. Transfer the NaCl solution to a volumetric flask of the desired final volume. b. Rinse the beaker with a small amount of DI water and add it to the volumetric flask. c. Add DI water to the volumetric flask up to the calibration mark. d. Stopper the flask and invert it several times to ensure homogeneity.

  • Storage: Store the 1 M NaCl electrolyte in a sealed container at room temperature.

Assembly of a Laboratory-Scale this compound-Air Battery

Materials:

  • This compound foil or plate (anode)

  • Air cathode (e.g., MnO2/carbon on nickel foam)

  • Separator (e.g., Celgard)

  • Prepared electrolyte

  • Battery casing or custom-made cell holder

  • Current collectors (e.g., nickel mesh)

  • Gaskets or O-rings for sealing

Procedure:

  • Electrode Preparation: a. Cut the this compound anode and air cathode to the desired dimensions. b. If necessary, polish the this compound anode to ensure a clean surface. c. Attach current collectors to both electrodes.

  • Cell Assembly (Example for a plate-type cell): a. Place a silicone ring or gasket in the groove of one side of the battery body.[20] b. Place the air cathode onto the gasket, ensuring the catalyst side faces inwards. c. Place the separator on top of the air cathode. d. Carefully add the prepared electrolyte to saturate the separator and fill the electrolyte chamber. e. Place the this compound anode on top of the separator. f. Place the second gasket and the other side of the battery body on top. g. Securely fasten the cell components together using screws or clamps to ensure a good seal and proper contact between components.[20]

Electrochemical Characterization

Protocol 4: Galvanostatic Charge-Discharge Cycling

Equipment:

  • Battery cycler or potentiostat/galvanostat

  • Assembled this compound-air battery

Procedure:

  • Cell Connection: Connect the positive and negative terminals of the assembled battery to the corresponding channels of the battery cycler.

  • Parameter Setup: a. Set the desired charge and discharge current densities (e.g., 5 mA/cm²).[16] b. Define the cutoff voltages for charge and discharge (e.g., based on the battery's stable operating window). c. Set the duration for each charge and discharge cycle (e.g., 10 minutes per cycle).[16] d. Specify the total number of cycles to be performed.

  • Data Acquisition: Start the cycling test and monitor the voltage profile over time. The software will record the charge and discharge capacities, coulombic efficiency, and energy efficiency for each cycle.

Protocol 5: Polarization Curve Measurement

Equipment:

  • Potentiostat/galvanostat

  • Assembled this compound-air battery

Procedure:

  • Cell Connection: Connect the battery to the potentiostat.

  • Open Circuit Voltage (OCV) Measurement: Allow the battery to rest at open circuit until the voltage stabilizes.

  • Polarization Scan: a. Perform a linear sweep voltammetry (LSV) or a series of galvanostatic steps. b. For LSV, set a slow scan rate (e.g., 1 mV/s) and sweep the potential from the OCV to a lower voltage for the discharge curve and to a higher voltage for the charge curve.[12] c. Record the corresponding current at each potential.

  • Data Analysis: Plot the cell voltage as a function of current density to obtain the polarization curve. From this curve, the peak power density can be calculated (Power = Voltage × Current).

Protocol 6: Electrochemical Impedance Spectroscopy (EIS)

Equipment:

  • Potentiostat/galvanostat with an EIS module

  • Assembled this compound-air battery

Procedure:

  • Cell Connection: Connect the battery to the potentiostat.

  • Equilibration: Allow the battery to rest at a specific state of charge (e.g., fully charged, or at OCV) until the system is stable.

  • EIS Measurement: a. Set the frequency range for the measurement (e.g., 1 MHz to 10 mHz).[12] b. Apply a small AC voltage amplitude (e.g., 10 mV) to the system.[12] c. The instrument will measure the impedance at each frequency within the specified range.

  • Data Analysis: a. Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). b. The Nyquist plot can be used to determine the ohmic resistance, charge transfer resistance, and diffusion characteristics of the battery. An equivalent circuit model can be used to fit the data and extract these parameters.

Visualizations

Experimental Workflow for Electrolyte Preparation and Battery Assembly

experimental_workflow cluster_electrolyte Electrolyte Preparation cluster_assembly Battery Assembly start_electrolyte Start choose_type Choose Electrolyte Type start_electrolyte->choose_type prep_alkaline Prepare Alkaline (e.g., 6M KOH) choose_type->prep_alkaline Alkaline prep_gel Prepare Gel Polymer (e.g., PVA-KOH) choose_type->prep_gel Gel Polymer prep_neutral Prepare Neutral (e.g., 1M NaCl) choose_type->prep_neutral Neutral end_electrolyte Electrolyte Ready prep_alkaline->end_electrolyte prep_gel->end_electrolyte prep_neutral->end_electrolyte add_electrolyte Add Prepared Electrolyte end_electrolyte->add_electrolyte start_assembly Start prep_electrodes Prepare Electrodes (Anode & Cathode) start_assembly->prep_electrodes assemble_cell Assemble Cell Components (Electrodes, Separator) prep_electrodes->assemble_cell assemble_cell->add_electrolyte seal_cell Seal the Battery add_electrolyte->seal_cell end_assembly Assembled Battery seal_cell->end_assembly

Caption: Workflow for electrolyte preparation and battery assembly.

Signaling Pathway for Electrochemical Characterization

characterization_pathway cluster_testing Electrochemical Testing cluster_data Data Analysis start_testing Assembled Battery choose_test Select Test Method start_testing->choose_test gcd Galvanostatic Cycling choose_test->gcd Cycle Life polarization Polarization Curve choose_test->polarization Power Performance eis EIS choose_test->eis Impedance Analysis analyze_gcd Analyze Capacity Fade, Coulombic Efficiency gcd->analyze_gcd analyze_polarization Calculate Power Density polarization->analyze_polarization analyze_eis Model with Equivalent Circuit eis->analyze_eis end_analysis Performance Evaluation analyze_gcd->end_analysis analyze_polarization->end_analysis analyze_eis->end_analysis

Caption: Logical flow for electrochemical characterization of this compound-air batteries.

Relationship of Electrolyte Components to Battery Performance

electrolyte_performance cluster_components Electrolyte Components cluster_properties Electrolyte Properties cluster_performance Battery Performance base_electrolyte Base Electrolyte (e.g., KOH, NaCl) conductivity Ionic Conductivity base_electrolyte->conductivity additives Additives (e.g., K2CO3, KF, PEG) dendrite_suppression Dendrite Suppression additives->dendrite_suppression co2_tolerance CO2 Tolerance additives->co2_tolerance polymer_matrix Polymer Matrix (e.g., PVA, PAA) mechanical_props Mechanical Properties (for GPEs) polymer_matrix->mechanical_props flexibility Flexibility polymer_matrix->flexibility power_density Power Density conductivity->power_density cycle_life Cycle Life dendrite_suppression->cycle_life co2_tolerance->cycle_life safety Safety mechanical_props->safety mechanical_props->flexibility flexibility->safety

Caption: Influence of electrolyte components on battery performance.

References

Methodology for Studying the Effects of Zinc on Myoblast Growth In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for investigating the effects of zinc on the proliferation and differentiation of myoblasts in an in vitro setting. The protocols outlined are designed for use by researchers in academia and industry, including those in drug development, to assess the impact of this compound supplementation or this compound-containing compounds on skeletal muscle cell growth.

Introduction

This compound is an essential micronutrient that plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, and signaling. In the context of skeletal muscle, this compound has been shown to influence the function of myoblasts, the precursor cells responsible for muscle growth and regeneration. Understanding the precise mechanisms by which this compound affects myoblast activity is of significant interest for applications in regenerative medicine, nutritional science, and the development of therapies for muscle-wasting disorders.

The following protocols provide a comprehensive framework for studying the effects of this compound on myoblast proliferation and differentiation using the C2C12 mouse myoblast cell line, a well-established and widely used model for skeletal muscle research.

Key Experimental Protocols

C2C12 Myoblast Cell Culture and Maintenance

Objective: To maintain a healthy, proliferating culture of C2C12 myoblasts for subsequent experiments.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 12-well, 96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture C2C12 cells in T-75 flasks with Growth Medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 70-80% confluency. To passage, aspirate the GM, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with GM and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh GM and seed new flasks or plates at the desired density.

This compound Treatment

Objective: To expose C2C12 myoblasts to varying concentrations of this compound to assess its effects.

Materials:

  • This compound Chloride (ZnCl2) solution, sterile (e.g., 1 M stock in water)

  • C2C12 cells cultured in appropriate plates

  • Growth Medium or Differentiation Medium

Protocol:

  • Prepare a series of working solutions of ZnCl2 in the appropriate cell culture medium (GM for proliferation studies, DM for differentiation studies). A common concentration range to test is 0-100 µM.

  • Seed C2C12 cells in multi-well plates at a predetermined density.

  • Allow the cells to adhere overnight.

  • For proliferation studies, replace the GM with GM containing the desired concentrations of ZnCl2.

  • For differentiation studies, allow the cells to reach near-confluency, then replace the GM with DM containing the desired concentrations of ZnCl2.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours for proliferation; 3, 5, 7 days for differentiation).

Cell Proliferation/Viability Assay (MTT Assay)

Objective: To quantify the effect of this compound on myoblast proliferation and viability.[1][2]

Materials:

  • C2C12 cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Myoblast Differentiation Analysis

Objective: To assess the extent of myoblast differentiation into myotubes following this compound treatment.

Materials:

  • C2C12 cells cultured and treated with this compound on glass coverslips in 12-well plates.

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against Myosin Heavy Chain (MHC)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • After the desired differentiation period, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary anti-MHC antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify differentiation by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100.

Objective: To quantify the expression of key myogenic regulatory factors (MyoD, Myogenin) and terminal differentiation markers (MHC).[3][4][5][6][7]

Materials:

  • C2C12 cell lysates from this compound-treated and control groups

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against MyoD, Myogenin, MHC, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Objective: To measure the mRNA expression levels of myogenic genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MyoD, Myogenin, MHC, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on C2C12 Myoblast Viability (MTT Assay)

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
101.35 ± 0.10108
251.52 ± 0.12121.6
501.10 ± 0.0988
1000.65 ± 0.0552

Table 2: Effect of this compound on Myoblast Differentiation (Fusion Index)

This compound Concentration (µM)Fusion Index (%) (Mean ± SD)
0 (Control)35 ± 4.2
1045 ± 5.1
2558 ± 6.3
5025 ± 3.8

Table 3: Relative Protein Expression of Myogenic Markers (Western Blot)

This compound Concentration (µM)MyoD (Fold Change)Myogenin (Fold Change)MHC (Fold Change)
0 (Control)1.01.01.0
251.82.53.1

Table 4: Relative mRNA Expression of Myogenic Genes (qPCR)

This compound Concentration (µM)MyoD (Fold Change)Myogenin (Fold Change)
0 (Control)1.01.0
252.23.8

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a putative signaling pathway.

G cluster_setup Cell Culture & Treatment cluster_proliferation Proliferation Analysis cluster_differentiation Differentiation Analysis cluster_data Data Analysis & Interpretation A C2C12 Myoblast Culture B Seeding in Multi-well Plates A->B C This compound Treatment (Varying Concentrations) B->C D MTT Assay C->D G Immunofluorescence (MHC) C->G H Western Blot (MyoD, Myogenin, MHC) C->H I qPCR (MyoD, Myogenin) C->I E Measure Absorbance at 570 nm D->E F Quantify Cell Viability E->F J Fusion Index Calculation G->J K Protein & Gene Expression Analysis H->K I->K L Conclusion on this compound's Effects J->L K->L

Experimental Workflow for Studying this compound Effects on Myoblasts

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zinc_ext Extracellular this compound ZIP This compound Transporter (e.g., ZIP7) Zinc_ext->ZIP Uptake Zinc_int Intracellular this compound ZIP->Zinc_int Akt Akt Zinc_int->Akt ERK ERK1/2 Zinc_int->ERK pAkt p-Akt Akt->pAkt Phosphorylation MyoD MyoD pAkt->MyoD pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Proliferation pERK->Proliferation Myogenin Myogenin MyoD->Myogenin Differentiation Differentiation Myogenin->Differentiation

Putative Signaling Pathway of this compound in Myoblasts

References

Application Notes and Protocols for Characterizing the Structure of Zinc-Peptide Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key techniques and detailed protocols for characterizing the structure of zinc-peptide complexes. Understanding these structures is crucial for elucidating their biological functions, stability, and potential as therapeutic agents.

Spectroscopic Techniques for Initial Characterization

Spectroscopic methods offer a rapid and accessible means to confirm the formation of this compound-peptide complexes and to probe changes in the peptide's secondary structure upon this compound binding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application: UV-Vis spectroscopy is a fundamental technique to detect the formation of a this compound-peptide complex. The binding of this compound to a peptide often leads to a shift in the maximum absorption wavelength (λmax) of the peptide, typically due to the involvement of amino acid residues with chromophores in their side chains (e.g., Tryptophan, Tyrosine, Phenylalanine) or the peptide backbone itself in coordination.

Key Observation: A red shift (bathochromic shift) or blue shift (hypsochromic shift) in the λmax of the peptide upon addition of this compound is indicative of complex formation.[1][2]

Peptide/ComplexOriginal λmax (nm)λmax after Zn2+ Chelation (nm)Wavelength Shift (nm)Reference
Oyster Peptide224.5228.3+3.8[1]
LMW Donkey-Hide Gelatin Peptide~190-210Shift ObservedNot specified[2]
Soy Meal HydrolysateNot specifiedShift ObservedNot specified[3]

Protocol: UV-Vis Spectroscopy of this compound-Peptide Complex Formation

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The concentration will depend on the peptide's extinction coefficient but is typically in the range of 0.1-1 mg/mL.[3]

    • Prepare a stock solution of a this compound salt (e.g., ZnSO₄ or ZnCl₂) in the same buffer.

  • Blank Measurement:

    • Use the buffer solution as the blank to zero the spectrophotometer.

  • Peptide Spectrum:

    • Record the UV-Vis spectrum of the peptide solution alone, typically from 190 to 400 nm.[2] Note the λmax.

  • Complex Formation and Spectrum:

    • Mix the peptide and this compound solutions at the desired molar ratio.

    • Incubate the mixture under optimized conditions (e.g., specific pH, temperature, and time) if known.[2]

    • Record the UV-Vis spectrum of the mixture.

  • Analysis:

    • Compare the spectra of the peptide with and without this compound. A shift in λmax indicates complex formation.

Circular Dichroism (CD) Spectroscopy

Application: CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins.[4] Changes in the CD spectrum of a peptide upon the addition of this compound can reveal conformational changes, such as an increase in α-helical or β-sheet content, induced by metal binding.[2]

Key Observations:

  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 193 nm.[4]

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[4]

  • Random Coil: A strong negative band around 195 nm and a weak positive band near 217 nm.[4]

SampleSecondary Structure ContentObservationReference
LMW Donkey-Hide Gelatin PeptidePredominantly random coilAfter this compound chelation, a significant change in the CD spectrum indicated a structural rearrangement.[2]

Protocol: Circular Dichroism Spectroscopy of this compound-Peptide Complexes

  • Sample Preparation:

    • Prepare peptide and this compound-peptide complex solutions at a concentration of 0.1-0.5 mg/mL in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer).[2]

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Set the spectrometer to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition:

    • Record the CD spectrum of the buffer alone as a blank.

    • Record the CD spectra of the peptide and the this compound-peptide complex.

    • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectra.

    • The resulting spectra can be analyzed using deconvolution software to estimate the percentage of different secondary structure elements.

High-Resolution Structural Techniques

For a detailed, atomic-level understanding of this compound-peptide complex structures, high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy can determine the three-dimensional structure of this compound-peptide complexes in solution, providing insights into the coordination sphere of the this compound ion, identifying the specific amino acid residues involved in binding, and characterizing the conformational dynamics of the complex.[5][6][7]

Key Experiments:

  • 1D ¹H NMR: To observe general changes in the chemical environment of protons upon this compound binding.[8]

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[5]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[5]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides labeled with ¹⁵N, this experiment provides a fingerprint of the peptide backbone, with each peak corresponding to an N-H group.[5] Chemical shift perturbations upon this compound titration can map the binding site.

Protocol: NMR Structure Determination of a this compound-Peptide Complex

  • Sample Preparation:

    • The peptide should be highly pure (>95%). For some experiments, isotopic labeling (¹⁵N, ¹³C) is required.[6]

    • Dissolve the peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a final concentration typically in the mM range.

    • Add a stoichiometric amount of a this compound salt.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.[5]

  • Resonance Assignment:

    • Use the TOCSY and HSQC spectra to assign the chemical shifts of the backbone and side-chain protons and nitrogens for each amino acid residue.[6]

  • Structural Restraint Generation:

    • Identify cross-peaks in the NOESY spectrum, which correspond to pairs of protons that are close in space. The intensity of these peaks is inversely proportional to the sixth power of the distance between the protons.

  • Structure Calculation:

    • Use the distance restraints from the NOESY data, along with dihedral angle restraints derived from chemical shifts, as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

  • Structure Validation:

    • The resulting ensemble of structures is evaluated for quality based on parameters such as the number of NOE violations and Ramachandran plot analysis.[5]

X-ray Crystallography

Application: X-ray crystallography provides a static, high-resolution three-dimensional structure of a this compound-peptide complex in the solid state. It can precisely determine bond lengths, bond angles, and the coordination geometry of the this compound ion.[8][9]

Protocol: X-ray Crystallography of a this compound-Peptide Complex

  • Crystallization Screening:

    • The this compound-peptide complex must be purified to a very high degree.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[10]

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions to produce larger, well-diffracting crystals.[10]

  • Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an atomic model of the this compound-peptide complex into the resulting electron density map.

  • Refinement and Validation:

    • Refine the atomic model against the experimental data to improve its agreement.

    • Validate the final structure using various quality metrics.

Mass Spectrometry Techniques

Application: Mass spectrometry (MS) is a highly sensitive technique used to determine the stoichiometry of this compound-peptide complexes and to identify the this compound-binding peptides within a mixture.[9][11] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization methods used.[11]

Key Information Obtained:

  • Stoichiometry: The mass-to-charge (m/z) ratio of the complex reveals the number of this compound ions bound per peptide molecule.[11]

  • Binding Site: Tandem MS (MS/MS) can be used to fragment the complex, and the fragmentation pattern can sometimes provide clues about the location of the this compound binding site.[11]

  • Identification of Binding Peptides: In a complex mixture, peptides that show a mass shift corresponding to the addition of this compound can be identified as this compound-binding peptides.[12]

TechniqueInformation ProvidedExampleReference
ESI-MSStoichiometry of complex in solutionSingle and double-charged [M+Zn] complexes observed for NAP peptide.[11]
MALDI-ToF MSConfirmation of complex formationPeaks characteristic of the [M+Zn-H]⁺ complex were identified.[11]
LC-MS/MSIdentification and sequencing of this compound-binding peptidesA novel this compound-binding peptide was identified from soy protein hydrolysates.[13]

Protocol: ESI-MS Analysis of this compound-Peptide Complexes

  • Sample Preparation:

    • Prepare a solution of the peptide or peptide mixture (typically in the µM range) in a volatile buffer (e.g., ammonium acetate).

    • Add the this compound salt at the desired molar ratio.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, gas flow) to achieve stable ionization while preserving the non-covalent this compound-peptide interaction.

  • Mass Analysis:

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peaks corresponding to the free peptide and the this compound-peptide complex(es).

    • The mass difference between the free peptide and the complex will confirm the binding of this compound and its stoichiometry.

Thermodynamic and Computational Approaches

Isothermal Titration Calorimetry (ITC)

Application: ITC is a powerful technique for characterizing the thermodynamics of binding interactions.[14][15] It directly measures the heat released or absorbed during the binding of this compound to a peptide, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

Protocol: ITC Analysis of this compound-Peptide Binding

  • Sample Preparation:

    • Prepare solutions of the peptide and a this compound salt in the same buffer. The peptide is placed in the sample cell, and the this compound solution is loaded into the titration syringe.

  • Titration:

    • Inject small aliquots of the this compound solution into the peptide solution at constant temperature.

  • Data Acquisition:

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The resulting data is a plot of heat change per injection versus the molar ratio of this compound to peptide.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters.

Computational Modeling

Application: Computational methods, such as molecular docking and molecular dynamics simulations, can complement experimental data by providing a theoretical model of the this compound-peptide complex structure.[16] These models can predict the preferred coordination geometry of the this compound ion and the key amino acid residues involved in binding.

Workflow: Computational Modeling of a this compound-Peptide Complex

  • Peptide Structure Generation:

    • Generate a 3D structure of the peptide, either from experimental data (NMR or X-ray) or through de novo modeling.

  • Molecular Docking:

    • Use docking software to predict the most favorable binding pose of the this compound ion on the peptide surface.

  • Molecular Dynamics Simulation:

    • Perform a molecular dynamics simulation of the predicted this compound-peptide complex in a simulated aqueous environment to assess its stability and to observe the dynamics of the interaction.

  • Analysis:

    • Analyze the simulation trajectory to identify stable hydrogen bonds, coordination bonds, and key interacting residues.

Visualizations

Experimental_Workflow cluster_initial Initial Characterization cluster_detailed Detailed Structural & Thermodynamic Analysis cluster_computational Computational Modeling UV_Vis UV-Vis Spectroscopy NMR NMR Spectroscopy UV_Vis->NMR Xray X-ray Crystallography UV_Vis->Xray MS Mass Spectrometry UV_Vis->MS ITC Isothermal Titration Calorimetry UV_Vis->ITC CD Circular Dichroism CD->NMR CD->Xray Modeling Molecular Docking & MD Simulations NMR->Modeling Provide Structural Constraints Xray->Modeling Provide High-Res Structure MS->NMR Confirm Stoichiometry Peptide Peptide Synthesis & Purification Peptide->UV_Vis Confirm Complex Formation Peptide->CD Assess Secondary Structure Changes

Caption: Experimental workflow for characterizing this compound-peptide complexes.

NMR_Workflow A Sample Preparation (Purified & Isotopically Labeled Peptide + Zn) B 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) A->B C Resonance Assignment B->C D Generate Structural Restraints (Distances from NOESY) C->D E Structure Calculation D->E F Structure Validation & Ensemble Analysis E->F G 3D Structure of This compound-Peptide Complex F->G

Caption: Workflow for NMR-based structure determination.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Zinc Dendrite Formation in Batteries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common issues related to zinc dendrite formation in batteries.

Troubleshooting Guides

This section offers a question-and-answer format to address specific problems encountered during experiments.

Issue 1: Rapid Capacity Fade and Low Coulombic Efficiency

Q: My battery is showing a rapid decline in capacity and low coulombic efficiency over a few cycles. What are the likely causes and how can I troubleshoot this?

A: Rapid capacity fade and low coulombic efficiency are common indicators of issues related to the this compound anode. The primary culprits are often dendrite formation, corrosion, and hydrogen evolution.[1][2]

Troubleshooting Steps:

  • Visual Inspection (Post-Mortem Analysis): Carefully disassemble the cell in a controlled environment (e.g., an argon-filled glovebox) after cycling.

    • Observation: Look for mossy or needle-like this compound deposits (dendrites) on the anode surface. Check for signs of corrosion, such as a change in the color or texture of the this compound foil.

    • Action: If dendrites are present, proceed to the mitigation strategies outlined below. If corrosion is evident, consider optimizing the electrolyte pH or using corrosion-inhibiting additives.[1]

  • Electrochemical Analysis:

    • Galvanostatic Cycling: Analyze the voltage profile during cycling. A significant increase in overpotential may indicate increased internal resistance due to dendrite growth or passivation layer formation.[3]

    • Coulombic Efficiency (CE) Calculation: Precisely measure the charge and discharge capacity for each cycle. A CE significantly below 100% confirms irreversible processes are occurring.

      To calculate Coulombic Efficiency: CE (%) = (Discharge Capacity / Charge Capacity) * 100

      A consistent method for measuring CE involves cycling the battery between its full and empty states and calculating the ratio of the total discharged capacity to the charge capacity for each cycle.[2]

  • Microscopy Analysis:

    • Scanning Electron Microscopy (SEM): Image the this compound anode surface post-cycling to directly observe dendrite morphology.

    • Atomic Force Microscopy (AFM): Characterize the surface roughness of the this compound anode before and after cycling to quantify changes due to uneven deposition.[4]

Issue 2: Internal Short Circuit

Q: My battery failed abruptly, and the voltage dropped to zero. I suspect an internal short circuit. How can I confirm this and what are the preventative measures?

A: An internal short circuit is a critical failure mode, often caused by this compound dendrites penetrating the separator and making contact with the cathode.[5]

Troubleshooting Steps:

  • Confirmation:

    • Resistance Measurement: Measure the internal resistance of the cell. A value close to zero confirms a short circuit.

    • Post-Mortem Analysis: Disassemble the cell and inspect the separator. Look for dark spots or visible punctures which are indicative of dendrite penetration.[5]

  • Preventative Measures:

    • Separator Modification: Employ more robust separators, such as those with higher tortuosity or mechanical strength, to physically block dendrite growth.

    • Current Density Reduction: Operating at lower current densities can promote more uniform this compound deposition and reduce the likelihood of sharp dendrite formation.[6]

    • Electrolyte Additives: Introduce additives to the electrolyte that can modify the electric field at the electrode surface or alter the solvation shell of this compound ions to encourage smoother deposition.

Frequently Asked Questions (FAQs)

Q1: What is the "tip effect" and how does it contribute to dendrite growth?

A1: The "tip effect" describes the phenomenon where an uneven electric field concentrates at sharp points or "tips" on the electrode surface. This intensified electric field attracts more this compound ions to these tips, leading to preferential deposition and the accelerated, uncontrolled growth of dendrites.[7] This creates a positive feedback loop where the growing dendrite further concentrates the electric field, exacerbating the problem.

Q2: What are the main categories of electrolyte additives used to suppress this compound dendrites?

A2: Electrolyte additives are a cost-effective and simple strategy to mitigate dendrite formation.[8] They can be broadly categorized as:

  • Organic Molecules and Polymers: These additives, such as polyethylene glycol (PEG), can adsorb onto the this compound surface, creating a more uniform ion flux and physically hindering dendrite growth.[9]

  • Metal Ions: Cations like Pb²⁺ can be added in small concentrations to alter the nucleation and growth of this compound, promoting a more uniform deposition.

  • Leveling Agents: Compounds like benzylidene acetone (BDA) can increase the nucleation overpotential, leading to a larger number of smaller, more uniform this compound grains.[9]

Q3: How does current density affect this compound dendrite formation?

A3: Higher current densities generally exacerbate this compound dendrite growth.[6] At high currents, the demand for this compound ions at the electrode surface outpaces their diffusion from the bulk electrolyte. This leads to diffusion-limited growth, which favors the formation of sharp, needle-like dendrites.[6] Conversely, lower current densities allow for more controlled, uniform deposition.

Q4: What are the common side reactions that occur at the this compound anode?

A4: Besides dendrite formation, the main side reactions at the this compound anode in aqueous electrolytes are:

  • Hydrogen Evolution Reaction (HER): The reduction of water to hydrogen gas, which is thermodynamically favorable at the this compound anode's potential. This consumes water from the electrolyte and can lead to an increase in local pH.[1][2]

  • Corrosion: The chemical reaction of this compound with the electrolyte, which leads to the formation of a passivation layer (e.g., this compound oxide or hydroxide). This layer is often electrically insulating and can increase the cell's internal resistance.[1][3]

Data Presentation

Table 1: Effect of Current Density on this compound Dendrite Formation and Battery Performance

Current Density (mA/cm²)Dendrite MorphologyCoulombic Efficiency (%)Cycle Life
0.5Smooth, dense deposition> 99%> 400 hours
2Rounded deposits~95%~480 hours
10Sharp, needle-like dendrites< 90%< 200 hours
20Highly branched, sharp dendrites< 85%~25 hours

Note: Values are approximate and can vary based on specific cell chemistry and conditions. Data synthesized from multiple sources.[6]

Table 2: Common Electrolyte Additives and Their Effects on this compound Anode Performance

AdditiveCategoryConcentrationKey Effects
Polyethylene Glycol (PEG-200)Organic Polymer0.1 - 1.0 MSuppresses dendrites, homogenizes interfacial electric field.[9]
Benzylidene Acetone (BDA)Organic Molecule0.5 - 2.0 mMIncreases nucleation overpotential, refines grain size.[9]
Ethylenediamine (EDA)Organic Molecule2.5 vol. %Reduces active water at the interface, improves cycling stability.[10]
Lead(II) ions (Pb²⁺)Metal Ion~1.67 mMEnhances polarization, suppresses dendrite growth.[8]
Panthenol (Provitamin B5)Organic MoleculeNot specifiedControls this compound ion movement, suppresses corrosion, induces uniform deposition.[11]

Experimental Protocols

Protocol 1: SEM Analysis of this compound Anode

  • Cell Disassembly: After cycling, carefully disassemble the coin cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation of the this compound anode.

  • Sample Preparation: Gently rinse the this compound anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte. Allow the anode to dry completely inside the glovebox.

  • Mounting: Mount the dried this compound anode onto an SEM stub using conductive carbon tape.

  • Imaging: Transfer the mounted sample to the SEM chamber. Acquire secondary electron (SE) images at various magnifications to observe the surface morphology. Typical acceleration voltages are in the range of 5-20 kV.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) of this compound Anode

  • Cell Assembly: Assemble a symmetric Zn|Zn cell or a three-electrode cell with a this compound working electrode, a this compound counter electrode, and a reference electrode (e.g., Ag/AgCl).[4]

  • Equilibration: Allow the cell to rest at open circuit potential (OCP) for a sufficient time (e.g., 30 minutes) to reach a stable state.[4]

  • EIS Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 10 mHz) at OCP.[4]

  • Data Analysis: Fit the resulting Nyquist plot to an appropriate equivalent circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which provide insights into the kinetics of the this compound deposition/stripping process and the properties of the electrode-electrolyte interface.

Visualizations

TroubleshootingWorkflow Start Battery Performance Issue (e.g., Capacity Fade, Short Circuit) Check_Performance Analyze Electrochemical Data (Voltage Profile, CE) Start->Check_Performance Post_Mortem Perform Post-Mortem Analysis (Visual Inspection, Microscopy) Check_Performance->Post_Mortem Anomalies Detected Dendrites_Observed Dendrites Observed? Post_Mortem->Dendrites_Observed Corrosion_Observed Corrosion/Passivation Observed? Dendrites_Observed->Corrosion_Observed No Mitigate_Dendrites Implement Dendrite Mitigation Strategy (Additives, Lower Current Density, etc.) Dendrites_Observed->Mitigate_Dendrites Yes Mitigate_Corrosion Implement Corrosion Mitigation Strategy (pH Optimization, Inhibitors, etc.) Corrosion_Observed->Mitigate_Corrosion Yes Re_evaluate Re-evaluate Battery Performance Corrosion_Observed->Re_evaluate No Mitigate_Dendrites->Re_evaluate Mitigate_Corrosion->Re_evaluate

Caption: A logical workflow for troubleshooting common this compound anode issues.

Caption: The cause-and-effect relationship leading to this compound dendrite formation.

References

Technical Support Center: Optimizing Electrolyte Parameters for Zinc Particle Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of electrolyte parameters for zinc particle fuel cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for potassium hydroxide (KOH) electrolyte?

A high concentration of KOH is generally favorable for ionic conductivity; however, excessively high concentrations can lead to increased viscosity and polarization at the air electrode.[1] A 40 wt% KOH solution is often a beneficial starting point for this compound particle fuel cells.[2][3][4][5]

Q2: How does electrolyte temperature affect fuel cell performance?

Increasing the electrolyte temperature generally enhances ionic conductivity and, consequently, fuel cell performance.[3] An optimal temperature range to consider is 55 to 65 °C.[2][3][4][5] However, excessively high temperatures can negatively impact the electrodes and catalysts.[1]

Q3: What is the role of electrolyte flow velocity in a flowing electrolyte system?

In a flowing electrolyte system, the flow helps to remove dissolved products like zincate ions (Zn(OH)₄²⁻) and solid precipitates like this compound oxide (ZnO), maintaining reaction equilibrium and reducing concentration polarization.[3] A flow velocity of 0.12 m/s has been shown to be effective for enhanced performance.[2][3][4][5]

Q4: What are common electrolyte additives and what are their functions?

Electrolyte additives can be used to mitigate issues like dendrite formation and side reactions.[6] These additives can be categorized as metal ions, surfactants, SEI film-forming additives, and complexing additives.[7] For instance, some additives work by adsorbing on the anode surface to modify the electrocrystallization morphology.[6] Others, like cysteamine, can form a protective solid electrolyte interphase (SEI) to suppress hydrogen evolution.[8]

Q5: Are there alternatives to alkaline electrolytes?

Yes, neutral or near-neutral electrolytes are being explored as alternatives to alkaline electrolytes to overcome issues like dendrite growth and electrolyte carbonation.[9] These electrolytes can offer enhanced safety and non-toxicity.[9]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Open Circuit Voltage (OCV) - Sub-optimal electrolyte concentration.- Low operating temperature.- Impurities in the electrolyte.- Adjust KOH concentration to the optimal range (e.g., 40 wt%).[3]- Increase the operating temperature to the 55-65 °C range.[3]- Ensure high-purity water and KOH are used for electrolyte preparation.
High Internal Resistance - Low electrolyte concentration leading to low ionic conductivity.- Clogging from unreacted this compound particles or byproducts.[3]- Inefficient ion exchange between electrodes.[1]- Increase KOH concentration.[1]- Optimize electrolyte flow rate to effectively remove reaction byproducts.[3]- Perform Electrochemical Impedance Spectroscopy (EIS) to diagnose the source of resistance.
Rapid Performance Degradation - Dendrite formation on the this compound anode.- Hydrogen evolution and other side reactions.[6]- Passivation of the this compound anode.[9]- Introduce electrolyte additives to suppress dendrite growth.[6][7]- Use additives that create a protective layer to reduce side reactions.[8]- Consider using coated this compound electrodes to improve corrosion resistance.[9]
Low Current or Power Density - High concentration polarization at the this compound electrode due to low KOH concentration.[1]- Intensified polarization at the air electrode with excessively high KOH concentration.[1]- Sub-optimal electrolyte flow velocity.- Optimize KOH concentration; a 40 wt% solution is a good starting point.[2][3][4][5]- Adjust the electrolyte flow velocity to the optimal value (e.g., 0.12 m/s).[2][3][4][5]

Quantitative Data Summary

Table 1: Optimal Electrolyte Parameters for a Flowing this compound Particle Fuel Cell

ParameterOptimal ValueReference
KOH Concentration40 wt%[2][3][4][5]
Temperature55 - 65 °C[2][3][4][5]
Flow Velocity0.12 m/s[2][3][4][5]
Flow Rate150 mL/min[2][3][4][5][10]

Table 2: Effect of KOH Concentration on Open Circuit Voltage (OCV)

KOH Concentration (wt%)OCV (V)Reference
201.3[3]
301.33[3]
401.4[3]
501.41[3]
601.41[3]

Experimental Protocols

Polarization Curve and Power Density Analysis

Objective: To determine the voltage-current (V-I) characteristics and the power output of the this compound particle fuel cell under different electrolyte conditions.

Methodology:

  • Assemble the this compound particle fuel cell with the electrolyte to be tested.

  • Allow the cell to rest in an open circuit condition for a set period (e.g., 4 hours) to reach a stable state.[11]

  • Connect the cell to an electrochemical workstation or a DC electronic load.[4]

  • Measure the polarization curve by applying a galvanostatic or potentiostatic sweep. A typical galvanostatic scan rate is 0.5A every 30 seconds.[11]

  • Record the voltage and current data points.

  • Calculate the power density (P = V * I / A, where A is the active area of the electrode).

  • Plot the polarization curve (Voltage vs. Current Density) and the power density curve (Power Density vs. Current Density).

Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the internal resistance components of the fuel cell, including ohmic, kinetic, and mass-transport resistances.

Methodology:

  • Assemble the fuel cell and allow it to stabilize at the desired operating conditions (e.g., temperature, flow rate).

  • Connect the cell to an electrochemical workstation with an EIS module.

  • Apply a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC bias (e.g., the open circuit voltage).

  • Record the impedance data.

  • Plot the data in a Nyquist plot (Z'' vs. Z') and a Bode plot (impedance and phase angle vs. frequency).

  • Analyze the plots to determine the different resistance components of the cell.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Prepare Electrolyte (Varying KOH concentration, Additives) B Assemble this compound Particle Fuel Cell A->B C Polarization Curve Analysis B->C D Electrochemical Impedance Spectroscopy (EIS) B->D E Determine Optimal Parameters (Concentration, Temperature, Flow Rate) C->E F Characterize Internal Resistance D->F E->F F->E

Caption: Experimental workflow for optimizing electrolyte parameters.

Parameter_Relationships cluster_params Electrolyte Parameters cluster_performance Cell Performance Metrics KOH KOH Concentration OCV Open Circuit Voltage KOH->OCV + PD Power Density KOH->PD +/- IR Internal Resistance KOH->IR - Temp Temperature Temp->OCV + Temp->PD + Temp->IR - Flow Flow Velocity Flow->PD + Flow->IR - Add Additives Add->IR - Stab Stability (vs. Dendrites, Side Reactions) Add->Stab +

Caption: Relationships between electrolyte parameters and cell performance.

References

strategies for improving the cycling stability of aqueous zinc-ion batteries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming common challenges encountered during the cycling of aqueous zinc-ion batteries (AZIBs). The primary focus is on strategies to enhance cycling stability by addressing issues such as this compound dendrite formation, hydrogen evolution, and cathode degradation.

Troubleshooting Guide

This guide addresses specific experimental issues, their probable causes, and recommended solutions.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Rapid capacity fading in early cycles 1. This compound Dendrite Formation: Uneven Zn²⁺ deposition leads to "dead Zn" and short circuits.[1][2] 2. Hydrogen Evolution Reaction (HER): Consumption of the electrolyte and alteration of local pH.[3][4] 3. Cathode Material Dissolution: Instability of the cathode material in the aqueous electrolyte.[5][6] 4. Corrosion and Passivation: Formation of insulating byproducts on the this compound anode.[2][3]1. Anode Modification: Implement a surface coating (e.g., TiO₂, carbon-based materials) to create a protective layer.[1][3] Alternatively, use a 3D structured this compound anode to homogenize the electric field. 2. Electrolyte Modification: Introduce electrolyte additives (e.g., disodium maleate, polyethylene glycol) to suppress dendrite growth and HER.[7][8] Consider using a high-concentration electrolyte or a hydrogel electrolyte.[3] 3. Cathode Stabilization: Employ strategies like surface coatings or ion pre-intercalation to enhance the structural stability of the cathode material.[5] 4. pH Control: Monitor and buffer the electrolyte pH to minimize corrosion.
Low Coulombic Efficiency (CE) 1. Irreversible Side Reactions: Significant hydrogen evolution and corrosion consume charge without contributing to battery capacity.[1][9] 2. Formation of "Dead this compound": Dendritic structures break off from the anode, leading to a loss of active material.[1]1. Optimize Electrolyte Composition: Utilize additives that can create a stable solid-electrolyte interphase (SEI)-like layer on the anode.[10] 2. Enhance Zn²⁺ Plating/Stripping Reversibility: Modify the anode surface to promote uniform deposition, for example, through a simple acid treatment.[11][12]
Voltage polarization increases during cycling 1. Increased Internal Resistance: Formation of a passivation layer (e.g., this compound hydroxides or salts) on the anode surface.[3][13] 2. Electrolyte Depletion: Consumption of water and ions due to side reactions.[13][14]1. Anode Surface Treatment: Use a protective coating that is ionically conductive but electronically insulating to prevent direct contact between the this compound anode and the electrolyte.[3] 2. Electrolyte Volume and Composition: Ensure an adequate electrolyte-to-capacity ratio and consider using electrolytes with higher water stability.[13]
Internal short circuit 1. Dendrite Penetration: Growth of sharp this compound dendrites that pierce the separator.[1][2]1. Separator Modification: Use a more robust separator with higher mechanical strength.[15] 2. Dendrite Suppression Strategies: Employ electrolyte additives or anode modifications as mentioned above to inhibit dendrite growth from the outset.[2][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor cycling stability in aqueous this compound-ion batteries?

A1: The main challenges hindering the cycling stability of AZIBs originate from the this compound metal anode and its interaction with the aqueous electrolyte. These include:

  • This compound Dendrite Formation: During charging, this compound ions deposit on the anode. This deposition can be non-uniform, leading to the growth of needle-like structures called dendrites. These dendrites can pierce the separator, causing short circuits, and can also break off, resulting in "dead this compound" that is no longer electrochemically active.[1][2]

  • Hydrogen Evolution Reaction (HER): In aqueous electrolytes, the standard potential of this compound is lower than that of hydrogen evolution, making the parasitic HER thermodynamically favorable.[4] This reaction consumes water from the electrolyte, generates gas, and alters the local pH, all of which negatively impact battery performance.

  • Corrosion and Passivation: The this compound anode can corrode in the aqueous electrolyte, forming electrochemically inactive and insulating byproducts, such as this compound hydroxide sulfate.[3][13] This passivation layer increases the internal resistance of the battery.

  • Cathode Material Instability: Some cathode materials can dissolve or undergo irreversible phase transitions during cycling in aqueous electrolytes, leading to capacity fade.[5][14]

Q2: How can I suppress this compound dendrite formation?

A2: Several strategies can be employed to suppress the growth of this compound dendrites:

  • Electrolyte Additives: Introducing specific organic molecules or ions into the electrolyte can modify the deposition behavior of this compound ions, promoting a more uniform and dense deposition.[2][7][8]

  • Anode Surface Modification: Applying a protective coating (e.g., polymers, metal oxides, or carbonaceous materials) on the this compound anode can create an artificial solid-electrolyte interphase (SEI) that guides uniform this compound deposition.[1][3] A simple and scalable method involves a brief acid treatment of the this compound foil to create microgrooves that homogenize the electric field.[11][12]

  • Structural Design of the Anode: Utilizing a 3D this compound anode architecture can reduce the local current density and provide more uniform sites for this compound deposition.

  • Hydrogel Electrolytes: These can act as both an electrolyte and a separator, and their physical network can mechanically suppress dendrite growth.[3]

Q3: What is the role of the electrolyte in improving cycling stability?

A3: The electrolyte is a critical component that significantly influences the electrochemical performance of AZIBs.[4] Strategies involving electrolyte modification include:

  • High-Concentration Electrolytes: In "water-in-salt" electrolytes, the number of free water molecules is significantly reduced, which can suppress the HER and other parasitic reactions.

  • Hydrogel Electrolytes: These polymer-based electrolytes can immobilize water molecules, thereby inhibiting dendrite growth and reducing water-related side reactions.[3]

Q4: Can the cathode material affect the overall cycling stability?

A4: Yes, the stability of the cathode material is crucial for the long-term cycling performance of the full cell. Cathode degradation can occur through dissolution into the electrolyte or irreversible structural changes upon Zn²⁺ insertion/extraction.[5][6] Strategies to improve cathode stability include:

  • Surface Coatings: Applying a stable, ionically conductive layer on the cathode material can prevent its direct contact with the electrolyte, thus mitigating dissolution.[5]

  • Doping and Vacancy Engineering: Introducing other elements into the cathode's crystal structure or creating vacancies can enhance its structural integrity.[5]

  • Pre-intercalation: Inserting other ions or molecules into the cathode's layered structure can act as "pillars" to prevent structural collapse during cycling.[5]

Quantitative Data Summary

The following tables summarize key performance metrics from various studies on improving the cycling stability of AZIBs.

Table 1: Effect of Electrolyte Additives on Symmetric Cell Cycling Performance

AdditiveConcentrationCurrent Density (mA cm⁻²)Cycling HoursReference
None-1.048[8]
PEG-200 + BDA-1.0890[8]
Sericin0.2%1.0>1000[3]
Disodium Maleate (DMA)-30120[7]
Al³⁺-3>1500[16]

Table 2: Performance of Modified this compound Anodes in Symmetric Cells

Anode ModificationCurrent Density (mA cm⁻²)Capacity (mAh cm⁻²)Cycling StabilityReference
Bare Zn221020 h (short-circuit failure)[13]
HCl-treated Zn (5s)--Improved cycling with low voltage hysteresis[11][12]
Zn-CNTs--11,000 cycles with 100% capacity retention (in a hybrid battery)[1]
ZF@CB3 A g⁻¹ (full cell)-87.4% capacity retention after 1000 cycles (full cell)[1]

Table 3: Full Cell Performance with Stability-Enhancing Strategies

AnodeCathodeElectrolyte/StrategyCycling PerformanceReference
ZnMnO₂CS additive75.0% capacity retention after 10,000 cycles[17]
ZnK₀.₅V₂O₅@CCHCl-treated Zn anodeImproved cycling and low voltage polarization[12]
ZnNH₄V₄O₁₀DMA additiveLong-term stability[7]
PDAN-FZn-95% capacity retention after 2000 cycles at 2 A g⁻¹[18]

Experimental Protocols

Protocol 1: Preparation of a Hydrogel Electrolyte

This protocol describes the synthesis of a generic polymer-based hydrogel electrolyte.

  • Materials:

    • Polymer (e.g., Polyvinyl alcohol - PVA, Xanthan gum)

    • This compound salt (e.g., ZnSO₄, Zn(CF₃SO₃)₂)

    • Deionized water

  • Procedure:

    • Dissolve a specific amount of the chosen polymer in deionized water with constant stirring at an elevated temperature (e.g., 90 °C for PVA) until a clear, homogeneous solution is formed.

    • Once the polymer is fully dissolved, add the this compound salt to the solution and continue stirring until it is completely dissolved. The concentration of the this compound salt will depend on the specific experimental requirements.

    • Pour the hot solution into a mold (e.g., a petri dish) and allow it to cool to room temperature.

    • The solution will form a self-standing hydrogel film. This film can then be cut to the desired dimensions to be used as both the electrolyte and the separator in the battery assembly.

Protocol 2: Acid Treatment of this compound Foil for Dendrite Suppression

This protocol is based on the method described for creating a micro-structured surface on this compound foil to guide uniform deposition.[11][12]

  • Materials:

    • This compound foil

    • Hydrochloric acid (HCl) solution (dilute)

    • Deionized water

    • Ethanol

  • Procedure:

    • Cut the this compound foil into the desired anode size.

    • Immerse the this compound foil in the dilute HCl solution for a very short and precise duration (e.g., 5 seconds). The optimal time may need to be determined experimentally.[11]

    • Immediately remove the this compound foil from the acid and rinse it thoroughly with deionized water to stop the reaction.

    • Further rinse the foil with ethanol and then dry it under a stream of inert gas or in a vacuum oven at a low temperature.

    • The treated this compound foil is now ready to be used as the anode.

Protocol 3: Assembly of a Coin Cell for Electrochemical Testing

  • Components:

    • Cathode material coated on a current collector

    • Treated or untreated this compound foil anode

    • Separator (e.g., glass fiber) or hydrogel electrolyte

    • Aqueous electrolyte (e.g., 2M ZnSO₄)

    • Coin cell components (casings, spacers, spring)

  • Procedure:

    • In an argon-filled glovebox (if sensitive materials are used) or in ambient air, place the cathode at the bottom of the coin cell casing.

    • Add a few drops of the aqueous electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode. If using a hydrogel, it replaces both the separator and the liquid electrolyte.

    • Add more electrolyte to saturate the separator.

    • Position the this compound anode on top of the wetted separator.

    • Add any necessary spacers and the spring.

    • Carefully place the top casing and crimp the coin cell using a crimping machine to ensure it is properly sealed.

    • Let the cell rest for a few hours before starting electrochemical testing to ensure complete wetting of the components.

Visualizations

cluster_problem Problem: Poor Cycling Stability cluster_causes Root Causes cluster_strategies Mitigation Strategies cluster_solutions Specific Solutions Poor Cycling Stability Poor Cycling Stability Dendrite Growth Dendrite Growth Poor Cycling Stability->Dendrite Growth Hydrogen Evolution Hydrogen Evolution Poor Cycling Stability->Hydrogen Evolution Anode Corrosion Anode Corrosion Poor Cycling Stability->Anode Corrosion Cathode Dissolution Cathode Dissolution Poor Cycling Stability->Cathode Dissolution Anode Modification Anode Modification Dendrite Growth->Anode Modification Electrolyte Engineering Electrolyte Engineering Dendrite Growth->Electrolyte Engineering Separator Design Separator Design Dendrite Growth->Separator Design Hydrogen Evolution->Electrolyte Engineering Anode Corrosion->Anode Modification Anode Corrosion->Electrolyte Engineering Cathode Stabilization Cathode Stabilization Cathode Dissolution->Cathode Stabilization Surface Coating Surface Coating Anode Modification->Surface Coating 3D Structures 3D Structures Anode Modification->3D Structures Additives Additives Electrolyte Engineering->Additives Hydrogels Hydrogels Electrolyte Engineering->Hydrogels High-Concentration High-Concentration Electrolyte Engineering->High-Concentration Ion Doping Ion Doping Cathode Stabilization->Ion Doping start Start: Assemble AZIB Coin Cell test Perform Galvanostatic Cycling start->test check_stability Assess Cycling Stability (Capacity Retention, CE) test->check_stability stable Experiment Successful check_stability->stable Stable unstable Poor Stability Observed check_stability->unstable Unstable troubleshoot Troubleshoot Based on Failure Mode unstable->troubleshoot dendrites Evidence of Dendrites? (e.g., short circuit) troubleshoot->dendrites low_ce Low Coulombic Efficiency? dendrites->low_ce No modify_anode Modify Anode (e.g., Acid Treatment) dendrites->modify_anode Yes low_ce->troubleshoot No, check other causes modify_electrolyte Modify Electrolyte (e.g., Additives) low_ce->modify_electrolyte Yes reassemble Re-assemble and Re-test modify_anode->reassemble modify_electrolyte->reassemble reassemble->test

References

Technical Support Center: Overcoming Challenges in the Quantitation of Zinc in Blood Cellular Components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying zinc in blood cellular components.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical variables to control when measuring this compound in blood components?

A1: Several pre-analytical variables can significantly impact the accuracy of this compound measurements.[1][2] Key factors include:

  • Blood Draw Site: Capillary blood may have different this compound concentrations compared to venous blood.

  • Blood Matrix: Serum this compound levels are often slightly higher than plasma levels.

  • Blood Collection Tubes: The type of tube and its manufacturer can influence this compound measurements. It is crucial to use trace-element-free tubes.[3]

  • Processing Time and Temperature: Delays in processing and the temperature at which samples are held can lead to changes in this compound concentrations.[2] It is recommended to separate plasma or serum from red blood cells within 20-30 minutes if a cold chain cannot be maintained.[3]

Q2: Why is hemolysis a major concern for this compound quantitation?

A2: Erythrocytes (red blood cells) have a this compound concentration that is 10-20 times higher than that of plasma or serum.[4] Therefore, even a small degree of hemolysis (rupture of red blood cells) can release a significant amount of this compound into the plasma or serum, leading to falsely elevated results.[4] It is recommended to discard any severely hemolyzed samples.[3]

Q3: How can I avoid external this compound contamination of my samples?

A3: this compound is a common environmental contaminant, so strict measures are necessary to prevent contamination.[1]

  • Use certified trace-element-free blood collection tubes, pipette tips, and other labware.[3]

  • Process samples in a clean environment, ideally under a hood, to protect from dust.[3]

  • Use high-purity reagents, including trace-metal grade acids for digestion and ultrapure water for dilutions.

Q4: What are the primary analytical techniques for measuring total this compound in blood cells?

A4: The primary techniques for quantifying total this compound are Atomic Absorption Spectrophotometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5]

  • AAS is a robust and widely available technique. It can be performed using a flame (FAAS) for higher concentrations or a graphite furnace (GFAAS) for greater sensitivity.

  • ICP-MS and ICP-OES offer very high sensitivity and are capable of multi-element analysis.

Q5: How can I measure labile (free) this compound within blood cells?

A5: Labile this compound is typically measured using fluorescent probes, such as FluoZin-3, in conjunction with flow cytometry or fluorescence microscopy. This technique allows for the quantification of the biologically active pool of this compound within distinct cell populations.

Troubleshooting Guides

General Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate samples Inconsistent sample collection or processing. External this compound contamination. Instrument instability.Standardize all pre-analytical procedures.[2] Use trace-element-free labware and reagents.[3] Check instrument performance and recalibrate.
Artificially high this compound concentrations Hemolysis during sample collection or processing.[4] Contamination from collection tubes or labware.Visually inspect samples for hemolysis and discard if present. Use certified trace-element-free supplies.[3]
Low or no signal during analysis Incomplete digestion of the cell matrix. Improper instrument settings. Very low this compound concentration in the sample.Optimize the acid digestion protocol to ensure complete sample dissolution.[6][7] Consult the instrument manual for recommended settings for this compound.[8] Consider using a more sensitive technique (e.g., GFAAS or ICP-MS).
Component-Specific Troubleshooting

Erythrocytes (Red Blood Cells)

IssuePossible Cause(s)Recommended Solution(s)
Incomplete lysis of erythrocytes Insufficient lysing agent or incubation time.Ensure complete hemolysis by treating the red blood cell pellet with a hypotonic solution like cold Triton X-100 with ultrasonic vibration.
Interference from high iron content in AAS Spectral interference from the high iron concentration in hemoglobin.Use a spectrometer with a high-quality monochromator and appropriate background correction (e.g., Zeeman). Optimize instrument parameters to minimize spectral overlap.
Matrix effects in GFAAS The complex biological matrix of the digested red blood cells can affect the atomization of this compound.Use a matrix modifier (e.g., a palladium-magnesium mixture) to stabilize the this compound during pyrolysis and reduce interference.[9] The method of standard additions can also be used to compensate for matrix effects.[10]

Leukocytes (White Blood Cells)

IssuePossible Cause(s)Recommended Solution(s)
Contamination with other blood cells Incomplete separation of leukocytes from erythrocytes and platelets.Use a reliable method for leukocyte isolation, such as density gradient centrifugation (e.g., with Ficoll-Paque™ or Lymphoprep™), followed by red blood cell lysis.[11]
Low cell yield Loss of cells during isolation and washing steps.Handle cell pellets gently and minimize the number of washing steps.
Difficulty in detecting low this compound concentrations The this compound content in leukocytes is lower than in erythrocytes.Use a highly sensitive technique like ICP-MS for accurate quantification.[12] Ensure complete digestion of the cell pellet to release all intracellular this compound.[6]

Platelets

IssuePossible Cause(s)Recommended Solution(s)
Platelet activation during collection Use of an inappropriate anticoagulant or improper handling.Collect blood into tubes containing an anticoagulant that preserves platelet integrity, such as sodium citrate. Handle the blood gently to avoid mechanical activation.
Contamination with other blood components Inefficient separation of platelets from plasma and other cells.Use a two-step centrifugation process: a slow spin to obtain platelet-rich plasma, followed by a faster spin to pellet the platelets.[13]
Inaccurate labile this compound measurements with fluorescent probes Probe compartmentalization or interference from other ions.Use specific probes for labile this compound, like FluoZin-3. Perform appropriate controls, including calibration with known this compound concentrations and the use of chelators to determine background fluorescence.

Quantitative Data Summary

The following table summarizes typical this compound concentrations found in different blood components. Note that these values can vary depending on the individual's nutritional status, age, sex, and the analytical method used.

Blood ComponentThis compound ConcentrationAnalytical Method
Erythrocytes 9.0 - 14.7 mg/L[14]ICP-MS[14]
11.7 ± 0.2 µg/g (wet weight)[15]Atomic Absorption Spectrophotometry[15]
Leukocytes Varies by cell type; generally lower than erythrocytes.ICP-MS, Flow Cytometry (for labile this compound)
Platelets Higher than plasma, but lower than erythrocytes.Atomic Absorption Spectrophotometry, ICP-OES
Plasma/Serum 75 - 140 µg/dL[13]ICP-MS, Atomic Absorption Spectrophotometry

Experimental Protocols

Protocol 1: Total this compound Quantitation in Erythrocytes by Flame Atomic Absorption Spectrophotometry (FAAS)
  • Erythrocyte Isolation:

    • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge at 1500 x g for 15 minutes at 4°C.

    • Carefully remove and discard the plasma and buffy coat (leukocyte layer).

    • Wash the remaining erythrocyte pellet three times with cold isotonic saline (0.9% NaCl), centrifuging and removing the supernatant after each wash.

  • Sample Preparation (Hemolysis and Digestion):

    • Resuspend the washed erythrocyte pellet in ultrapure water containing 0.1% Triton X-100 to induce hemolysis.

    • Accurately weigh a known amount of the hemolysate into a digestion vessel.

    • For a more complete digestion, a microwave digestion method is recommended.[15] Add concentrated trace-metal grade nitric acid to the sample.

    • Follow the microwave digestion system's protocol for biological samples.

  • FAAS Analysis:

    • Dilute the digested sample to a final volume with ultrapure water to bring the this compound concentration within the linear range of the instrument (typically 0.1-1.0 µg/mL for this compound).

    • Prepare a series of this compound standards in a similar acid matrix.

    • Aspirate the samples and standards into the FAAS.

    • Measure the absorbance at 213.9 nm.

    • Calculate the this compound concentration in the original erythrocyte sample based on the calibration curve.

Protocol 2: Total this compound Quantitation in Leukocytes by ICP-MS
  • Leukocyte Isolation:

    • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[11]

    • Aspirate the mononuclear cell layer (containing lymphocytes and monocytes) at the plasma-Ficoll interface.

    • Wash the cells twice with PBS.

    • Perform a red blood cell lysis step if necessary.

    • Count the cells to normalize the this compound content per cell number.

  • Sample Preparation (Acid Digestion):

    • Pellet the washed leukocytes by centrifugation.

    • Add concentrated trace-metal grade nitric acid to the cell pellet.[6]

    • Heat the samples at 90°C for at least 2 hours or until the digestion is complete.[6]

    • Allow the samples to cool, and then add a small amount of 30% hydrogen peroxide to aid in the digestion of any remaining organic material. Heat again at 90°C for 1 hour.[6]

  • ICP-MS Analysis:

    • Dilute the digested samples with ultrapure water to a final acid concentration of 2-5%.[6]

    • Prepare multi-element standards for calibration.

    • Introduce the samples into the ICP-MS.

    • Monitor the appropriate this compound isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn) to avoid isobaric interferences.

    • Quantify the this compound concentration against the calibration curve.

Protocol 3: Labile this compound Quantitation in Platelets by Flow Cytometry
  • Platelet Isolation:

    • Collect blood into sodium citrate tubes.

    • Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).[13]

    • Transfer the PRP to a new tube and add a prostaglandin (e.g., PGI₂) to prevent platelet activation.

    • Centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

    • Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).[13]

  • Fluorescent Staining:

    • Incubate the platelet suspension with the acetoxymethyl (AM) ester form of a this compound-sensitive fluorescent probe (e.g., FluoZin-3 AM) at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the platelets to remove excess dye.

  • Flow Cytometry Analysis:

    • Acquire the stained platelet samples on a flow cytometer using the appropriate laser for excitation (e.g., 488 nm for FluoZin-3) and a corresponding emission filter.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Measure the mean fluorescence intensity (MFI) of the gated population.

    • For quantitative measurements, establish a calibration curve using known concentrations of this compound in the presence of a this compound ionophore.

Visualizations

Experimental_Workflow_for_Total_Zinc_Analysis cluster_collection 1. Sample Collection cluster_separation 2. Cellular Component Separation cluster_preparation 3. Sample Preparation cluster_analysis 4. Analysis Whole_Blood Whole Blood Collection (Trace-Element-Free Tube) Centrifugation1 Initial Centrifugation Whole_Blood->Centrifugation1 Leukocyte_Isolation Leukocyte Isolation (Density Gradient) Whole_Blood->Leukocyte_Isolation Platelet_Isolation Platelet Isolation (Differential Centrifugation) Whole_Blood->Platelet_Isolation Plasma_Buffy Plasma & Buffy Coat (Discard or for other analysis) Centrifugation1->Plasma_Buffy RBC_Pellet Erythrocyte Pellet Centrifugation1->RBC_Pellet Washing_RBC Washing RBC_Pellet->Washing_RBC Washing_Leukocytes Washing Leukocyte_Isolation->Washing_Leukocytes Washing_Platelets Washing Platelet_Isolation->Washing_Platelets Lysis_RBC Lysis Washing_RBC->Lysis_RBC Digestion_RBC Acid Digestion Lysis_RBC->Digestion_RBC AAS_ICPMS AAS or ICP-MS Analysis Digestion_RBC->AAS_ICPMS Digestion_Leukocytes Acid Digestion Washing_Leukocytes->Digestion_Leukocytes Digestion_Leukocytes->AAS_ICPMS Digestion_Platelets Acid Digestion Washing_Platelets->Digestion_Platelets Digestion_Platelets->AAS_ICPMS

Caption: Experimental workflow for total this compound analysis in blood cellular components.

Zinc_Signaling_in_Leukocytes cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular_this compound Extracellular this compound ZIP_Transporter ZIP Transporters (e.g., ZIP8) Extracellular_this compound->ZIP_Transporter Influx Intracellular_this compound Intracellular Labile this compound Pool ZIP_Transporter->Intracellular_this compound ZnT1_Transporter ZnT1 Transporter ZnT1_Transporter->Extracellular_this compound Intracellular_this compound->ZnT1_Transporter Efflux Metallothionein Metallothionein (this compound Buffer) Intracellular_this compound->Metallothionein Binding/Release Signaling_Pathways Downstream Signaling (e.g., NF-κB, MAPK) Intracellular_this compound->Signaling_Pathways Gene_Expression Gene Expression (Cytokine Production) Signaling_Pathways->Gene_Expression

Caption: Simplified overview of this compound homeostasis and signaling in leukocytes.

Troubleshooting_Decision_Tree Start Inaccurate this compound Measurement Check_Preanalytical Review Pre-analytical Variables Start->Check_Preanalytical Check_Hemolysis Inspect for Hemolysis Check_Preanalytical->Check_Hemolysis Consistent Solution_Preanalytical Standardize Collection & Processing Check_Preanalytical->Solution_Preanalytical Inconsistent? Check_Contamination Assess for Contamination Check_Hemolysis->Check_Contamination Absent Solution_Hemolysis Discard Hemolyzed Samples Check_Hemolysis->Solution_Hemolysis Present? Check_Instrument Evaluate Instrument Performance Check_Contamination->Check_Instrument Unlikely Solution_Contamination Use Trace-Element-Free Materials Check_Contamination->Solution_Contamination Suspected? Check_Digestion Verify Sample Digestion Check_Instrument->Check_Digestion Good Performance Solution_Instrument Recalibrate & Optimize Settings Check_Instrument->Solution_Instrument Poor Performance? Check_Matrix Consider Matrix Effects Check_Digestion->Check_Matrix Complete Solution_Digestion Optimize Digestion Protocol Check_Digestion->Solution_Digestion Incomplete? Solution_Matrix Use Matrix Modifiers or Standard Addition Check_Matrix->Solution_Matrix Suspected?

References

Technical Support Center: Optimizing the Preparation of Low-Molecular-Weight Peptide-Zinc Chelates

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the successful preparation of low-molecular-weight peptide-zinc chelates.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of peptide-zinc chelates.

Q1: Why is my chelation rate consistently low?

A low chelation rate can be attributed to several suboptimal reaction conditions. Key factors influencing the efficiency of zinc chelation include pH, the mass ratio of peptide to this compound, reaction temperature, and reaction time. For instance, a study on donkey-hide gelatin peptides found a maximum chelation rate of 41.34% under optimized conditions.[1] Another study on sika deer blood peptides achieved a peak chelation rate of 82.1%.[2][3]

To troubleshoot, consider the following:

  • pH: The pH of the reaction mixture is critical. A pH that is too low can lead to competition between H+ and Zn2+ for binding sites on the peptide. Conversely, a pH that is too high can cause the formation of this compound hydroxide (Zn(OH)2), which precipitates out of the solution and reduces the availability of this compound ions for chelation.[2][3][4] The optimal pH is typically around 6.0.[2][3][4]

  • Peptide-to-Zinc Ratio: An inappropriate ratio of peptides to this compound can limit the reaction. If the concentration of peptides is too low, there will not be enough binding sites for the this compound ions. If the this compound concentration is too high, it can exceed the binding capacity of the peptides.[4] Optimal mass ratios vary depending on the peptide source, with studies reporting optimal ratios of peptide to this compound at 2:1, 3:1, and 8:1.[1][2][3][5]

  • Temperature and Time: The reaction kinetics are influenced by both temperature and time. Generally, increasing the temperature to an optimal point can enhance the reaction rate. However, excessively high temperatures can potentially denature the peptides. The optimal temperature is often found to be around 60°C, with reaction times of approximately 60-70 minutes.[1][2][3][4]

Q2: I am observing a precipitate in my reaction mixture. What is causing this?

Precipitation during the chelation process is a common issue, often indicating that the reaction conditions are not optimal.

  • High pH: The most frequent cause of precipitation is a pH above 6.0, which leads to the formation of insoluble this compound hydroxide (Zn(OH)2).[2][3][4] It is crucial to monitor and maintain the pH of the reaction mixture within the optimal range.

  • Peptide Aggregation: While less common, improper buffering or extreme temperatures could potentially lead to peptide aggregation and precipitation. Ensure your peptide source is fully dissolved and stable under the chosen reaction conditions.

Q3: How can I confirm that chelation has successfully occurred?

Several analytical techniques can be employed to characterize the formation of peptide-zinc chelates and distinguish them from a simple mixture of peptides and this compound salts.

  • Spectroscopic Methods:

    • UV-Visible Spectroscopy: A shift in the maximum absorption wavelength after the reaction can indicate the formation of a chelate.[1][4][5]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups involved in chelation. Changes in the vibrational frequencies of carboxyl (-COOH) and amino (-NH2) groups suggest their participation in binding with this compound.[1][2][3][4][5]

  • Structural and Morphological Analysis:

    • Scanning Electron Microscopy (SEM): SEM can reveal changes in the surface morphology and structure of the peptides after chelation.[1][2][3]

    • X-ray Diffraction (XRD): XRD analysis can show differences in the crystalline structure between the original peptide and the chelate.[5][6]

  • Particle Size and Charge Analysis:

    • Zeta Potential and Particle Size Analysis: Successful chelation often results in a neutralization of the surface charge and a more uniform particle size distribution.[1]

Q4: What is the best method for purifying the peptide-zinc chelates?

A common and effective method for purifying the chelates and removing unreacted this compound ions is precipitation with ethanol.

  • After the chelation reaction, add anhydrous ethanol (typically 3 to 7 times the volume of the reaction mixture) to precipitate the chelates.[1][5][7]

  • Allow the mixture to stand to ensure complete precipitation.

  • Centrifuge the mixture to pellet the chelate precipitate.

  • Discard the supernatant, which contains soluble, unchelated this compound ions.

  • Wash the pellet multiple times with absolute ethanol to remove any remaining free this compound.

  • The purified pellet can then be re-dissolved in deionized water and lyophilized for storage.[1]

Quantitative Data Summary

The following tables summarize the optimal conditions for the preparation of low-molecular-weight peptide-zinc chelates from various sources as reported in the literature.

Table 1: Optimal Reaction Conditions for Peptide-Zinc Chelate Preparation

Peptide SourceOptimal pHOptimal Temperature (°C)Optimal Time (min)Optimal Peptide:this compound Mass RatioMax. Chelation Rate (%) / this compound Content (mg/g)Reference
Donkey-Hide Gelatin6.560708:141.34%[1]
Sika Deer Blood6.060602:182.1%[2][3]
Deer Sinew6.060601:3186.94 mg/g[4]
Adlay Bran6.060603:153.52 mg/g[5]
Antarctic Krill6.060603:1 (v/v)76.31%[8]

Experimental Protocols

This section provides a generalized, detailed methodology for the key experiments involved in the preparation and characterization of low-molecular-weight peptide-zinc chelates.

Preparation and Optimization of Peptide-Zinc Chelates

This protocol outlines the steps for preparing the chelates and optimizing the reaction conditions.

  • Peptide Dissolution: Dissolve the low-molecular-weight peptides in deionized water to create a stock solution of a specific concentration.

  • Addition of this compound Source: Add a this compound salt solution (e.g., ZnSO4 or this compound acetate) to the peptide solution.[2][3][7]

  • Parameter Optimization (Single-Factor and Orthogonal Experiments):

    • pH Adjustment: Adjust the pH of the mixture to the desired value (e.g., testing a range from 4.0 to 8.0) using 1 M NaOH or 1 M HCl.[1]

    • Temperature Control: Place the reaction mixture in a temperature-controlled water bath and stir continuously. Test a range of temperatures (e.g., 40°C to 80°C).[1][4]

    • Time Variation: Conduct the reaction for different durations (e.g., 40 to 90 minutes) to determine the optimal time.[1][7]

    • Ratio Adjustment: Prepare different batches with varying mass ratios of peptide to this compound (e.g., 1:1 to 9:1).[1][2][3]

  • Chelation Reaction: Incubate the mixture under the specified conditions with continuous stirring.

  • Purification:

    • Add a 3 to 7-fold volume of anhydrous ethanol to the reaction mixture to precipitate the chelate.[1][5][7]

    • Allow the mixture to stand for at least 2 hours.[1]

    • Centrifuge the mixture (e.g., at 4000-7000 rpm for 10-15 minutes).[1][5][7]

    • Discard the supernatant containing unreacted this compound ions.

    • Wash the pellet with absolute ethanol three times, centrifuging after each wash.[1]

  • Lyophilization: Re-dissolve the purified pellet in deionized water and freeze-dry to obtain the final peptide-zinc chelate powder.[1][5]

Characterization of Peptide-Zinc Chelates

The following are common methods to confirm the successful formation of the chelates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Mix approximately 2 mg of the lyophilized sample with KBr powder.

    • Press the mixture into a pellet.

    • Analyze the sample using an FTIR spectrometer, typically in the range of 400-4000 cm-1, to identify shifts in the characteristic peaks of amino and carboxyl groups.[4]

  • UV-Visible Spectroscopy:

    • Prepare a 1 mg/mL solution of the peptide and the peptide-zinc chelate in deionized water.

    • Scan the samples using a UV-Vis spectrophotometer to observe any shifts in the absorption spectra.[4]

  • Scanning Electron Microscopy (SEM):

    • Mount the powder sample onto a specimen stub.

    • Sputter-coat the sample with a conductive material (e.g., gold).

    • Observe the microstructure under an SEM at an appropriate accelerating voltage.[2]

  • Determination of Chelation Rate/Zinc Content:

    • Digest the chelate sample in an acidic solution.

    • Analyze the total this compound content using Atomic Absorption Spectrometry (AAS).[6]

Visualizations

The following diagrams illustrate the experimental workflow for preparing peptide-zinc chelates and the fundamental principle of the chelation reaction.

experimental_workflow cluster_preparation Preparation cluster_purification Purification cluster_characterization Characterization start Dissolve Peptides in Deionized Water add_this compound Add this compound Salt Solution start->add_this compound adjust_ph Adjust pH add_this compound->adjust_ph react Chelation Reaction (Controlled Temp & Time) adjust_ph->react precipitate Precipitate with Ethanol react->precipitate centrifuge Centrifuge to Pellet Chelate precipitate->centrifuge wash Wash Pellet with Ethanol centrifuge->wash lyophilize Lyophilize to Obtain Powder wash->lyophilize ftir FTIR Spectroscopy lyophilize->ftir uv_vis UV-Vis Spectroscopy lyophilize->uv_vis sem SEM Analysis lyophilize->sem aas AAS for this compound Content lyophilize->aas

Caption: Experimental workflow for the preparation, purification, and characterization of peptide-zinc chelates.

chelation_mechanism cluster_reactants Reactants cluster_product Product peptide Peptide (-COOH, -NH2) chelate Peptide-Zinc Chelate peptide->chelate Coordination Bonds This compound Zn²⁺ This compound->chelate

Caption: Simplified diagram illustrating the chelation of a this compound ion by a peptide molecule.

References

Technical Support Center: Refinement of Methods for Zinc Analysis in Carbohydrate, Protein, and Fat-Rich Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for zinc analysis in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in food and biological samples?

A1: The most common techniques for quantifying this compound in diverse samples are atomic absorption spectrometry (AAS) and inductively coupled plasma (ICP) based methods.[1][2] Flame AAS (FAAS) is a robust and reliable method often used for this compound analysis.[1] Graphite furnace AAS (GF-AAS) offers higher sensitivity for samples with very low this compound concentrations.[2] Inductively coupled plasma-optical emission spectrometry (ICP-OES) and inductively coupled plasma-mass spectrometry (ICP-MS) are powerful multi-element techniques that allow for the simultaneous determination of this compound and other minerals.[3][4] ICP-MS, in particular, offers exceptional sensitivity for detecting trace and ultra-trace levels of this compound.[4]

Q2: How do I choose the right sample preparation method for my specific sample matrix?

A2: The choice of sample preparation method is critical and depends on the sample matrix.

  • Acid Digestion: This is a common method for a wide range of samples. It involves heating the sample with concentrated acids (e.g., nitric acid, hydrochloric acid) to break down the organic matrix.[5][6] Microwave-assisted acid digestion is a popular approach as it is faster and more efficient than traditional hot plate digestion.[7]

  • Dry Ashing: This method involves heating the sample at high temperatures in a muffle furnace to burn off the organic matter, leaving behind an inorganic ash that is then dissolved in acid.

  • Dilution: For liquid samples like beverages or oils with low viscosity, simple dilution with a suitable solvent may be sufficient before analysis.[8][9]

  • Cloud Point Extraction (CPE): This is a pre-concentration technique that can be used for samples with very low this compound concentrations to improve detection limits.[10]

Q3: What are matrix effects and how can they affect my this compound analysis?

A3: Matrix effects occur when components of the sample, other than the analyte (this compound), interfere with the measurement, leading to either an enhancement or suppression of the analytical signal.[11] These effects can arise from the high viscosity of fat-rich samples, high concentrations of proteins and carbohydrates, or the presence of other minerals. Matrix effects can lead to inaccurate quantification of this compound.

Q4: How can I mitigate matrix effects in my experiments?

A4: Several strategies can be employed to minimize matrix effects:

  • Matrix Matching: Prepare calibration standards in a solution that closely mimics the matrix of the samples.

  • Internal Standard: Add a known concentration of an element that is not present in the sample to all samples and standards. The ratio of the analyte signal to the internal standard signal is then used for quantification, which can compensate for variations in sample introduction and plasma conditions.

  • Standard Addition: Add known amounts of a this compound standard to the sample aliquots. By plotting the signal versus the added concentration, the original concentration in the sample can be determined.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1]

  • Sample Preparation: Employing efficient digestion or extraction methods can help to remove interfering matrix components.

Troubleshooting Guides

Low or No this compound Recovery
Potential Cause Troubleshooting Steps
Incomplete Digestion Ensure the digestion method is appropriate for the sample matrix. For high-fat or high-protein samples, a more aggressive digestion with a combination of acids or a higher temperature and pressure microwave program may be necessary. Visually inspect the digested sample for any remaining particulate matter.
This compound Adsorption to Labware Use metal-free plasticware (e.g., polypropylene) or acid-washed glassware to prevent adsorption of this compound onto the container walls.[12]
Precipitation of this compound In some matrices, this compound may precipitate out of solution after digestion. Ensure the final solution is acidic enough to keep this compound dissolved.
Instrumental Issues Check the instrument's sensitivity and ensure it is properly calibrated. Verify the nebulizer and spray chamber are functioning correctly and are not clogged.[13]
High and Variable Blank Readings
Potential Cause Troubleshooting Steps
Contamination of Reagents Use high-purity acids and deionized water for all sample and standard preparations. Run reagent blanks to check for contamination.[2]
Contamination from Labware Thoroughly clean all glassware and plasticware with a metal-free detergent followed by an acid bath and rinsing with deionized water.[12]
Environmental Contamination Prepare samples in a clean environment, such as a laminar flow hood, to avoid contamination from dust particles which can contain this compound.
Carryover from Previous Samples Ensure an adequate rinse time between samples on the autosampler to prevent carryover from high-concentration samples.
Poor Reproducibility (High RSD)
Potential Cause Troubleshooting Steps
Sample Inhomogeneity Ensure the sample is thoroughly homogenized before taking a subsample for analysis. This is particularly important for solid samples.
Inconsistent Sample Preparation Follow a standardized and validated sample preparation protocol precisely for all samples. Use calibrated pipettes and balances.
Instrumental Instability Allow the instrument to warm up and stabilize before analysis. Monitor the stability of the internal standard signal throughout the run.
Matrix Effects If matrix effects are suspected, employ one of the mitigation strategies described in the FAQs (matrix matching, internal standard, or standard addition).

Quantitative Data Summary

Table 1: Typical Performance Parameters for this compound Analysis by FAAS

ParameterValueReference
Wavelength213.9 nm[14]
Linearity (R²)> 0.995[7]
Limit of Detection (LOD)0.01 - 0.1 mg/L
Limit of Quantification (LOQ)0.03 - 0.3 mg/L
Precision (%RSD)< 5%[15]
Accuracy (% Recovery)80 - 115%[7]

Table 2: Comparison of Sample Preparation Methods for this compound Analysis

MethodAdvantagesDisadvantagesSuitable Matrices
Microwave Acid Digestion Fast, efficient, closed system reduces contamination risk.[7]Requires specialized equipment.Carbohydrate, Protein, and Fat-rich samples.[7]
Hot Plate Acid Digestion Simple, low-cost equipment.Slower than microwave digestion, potential for contamination from the environment.Wide variety of samples.
Dry Ashing Effective for removing organic matter.Can be time-consuming, potential for loss of volatile elements.Carbohydrate and Protein-rich samples.
Dilution Simple and fast.Only suitable for liquid samples with low matrix complexity.Beverages, low-viscosity oils.[8][9]

Experimental Protocols

Protocol 1: this compound Analysis in a Protein-Rich Sample (e.g., Fish Tissue) by FAAS
  • Sample Homogenization: Homogenize the fish tissue sample using a blender or tissue homogenizer to ensure a representative sample.

  • Weighing: Accurately weigh approximately 1 g of the homogenized sample into a clean digestion vessel.

  • Acid Digestion: Add 10 mL of concentrated nitric acid (HNO₃) to the vessel. Allow the sample to pre-digest for 30 minutes.

  • Microwave Digestion: Place the vessel in a microwave digestion system and run a program suitable for fish tissue (e.g., ramp to 200°C and hold for 20 minutes).

  • Dilution: After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • FAAS Analysis:

    • Set the FAAS instrument to the this compound wavelength of 213.9 nm.[14]

    • Use an air-acetylene flame.[14]

    • Aspirate a blank solution (diluted nitric acid) to zero the instrument.

    • Prepare a series of this compound standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) in a matrix-matched solution.

    • Aspirate the standards to generate a calibration curve.

    • Aspirate the diluted sample solutions and record the absorbance.

  • Calculation: Calculate the this compound concentration in the original sample using the calibration curve and accounting for the dilution factor.

Protocol 2: this compound Analysis in a Fat-Rich Sample (e.g., Edible Oil) by ICP-OES
  • Sample Preparation: For liquid oils, ensure the sample is well-mixed. For solid fats, gently heat to melt and homogenize.[8]

  • Dilution: Accurately weigh approximately 1 g of the oil sample into a clean, solvent-resistant tube. Dilute with an appropriate organic solvent (e.g., kerosene, xylene) to a final volume of 10 mL.[8][9]

  • Internal Standard: Add an internal standard (e.g., yttrium) to all samples and standards to a final concentration of 1 mg/L.

  • ICP-OES Analysis:

    • Use an ICP-OES instrument equipped with a sample introduction system suitable for organic solvents.

    • Select the appropriate this compound emission line (e.g., 213.857 nm).

    • Prepare calibration standards in the same organic solvent and containing the internal standard.

    • Introduce the samples and standards into the plasma.

  • Calculation: Determine the this compound concentration in the original oil sample based on the calibration curve and the ratio of the this compound signal to the internal standard signal, accounting for the dilution.

Visualizations

Experimental_Workflow_for_Zinc_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Carbohydrate, Protein, or Fat-Rich Sample Homogenization Homogenization Sample->Homogenization Digestion Acid Digestion (Microwave or Hot Plate) Homogenization->Digestion Dilution Dilution to Final Volume Digestion->Dilution Instrument AAS or ICP-OES/MS Dilution->Instrument Calibration Calibration with Standards Instrument->Calibration Measurement Sample Measurement Calibration->Measurement Quantification Quantification Measurement->Quantification Validation Data Validation (QC checks) Quantification->Validation Reporting Final Report Validation->Reporting

Caption: General experimental workflow for this compound analysis in complex samples.

Zinc_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Plasma_Membrane Plasma Membrane ZIP_Transporter ZIP Transporter Extracellular_Stimuli->ZIP_Transporter Activates ZnT_Transporter ZnT Transporter Intracellular_this compound Intracellular this compound (Zn²⁺) ZIP_Transporter->Intracellular_this compound Increases Influx Intracellular_this compound->ZnT_Transporter Increases Efflux Signaling_Proteins This compound-Binding Signaling Proteins Intracellular_this compound->Signaling_Proteins Binds to Downstream_Pathways Downstream Signaling Pathways (e.g., MAPK, NF-κB) Signaling_Proteins->Downstream_Pathways Modulates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) Downstream_Pathways->Cellular_Response Leads to

Caption: Simplified overview of a this compound signaling pathway in a cell.[16][17][18]

References

Technical Support Center: Improving the Bioaccessibility of Zinc from Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when studying the bioaccessibility of zinc from dietary supplements.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound bioaccessibility and bioavailability?

A: Bioaccessibility refers to the fraction of this compound that is released from the dietary supplement matrix in the gastrointestinal tract and becomes available for absorption. Bioavailability is the fraction of that accessible this compound that is ultimately absorbed by intestinal cells, enters systemic circulation, and is utilized by the body for its metabolic functions. In vitro experiments primarily measure bioaccessibility, which is a prerequisite for bioavailability.

Q2: Which factors have the most significant impact on this compound bioaccessibility?

A: The most critical factors include:

  • Inhibitors: Phytic acid (phytate), found in plant-based foods like cereals and legumes, is the primary dietary inhibitor of this compound absorption. It forms insoluble complexes with this compound in the intestine. High concentrations of other minerals, particularly iron (in supplemental form at doses above 25 mg) and calcium (in the presence of phytate), can also compete for absorption pathways and reduce this compound uptake.

  • Enhancers: Certain organic acids (e.g., citrate), amino acids (e.g., histidine, methionine), and peptides released during protein digestion can form soluble complexes (chelates) with this compound, which keeps it soluble and enhances its uptake.

  • Chemical Form of this compound: The form of the this compound salt used in the supplement significantly affects its solubility and subsequent absorption. Organic forms like this compound citrate, gluconate, and glycinate are generally more bioavailable than inorganic forms like this compound oxide, which has low solubility.

  • Dietary Matrix: The overall composition of the meal consumed with the supplement plays a crucial role. A high-protein meal can enhance absorption, while a meal high in phytates will inhibit it.

Q3: What is the significance of the phytate-to-zinc molar ratio?

A: This ratio is a key predictor of this compound bioavailability from a meal or supplement. A molar ratio below 5 is considered to indicate good this compound bioavailability. Ratios between 5 and 15 suggest moderate bioavailability, while ratios above 15 indicate poor bioavailability, which can lead to a negative this compound balance.

Q4: Are in vitro digestion models like INFOGEST reliable for predicting in vivo this compound absorption?

A: Standardized static in vitro digestion models, such as the one developed by the INFOGEST consortium, are widely used and valuable for screening and comparing different formulations. They simulate the physiological conditions of the human upper gastrointestinal tract (oral, gastric, and small intestinal phases). While these models provide a good estimate of bioaccessibility (the soluble fraction of this compound), they cannot fully replicate the complex cellular absorption and homeostatic regulation that occurs in vivo. Therefore, in vitro results are best used for preliminary screening and hypothesis generation, which can then be confirmed with cell culture models (e.g., Caco-2) or human studies.

Data Summary Tables

Table 1: Comparative Bioaccessibility of Different this compound Forms

This compound CompoundTypeRelative Absorption/BioaccessibilityKey Considerations
This compound CitrateOrganic Salt~61% absorption in humansHigh solubility and bioavailability.
This compound GluconateOrganic Salt~61% absorption in humansHigh solubility; often considered a well-absorbed form.
This compound GlycinateChelateHigh bioaccessibility in vitro (highest in one study)Chelated to an amino acid, which may enhance absorption.
This compound SulfateInorganic SaltLower bioaccessibility in vitro compared to organic formsWater-soluble but can cause gastrointestinal side effects.
This compound OxideInorganic Salt~50% absorption in humans; can be as low as <1.5% in some individualsLow solubility, particularly in neutral pH of the intestine.

Table 2: Key Inhibitors and Enhancers of this compound Bioaccessibility

FactorTypeMechanism of ActionMolar Ratio/Concentration of Note
Phytic AcidInhibitorForms insoluble this compound-phytate complexes in the intestine.Phytate:this compound molar ratio >15 indicates poor bioavailability.
Iron (Supplemental)InhibitorCompetes for shared intestinal transporters (e.g., ZIP family).Molar ratio of Fe:Zn > 25:1 when taken without food.
CalciumInhibitorExacerbates the inhibitory effect of phytate.Effect is most pronounced in the presence of high phytate levels.
Protein/Amino AcidsEnhancerForm soluble chelate complexes with this compound, increasing its solubility.A high-protein meal generally enhances this compound absorption.
Organic Acids (Citrate)EnhancerForms soluble ligands with this compound, preventing precipitation.Citrate is a natural this compound-binding ligand in human milk.

Visualizations and Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_digestion In Vitro Digestion (INFOGEST Protocol) cluster_analysis Bioaccessibility & Bioavailability Assessment Supplement This compound Supplement Oral Oral Phase (Amylase, pH 7) Supplement->Oral Matrix Food Matrix (Optional) Matrix->Oral Gastric Gastric Phase (Pepsin, pH 3) Oral->Gastric pH drop Intestinal Intestinal Phase (Pancreatin, Bile, pH 7) Gastric->Intestinal pH increase Centrifuge Centrifugation/ Filtration Intestinal->Centrifuge Soluble Soluble Fraction (Bioaccessible this compound) Centrifuge->Soluble Caco2 Caco-2 Cell Uptake Assay Soluble->Caco2 Measure Bioavailability Quantify1 Quantification (FAAS/ICP-MS) Soluble->Quantify1 Measure Bioaccessibility Quantify2 Cell Lysis & Quantification Caco2->Quantify2

Caption: General experimental workflow for assessing this compound bioaccessibility.

Factors_Affecting_Zinc_Absorption cluster_lumen Intestinal Lumen This compound This compound (Zn²⁺) from Supplement Enhancers Enhancers Inhibitors Inhibitors SolubleComplex Soluble this compound Complexes This compound->SolubleComplex Chelation InsolubleComplex Insoluble this compound Complexes This compound->InsolubleComplex Precipitation/ Competition Protein Proteins/ Amino Acids Citrate Organic Acids (e.g., Citrate) Protein->SolubleComplex Citrate->SolubleComplex Phytate Phytic Acid Iron High Iron (Fe²⁺) Calcium High Calcium (Ca²⁺) Phytate->InsolubleComplex Iron->InsolubleComplex Calcium->InsolubleComplex Enterocyte Enterocyte (Intestinal Cell) SolubleComplex->Enterocyte Absorption via Transporters (ZIP4)

Caption: Key luminal factors influencing this compound absorption.

Technical Support Center: Enhancing the Power Performance of Zinc-Air Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with zinc-air fuel cells. The information is presented in a practical question-and-answer format to directly address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound-air fuel cell experiments, offering potential causes and solutions.

Issue 1: Low Output Voltage and Power Density

Q: My this compound-air fuel cell is exhibiting a lower than expected output voltage (~1.4V instead of the theoretical 1.65V) and consequently, a low power density. What are the possible causes and how can I improve it?

A: A lower than expected output voltage is a common issue often attributed to overpotential at the air cathode, where the oxygen reduction reaction (ORR) occurs.[1]

Potential Causes:

  • Sluggish ORR Kinetics: The kinetics of the oxygen reduction reaction at the air cathode are inherently slow, leading to significant voltage loss.[2]

  • Poor Catalyst Activity: The catalyst used at the air cathode may not be effectively facilitating the ORR. Precious metal catalysts like platinum are effective but expensive.[1]

  • High Internal Resistance: The internal resistance of the cell, influenced by factors like electrode distance and electrolyte conductivity, can lead to voltage drop.[3]

  • Suboptimal Electrolyte pH: The pH of the electrolyte significantly impacts the electrode potentials.[1]

Solutions:

  • Improve Air Cathode Catalyst:

    • Explore non-precious metal catalysts such as cobalt oxide/carbon nanotube hybrids or nickel-iron layered double hydroxides, which have shown high catalytic activity and durability.[4]

    • Consider manganese oxides (MnOₓ) as a cost-effective catalyst, but be mindful of their lower electrical conductivity.[5]

  • Optimize Cell Design:

    • Reduce the distance between the anode and cathode to decrease internal resistance. Reducing the distance from 2.5 cm to 1 cm has been shown to increase power density.[3]

    • Increase the anode-to-cathode area ratio. An optimal ratio can enhance cell performance.[3]

  • Electrolyte Engineering:

    • For higher voltage, consider a tandem electrolyte approach with an alkaline electrolyte on the anode side and an acidic electrolyte on the cathode side. This configuration can achieve an open circuit voltage of over 2V.[1]

    • The optimal concentration for potassium hydroxide (KOH) electrolyte is typically around 6-7 M to maximize this compound redox kinetics and ZnO solubility.[6]

Issue 2: Poor Cyclability and Capacity Fade in Rechargeable Cells

Q: My rechargeable this compound-air battery shows rapid capacity degradation and a short cycle life. What are the underlying reasons and how can I enhance its rechargeability?

A: The primary challenges for rechargeable this compound-air batteries are related to the this compound electrode, including dendrite formation and shape change during cycling.[2][7]

Potential Causes:

  • This compound Dendrite Formation: During charging, uneven this compound deposition can lead to the formation of dendrites, which can pierce the separator and cause a short circuit.[7]

  • Anode Shape Change: The dissolution and re-deposition of this compound during cycling can lead to a redistribution of active material, altering the electrode's shape and reducing its efficiency.[8]

  • Passivation of this compound Anode: The formation of a passive this compound oxide (ZnO) layer on the anode surface can inhibit further reaction.[3]

  • Irreversibility of the Air Electrode: The oxygen evolution reaction (OER) during charging can be sluggish and may degrade the catalyst and carbon support of the air electrode.

Solutions:

  • This compound Anode Modification:

    • Utilize 3D porous this compound electrodes or this compound foam to provide a more stable structure for this compound deposition and dissolution.[7][9]

    • Introduce additives to the this compound anode, such as bismuth oxide (Bi₂O₃), to improve cycling behavior.[8]

    • Apply a protective coating, such as a photopolymerizable organic-inorganic hybrid, to the this compound electrode to suppress dendrite formation and corrosion.[10]

  • Electrolyte Formulation:

    • Consider neutral or near-neutral electrolytes (e.g., NaCl-based) to reduce dendrite growth and anode corrosion compared to traditional alkaline electrolytes.[10]

  • Bifunctional Air Cathode:

    • Develop a bifunctional catalyst that is active for both ORR and OER. Cobalt and iron atoms atomically dispersed in thin carbon sheets have shown promise in improving charge transfer and reaction rates.[11]

Issue 3: Electrolyte Leakage and Carbonation

Q: I am observing electrolyte leakage from my cell, and performance is degrading over time, possibly due to electrolyte carbonation. How can I prevent these issues?

A: Electrolyte leakage is a practical issue related to cell assembly, while carbonation is a chemical degradation process, particularly in alkaline electrolytes exposed to air.

Potential Causes of Leakage:

  • Improper Sealing: Inadequate sealing of the cell components can lead to electrolyte leakage.

  • Component Degradation: The separator or other cell components may degrade in the corrosive electrolyte.

Potential Causes of Carbonation:

  • Reaction with CO₂: Alkaline electrolytes like KOH readily react with carbon dioxide from the air to form potassium carbonate (K₂CO₃). This reduces the electrolyte's ionic conductivity and can precipitate, blocking the pores of the air electrode.[10]

Solutions:

  • Improve Cell Sealing:

    • Ensure all components are properly aligned and tightened during assembly. Use appropriate gaskets and O-rings to create a robust seal.

  • Mitigate Carbonation:

    • Operate the cell in a CO₂-controlled environment when possible for baseline experiments.

    • Consider using a CO₂ filter or scrubber for the incoming air stream.

    • Explore the use of neutral or solid-state electrolytes which are less susceptible to carbonation.[10]

FAQs (Frequently Asked Questions)

Q1: What is the typical power density I can expect from a laboratory this compound-air fuel cell?

A1: The power density of this compound-air batteries can vary significantly depending on the cell design, materials, and operating conditions, ranging from 10 to 435 mW/cm².[3][12] For instance, batteries with this compound plate electrodes typically show power densities between 100 and 250 mW/cm².[3] A paper-based this compound-air battery with a hollow channel structure has been reported to achieve a peak power density of 102 mW/cm².[13]

Q2: What are the key characterization techniques I should use to evaluate my this compound-air fuel cell's performance?

A2: A comprehensive evaluation involves a combination of electrochemical and material characterization techniques:

  • Electrochemical Characterization:

    • Galvanostatic Discharge/Charge Cycling: To determine the cell's capacity, energy density, and cycle life.[9][14]

    • Linear Sweep Voltammetry (LSV) and Polarization Curves: To evaluate the kinetic performance of the electrodes and the overall cell voltage-current characteristics.[5][10]

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and different electrochemical processes occurring within the cell.[9][10]

  • Material Characterization:

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the electrodes and catalysts.[5][15]

    • X-ray Diffraction (XRD): To analyze the crystal structure and composition of the electrode materials.[5][8]

Q3: How do I prepare the catalyst ink for the air cathode?

A3: A common method for preparing a catalyst ink involves suspending the catalyst powder in a solvent mixture with a binder. A typical procedure is as follows:

  • Weigh a specific amount of your catalyst (e.g., 10 mg).

  • Disperse it in a mixture of purified water (e.g., 0.74 mL) and isopropanol (e.g., 0.2 mL).

  • Add a small amount of a binder solution, such as 5 wt% Nafion (e.g., 60 µL), to ensure the catalyst adheres to the gas diffusion layer.

  • Sonicate the mixture to create a homogeneous ink.

  • The ink can then be drop-casted or sprayed onto the gas diffusion layer (e.g., hydrophobic carbon cloth) to a desired loading.[16]

Q4: What is the role of the gas diffusion layer (GDL) in the air cathode?

A4: The GDL is a critical component of the air cathode. It is a porous material that must allow oxygen from the air to reach the catalyst layer while preventing the liquid electrolyte from leaking out. It also provides electrical conductivity to the cathode. Degradation of the GDL, such as pore clogging, can lead to performance degradation.[17]

Q5: Can I use different forms of this compound for the anode?

A5: Yes, various forms of this compound can be used for the anode, each with its own advantages and disadvantages. Common forms include this compound plates, foils, gels, foams, and powders/pellets.[3][12] this compound foams and other 3D structures are often explored for rechargeable batteries to mitigate shape change and dendrite formation.[7][9]

Quantitative Data Summary

The following tables summarize key performance metrics reported in the literature for this compound-air batteries with different configurations and materials.

Table 1: Power Density of this compound-Air Batteries with Various this compound Anode Types

This compound Electrode TypePower Density Range (mW/cm²)Reference
Plate100 - 250[3]
Foil10 - 180[3]
Gel10 - 100[3]
Paper-based with hollow channel102 (peak)[13]
Cobalt oxide/carbon nanotube catalyst~265 (peak)[4]

Table 2: Impact of Cell Design Parameters on Power Density

Parameter ChangeEffect on Power DensityReference
Reducing anode-cathode distance (2.5 to 1 cm)Increase from 135 to 170 mW/cm²[3]
Reducing inter-electrode distance (4 to 1 cm)Increase from 60 to 185 mW/cm²[3]
Increasing air flow rate (20 to 100 mL/min)Increase from 150 to 227 mW/cm²[3]

Experimental Protocols

Protocol 1: Fabrication of a Laboratory-Scale this compound-Air Button Cell

  • Anode Preparation: A this compound foam or paste can be used as the anode material. For a paste, mix this compound powder, a conductive additive like carbon black, and a binder such as carboxymethyl cellulose (CMC) in a specific ratio with the electrolyte.

  • Cathode Preparation: The air cathode consists of a gas diffusion layer (GDL) coated with a catalyst. Prepare a catalyst ink as described in FAQ 3 and apply it to the GDL.

  • Separator: A commercial separator, such as a PVA membrane, is placed between the anode and cathode to prevent short circuits.

  • Electrolyte: Prepare the desired electrolyte, for example, a 6 M KOH solution.

  • Assembly: Assemble the components in a button cell casing in the order of anode, separator (soaked in electrolyte), and cathode. Ensure proper sealing.[7]

Protocol 2: Electrochemical Characterization of a this compound-Air Cell

  • Open Circuit Voltage (OCV) Measurement: Before any testing, allow the cell to rest at OCV for a period (e.g., 5 minutes) until the voltage stabilizes.[9]

  • Galvanostatic Discharge Test:

    • Use a battery tester to apply a constant discharge current (e.g., 5 mA/cm²).

    • Record the voltage over time until a cut-off voltage is reached.

    • Calculate the specific capacity and energy density based on the mass of consumed this compound.[9][16]

  • Polarization Curve Measurement:

    • Use an electrochemical workstation to perform a linear sweep voltammetry (LSV) test.

    • Sweep the potential at a slow scan rate (e.g., 10 mV/s) and record the corresponding current density.[16]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at the open-circuit potential over a wide frequency range (e.g., 1 MHz to 10 mHz) with a small AC amplitude (e.g., 10 mV).

    • Use an equivalent circuit model to analyze the resulting Nyquist plot and determine parameters like internal resistance.[10]

Visualizations

Troubleshooting_Low_Power_Performance Start Low Output Voltage & Power Density Check_Cathode Investigate Air Cathode Start->Check_Cathode Check_Cell_Design Evaluate Cell Design Start->Check_Cell_Design Check_Electrolyte Analyze Electrolyte Start->Check_Electrolyte Catalyst Poor Catalyst Activity? Check_Cathode->Catalyst Resistance High Internal Resistance? Check_Cell_Design->Resistance pH Suboptimal pH? Check_Electrolyte->pH Solution_Catalyst Use High-Activity Catalyst (e.g., Co/Fe-based) Catalyst->Solution_Catalyst Yes Solution_Resistance Decrease Electrode Distance & Optimize Anode/Cathode Ratio Resistance->Solution_Resistance Yes Solution_pH Optimize Electrolyte (e.g., Tandem Electrolyte) pH->Solution_pH Yes

Caption: Troubleshooting flowchart for low power performance in this compound-air fuel cells.

Experimental_Workflow_Characterization Start Fabricate this compound-Air Cell OCV Measure Open Circuit Voltage (OCV) Start->OCV Electrochemical Electrochemical Testing OCV->Electrochemical Material Post-mortem Material Analysis Electrochemical->Material After Cycling Discharge Galvanostatic Discharge/Charge Electrochemical->Discharge LSV Linear Sweep Voltammetry (LSV) Electrochemical->LSV EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS SEM_TEM SEM / TEM Material->SEM_TEM XRD XRD Material->XRD Performance_Data Capacity, Energy Density, Cycle Life Discharge->Performance_Data Kinetics_Resistance Kinetics & Internal Resistance LSV->Kinetics_Resistance EIS->Kinetics_Resistance Morphology Morphology Analysis SEM_TEM->Morphology Composition Compositional Analysis XRD->Composition

Caption: Experimental workflow for the characterization of this compound-air fuel cells.

References

addressing the limitations of plasma zinc as a biomarker of zinc status

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limitations of plasma zinc as a biomarker and to offer guidance on alternative assessment methods.

Frequently Asked Questions (FAQs)

Q1: Why is plasma this compound concentration (PZC) considered an unreliable biomarker for marginal this compound status?

A1: While PZC is a useful indicator of severe this compound deficiency, it is less reliable for marginal status due to several factors:

  • Homeostatic Control: The body tightly regulates circulating this compound levels. In cases of mild deficiency, this compound can be redistributed from tissues to maintain plasma concentrations within a normal range, masking the underlying issue.[1][2]

  • Influence of External Factors: PZC is affected by recent meals, time of day (diurnal variation can be up to 20%), certain drugs, and hormones.[1][3][4] Food intake, in particular, generally causes a decline in PZC.[1]

  • Inflammation and Infection: During an inflammatory response (e.g., infection, trauma, or chronic disease), cytokines like IL-6 stimulate the uptake of this compound from the plasma into the liver and other tissues.[5][6] This redistribution leads to a temporary decrease in PZC, which does not reflect the body's actual this compound stores.

Q2: What are the primary alternative biomarkers to plasma this compound, and what are their main advantages and disadvantages?

A2: Several alternative biomarkers exist, each with specific strengths and weaknesses:

  • Erythrocyte (Red Blood Cell) this compound:

    • Advantage: It is less affected by short-term factors like meals, stress, or inflammation and is thought to reflect longer-term this compound status.[2]

    • Disadvantage: Analysis can be more complex, and its response to changes in dietary this compound is slower than that of plasma this compound.

  • Hair this compound:

    • Advantage: Sample collection is non-invasive, and hair analysis can provide a retrospective view of this compound status over several months.[7][8]

    • Disadvantage: It is highly susceptible to external contamination from sources like shampoos (e.g., anti-dandruff shampoos containing this compound), dust, and water.[9] Its growth rate can also be affected by severe this compound deficiency itself.

  • Urinary this compound:

    • Advantage: Useful for monitoring the response to this compound supplementation or in cases of suspected this compound toxicity.[10][11]

    • Disadvantage: It is not a reliable indicator of this compound depletion because the body conserves this compound by reducing urinary excretion during deficiency. Collection of 24-hour samples can be cumbersome for participants.

  • Metallothionein (MT):

    • Advantage: As a this compound-binding protein, its expression in cells like erythrocytes can reflect this compound availability.

    • Disadvantage: MT levels are also induced by other factors, including heavy metals and oxidative stress, which can complicate interpretation.

Q3: How does inflammation affect the interpretation of this compound biomarker results?

A3: Inflammation significantly confounds the interpretation of plasma this compound levels. During an acute phase response, the liver increases the synthesis of proteins like metallothionein, which binds this compound.[6] Cytokines such as IL-1β, IL-6, and TNF-α promote the influx of this compound into hepatocytes and other cells, causing a rapid decrease in plasma this compound concentration.[5] This decrease is a result of this compound redistribution, not necessarily a true deficiency. To account for this, it is recommended to concurrently measure inflammatory markers like C-reactive protein (CRP) and α-1-acid glycoprotein (AGP).[12]

Troubleshooting Guides

Sample Collection & Processing
Q: My plasma this compound results are unexpectedly high and variable. What are the most likely causes?

A: Unusually high or variable plasma this compound levels are often due to pre-analytical errors, specifically contamination or hemolysis.[13][14]

  • Troubleshooting Steps:

    • Check for Hemolysis: Visually inspect plasma/serum samples for any pink or red tinge. The concentration of this compound in erythrocytes is over 10 times higher than in plasma, so even minor hemolysis can falsely elevate results.[13] Samples with hemoglobin concentrations above 1 g/L should generally be excluded.[14]

    • Review Collection Materials: Ensure all materials are certified for trace metal analysis. Standard blood collection tubes with rubber stoppers, single-use gloves (especially latex), and pipettes can leach significant amounts of this compound into the sample.[13][15][16]

    • Evaluate Processing Time: If samples are not processed quickly, this compound can leak from red blood cells into the plasma, even without visible hemolysis. If a cold chain cannot be maintained, plasma should be separated from cells within 20-30 minutes of collection.[12]

    • Assess Contamination from Skin: For capillary blood collection, ensure the puncture site is thoroughly cleaned and free of any ointments or creams, as many topical products contain this compound oxide.[17]

Q: There is a significant difference between my serum and plasma this compound values from the same patient. Why?

A: Studies have shown that serum this compound values can be slightly higher (around 5%) than plasma values from the same individual.[13] This is often attributed to the longer time required for serum to clot, during which this compound can be released from platelets and red blood cells.[10] For consistency, it is crucial to use the same sample matrix (either plasma or serum) for all samples within a study.[13]

Hair & Urine Analysis
Q: My hair this compound analysis is showing extremely high levels in some subjects. How do I rule out external contamination?

A: External contamination is a major limitation of hair analysis.

  • Troubleshooting Steps:

    • Review Participant Instructions: Confirm that participants were instructed to avoid medicated shampoos (especially anti-dandruff types containing this compound pyrithione) for a specified period before sampling.[9]

    • Implement a Washing Protocol: Use a standardized washing procedure for hair samples before analysis to remove external contaminants. This typically involves sequential washes with a non-ionic detergent, deionized water, and a solvent like acetone.

    • Check for Environmental Exposure: Consider the participant's environment. High levels of airborne particulate matter in certain urban or industrial areas can contain this compound that deposits on hair.[18]

Q: My 24-hour urinary this compound excretion results seem low, even in subjects I suspect are this compound deficient. Is this expected?

A: Yes, this is an expected physiological response. When the body is deficient in this compound, the kidneys conserve it by drastically reducing its excretion in the urine. Therefore, low urinary this compound is not a reliable indicator of this compound deficiency.[10] It is more informative for assessing the response to supplementation or detecting this compound toxicity, where excretion would be high.

Data Tables

Table 1: Comparison of this compound Biomarkers
BiomarkerSample MatrixReflectsKey AdvantagesKey Disadvantages
Plasma/Serum this compound Plasma or SerumShort-term, circulating this compound statusResponds quickly to severe depletion and supplementation.Affected by meals, diurnal variation, inflammation, infection, and hemolysis.[1][3][4]
Erythrocyte this compound Red Blood CellsLonger-term this compound status (weeks to months)More stable than plasma this compound; not affected by acute factors.[2]Slower response to changes in this compound status; more complex analysis.
Hair this compound Hair ShaftRetrospective status (months)Non-invasive sample collection; provides long-term history.[7]Highly susceptible to external contamination; growth rate can be affected by deficiency.[9]
Urinary this compound Urine (24-hour)This compound excretionUseful for monitoring supplementation and detecting toxicity.[11]Unreliable for diagnosing deficiency due to renal conservation.
Table 2: Common Reference Ranges for this compound Status
BiomarkerPopulationReference RangeStatus Indication
Plasma/Serum this compound Healthy Adults75–140 µg/dLNormal Range[19]
Plasma/Serum this compound Adult Women< 70 µg/dLInadequate Status[20]
Plasma/Serum this compound Adult Men< 74 µg/dLInadequate Status[20]
Erythrocyte this compound Healthy Adults9.0–14.7 mg/LStandard Range[2]
Urinary this compound Excretion Healthy Adults0.1–1.2 mg/24 hoursNormal Excretion

Note: Reference ranges can vary by laboratory, population, and analytical method. The provided ranges are for general guidance.

Table 3: Impact of Pre-analytical Errors on this compound Measurement
Error SourceType of ErrorPotential Impact on MeasurementReference
Hemolysis Release of this compound from erythrocytesSignificant false elevation of plasma/serum this compound.[13]
Collection Tube Leaching from rubber stoppersFalse elevation of serum this compound by up to 250%.[15]
Single-Use Gloves Contamination from glove materialLatex gloves can add >2000 µg/L; Nitril >170 µg/L.[15][16]
Processing Delay Efflux of this compound from blood cellsArtificial increase in plasma/serum this compound.[12]
Sample Matrix Physiological differencesSerum this compound can be ~5% higher than plasma this compound.[13]

Experimental Protocols

Methodology: Plasma/Serum this compound Analysis
  • Pre-collection:

    • Instruct the subject to fast overnight (8-12 hours) to minimize dietary effects.

    • Schedule blood collection in the morning to standardize for diurnal variation.

  • Sample Collection:

    • Use a certified trace-metal-free blood collection tube (e.g., royal blue top with sodium heparin for plasma or no additive for serum).

    • Employ standard phlebotomy techniques, minimizing tourniquet time.

    • Do not use powdered gloves. Use nitrile gloves that have been tested for low this compound content.[15][16]

  • Sample Processing:

    • Process samples as soon as possible (ideally within 30 minutes) to prevent this compound leakage from cells.[12]

    • Centrifuge the blood at 1500 x g for 15 minutes at 4°C.

    • Carefully transfer the plasma or serum to a pre-screened, metal-free polypropylene storage tube using a trace-metal-free pipette tip.

    • Visually inspect for hemolysis. Discard any samples showing a pink or red hue.

  • Storage:

    • Store samples at -20°C or -80°C until analysis.

  • Analysis:

    • Thaw samples and vortex gently.

    • Prepare a simple dilution of the sample (e.g., 1:5 or 1:10) using an ultrapure acidified diluent (e.g., 0.1% HNO₃ in deionized water).

    • Analyze using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometry (AAS) against a set of certified this compound standards.

Methodology: Hair this compound Analysis
  • Pre-collection:

    • Instruct the subject to refrain from using medicated shampoos or hair dyes for at least two weeks prior to collection.[9]

  • Sample Collection:

    • Cut a small sample of hair (approx. 100-200 mg) from the occipital region of the scalp, as close to the skin as possible.

    • Use clean stainless steel scissors.

    • Only the first 1-2 cm of hair closest to the scalp should be used for analysis to reflect recent nutritional status.

  • Sample Preparation (Washing):

    • Place the hair sample in a clean container.

    • Wash sequentially with:

      • A non-ionic detergent solution (e.g., Triton X-100).

      • Multiple rinses with ultrapure deionized water.

      • A final rinse with acetone or another suitable solvent to remove organic residues.

    • Allow the sample to air dry completely in a dust-free environment or in a drying oven at a low temperature (<60°C).

  • Digestion & Analysis:

    • Accurately weigh the dried hair sample.

    • Digest the hair using a mixture of high-purity nitric acid and hydrogen peroxide, typically with microwave assistance.

    • Dilute the digested sample to a final volume with ultrapure water.

    • Analyze using ICP-MS.

Visual Guides

Experimental_Workflow_Plasma_this compound cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase Fasting Overnight Fast Collection Morning Blood Collection (Trace-Metal-Free Tube) Fasting->Collection Processing Centrifuge within 30 mins Collection->Processing Separation Separate Plasma/Serum Processing->Separation Storage Store at -80°C Separation->Storage Dilution Sample Dilution (Acidified Diluent) Storage->Dilution Thaw Analysis ICP-MS or AAS Analysis Dilution->Analysis Results Results Analysis->Results

Caption: Workflow for accurate plasma this compound measurement.

Factors_Influencing_PZC cluster_physio Physiological Factors cluster_preanalytic Pre-Analytical Errors PZC Plasma this compound Concentration (PZC) Inflammation Inflammation/ Infection Inflammation->PZC Decreases Diurnal Diurnal Variation Diurnal->PZC Fluctuates Diet Recent Meal Diet->PZC Decreases Pregnancy Pregnancy/Age/Sex Pregnancy->PZC Fluctuates Hemolysis Hemolysis Hemolysis->PZC Increases Contamination Contamination (Tubes, Gloves) Contamination->PZC Increases Delay Processing Delay Delay->PZC Increases

Caption: Factors that influence plasma this compound concentration.

Biomarker_Selection_Logic start What is the research question? q_status Assessing current status or response to intervention? start->q_status q_term Short-term or long-term status? q_status->q_term Current Status use_urine Use Urinary this compound q_status->use_urine Response to Supplementation q_contam Is external contamination a major concern? q_term->q_contam Long-Term use_plasma Use Plasma this compound (Control for confounders) q_term->use_plasma Short-Term use_rbc Use Erythrocyte this compound q_contam->use_rbc Yes use_hair Use Hair this compound (with washing protocol) q_contam->use_hair No

Caption: Decision logic for selecting a this compound biomarker.

References

improving the efficiency of zinc-finger nuclease-mediated gene editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of zinc-finger nuclease (ZFN)-mediated gene editing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a this compound-Finger Nuclease (ZFN) system?

A1: ZFNs are artificial restriction enzymes composed of two main domains: a DNA-binding domain and a DNA-cleavage domain. The DNA-binding domain consists of engineered this compound finger proteins, each recognizing a specific 3-base pair sequence of DNA. Multiple this compound fingers are assembled to recognize a longer, specific DNA sequence. The DNA-cleavage domain is typically derived from the FokI restriction enzyme, which must dimerize to cut the DNA, thereby requiring two ZFNs to bind to opposite strands of the target DNA.

Q2: What are the primary mechanisms for DNA repair after a ZFN-induced double-strand break (DSB)?

A2: Once a ZFN pair creates a double-strand break, the cell's natural repair mechanisms are activated. The two primary pathways are:

  • Non-Homologous End Joining (NHEJ): This is the more efficient but error-prone pathway that often introduces small insertions or deletions (indels) at the cleavage site. These indels can disrupt the reading frame of a gene, leading to a functional knockout.

  • Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to precisely repair the break. By providing an external donor template, researchers can introduce specific nucleotide changes, correct mutations, or insert new genetic sequences.

Q3: How do ZFNs compare to other gene-editing technologies like CRISPR/Cas9?

A3: ZFNs were one of the first technologies developed for targeted genome editing. While CRISPR/Cas9 is now more widely used due to its relative simplicity and versatility, ZFNs still offer advantages in certain applications. ZFNs can have high specificity and lower off-target effects when properly designed. However, the design and assembly of functional ZFNs can be more complex and time-consuming compared to designing a guide RNA for CRISPR.

Q4: What factors influence the efficiency of ZFN-mediated gene editing?

A4: The efficiency of ZFN gene editing is influenced by several factors, including:

  • ZFN Design and Specificity: The binding affinity and specificity of the this compound finger domains are critical.

  • Delivery Method: The method used to deliver the ZFNs into the target cells significantly impacts efficiency and toxicity.

  • Cell Type: Different cell types have varying susceptibilities to transfection and innate DNA repair pathway efficiencies.

  • Chromatin Accessibility: The chromatin state at the target locus can affect the ability of ZFNs to bind and cleave the DNA.

  • ZFN Concentration and Expression Levels: Optimal levels of ZFN expression are necessary to achieve high editing efficiency while minimizing cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered during ZFN-mediated gene editing experiments.

Issue 1: Low or No Gene Editing Efficiency

Possible Cause Recommended Solution
Suboptimal ZFN Design • Redesign the this compound finger arrays to improve binding affinity and specificity. Consider using publicly available design tools or services.• Test multiple ZFN pairs targeting different sites within the gene of interest.
Inefficient Delivery • Optimize the delivery method for your specific cell type. Refer to Table 1 for a comparison of common delivery methods.• For plasmid-based delivery, ensure high-quality, endotoxin-free DNA.• If using viral vectors, titrate the virus to determine the optimal multiplicity of infection (MOI).
Low ZFN Expression • Verify ZFN expression using Western blotting or a reporter system.• If using plasmids, consider using a stronger promoter suitable for your cell type.
Poor Chromatin Accessibility • Treat cells with chromatin-modifying agents, although this can have off-target effects and should be carefully controlled.• Target a different region of the gene that may be more accessible.
Cell Line Specificity • Some cell lines are inherently difficult to transfect. Consider using a different cell line if possible or switching to a more robust delivery method like lentiviral transduction.

Issue 2: High Cell Toxicity or Death

Possible Cause Recommended Solution
High ZFN Concentration • Titrate the amount of ZFN plasmid, mRNA, or viral vector to find the optimal concentration that balances editing efficiency and cell viability.
Off-Target Cleavage • Redesign ZFNs to have higher specificity. Using ZFNs with four to six this compound fingers can increase specificity.• Use obligate heterodimeric FokI variants to reduce off-target effects caused by homodimerization.• Deliver ZFNs as mRNA or protein for transient expression, which limits the time for off-target cleavage to occur.
Toxicity of Delivery Method • Optimize the electroporation parameters (voltage, pulse duration) or reduce the amount of transfection reagent.• If using viral vectors, ensure they are properly purified to remove contaminants.

Data Presentation

Table 1: Comparison of ZFN Delivery Methods

Delivery MethodAdvantagesDisadvantagesTypical Efficiency
Plasmid Transfection • Cost-effective• Readily available• Lower efficiency in some cell types• Potential for prolonged expression leading to off-target effects1-20%
mRNA Electroporation • Transient expression, reducing off-target effects• High efficiency in a broad range of cells, including primary cells• Can cause significant cell death• Requires specialized equipment>50% in T-cells
Viral Vectors (e.g., AAV, Lentivirus) • High efficiency, even in difficult-to-transfect cells• Stable integration for long-term expression (Lentivirus)• Potential for immunogenicity• Size constraints for packaging (AAV)• Risk of insertional mutagenesis (Lentivirus)Up to 32% (AAV-mediated disruption)
Protein Delivery • Most transient, minimizing off-target effects• No risk of insertional mutagenesis• Can be challenging to produce and purify active ZFN proteins• Delivery into cells can be inefficientVaries depending on cell type and delivery reagent

Experimental Protocols

Protocol 1: Surveyor Nuclease (or Cel-I) Assay for Detection of Indels

This protocol is used to detect insertions and deletions (indels) generated by NHEJ following ZFN-mediated cleavage.

  • Genomic DNA Extraction: 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercially available kit.

  • PCR Amplification: Amplify the target genomic region using high-fidelity DNA polymerase. The PCR product should be between 400-800 bp.

  • Heteroduplex Formation:

    • Denature the PCR product by heating to 95°C for 5 minutes.

    • Slowly re-anneal the DNA by ramping down the temperature to allow the formation of heteroduplexes between wild-type and mutated DNA strands. A typical program is 95°C to 85°C at -2°C/second, then 85°C to 25°C at -0.1°C/second.

  • Enzymatic Digestion:

    • Incubate the re-annealed PCR product with Surveyor Nuclease (or Cel-I enzyme) according to the manufacturer's instructions. This enzyme specifically cleaves at mismatched DNA base pairs in the heteroduplexes.

  • Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments of the expected sizes indicates successful gene editing.

  • Quantification (Optional): The intensity of the cleaved bands relative to the parental band can be used to estimate the percentage of modified alleles.

Protocol 2: Cytotoxicity Assay using 53BP1 Foci Staining

This protocol quantifies DNA double-strand breaks (DSBs) as a measure of ZFN-induced genotoxicity by visualizing the recruitment of the DNA damage response protein 53BP1 to break sites.

  • Cell Culture and Transfection: Seed cells on coverslips in a multi-well plate. Transfect the cells with ZFN expression plasmids. Include a negative control (e.g., GFP plasmid alone) and a positive control (e.g., treatment with a known DNA damaging agent like etoposide).

  • Cell Fixation and Permeabilization: 30 hours post-transfection, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS

Validation & Comparative

Navigating the Landscape of Zinc Biomarkers: A Comparative Guide to Plasma/Serum Zinc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of zinc status is paramount. This guide provides an objective comparison of plasma/serum this compound as a biomarker of this compound status against other alternatives, supported by experimental data and detailed methodologies. We delve into the strengths and limitations of each method to aid in the selection of the most appropriate biomarker for your research needs.

This compound is an essential micronutrient vital for numerous physiological processes, and its deficiency is a global health concern.[1] Consequently, reliable biomarkers are crucial for assessing this compound status in both individuals and populations. Plasma or serum this compound concentration is the most widely used and accepted biomarker for this compound status.[2][3] However, its utility is often debated due to its limitations. This guide will explore the validation of plasma/serum this compound and compare it with other potential biomarkers.

Plasma/Serum this compound: The Current Standard

Plasma/serum this compound concentration is considered the best available biomarker for estimating this compound status in humans, despite its disadvantages.[2] It reflects dietary this compound intake over the previous weeks and responds consistently to this compound supplementation, making it suitable for assessing the response to interventions.[4][5] The Biomarkers of Nutrition for Development (BOND) this compound Expert Panel recommends plasma this compound concentration (PZC) as one of the three key measurements for estimating this compound status, alongside dietary this compound intake and height-for-age in children.[6]

Advantages of Plasma/Serum this compound:
  • Responds to Supplementation: Plasma this compound levels increase consistently with this compound supplementation.[5]

  • Reflects Dietary Intake: It is a biomarker of exposure and reflects recent dietary this compound intake.[2][4]

  • Population-Level Assessment: It is a useful biomarker for assessing the risk of this compound deficiency and the response to interventions at a population level.[5]

Limitations of Plasma/Serum this compound:
  • Homeostatic Control: Plasma this compound levels are tightly regulated by the body, which can make it difficult to detect marginal this compound deficiency.[1][6]

  • Lack of Sensitivity to Marginal Changes: PZC is less responsive to small changes in dietary this compound intake, particularly when this compound is provided with food.[2][6]

  • Influence of Confounding Factors: Various factors can influence plasma this compound concentrations, including infection, inflammation, time of day, meals, age, sex, and pregnancy, potentially leading to an overestimation of this compound deficiency.[2][4]

  • Individual vs. Population Level: While useful for populations, an individual's serum this compound concentration does not reliably predict their personal response to this compound supplementation.[5]

Comparison of this compound Status Biomarkers

While plasma/serum this compound is the current standard, other biomarkers have been investigated, each with its own set of strengths and weaknesses.

BiomarkerAdvantagesDisadvantagesBOND Recommendation[6]
Plasma/Serum this compound Responds to supplementation, reflects recent dietary intake, useful for population assessment.[4][5]Influenced by homeostatic control and confounding factors, less sensitive to marginal changes.[1][2][4][6]Recommended
Hair this compound Easy sample collection, stable samples, reflects long-term exposure.[4]Does not reflect current this compound status, lack of sensitive equipment for measurement.[1][4]Potentially Useful
Urinary this compound Only reflects acute this compound depletion, influenced by various physiological conditions.[1]Potentially Useful
Nail this compound Easy sample collection, stable samples.[4]Lack of sensitive equipment, more data needed to confirm sensitivity and specificity.[1][4]Emerging
Functional Indicators (e.g., Growth in Children) A growth response to supplementation indicates pre-existing deficiency.[6]Not a direct measure of this compound levels, pharmacologic doses are unlikely to enhance growth.[6]Recommended (for growing infants and children)
This compound-Dependent Enzymes and Proteins Insufficient information for use in clinical or field settings.[1][6]Not Recommended

Quantitative Data: Dose-Response Relationship

A systematic review and meta-analysis has established a dose-response relationship between this compound intake and serum/plasma this compound concentrations. This quantitative data is crucial for designing and interpreting intervention studies.

PopulationEffect of Doubling this compound Intake on Serum/Plasma this compound Concentration
Adults6% increase[7][8]
Children (1-17 years)9% increase[9]

Experimental Protocols

Accurate measurement of plasma/serum this compound is critical. The following are summarized methodologies for the most common analytical techniques.

Sample Collection and Handling

Strict protocols are necessary to avoid contamination and artificial changes in this compound concentration.[4][10]

  • Fasting Status: Blood should be collected from fasting individuals, or at a standardized time after a standard snack.[10]

  • Time of Day: The time of blood collection should be recorded.[10]

  • Contamination Avoidance: Use this compound-free collection tubes and avoid hemolysis, as red blood cells contain higher concentrations of this compound.[1][11][12]

  • Processing: Separate plasma or serum from red blood cells within 20-30 minutes if a cold chain cannot be guaranteed.[10] Samples with hemoglobin concentrations greater than 1 g/L should generally be excluded.[11][12]

Analytical Methods

Several analytical methods are available for the determination of this compound in plasma or serum.

  • Atomic Absorption Spectrometry (AAS): This was one of the original techniques for measuring this compound concentrations in plasma and blood cells.[2] It involves introducing a liquid sample into the instrument for analysis.[11]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This method is generally more sensitive than AAS due to more efficient ionization of the sample.[11]

    • Sample Preparation: Plasma samples (e.g., 50 µl) are digested in ultrapure nitric acid overnight.[13]

    • Dilution: The digested samples are diluted with Chelex-treated nanopure water to a final nitric acid concentration of 10% (vol/vol).[13]

    • Analysis: The diluted samples are centrifuged and analyzed using an ICP-OES instrument against known standards.[13]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique also introduces the atomized sample into a plasma chamber and is a highly sensitive method for elemental analysis.[4][11]

Visualizing the Workflow and Influencing Factors

To better understand the process of this compound status assessment and the complexities surrounding plasma this compound interpretation, the following diagrams are provided.

Zinc_Status_Assessment_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Participant Participant Screening (Fasting, Time of Day) Blood_Collection Blood Collection (this compound-free tubes) Participant->Blood_Collection Sample_Processing Sample Processing (Centrifugation, Separation) Blood_Collection->Sample_Processing Analysis This compound Measurement (AAS, ICP-OES, ICP-MS) Sample_Processing->Analysis QC Quality Control (SRMs, Blanks) Analysis->QC Data_Interpretation Data Interpretation (Comparison to cut-offs) QC->Data_Interpretation Reporting Reporting of this compound Status Data_Interpretation->Reporting

Workflow for this compound Status Assessment.

Factors_Influencing_Plasma_this compound cluster_dietary Dietary Factors cluster_physiological Physiological Factors cluster_pathological Pathological & Other Factors PZC Plasma/Serum This compound Concentration Zinc_Intake This compound Intake Zinc_Intake->PZC Phytate_Intake Phytate Intake Phytate_Intake->PZC Age Age Age->PZC Sex Sex Sex->PZC Pregnancy Pregnancy Pregnancy->PZC - Growth Growth Growth->PZC Infection_Inflammation Infection/Inflammation Infection_Inflammation->PZC - Stress Stress Stress->PZC Time_of_Day Time of Day Time_of_Day->PZC Recent_Meal Recent Meal Recent_Meal->PZC

Factors Influencing Plasma this compound Concentration.

Conclusion

While plasma/serum this compound concentration remains the most practical and widely accepted biomarker for assessing this compound status at a population level, it is not without its limitations. Researchers and clinicians must be aware of the numerous factors that can influence its concentration and interpret results with caution, especially at the individual level. For a more comprehensive assessment, particularly in cases of suspected marginal deficiency, a combination of biomarkers, including dietary assessment and potentially functional indicators, may be warranted. The continued research into and validation of emerging biomarkers, such as those in hair and nails, will be crucial for improving our ability to accurately assess this compound status in diverse populations and settings.

References

A Comparative Analysis of the Bioaccessibility of Different Zinc Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zinc is an essential trace element vital for numerous physiological functions, including immune response, enzymatic activity, and protein synthesis. Its deficiency affects a significant portion of the global population, making effective supplementation crucial. However, the efficacy of this compound supplements is highly dependent on their bioaccessibility—the fraction of ingested this compound that is available for absorption in the small intestine. This guide provides a comparative analysis of the bioaccessibility of common this compound supplements, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Bioaccessibility of this compound Supplements

The bioaccessibility of different this compound forms varies significantly, influencing their effectiveness. The following table summarizes quantitative data from various studies, with this compound sulfate often used as a reference standard for comparison.

This compound Supplement FormRelative Bioavailability/Absorption (%)Key Findings & Citations
This compound Sulfate ~61% (often set as 100% for relative comparison)Considered a highly bioavailable, water-soluble form. Frequently used as a reference standard in comparative studies.[1][2][3][4]
This compound Gluconate ~61%Absorption is comparable to that of this compound citrate.[4] It is one of the most common and cost-effective forms.[5] A review suggests it is better absorbed than many other forms.[6]
This compound Citrate ~61%Absorption is similar to this compound gluconate and higher than this compound oxide.[4][5]
This compound Picolinate Potentially higher than gluconate and citrateSome studies suggest that the body may absorb this compound picolinate more effectively than other forms like this compound gluconate and this compound citrate.[5]
This compound Bisglycinate High (specific percentage varies)This chelated form is noted for its high absorption and reduced incidence of stomach upset as it doesn't compete with other minerals for absorption.[7]
This compound Oxide ~50%Generally has lower bioavailability compared to this compound sulfate, gluconate, and citrate.[1][4] However, some studies in fortified foods found no significant difference compared to this compound sulfate.[8]
This compound-Histidine Higher than this compound SulfateOne study indicated that this compound-histidine complexes were better absorbed than this compound sulfate.[8]

Experimental Protocols

The assessment of this compound bioaccessibility relies on a variety of in vivo and in vitro models. Understanding these methodologies is critical for interpreting the data.

This model mimics the physiological conditions of the human digestive tract to determine the fraction of this compound that becomes soluble and potentially available for absorption (the bioaccessible fraction).

  • Objective: To quantify the amount of this compound released from the supplement matrix and solubilized under simulated digestive conditions.

  • Methodology:

    • Oral Phase (Optional): The supplement is mixed with simulated saliva fluid containing amylase at pH ~7.

    • Gastric Phase: The sample is incubated in simulated gastric fluid containing pepsin and adjusted to an acidic pH (typically 1.5-3.0) for 1-2 hours. This simulates protein digestion in the stomach.

    • Intestinal Phase: The pH is raised to ~7.0, and a mixture of bile salts and pancreatic enzymes (e.g., pancreatin, lipase) is added. The sample is incubated for an additional 2-4 hours to simulate small intestine conditions.

    • Quantification: After digestion, the sample is centrifuged to separate the soluble fraction (micellar phase) from the insoluble residue. The this compound concentration in the soluble fraction is measured using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This concentration represents the bioaccessible this compound.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to study nutrient absorption mechanisms.[9][10]

  • Objective: To measure the transport of this compound across an intestinal epithelial cell layer.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on porous membrane inserts (e.g., Transwell™) and cultured for approximately 21 days until they form a differentiated and polarized monolayer.[11]

    • This compound Treatment: The digested, bioaccessible fraction of the this compound supplement (from the in vitro digestion model) is applied to the apical (AP) side of the Caco-2 monolayer, which represents the intestinal lumen.

    • Transport Assay: The cells are incubated for a set period (e.g., 2-4 hours). Samples are collected from the basolateral (BL) compartment, which represents the bloodstream.

    • Quantification: The amount of this compound transported from the AP to the BL side is measured using AAS or ICP-MS. This provides an estimate of intestinal transport.[12] Additionally, this compound uptake can be determined by measuring the this compound content within the Caco-2 cells after exposure.[13]

Animal models, such as chicks, are used to assess the relative bioavailability of different this compound sources under controlled dietary conditions.[2][3]

  • Objective: To compare the ability of different this compound supplements to restore this compound levels and promote growth in this compound-deficient animals.

  • Methodology:

    • Depletion Phase: Young animals (e.g., chicks) are fed a this compound-deficient diet for a period (e.g., 7 days) to deplete their this compound stores.[3]

    • Repletion Phase: The animals are then divided into groups and fed the basal diet supplemented with different forms of this compound at varying concentrations for a longer period (e.g., 12 days). A control group receives a highly bioavailable form, like this compound sulfate, to generate a standard response curve.[3]

    • Bioavailability Assessment: The bioavailability of the test supplements is determined by measuring physiological responses such as weight gain and the concentration of this compound in specific tissues (e.g., tibia bone) and comparing these to the standard curve generated from the reference this compound source.[2][3]

Mandatory Visualizations

G cluster_0 In Vitro Digestion cluster_1 Caco-2 Cell Assay cluster_2 Quantification s1 This compound Supplement s2 Gastric Phase (Pepsin, low pH) s1->s2 s3 Intestinal Phase (Pancreatin, Bile, neutral pH) s2->s3 s4 Centrifugation s3->s4 s5 Bioaccessible Fraction (Soluble this compound) s4->s5 c2 Apply Bioaccessible Fraction to Apical Side s5->c2 Input for cellular model c1 Culture Caco-2 cells on porous membrane c3 Incubate (2-4h) c4 Measure this compound in Basolateral Compartment q1 ICP-MS / AAS Analysis c4->q1 q2 Determine Transport Efficiency q1->q2 G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Portal Blood lumen Dietary this compound (Zn²⁺) ZIP4 ZIP4 Transporter (Apical Membrane) lumen->ZIP4 Uptake MT Metallothionein (MT) (Intracellular Buffer) ZIP4->MT Intracellular Transport ZnT1 ZnT1 Transporter (Basolateral Membrane) MT->ZnT1 Release for Export blood Zn²⁺ bound to Albumin ZnT1->blood Export

References

A Comparative Analysis of Zinc Gluconate and Zinc Sulfate Absorption in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the absorption and bioavailability of two common forms of supplemental zinc: this compound gluconate and this compound sulfate. The information presented is based on available human clinical data to assist in the informed selection of this compound compounds for research and product development.

Data Presentation: Quantitative Comparison of Absorption

Clinical studies have demonstrated differences in the oral absorption and bioavailability of this compound gluconate and this compound sulfate. This compound gluconate has been shown to have a higher fractional absorption and improved pharmacokinetic profile compared to this compound sulfate in human subjects.

ParameterThis compound GluconateThis compound SulfateStudy PopulationKey Findings
Fractional this compound Absorption (FZA) 19.13 ± 3.53%8.94 ± 1.19%8 healthy volunteersFZA for this compound gluconate was significantly higher than for this compound sulfate.[1][2]
Maximum Concentration (Cmax) Significantly higherLower10 healthy subjectsCmax for this compound gluconate was very significantly higher than previously recorded values for this compound sulfate in the same subjects under fasting conditions.[3]
Area Under the Curve (AUC) Significantly higherLower10 healthy subjectsAUC for this compound gluconate was very significantly higher, indicating greater overall bioavailability compared to this compound sulfate under fasting conditions.[3]

Experimental Protocols

The gold standard for assessing the absorption of minerals like this compound is the double-isotope tracer ratio (DITR) method . This technique allows for the precise measurement of the fraction of orally ingested this compound that is absorbed into the systemic circulation.

Double-Isotope Tracer Ratio (DITR) Method for this compound Absorption

Objective: To determine the fractional absorption of this compound from a specific this compound compound (e.g., this compound gluconate or this compound sulfate).

Methodology:

  • Isotope Preparation: Two stable (non-radioactive) isotopes of this compound are used, for instance, 67Zn for oral administration and 70Zn for intravenous administration. The oral dose is prepared by incorporating the 67Zn into the supplement being tested.

  • Subject Preparation: Healthy volunteers are typically recruited and may undergo a washout period to standardize their baseline this compound status. They are often required to fast overnight before the study.

  • Simultaneous Administration: On the morning of the study, subjects are given the oral dose of the this compound supplement containing one isotope (e.g., 67Zn-gluconate). At the same time, a known amount of the second this compound isotope (e.g., 70ZnCl2) is administered intravenously.

  • Sample Collection: Blood and urine samples are collected at baseline and at multiple time points after the administration of the isotopes. Complete urine collections over a specified period (e.g., 48 hours) are common.

  • Isotope Ratio Analysis: The concentrations of the different this compound isotopes in the collected blood and urine samples are measured using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Fractional Absorption Calculation: The fractional this compound absorption (FZA) is calculated from the ratio of the orally administered isotope to the intravenously administered isotope that appears in the urine or plasma. This ratio corrects for individual differences in this compound distribution and excretion.[4][5][6][7][8]

A common study design for comparing different this compound forms is a double-blind, randomized, crossover trial . In this design, each participant receives each of the different this compound supplements (e.g., this compound gluconate and this compound sulfate) in a random order, with a washout period between each treatment. This design minimizes inter-individual variability.[1][2]

Visualizations

Intestinal this compound Absorption Pathway

The absorption of this compound in the small intestine is a complex process mediated by specific transporter proteins. The ZIP (Zrt- and Irt-like Protein) family of transporters facilitates the uptake of this compound into the intestinal cells (enterocytes), while the ZnT (this compound Transporter) family is involved in the export of this compound from the enterocytes into the bloodstream.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound Gluconate This compound Gluconate Zn2+ Zn2+ This compound Gluconate->Zn2+ Dissociation This compound Sulfate This compound Sulfate This compound Sulfate->Zn2+ Dissociation ZIP4 ZIP4 Transporter Zn2+->ZIP4 Uptake ZnT1 ZnT1 Transporter ZIP4->ZnT1 Intracellular Transport Albumin-bound Zn Albumin-bound Zn ZnT1->Albumin-bound Zn Export G cluster_study_design Crossover Study Design cluster_group1 Group 1 cluster_group2 Group 2 cluster_data_collection Data Collection & Analysis Start Recruit Healthy Volunteers Randomization Randomize into Two Groups Start->Randomization G1_Period1 Period 1: Administer this compound Gluconate (oral 67Zn) + IV 70Zn Randomization->G1_Period1 G2_Period1 Period 1: Administer this compound Sulfate (oral 67Zn) + IV 70Zn Randomization->G2_Period1 Washout Washout Period G1_Period1->Washout G2_Period1->Washout G1_Period2 Period 2: Administer this compound Sulfate (oral 67Zn) + IV 70Zn Washout->G1_Period2 G2_Period2 Period 2: Administer this compound Gluconate (oral 67Zn) + IV 70Zn Washout->G2_Period2 Sample_Collection Collect Blood & Urine Samples (Baseline and Post-Dose) G1_Period2->Sample_Collection G2_Period2->Sample_Collection Analysis Measure Isotope Ratios (ICP-MS) Sample_Collection->Analysis Calculation Calculate Fractional this compound Absorption (FZA) Analysis->Calculation Comparison Statistical Comparison of FZA Calculation->Comparison

References

A Researcher's Guide to Measuring Zinc in Biological Samples: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of zinc in biological samples is crucial for a wide range of studies, from nutritional research to investigations of cellular signaling and disease pathogenesis. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the most common methods, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique for your research needs.

Comparison of this compound Measurement Techniques

The choice of method for this compound quantification depends on several factors, including the required sensitivity, the sample matrix, the available instrumentation, and whether total this compound or labile this compound pools are of interest. The following table summarizes the key characteristics of the leading techniques.

TechniquePrincipleSample TypesDetection LimitThroughputMeasures
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free atoms in a gaseous state.Blood, urine, hair, tissue digests.[1]~0.1 µg/g[1]ModerateTotal this compound
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionizes the sample with an inductively coupled plasma and then uses a mass spectrometer to separate and quantify the ions.Blood, plasma, urine, milk, tissue digests.[1][2][3]0.06 µ g/sample (milk) to 10.7 ng/g (brain tissue).[1]HighTotal this compound
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) Uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element.Blood, tissue, urine.[1]1 µ g/100 g (blood), 0.2 µg/g (tissue).[1]HighTotal this compound
Fluorescent Probes / Fluorometry Utilizes fluorescent molecules that exhibit a change in their fluorescence properties upon binding to this compound.Live cells, serum, plasma, urine.[4][5]As low as 0.2 µM (13 ng/mL).[5]High (plate-based assays)Labile this compound
Colorimetric Assays / Spectrophotometry A this compound-chelating agent forms a colored complex with this compound, and the absorbance of this complex is measured.Pharmaceutical and biological samples.[6]0.064 µg/ml.[6]High (plate-based assays)Total or Labile this compound (depending on sample prep)
X-Ray Fluorescence (XRF) An X-ray beam excites electrons in the sample, causing the emission of fluorescent X-rays characteristic of the elements present.Tissue sections, cells.[4]Spatially resolved elemental mapping.[4]Low to ModerateTotal this compound

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are generalized protocols for the key techniques.

Atomic Absorption Spectrometry (AAS)

Principle: This technique quantifies the absorption of optical radiation by free atoms in the gaseous state. For this compound analysis, a sample is atomized, and the amount of light absorbed by the this compound atoms at a specific wavelength (213.9 nm) is proportional to the concentration of this compound in the sample.[7][8]

Protocol for Flame AAS (FAAS):

  • Sample Preparation: Biological samples such as blood, urine, or tissues are typically digested using a mixture of concentrated acids (e.g., nitric acid) to release the this compound from the organic matrix.[1]

  • Standard Preparation: A series of this compound standard solutions of known concentrations are prepared to create a calibration curve.

  • Instrumentation: An atomic absorption spectrophotometer equipped with a this compound hollow cathode lamp and a flame atomizer (typically air-acetylene) is used.

  • Measurement: The instrument is calibrated using the standard solutions. The digested sample is then introduced into the flame, and the absorbance is measured.

  • Quantification: The this compound concentration in the sample is determined by comparing its absorbance to the calibration curve.[9]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive technique that uses an argon plasma to atomize and ionize the sample. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific isotopes of this compound.[7][10]

Protocol:

  • Sample Preparation: Similar to AAS, biological samples require acid digestion to break down the organic matrix and bring the this compound into solution.[1][2] For some samples like plasma, dilution may be sufficient.[2]

  • Standard Preparation: Multi-element or single-element standards containing this compound are used for calibration.

  • Instrumentation: An ICP-MS instrument is used, which consists of an ICP torch, a nebulizer to introduce the sample, and a mass spectrometer.

  • Measurement: The instrument is tuned and calibrated. The prepared sample is introduced into the plasma, and the ion signal for the desired this compound isotopes is measured.

  • Quantification: The concentration of this compound is calculated based on the intensity of the signal relative to the calibration standards.

Fluorescent Probes for Labile this compound

Principle: This method employs specific fluorescent probes that exhibit an increase in fluorescence intensity upon binding to labile this compound ions. This is particularly useful for measuring dynamic changes in intracellular this compound concentrations.[4][11]

Protocol for a Plate-Based Fluorometric Assay:

  • Reagent Preparation: Prepare a working solution of the this compound-specific fluorescent probe (e.g., FluoZin-3, Zinquin) in an appropriate buffer.[11]

  • Sample Preparation: For cellular assays, cells are cultured in a multi-well plate. For biofluids like serum or plasma, samples may need to be deproteinized and diluted.[5]

  • Loading: The fluorescent probe is added to the wells containing the samples or cells and incubated to allow for probe loading and this compound binding.

  • Measurement: The fluorescence intensity is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 485/525 nm for some probes).[5]

  • Quantification: A standard curve is generated using known concentrations of this compound. The this compound concentration in the samples is determined by interpolating from the standard curve.[5]

Colorimetric Assay

Principle: This technique is based on the formation of a colored complex between this compound and a specific chromogenic agent. The intensity of the color, which is proportional to the this compound concentration, is measured using a spectrophotometer.[6]

Protocol:

  • Reagent Preparation: Prepare a solution of the colorimetric reagent (e.g., 2-Benzoylpyridine thiosemicarbazone) in a suitable buffer.[6]

  • Sample Preparation: Samples are prepared to be in a clear, aqueous form. Digestion may be necessary for solid samples.

  • Reaction: The sample is mixed with the colorimetric reagent and a buffer to maintain the optimal pH for complex formation (e.g., pH 6.0).[6]

  • Measurement: After an incubation period to allow for color development, the absorbance of the solution is measured at the wavelength of maximum absorbance for the this compound complex (e.g., 430 nm).[6]

  • Quantification: A calibration curve is constructed using this compound standards, and the concentration of this compound in the sample is determined from this curve.

Workflow Diagrams

To visualize the experimental processes, the following diagrams illustrate the workflows for the primary this compound measurement techniques.

AAS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis AAS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Tissue, Blood) Digestion Acid Digestion Sample->Digestion AAS Atomic Absorption Spectrometer Digestion->AAS Standards This compound Standards Standards->AAS Calibration Calibration Curve Generation AAS->Calibration Measurement Sample Measurement AAS->Measurement Result This compound Concentration Calibration->Result Measurement->Result

Workflow for Atomic Absorption Spectrometry (AAS).

ICPMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis ICP-MS Analysis cluster_quant Data Analysis Sample Biological Sample Digestion Acid Digestion/ Dilution Sample->Digestion ICPMS ICP-MS Instrument Digestion->ICPMS Standards This compound Standards Standards->ICPMS Plasma Argon Plasma (Ionization) ICPMS->Plasma MS Mass Spectrometer (Separation & Detection) Plasma->MS Result This compound Concentration MS->Result

Workflow for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Fluorometric_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Sample Sample (Cells or Biofluid) Incubation Add Probe & Incubate Sample->Incubation Probe Fluorescent This compound Probe Probe->Incubation Standards This compound Standards Standards->Incubation PlateReader Fluorescence Plate Reader Incubation->PlateReader StdCurve Standard Curve PlateReader->StdCurve Result Labile this compound Concentration PlateReader->Result StdCurve->Result

Workflow for a Fluorometric this compound Assay.

References

Evaluating the Efficacy of Zinc Supplementation in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of clinical trial data on the efficacy of zinc supplementation for various health conditions. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental protocols, quantitative outcomes, and the underlying biological pathways influenced by this compound.

This compound Supplementation for Infectious Diseases

This compound is crucial for the normal development and function of cells mediating innate and adaptive immunity.[1][2] Clinical trials have extensively evaluated its role in mitigating various infectious diseases.

The Common Cold

Researchers hypothesize that this compound may reduce the duration and severity of the common cold by inhibiting rhinovirus replication in the nasal mucosa and suppressing inflammation.[1][3]

Table 1: Efficacy of this compound Supplementation in Treating the Common Cold

Study/Meta-AnalysisPatient PopulationInterventionDurationKey Outcomes
Hemilä H, et al. (2017)[4]Adults with common coldThis compound acetate/gluconate lozenges (80-92 mg/day elemental this compound)Until symptom resolutionReduced cold duration by up to 33%[4]
2021 Systematic Review[1]5,446 participants (mostly adults)This compound gluconate or acetate lozenges/syrupVariedOn average, this compound supplementation shortened the duration of cold symptoms.[1]
Consensus Statement[[“]]AdultsThis compound lozenges (at least 75 mg/day) started within 24h of onsetUntil symptom resolutionShortened cold duration by 1 to 2.6 days.[[“]]

A typical randomized controlled trial (RCT) investigating this compound for the common cold involves the following steps:

  • Participant Recruitment: Adults with recent onset of common cold symptoms (within 24 hours) are recruited.

  • Randomization: Participants are randomly assigned to receive either this compound lozenges (e.g., this compound acetate or gluconate, providing >75 mg elemental this compound per day) or a placebo.

  • Intervention: Participants are instructed to dissolve the lozenges in their mouth every 2-3 hours while awake.

  • Data Collection: Symptom severity and duration are recorded daily by participants in a diary.

  • Outcome Measurement: The primary outcome is the time to complete resolution of all cold symptoms. Secondary outcomes may include severity of individual symptoms and adverse effects.[[“]]

Childhood Diarrhea

This compound's therapeutic effect in diarrhea is attributed to its role in maintaining the mucosal integrity of the gastrointestinal system and supporting adaptive immunity.[1] It is a key intervention recommended by the World Health Organization (WHO).[6]

Table 2: Efficacy of this compound Supplementation in Treating Childhood Diarrhea

Study/Meta-AnalysisPatient PopulationInterventionDurationKey Outcomes
2016 Cochrane Review[1]10,841 children (1 mo - 5 yrs) with acute/persistent diarrhea20 mg/day this compound (acetate, gluconate, or sulfate)~2 weeksShortened the duration of diarrhea.[1]
WHO Recommendation[6]Children with diarrhea10-20 mg this compound supplement10-14 daysReduces the duration of a diarrhea episode by 25% and is associated with a 30% reduction in stool volume.[6]

The following diagram illustrates the expected outcomes following this compound supplementation in children with acute diarrhea.

G cluster_0 Intervention Pathway A Child with Acute Diarrhea B Administer this compound Supplementation (10-20 mg/day for 10-14 days) A->B C Improved Mucosal Integrity & Immune Response B->C D Reduced Stool Volume (~30% reduction) C->D E Shortened Diarrhea Duration (~25% reduction) C->E F Reduced Risk of Future Episodes E->F

Caption: Logical flow of this compound's therapeutic effects on childhood diarrhea.

Pneumonia in Children

Poor this compound status is associated with increased susceptibility to and severity of pneumonia in children.[1]

Table 3: Efficacy of this compound as Adjuvant Therapy for Severe Pneumonia in Children

Study/Meta-AnalysisPatient PopulationInterventionDurationKey Outcomes
Randomized Trial[7]128 children (3-60 months) with severe pneumonia2 mg/kg/day this compound sulfate (max 20 mg) + standard antimicrobials5 daysSignificantly shorter time for symptom resolution (42.26h vs 47.52h) and reduced hospital stay (126.7h vs 137.7h) compared to placebo.[7]
2016 Cochrane Review[1]5,193 children (2-59 months) in low-income countries10-20 mg this compoundUp to 20 monthsLower incidence and prevalence of pneumonia than placebo.[1]
2020 Meta-Analysis[1]Children (2-60 months) with severe pneumonia10-20 mg/day this compound7-14 daysNo difference in mortality rates or time to recovery compared to placebo.[1]

This compound's Role in Immune Modulation and Antioxidant Defense

This compound is a critical cofactor for hundreds of enzymes and plays a vital role in cell signaling, protein synthesis, and immune function.[1]

Impact on Immune Markers

Clinical trials have demonstrated that this compound supplementation can modulate key components of the immune system.

Table 4: Effect of this compound Supplementation on Immune and Inflammatory Markers

Study/Meta-AnalysisPatient PopulationInterventionDurationKey Outcomes
Jafari et al. (2020)[8]Meta-analysis of 35 RCTs (1995 participants)VariedVariedDecreased: CRP, hs-CRP, TNF-α, IL-6. Increased: CD4 levels.[8]
Prasad et al. (Human Model)[2]Mildly this compound-deficient malesDietary this compound restriction followed by supplementationN/AThis compound deficiency led to decreased NK cell activity and IL-2 production.[2]
Baum et al. (HIV Trial)[9]231 HIV-infected adults with low plasma this compound12 mg/day (women) or 15 mg/day (men)18 months4-fold decrease in the likelihood of immunological failure (CD4+ count <200 cells/mm³).[9]
  • Baseline Measurement: Blood samples are collected from participants to measure baseline levels of immune cells (e.g., CD3, CD4, NK cells) and inflammatory markers (e.g., CRP, TNF-α, IL-2, IL-6).

  • Randomization: Participants are randomly assigned to a this compound supplement group or a placebo group.

  • Intervention: The assigned supplement is administered daily for a predefined period (e.g., 1 to 12 months).

  • Follow-up Measurements: Blood samples are collected at specified intervals and at the end of the trial to measure changes in the immune markers.

  • Analysis: The change in marker levels from baseline is compared between the this compound and placebo groups to determine the effect of the supplementation.[8]

Antioxidant Properties

This compound can enhance the body's antioxidant defense systems, protecting against oxidative stress which is implicated in many chronic diseases.[10][11]

Table 5: Effect of this compound Supplementation on Oxidative Stress Biomarkers

Study/Meta-AnalysisPatient PopulationInterventionDurationKey Outcomes
Jafari et al. (2021)[10]Meta-analysis of 23 controlled clinical trialsVaried4-24 weeksSignificant increase in glutathione (GSH), superoxide dismutase (SOD), and total antioxidant capacity (TAC). No significant effect on glutathione peroxidase (GPx).[10]
Pour-Ghaz et al. (2020)[11]Meta-analysis of 10 RCTsVariedVariedSignificantly reduced malondialdehyde (MDA) levels. Increased serum TAC and GSH levels.[11]

The following diagram illustrates the proposed mechanism by which this compound modulates the immune response, particularly T-cell function and inflammation.

G cluster_0 This compound's Role in Immune Modulation cluster_T_Cell T-Cell Maturation & Function cluster_Inflammation Inflammatory Response Zn This compound Supplementation Thymus Thymus Gland Zn->Thymus Supports Regeneration T_Dev T-Cell Development (Thymopoiesis) Zn->T_Dev Required for Maturation NFkB NF-κB Pathway Zn->NFkB Inhibits Activation Antioxidant Antioxidant Proteins (e.g., SOD, GSH) Zn->Antioxidant Upregulates Thymus->T_Dev T_Func Mature T-Cell Function (e.g., CD4+, CD8+) T_Dev->T_Func IL2 IL-2 Production T_Func->IL2 Increases Macrophages Macrophages / Monocytes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces

Caption: this compound's role in T-cell maturation and regulation of inflammatory pathways.

General Workflow for a this compound Supplementation Clinical Trial

The evaluation of this compound efficacy follows the rigorous methodology of a randomized, double-blind, placebo-controlled clinical trial.

G cluster_workflow Randomized Controlled Trial Workflow A Participant Screening (Inclusion/Exclusion Criteria) B Informed Consent & Baseline Assessment A->B C Randomization B->C D Group A: this compound Supplementation (Specified Dose & Form) C->D Arm 1 E Group B: Placebo (Identical in Appearance) C->E Arm 2 F Follow-up Assessments (Adherence, Adverse Events, Outcomes) D->F E->F G End of Study F->G H Data Analysis (Statistical Comparison between Groups) G->H

Caption: Standard workflow for a double-blind, placebo-controlled clinical trial.

References

A Comparative Guide to the Antibacterial Efficacy of Zinc Oxide Nanoparticles Synthesized by Diverse Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has catalyzed the exploration of novel antimicrobial agents, with zinc oxide nanoparticles (ZnO NPs) emerging as a promising candidate. Their potent broad-spectrum antibacterial activity, coupled with low toxicity and cost-effectiveness, positions them as a viable alternative to conventional antibiotics. The antimicrobial properties of ZnO NPs are intrinsically linked to their physicochemical characteristics, such as size, shape, and surface area, which are largely dictated by the synthesis method employed. This guide provides a comprehensive comparison of the antibacterial activity of ZnO NPs synthesized via different methods, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal synthesis strategy for their specific applications.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of ZnO NPs is typically evaluated using metrics such as the Zone of Inhibition (ZOI), Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC). The following table summarizes the quantitative antibacterial activity of ZnO NPs synthesized by various methods against the common Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. It is crucial to note that direct comparisons should be made with caution, as experimental conditions such as nanoparticle concentration, bacterial strain, and incubation time can vary between studies.

Synthesis MethodBacterial StrainZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Reference
Co-precipitation S. aureus146250-[1]
E. coli-12500-[1]
Green Synthesis (Punica granatum peel)S. aureus19--[2]
E. coli17--[2]
Green Synthesis (Cocos nucifera leaf)S. aureus---[3]
E. coli---[3]
Sol-Gel S. aureus-6250-[4]
E. coli-12500-[4]
Hydrothermal (Ag-doped ZnO)S. aureus<1810001000[5]
E. coli18250500[5]
Microwave-Assisted Hydrothermal S. aureus>10--[6]
E. coli>10--[6]

Experimental Workflow for Comparative Analysis

The logical flow for a comparative study of the antibacterial activity of ZnO NPs synthesized by different methods is outlined below. This workflow ensures a systematic and reproducible evaluation.

G cluster_synthesis ZnO NP Synthesis cluster_characterization Physicochemical Characterization cluster_testing Antibacterial Activity Testing cluster_analysis Data Analysis & Comparison S1 Method A (e.g., Co-precipitation) C1 XRD S1->C1 C2 SEM/TEM S1->C2 C3 DLS S1->C3 T2 Zone of Inhibition (Agar Well Diffusion) S1->T2 T3 MIC/MBC Determination (Broth Microdilution) S1->T3 S2 Method B (e.g., Green Synthesis) S2->C1 S2->C2 S2->C3 S2->T2 S2->T3 S3 Method C (e.g., Sol-Gel) S3->C1 S3->C2 S3->C3 S3->T2 S3->T3 A2 Correlate with NP Properties C1->A2 C2->A2 C3->A2 T1 Bacterial Culture (E. coli, S. aureus) T1->T2 T1->T3 A1 Compare ZOI, MIC, MBC T2->A1 T3->A1 A1->A2

Caption: Experimental workflow for comparing antibacterial activity.

Mechanisms of Antibacterial Action

The antibacterial activity of ZnO NPs is a multifaceted process involving several mechanisms that ultimately lead to bacterial cell death. The primary proposed mechanisms are illustrated in the diagram below.

G cluster_mechanisms Antibacterial Mechanisms of ZnO NPs cluster_ros Reactive Oxygen Species (ROS) Generation cluster_zn_ion Zn²⁺ Ion Release cluster_direct_interaction Direct Interaction ZnO_NP ZnO Nanoparticle ROS • H₂O₂ • OH⁻ • O₂⁻ ZnO_NP->ROS Photon/H₂O interaction Zn_ion Zn²⁺ Ions ZnO_NP->Zn_ion Dissolution Direct_Contact Direct Contact with Cell Wall ZnO_NP->Direct_Contact Membrane_Damage Membrane Damage ROS->Membrane_Damage DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Enzyme_Inhibition Enzyme Inhibition Zn_ion->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Zn_ion->Membrane_Disruption Enzyme_Inhibition->Cell_Death Membrane_Disruption->Cell_Death Membrane_Stress Membrane Stress & Disruption Direct_Contact->Membrane_Stress Membrane_Stress->Cell_Death

Caption: Proposed antibacterial mechanisms of ZnO NPs.

The key mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): In aqueous environments, and particularly under UV irradiation, ZnO NPs can generate highly reactive species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide anions (O₂⁻). These ROS induce oxidative stress, leading to damage of the bacterial cell membrane, DNA, and proteins.

  • Release of this compound Ions (Zn²⁺): ZnO NPs can release Zn²⁺ ions, which can disrupt cellular processes. These ions can interfere with active transport, inhibit enzyme activity, and disrupt the bacterial cell membrane.

  • Direct Interaction with the Bacterial Cell Wall: The nanoparticles can physically interact with the bacterial cell surface, causing mechanical damage and increasing membrane permeability, which ultimately leads to cell lysis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.

Synthesis of ZnO Nanoparticles

1. Co-precipitation Method

  • Materials: this compound nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Sodium hydroxide (NaOH), deionized water.

  • Procedure:

    • Prepare a 0.2 M aqueous solution of this compound nitrate.

    • Prepare a 0.8 M aqueous solution of NaOH.

    • Slowly add the NaOH solution dropwise to the this compound nitrate solution under vigorous stirring.

    • Continue stirring for 2 hours after the complete addition of NaOH.

    • Allow the resulting white precipitate to settle overnight.

    • Separate the precipitate by centrifugation and wash it multiple times with deionized water and then with ethanol to remove any unreacted precursors.

    • Dry the precipitate in an oven at 80°C for 12 hours.

    • Calcined the dried powder at a specified temperature (e.g., 400-600°C) for 2 hours to obtain crystalline ZnO NPs.[7]

2. Green Synthesis Method (using Punica granatum peel extract)

  • Materials: this compound sulfate heptahydrate (ZnSO₄·7H₂O), Punica granatum (pomegranate) peels, deionized water.

  • Procedure:

    • Wash and dry the pomegranate peels, then grind them into a fine powder.

    • Prepare an aqueous extract by boiling a known amount of the peel powder in deionized water for a specific time (e.g., 10 g in 100 mL for 30 minutes).

    • Filter the extract to remove solid residues.

    • Prepare a 0.2 M aqueous solution of this compound sulfate.

    • Add the peel extract to the this compound sulfate solution dropwise under constant stirring. The volume ratio of extract to precursor solution is a critical parameter.

    • Adjust the pH of the mixture to alkaline conditions (e.g., pH 12) using NaOH.

    • Continue stirring for a few hours until a precipitate is formed.

    • Collect the precipitate by centrifugation, wash it thoroughly with deionized water, and dry it in an oven at a moderate temperature (e.g., 60-80°C).[2]

3. Sol-Gel Method

  • Materials: this compound acetate dihydrate (Zn(CH₃COO)₂·2H₂O), ethanol, sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve this compound acetate dihydrate in ethanol with vigorous stirring to form a clear solution.

    • Prepare a solution of NaOH in ethanol.

    • Add the NaOH solution dropwise to the this compound acetate solution under constant stirring. This will initiate the formation of a gel.

    • Age the gel for a specific period (e.g., 24 hours) at room temperature.

    • Wash the gel multiple times with ethanol to remove byproducts.

    • Dry the gel in an oven at a temperature around 100°C to obtain a powder.

    • Calcined the powder at a higher temperature (e.g., 500°C) to yield crystalline ZnO NPs.[8]

4. Hydrothermal Method

  • Materials: this compound nitrate hexahydrate (Zn(NO₃)₂·6H₂O), hexamethylenetetramine (HMTA), deionized water.

  • Procedure:

    • Prepare equimolar aqueous solutions of this compound nitrate and HMTA (e.g., 0.1 M).

    • Mix the two solutions in a 1:1 volume ratio.

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 90-150°C) for a defined duration (e.g., 4-12 hours).

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the white precipitate, wash it thoroughly with deionized water and ethanol, and dry it in an oven at 60°C.[9]

Antibacterial Activity Assays

1. Agar Well Diffusion Method (Zone of Inhibition)

  • Materials: Mueller-Hinton Agar (MHA), bacterial cultures (E. coli, S. aureus), sterile petri dishes, sterile cork borer.

  • Procedure:

    • Prepare MHA plates according to the manufacturer's instructions.

    • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Spread the bacterial inoculum evenly over the surface of the MHA plates using a sterile cotton swab.

    • Aseptically punch wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

    • Add a specific volume (e.g., 100 µL) of the ZnO NP suspension at a known concentration into each well.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the clear zone of inhibition around each well in millimeters.[10][11]

2. Broth Microdilution Method (MIC and MBC Determination)

  • Materials: Mueller-Hinton Broth (MHB), bacterial cultures, 96-well microtiter plates, ZnO NP stock solution.

  • Procedure:

    • Dispense 100 µL of MHB into each well of a 96-well plate.

    • Add 100 µL of the ZnO NP stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

    • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

    • Add 10 µL of the bacterial inoculum to each well (except for a sterility control well).

    • Include a positive control (bacteria in MHB without NPs) and a negative control (MHB only).

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is the lowest concentration of ZnO NPs that completely inhibits visible bacterial growth.

    • To determine the MBC, take an aliquot from the wells showing no growth and plate it on MHA. The lowest concentration that results in no bacterial growth on the agar plate after incubation is the MBC.[12][13][14]

This guide provides a foundational understanding for researchers to compare and select appropriate synthesis methods for ZnO NPs based on their desired antibacterial efficacy. Further optimization of synthesis parameters and a deeper understanding of the structure-activity relationship will pave the way for the development of next-generation antimicrobial agents.

References

Zinc Transporters: A Comparative Guide to Their Validation as Therapeutic Targets in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning global epidemic of metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), necessitates the exploration of novel therapeutic targets. Among the promising candidates are zinc transporters, a diverse family of proteins that meticulously regulate cellular this compound homeostasis. This compound, an essential trace element, is critically involved in insulin synthesis, secretion, and signaling. Dysregulation of this compound transport has been increasingly implicated in the pathophysiology of metabolic disorders, making its transporters attractive targets for therapeutic intervention. This guide provides a comparative analysis of key this compound transporters—ZnT8, ZIP14, and ZnT7—as potential therapeutic targets, supported by experimental data from preclinical models.

Key this compound Transporters in Metabolic Regulation

This compound transporters are broadly categorized into two families: the ZnT (SLC30A) family, which effluxes this compound from the cytoplasm into organelles or the extracellular space, and the ZIP (SLC39A) family, which influxes this compound into the cytoplasm. Several members of these families have emerged as key players in metabolic health and disease.

  • ZnT8 (SLC30A8): Primarily expressed in the insulin-secretory granules of pancreatic β-cells, ZnT8 is crucial for insulin crystallization and storage.[1] Genetic variations in the SLC30A8 gene are associated with altered risk for T2D.[1]

  • ZIP14 (SLC39A14): This transporter is expressed in various metabolic tissues, including the liver, adipose tissue, and pancreas.[2][3] It plays a role in the uptake of this compound and other metal ions and is involved in glucose homeostasis and inflammatory signaling.[2][3]

  • ZnT7 (SLC30A7): A ubiquitously expressed transporter, ZnT7 is involved in transporting this compound into the Golgi apparatus.[4] It has been shown to influence insulin synthesis and secretion and has been implicated in diet-induced insulin resistance.[4][5]

Comparative Analysis of Metabolic Phenotypes in Knockout Mouse Models

Genetically engineered mouse models with targeted deletion of specific this compound transporters have provided invaluable insights into their physiological roles. The following tables summarize the key metabolic parameters observed in ZnT8, ZIP14, and ZnT7 knockout (KO) mice under standard chow and high-fat diet (HFD) conditions.

Table 1: Metabolic Phenotype of this compound Transporter Knockout Mice on a Chow Diet
ParameterZnT8 KO vs. Wild-Type (WT)ZIP14 KO vs. Wild-Type (WT)ZnT7 KO vs. Wild-Type (WT)
Body Weight No significant difference[6]Increased body fat[3]Reduced body weight gain[4]
Fasting Blood Glucose Elevated in some studies[7]No significant difference[2]No significant difference
Glucose Tolerance (OGTT/IPGTT) Impaired[7]No significant difference[2]Impaired in males[5]
Insulin Sensitivity (ITT) No significant difference[6]Insulin resistance in adipose tissue[3]Insulin resistant (males)[4]
Fasting Insulin Reduced[8]Mildly hyperinsulinemic[3]Low fasting serum insulin (males)[9]
Glucose-Stimulated Insulin Secretion (GSIS) Reduced in vivo, but normal or enhanced in vitro[7][8]Greater GSIS[2]Decreased insulin secretion[4]
Table 2: Metabolic Phenotype of this compound Transporter Knockout Mice on a High-Fat Diet (HFD)
ParameterZnT8 KO vs. Wild-Type (WT)ZIP14 KO vs. Wild-Type (WT)ZnT7 KO vs. Wild-Type (WT)
Body Weight Remarkably obese[10]Significantly higher body weight[7]Weight gain induced in males[4]
Fasting Blood Glucose Hyperglycemic[10]No increase in fasting blood glucose[3]Hyperglycemia in non-fasting state (males)[4]
Glucose Tolerance (OGTT/IPGTT) Glucose intolerant[10]Slight, not statistically significant difference[7]Severe glucose intolerance (males)[4]
Insulin Sensitivity (ITT) Insulin resistant[10]Slight, not statistically significant difference[7]Insulin resistant (males)[4]
Fasting Insulin Hyperinsulinemic[10]More severe hyperinsulinemia[7]Increased serum insulin (males)[9]

Signaling Pathways and Therapeutic Rationale

The validation of this compound transporters as therapeutic targets hinges on understanding their roles in key signaling pathways that govern metabolic homeostasis.

ZnT8 in Pancreatic β-Cell Insulin Secretion

ZnT8 is integral to the proper functioning of pancreatic β-cells. It transports this compound into insulin secretory granules, a process essential for the crystalline storage of insulin.[1] Loss-of-function mutations in ZnT8 in humans are paradoxically associated with protection against T2D, suggesting that inhibiting ZnT8 could be a therapeutic strategy.[11] The proposed mechanism involves altered insulin processing and secretion dynamics, potentially leading to improved β-cell function and survival under metabolic stress.

ZnT8_Insulin_Secretion cluster_beta_cell Pancreatic β-Cell cluster_granule Insulin Secretory Granule Proinsulin Proinsulin Insulin_Crystal Insulin Crystal (Hexameric) Proinsulin->Insulin_Crystal Processing & Crystallization Insulin_Secretion Insulin Secretion Insulin_Crystal->Insulin_Secretion Exocytosis Zinc_Ion Zn²⁺ Zinc_Ion->Insulin_Crystal Facilitates ZnT8 ZnT8 ZnT8->Zinc_Ion Cytosolic_this compound Cytosolic Zn²⁺ Cytosolic_this compound->ZnT8 Transport into granule Golgi Golgi Apparatus Golgi->Proinsulin Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell GLUT2->Golgi Metabolism leads to proinsulin synthesis

ZnT8's role in insulin crystallization and secretion.
ZIP14 in Hepatic Glucose Homeostasis and Insulin Signaling

ZIP14's multifaceted role in metabolic regulation is highlighted by its involvement in hepatic glucose metabolism and insulin receptor trafficking. Studies have shown that ZIP14 can modulate G-protein coupled receptor (GPCR) signaling, which is crucial for processes like gluconeogenesis.[12] Furthermore, ZIP14-mediated this compound transport appears to be involved in the endosomal trafficking of the insulin receptor, a key step in insulin signal transduction.[3]

ZIP14_Signaling cluster_hepatocyte Hepatocyte cluster_gpcr GPCR Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IR_Endocytosis IR Endocytosis Insulin_Receptor->IR_Endocytosis Insulin_Signaling Downstream Insulin Signaling (e.g., PI3K/Akt pathway) IR_Endocytosis->Insulin_Signaling ZIP14_ER ZIP14 (Endoplasmic Reticulum) Zinc_ER ER Zn²⁺ ZIP14_ER->Zinc_ER Transports Zn²⁺ Zinc_ER->IR_Endocytosis Modulates trafficking Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR AC Adenylyl Cyclase GCGR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis ZIP14_PM ZIP14 (Plasma Membrane) Cytosolic_Zinc_GPCR Cytosolic Zn²⁺ ZIP14_PM->Cytosolic_Zinc_GPCR Influx PDE Phosphodiesterase (PDE) PDE->cAMP Degrades Cytosolic_Zinc_GPCR->PDE Inhibits

ZIP14's dual role in insulin receptor trafficking and GPCR signaling.
ZnT7 in Skeletal Muscle Insulin Signaling

Skeletal muscle is a primary site for glucose disposal, and its sensitivity to insulin is paramount for maintaining glucose homeostasis. ZnT7 has been shown to be expressed in skeletal muscle, and its deletion in mice leads to insulin resistance.[4] This is associated with a downregulation of key components of the insulin signaling pathway, including the insulin receptor substrate 2 (Irs2) and Akt.[4] This suggests that ZnT7-mediated this compound transport into the Golgi is necessary for proper insulin signaling in muscle cells.

ZnT7_Insulin_Signaling cluster_muscle_cell Skeletal Muscle Cell cluster_golgi Golgi Apparatus Insulin Insulin IR Insulin Receptor Insulin->IR IRS2 IRS2 IR->IRS2 Phosphorylation PI3K PI3K IRS2->PI3K Akt Akt PI3K->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake ZnT7 ZnT7 Golgi_this compound Golgi Zn²⁺ ZnT7->Golgi_this compound Golgi_this compound->IRS2 Required for proper Irs2 expression/function Cytosolic_this compound Cytosolic Zn²⁺ Cytosolic_this compound->ZnT7 Transport

ZnT7's role in the skeletal muscle insulin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the cited studies.

Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Mice are fasted for a specified period, typically 6-16 hours, with free access to water.[9]

  • Baseline Measurement: A baseline blood glucose reading is taken from the tail vein using a glucometer.

  • Glucose Administration: A bolus of glucose (typically 1.5-2 g/kg body weight) is administered orally via gavage.[7]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points post-gavage (e.g., 15, 30, 60, 90, and 120 minutes).[9]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.

Insulin Tolerance Test (ITT)
  • Animal Preparation: Mice are fasted for a shorter period, usually 4-6 hours.[9]

  • Baseline Measurement: A baseline blood glucose reading is taken.

  • Insulin Administration: Human insulin (typically 0.75-5.5 U/kg body weight) is injected intraperitoneally (IP).[9]

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.

Measurement of this compound Transporter Expression (Quantitative Real-Time PCR)
  • Tissue/Cell Lysis and RNA Extraction: Total RNA is isolated from tissues or cells of interest using a suitable RNA extraction kit.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The relative expression of the target this compound transporter mRNA is quantified using a real-time PCR system with specific primers for the transporter and a housekeeping gene for normalization.

  • Data Analysis: The comparative Ct (ΔΔCt) method is commonly used to calculate the fold change in gene expression.

Measurement of Intracellular this compound Concentration (FluoZin-3 AM)
  • Cell Loading: Adherent cells are incubated with the cell-permeant fluorescent this compound indicator, FluoZin-3 acetoxymethyl (AM) ester, in a suitable buffer.

  • De-esterification: The AM ester is cleaved by intracellular esterases, trapping the fluorescent probe inside the cells.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or microscope at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[4]

  • Calibration (Optional): To estimate the absolute this compound concentration, in situ calibration can be performed using this compound chelators (e.g., TPEN) and this compound ionophores (e.g., pyrithione) to determine the minimum and maximum fluorescence signals.

Comparison with Alternative Therapies

While targeting this compound transporters presents a novel therapeutic avenue, it is important to consider its potential in the context of existing treatments for metabolic diseases.

  • Metformin: A first-line therapy for T2D, metformin primarily acts by reducing hepatic glucose production and improving insulin sensitivity. Targeting this compound transporters like ZIP14, which also influences hepatic glucose metabolism, could offer a complementary or alternative approach.

  • Sulfonylureas and GLP-1 Receptor Agonists: These drugs enhance insulin secretion. Modulating ZnT8 activity to optimize β-cell function could provide a more targeted approach to improving insulin release, potentially with fewer side effects.

  • Thiazolidinediones (TZDs): TZDs improve insulin sensitivity, particularly in adipose tissue. Given the role of ZIP14 and ZnT7 in adipose and muscle tissue, respectively, targeting these transporters could also enhance insulin action in peripheral tissues.

The key advantage of targeting this compound transporters lies in the potential for tissue-specific modulation of this compound homeostasis, offering a more nuanced approach to correcting metabolic dysregulation compared to some systemically acting drugs.

Conclusion and Future Directions

The experimental evidence strongly supports the validation of this compound transporters, particularly ZnT8, ZIP14, and ZnT7, as promising therapeutic targets for metabolic diseases. Each transporter presents a unique profile of involvement in different aspects of metabolic regulation, from insulin secretion in the pancreas to glucose homeostasis in the liver and insulin signaling in skeletal muscle.

Future research should focus on:

  • Direct comparative studies of different this compound transporter knockout and over-expression models under standardized conditions to provide a clearer picture of their relative therapeutic potential.

  • Development of selective small molecule modulators for specific this compound transporters to enable pharmacological validation in preclinical and clinical settings.

  • Elucidation of the detailed molecular mechanisms by which this compound fluxes, mediated by these transporters, regulate cellular signaling pathways.

A deeper understanding of the intricate interplay between this compound homeostasis and metabolic health will undoubtedly pave the way for novel and effective therapeutic strategies to combat the growing pandemic of metabolic diseases.

References

Assessing the Reliability of Urinary Zinc Excretion as an Indicator of Zinc Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of zinc status is critical in both clinical and research settings. While various biomarkers have been proposed, their reliability and practicality differ. This guide provides a comprehensive comparison of urinary this compound excretion with other common indicators of this compound intake, supported by experimental data and detailed methodologies.

Comparison of this compound Status Biomarkers

The selection of an appropriate biomarker for this compound status depends on the research question, the timeframe of interest (short-term vs. long-term intake), and the population being studied. The following table summarizes the performance of urinary this compound excretion in comparison to other commonly used biomarkers.

BiomarkerPrincipleTimeframe ReflectedStrengthsLimitations
Urinary this compound Excretion Reflects the amount of this compound being absorbed and metabolized, with excess this compound excreted by the kidneys.Short-term (days to weeks)Non-invasive sample collection. Responds to high-dose this compound supplementation.[1]Insensitive to small or moderate changes in dietary this compound intake.[1] Influenced by factors like alcohol consumption and certain diseases.[2] High intra-individual variability.
Plasma/Serum this compound Represents the amount of this compound circulating in the bloodstream, available for transport to tissues.Short-term (days)Widely used and standardized. Responds to both severe this compound restriction and supplementation.[3][4]Influenced by recent meals, time of day, inflammation, and hormones, leading to poor reflection of cellular this compound status.[5] Less responsive to this compound provided in food compared to supplements.[3]
Erythrocyte (Red Blood Cell) this compound Indicates the this compound incorporated into red blood cells during their formation.Long-term (weeks to months)Reflects longer-term this compound status due to the long lifespan of erythrocytes. Less affected by short-term dietary fluctuations.Less sensitive to recent changes in this compound intake.
Hair this compound Represents the this compound incorporated into the hair shaft as it grows.Long-term (months)Non-invasive sample collection. Easy to transport and store. Can reflect chronic this compound intake.Susceptible to external contamination from shampoos and dyes.[6] Growth rate of hair can vary between individuals. The correlation with other this compound biomarkers is not always consistent.[1]

Experimental Data: Response of Biomarkers to this compound Supplementation

The responsiveness of a biomarker to changes in this compound intake is a key indicator of its reliability. The following tables present data from studies investigating the effects of this compound supplementation on various biomarkers.

Table 1: Response of Urinary this compound Excretion to High-Dose this compound Supplementation

StudyParticipantsInterventionDurationBaseline Urinary this compound (mg Zn/mmol creatinine)Post-supplementation Urinary this compound (mg Zn/mmol creatinine)Fold Change
Verus & Samman (1994)[1]24 adult males100 mg elemental this compound/day7 days48.0 ± 4.682.6 ± 15.9~1.7
Verus & Samman (1994)[1]24 adult males50 mg elemental this compound/day7 daysNot specifiedNo significant change-

Table 2: Comparative Response of Plasma and Urinary this compound to Supplementation

StudyBiomarkerIntervention GroupControl Groupp-value
Wessells et al. (2011) [4]Change in Plasma this compound (μg/dL)+4.7 ± 1.6 (6 mg Zn supplement)-1.0 ± 1.6 (placebo)0.009
Change in Plasma this compound (μg/dL)-1.8 ± 1.7 (6 mg Zn fortified food)-1.0 ± 1.6 (placebo)0.99
Sena et al. (2003) [7]Urinary this compound ExcretionIncreased significantly after supplementationNo change<0.05

Experimental Protocols

Accurate and reproducible data are contingent on standardized and meticulously executed experimental protocols.

Protocol 1: 24-Hour Urinary this compound Collection and Analysis

Objective: To quantify the total amount of this compound excreted in the urine over a 24-hour period.

Materials:

  • Clean, plastic, acid-washed, metal-free urine collection container.

  • Plastic, acid-washed or metal-free transport container.

  • Hydrochloric acid (HCl), trace metal grade.

Procedure:

  • Patient Instructions:

    • Begin the collection in the morning. Upon waking, empty the bladder completely and discard this first urine sample. Record the exact time.

    • Collect all subsequent urine for the next 24 hours in the provided collection container.

    • The final collection should be at the same time the following morning.

    • Keep the collection container refrigerated or in a cool place during the 24-hour collection period.

  • Sample Processing:

    • Measure and record the total volume of the 24-hour urine collection.

    • Thoroughly mix the entire collection.

    • Transfer a 10 mL aliquot to a clean, acid-washed, metal-free transport tube.

    • Acidify the aliquot with trace metal grade HCl to a final concentration of 1% (v/v) to prevent precipitation of this compound salts.

  • Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS):

    • Prepare calibration standards using a certified this compound standard solution.

    • Dilute the urine samples as necessary with 1% nitric acid to fall within the linear range of the instrument.

    • Analyze the samples, standards, and blanks according to the instrument manufacturer's instructions.

    • Calculate the total 24-hour urinary this compound excretion based on the measured concentration and the total urine volume.

Protocol 2: Hair this compound Analysis

Objective: To measure the this compound content in hair as an indicator of long-term this compound exposure.

Materials:

  • Stainless steel scissors.

  • Clean, labeled envelopes or plastic bags for sample storage.

  • Acetone, deionized water, and nitric acid for washing.

Procedure:

  • Sample Collection:

    • Cut a small sample of hair (approximately 100 mg) from the occipital region of the scalp, as close to the scalp as possible.

    • Place the sample in a clean, labeled container.

  • Sample Washing:

    • Wash the hair sample sequentially with acetone, three changes of deionized water, and 0.01 M nitric acid to remove external contaminants.[1]

    • Rinse thoroughly with deionized water and allow to air dry completely.

  • Digestion:

    • Accurately weigh the dried hair sample.

    • Digest the hair sample using a mixture of concentrated nitric acid and hydrogen peroxide in a microwave digestion system or by wet ashing on a hot plate.

  • Analysis by ICP-MS or AAS:

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the this compound concentration as described in Protocol 1.

Protocol 3: Erythrocyte this compound Analysis

Objective: To determine the this compound concentration in red blood cells as a marker of long-term this compound status.

Materials:

  • Heparinized blood collection tubes.

  • Centrifuge.

  • Saline solution (0.9% NaCl).

  • Nitric acid, trace metal grade.

Procedure:

  • Sample Collection and Separation:

    • Collect a whole blood sample in a heparinized tube.

    • Centrifuge the blood at 1,500 x g for 15 minutes to separate the plasma and erythrocytes.

    • Carefully remove and discard the plasma and buffy coat.

  • Erythrocyte Washing:

    • Wash the packed erythrocytes three times with 0.9% saline solution, centrifuging and removing the supernatant after each wash.

  • Lysis and Digestion:

    • Lyse the washed erythrocytes by adding deionized water.

    • Digest an accurately measured volume of the lysate using concentrated nitric acid, similar to the hair digestion protocol.

  • Analysis by AAS or ICP-MS:

    • Dilute the digested sample to a known volume.

    • Determine the this compound concentration as described in Protocol 1.

    • The this compound concentration can be expressed per gram of hemoglobin or per number of red blood cells.

Signaling Pathways and Logical Relationships

Understanding the cellular mechanisms of this compound homeostasis is crucial for interpreting biomarker data. The following diagrams illustrate key pathways.

ZincHomeostasis cluster_extracellular Extracellular Space / Lumen cluster_cell Intestinal Enterocyte cluster_circulation Circulation Dietary this compound Dietary this compound ZIP4 ZIP4 Dietary this compound->ZIP4 Absorption Cytosolic this compound Pool Cytosolic this compound Pool ZIP4->Cytosolic this compound Pool Influx ZnT1 ZnT1 Cytosolic this compound Pool->ZnT1 Efflux Metallothionein Metallothionein Cytosolic this compound Pool->Metallothionein Buffering Plasma this compound Plasma this compound ZnT1->Plasma this compound To Tissues

Figure 1: Cellular this compound Absorption and Transport

This diagram illustrates the initial absorption of dietary this compound in the intestine. ZIP transporters (e.g., ZIP4) facilitate this compound influx into enterocytes, while ZnT transporters (e.g., ZnT1) are responsible for this compound efflux into the circulation. Metallothionein plays a key role in buffering intracellular this compound.

ZincStatusAssessment This compound Intake This compound Intake Short-Term Status Short-Term Status This compound Intake->Short-Term Status Long-Term Status Long-Term Status This compound Intake->Long-Term Status Urinary this compound Urinary this compound Short-Term Status->Urinary this compound Plasma this compound Plasma this compound Short-Term Status->Plasma this compound Erythrocyte this compound Erythrocyte this compound Long-Term Status->Erythrocyte this compound Hair this compound Hair this compound Long-Term Status->Hair this compound

Figure 2: Logical Flow for Biomarker Selection

This workflow demonstrates the relationship between the timeframe of this compound intake and the appropriate biomarker choice. For assessing recent this compound intake, urinary and plasma this compound are more suitable, while erythrocyte and hair this compound provide insights into long-term nutritional status.

Conclusion

Urinary this compound excretion can be a useful, non-invasive indicator of recent, high-dose this compound supplementation. However, its insensitivity to smaller dietary changes and its susceptibility to various physiological and pathological conditions limit its reliability as a sole indicator of this compound status. For a comprehensive assessment, particularly in research and clinical settings, it is recommended to use a panel of biomarkers, including plasma/serum this compound for short-term status and erythrocyte or hair this compound for a long-term perspective, in conjunction with dietary intake data. The choice of biomarker should be guided by the specific research question and the characteristics of the study population.

References

A Comparative Guide to In-Vitro Digestion Models for Predicting Zinc Bioaccessibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro digestion models used to predict the bioaccessibility of zinc from various matrices, including food and dietary supplements. Understanding this compound bioaccessibility—the fraction of ingested this compound that is available for absorption in the small intestine—is crucial for developing effective nutritional strategies and bioavailable drug formulations. This document outlines the experimental data from different in-vitro models, details their methodologies, and visualizes key processes to aid in model selection and experimental design.

Comparison of In-Vitro Digestion Models for this compound Bioaccessibility

In-vitro digestion models are broadly categorized into static and dynamic models. Static models, such as the internationally recognized INFOGEST method, simulate digestion in a series of sequential, fixed steps. Dynamic models, like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME) and the TNO gastro-intestinal Model (TIM), aim to mimic the physiological processes of the human gut more closely by simulating peristalsis, gradual pH changes, and secretion of digestive fluids over time.

While direct head-to-head comparisons of this compound bioaccessibility from the same food matrix using both static and dynamic models are limited in published literature, the available data provide valuable insights into the performance of these models.

Quantitative Data Summary

The following table summarizes findings on this compound bioaccessibility from various studies utilizing different in-vitro digestion models. It is important to note that direct comparison between studies should be made with caution due to variations in food matrices and specific model conditions.

Food/Supplement MatrixIn-Vitro Model TypeKey Findings on this compound Bioaccessibility (%)Reference
Dietary Supplements Static (with dialysis)Varied from 1.1% to 9.4% depending on the chemical form of this compound. This compound diglycinate showed the highest bioaccessibility, while this compound sulphate had the lowest.[1]A. Zielińska-Dawidziak, et al. (2023)
Nuts Static (two-phase enzymatic digestion with dialysis)Pistachios (48.1%) and macadamia nuts (39.4%) showed the highest bioaccessibility among the tested nuts.[2]M. Krzeszowiec, et al. (2023)
Processed Meat Products Static (INFOGEST vs. traditional solubility and dialysis)The INFOGEST protocol yielded the highest bioaccessible fractions of this compound compared to other static methods.A.P. Ribeiro, et al. (2022)
Brassica chinensis L. (Pakchoi) Static (Physiologically Based Extraction Test - PBET)This compound bioaccessibility ranged from 47.4–89.1% in the gastric phase and 20.1–50.2% in the small intestinal phase.[3]S. Tao, et al. (2022)
Cereal-Based Ingredients Static, Semi-dynamic, and Dynamic (INFOGEST protocol)For antioxidant bioaccessibility, the dynamic model showed significantly higher values compared to static and semi-dynamic models, suggesting a more efficient release of bioactive compounds.[4]A. Pinto, et al. (2024)

Note: The study on cereal-based ingredients did not measure this compound bioaccessibility directly, but its findings on antioxidant bioaccessibility highlight the potential for dynamic models to show higher release of food components compared to static models.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparability of in-vitro digestion studies. Below are the methodologies for the widely used INFOGEST static model and a general outline for dynamic models like SHIME.

INFOGEST 2.0: A Standardized Static In-Vitro Digestion Method

The INFOGEST method is a globally harmonized protocol for simulating gastrointestinal food digestion.[5] The protocol is divided into three sequential phases: oral, gastric, and intestinal.

1. Oral Phase:

  • Objective: To simulate the initial mechanical and enzymatic breakdown of food in the mouth.

  • Procedure:

    • Mix the food sample with simulated salivary fluid (SSF) containing α-amylase.

    • Incubate at 37°C for 2 minutes with gentle mixing.

2. Gastric Phase:

  • Objective: To simulate the acidic and enzymatic conditions of the stomach.

  • Procedure:

    • Add simulated gastric fluid (SGF) containing pepsin to the oral bolus.

    • Adjust the pH to 3.0 with HCl.

    • Incubate at 37°C for 2 hours with continuous mixing.

3. Intestinal Phase:

  • Objective: To simulate the enzymatic digestion and bile salt activity in the small intestine.

  • Procedure:

    • Add simulated intestinal fluid (SIF) containing pancreatin and bile salts to the gastric chyme.

    • Adjust the pH to 7.0 with NaOH.

    • Incubate at 37°C for 2 hours with continuous mixing.

Bioaccessibility Measurement:

  • After the intestinal phase, the bioaccessible fraction of this compound is typically determined by measuring the soluble this compound in the digesta after centrifugation or by using a dialysis membrane to separate the low molecular weight, potentially absorbable this compound.

Dynamic In-Vitro Digestion Models (e.g., SHIME)

Dynamic models offer a more physiologically relevant simulation of digestion. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a multi-compartmental model that can simulate the entire gastrointestinal tract, including the colon and its microbiota.

General Workflow:

  • Stomach Compartment: The food sample is introduced into a vessel simulating the stomach. Gastric acid and enzymes are continuously secreted, and the pH is gradually lowered. The emptying of the stomach content into the small intestine compartment is also simulated.

  • Small Intestine Compartment: The chyme from the stomach enters the small intestine vessel. Pancreatic and bile secretions are added, and the pH is neutralized. The continuous removal of the digested material and absorption of bioaccessible nutrients are simulated through a dialysis or filtration system.

  • Large Intestine Compartments (in SHIME): For studies involving the gut microbiota, the digested material can be passed through a series of vessels simulating the ascending, transverse, and descending colon, each inoculated with a representative microbial community.

Visualizations

Experimental Workflow for In-Vitro this compound Bioaccessibility

G cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Bioaccessibility Analysis Food Food Sample Oral_Mix Mix and Incubate (37°C, 2 min) Food->Oral_Mix SSF Simulated Salivary Fluid (with α-amylase) SSF->Oral_Mix Gastric_Mix Adjust pH to 3.0 Incubate (37°C, 2h) Oral_Mix->Gastric_Mix Oral Bolus SGF Simulated Gastric Fluid (with pepsin) SGF->Gastric_Mix Intestinal_Mix Adjust pH to 7.0 Incubate (37°C, 2h) Gastric_Mix->Intestinal_Mix Gastric Chyme SIF Simulated Intestinal Fluid (pancreatin, bile) SIF->Intestinal_Mix Separation Separation (Centrifugation/Dialysis) Intestinal_Mix->Separation Digesta Measurement This compound Measurement (e.g., AAS/ICP-MS) Separation->Measurement

Caption: A schematic overview of the in-vitro digestion process for determining this compound bioaccessibility.

Factors Influencing this compound Bioaccessibility

G cluster_matrix Food Matrix cluster_enhancers Enhancers cluster_inhibitors Inhibitors cluster_physiological Physiological Conditions Food_Form Physical Form (Solid, Liquid) Zn_Bio This compound Bioaccessibility Food_Form->Zn_Bio Food_Composition Macronutrient Composition (Protein, Fat, Fiber) Food_Composition->Zn_Bio Enhancers Organic Acids (e.g., Citric Acid) Amino Acids (e.g., Histidine, Cysteine) Enhancers->Zn_Bio Increase Inhibitors Phytates (in cereals, legumes) Polyphenols (in tea, coffee) Certain Minerals (e.g., Iron, Calcium) Inhibitors->Zn_Bio Decrease pH pH of Digestion pH->Zn_Bio Enzymes Enzyme Activity (Pepsin, Pancreatin) Enzymes->Zn_Bio

Caption: Key factors that can influence the bioaccessibility of this compound during digestion.

Conclusion

In-vitro digestion models are invaluable tools for screening and understanding the factors that affect this compound bioaccessibility. Static models, particularly the standardized INFOGEST protocol, offer a cost-effective and reproducible method for comparative studies. Dynamic models, while more complex and resource-intensive, provide a more physiologically relevant simulation and may be more predictive of in-vivo outcomes, especially for complex food matrices. The choice of model should be guided by the specific research question, the nature of the sample, and the available resources. For reliable and comparable data, adherence to standardized protocols is paramount.

References

comparative study of the antioxidant capacity of zinc chelates with different peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chelation of zinc with peptides has emerged as a promising strategy to enhance the bioavailability and biological activity of both this compound and the constituent peptides. This guide provides a comparative overview of the antioxidant capacity of this compound-peptide chelates derived from various protein sources, supported by experimental data from multiple studies. The objective is to offer a clear, data-driven comparison to aid in the research and development of novel antioxidant agents.

Data Summary: Antioxidant Activities of this compound-Peptide Chelates

The antioxidant capacity of this compound-peptide chelates is influenced by the peptide source, amino acid composition, and molecular weight. The following tables summarize the quantitative data from various studies, showcasing the enhanced antioxidant activity of peptides upon chelation with this compound.

Peptide SourceChelateAssayIC50 (mg/mL) or Scavenging Activity (%)Reference
Donkey-Hide GelatinLMW DHGP–ZnABTS Radical ScavengingSignificantly enhanced activity compared to LMW DHGP[1]
Walnut PeptidesZn-WPsDPPH Radical ScavengingIC50 = 2.91 mg/mL[2]
Sika Deer Blood PeptidesSDBPCZDPPH Radical ScavengingNot specified[3][4]
Sika Deer Blood PeptidesSDBPCZABTS Radical ScavengingNot specified[3][4]
Antarctic Krill PeptidesAKP-zincNot specifiedHigher stability than this compound sulfate and this compound gluconate[5]
Argentine Squid ProteinZn-ASPPAntioxidant Capacity73.79% at pH 8[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to synthesize this compound-peptide chelates and assess their antioxidant capacity.

Synthesis of this compound-Peptide Chelates

The synthesis of this compound-peptide chelates generally involves the reaction of a peptide solution with a this compound salt under controlled conditions.

  • Peptide Preparation: Peptides are typically derived from protein sources through enzymatic hydrolysis. The resulting hydrolysate is often fractionated to obtain peptides of a specific molecular weight range.[1][6]

  • Chelation Reaction: The peptide solution is mixed with a this compound salt (e.g., this compound sulfate, this compound acetate) in a specific mass ratio.[1][5][6][7] The reaction is carried out at an optimized pH, temperature, and duration with continuous stirring.[1][8]

  • Purification: The resulting chelate is often precipitated using ethanol and collected by centrifugation.[1][7] Dialysis may be used to remove unbound this compound ions.[6]

  • Characterization: The formation of the this compound-peptide chelate is confirmed using various analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the binding sites (carboxyl and amino groups), and ultraviolet-visible (UV) spectroscopy.[1][2][8]

Antioxidant Capacity Assays

The antioxidant activity of the synthesized chelates is evaluated using various in vitro assays.

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • A stock solution of DPPH in methanol is prepared.[1]

  • Different concentrations of the sample (peptide and this compound-peptide chelate) are mixed with the DPPH solution.[1]

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • The ABTS radical cation is generated by reacting ABTS solution with an oxidizing agent like potassium persulfate.[1]

  • The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).[1]

  • Different concentrations of the sample are added to the ABTS radical cation solution.

  • The absorbance is measured after a specific incubation time.

  • The scavenging activity is calculated as the percentage of ABTS radical cation inhibition.

Visualizing the Process and Concepts

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the conceptual structure of this compound-peptide chelates.

Experimental_Workflow cluster_preparation Peptide Preparation cluster_synthesis Chelate Synthesis cluster_analysis Antioxidant Analysis Protein_Source Protein Source Enzymatic_Hydrolysis Enzymatic Hydrolysis Protein_Source->Enzymatic_Hydrolysis Fractionation Fractionation Enzymatic_Hydrolysis->Fractionation Peptides Peptides Fractionation->Peptides Chelation Chelation Reaction (pH, Temp, Time) Peptides->Chelation Zinc_Salt This compound Salt (e.g., ZnSO4) Zinc_Salt->Chelation Purification Purification (Ethanol Precipitation/Dialysis) Chelation->Purification Zinc_Peptide_Chelate This compound-Peptide Chelate Purification->Zinc_Peptide_Chelate DPPH_Assay DPPH Assay Zinc_Peptide_Chelate->DPPH_Assay ABTS_Assay ABTS Assay Zinc_Peptide_Chelate->ABTS_Assay Data_Analysis Data Analysis (IC50) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis

Caption: Experimental workflow for synthesis and antioxidant evaluation of this compound-peptide chelates.

Zinc_Peptide_Chelate cluster_peptide Peptide Chain AA1 Amino Acid AA2 Amino Acid AA1->AA2 Peptide Bond Zn Zn²⁺ AA1->Zn Coordination Bond (Amino Group) AA3 Amino Acid AA2->AA3 Peptide Bond AA3->Zn Coordination Bond (Carboxyl Group)

Caption: Conceptual diagram of a this compound-peptide chelate complex.

Conclusion

The chelation of this compound with peptides from various natural sources has been shown to be an effective method for enhancing their antioxidant properties. The resulting this compound-peptide chelates exhibit significant radical scavenging activities, often superior to the unchelated peptides. This comparative guide summarizes key findings and experimental approaches in the field, providing a valuable resource for researchers and professionals in drug development and nutritional science. Further research focusing on standardized comparative studies and in vivo antioxidant efficacy is warranted to fully elucidate the therapeutic potential of these novel compounds.

References

evaluating the performance of different separator materials in zinc-ion batteries

Author: BenchChem Technical Support Team. Date: November 2025

The separator is a critical component in zinc-ion batteries (ZIBs), playing a pivotal role in preventing short circuits between the anode and cathode while facilitating efficient ionic transport. The choice of separator material significantly impacts the overall performance of the battery, including its cycle life, safety, and electrochemical stability. This guide provides a comparative evaluation of three common separator materials: Glass Fiber (GF), Polypropylene (PP), and Cellulose-based separators, supported by experimental data from recent literature.

Key Performance Metrics at a Glance

The performance of a separator in a this compound-ion battery is evaluated based on several key metrics. These include ionic conductivity, which measures the ease of ion transport through the separator; electrochemical stability, which determines the voltage window in which the separator remains stable; and its ability to suppress the growth of this compound dendrites, a common failure mechanism in ZIBs. The following tables summarize the performance of different separator materials based on reported experimental data.

Table 1: Ionic Conductivity of Different Separator Materials

Separator TypeIonic Conductivity (mS/cm)ElectrolyteReference
Glass Fiber (GF)Not explicitly stated, but generally high due to good electrolyte uptakeAqueous ZnSO₄[1]
Sulfonated Polypropylene (PP)15.2 - 35.2KOH[1]
Cellulose/Recycled Silica0.274Not specified[2]
Pure Cellulose0.193Not specified[2]

Table 2: Cycling Stability of this compound-Ion Batteries with Different Separators

Separator TypeCycling PerformanceCurrent Density (mA/cm²)Areal Capacity (mAh/cm²)Reference
Glass Fiber (GF)~60 hours (short circuit)1.01.0[3]
BN-PAN coated GF1100 hours1.01.0[3]
Cu(II)-PDA coated GF>1800 hours1.01.0[4]
GO coated separator>480 hours1.00.5[5]
Zr-CNF separator680 hours5.05.0[6]
Cellulose/Recycled SilicaStable for 150 hoursNot specifiedNot specified[1]

Table 3: Coulombic Efficiency and Capacity Retention

Separator TypeCoulombic Efficiency (%)Capacity Retention (%)Number of CyclesReference
Zr-CNF separator99.7Not specifiedNot specified[6]
Cellulose/Recycled Silica (5 wt%)Not specified190400[1]
CSC (Cellulose)Not specified71.1310000 (at 1 A/g)
CSC (Cellulose)Not specified92.8510000 (at 5 A/g)
GO coated separatorNot specified744800 (at 5 A/g)[5]

The Role of Separator Properties in Battery Performance

The ideal separator for a this compound-ion battery should possess a unique combination of physical and chemical properties. The following diagram illustrates the logical relationship between these properties and their impact on the overall battery performance.

G cluster_properties Intrinsic Separator Properties cluster_performance Battery Performance Metrics Porosity High Porosity & Good Wettability Conductivity High Ionic Conductivity Porosity->Conductivity Tortuosity Optimal Tortuosity Dendrite Dendrite Suppression Tortuosity->Dendrite Mechanical High Mechanical Strength Mechanical->Dendrite Safety Enhanced Safety Mechanical->Safety Chemical Chemical & Electrochemical Stability CycleLife Long Cycle Life Chemical->CycleLife Chemical->Safety Conductivity->CycleLife Dendrite->CycleLife Dendrite->Safety

Fig. 1: Relationship between separator properties and battery performance.

Experimental Protocols for Separator Evaluation

To ensure a comprehensive and standardized evaluation of separator materials, a series of electrochemical and physical characterization techniques are employed. The following diagram outlines a typical experimental workflow.

G cluster_char Characterization cluster_phys Physical cluster_electrochem Electrochemical start Separator Material (GF, PP, Cellulose, etc.) prep Separator Preparation (Cutting, Drying, Soaking in Electrolyte) start->prep sem SEM (Morphology) prep->sem tensile Tensile Testing (Mechanical Strength) prep->tensile eis Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity prep->eis lsv Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window prep->lsv cycling Galvanostatic Cycling (Zn||Zn Symmetric Cell) for Dendrite Suppression & Cycle Life prep->cycling full_cell Full Cell Assembly (e.g., Zn||MnO₂) for Capacity & Coulombic Efficiency prep->full_cell analysis Data Analysis & Comparison sem->analysis tensile->analysis eis->analysis lsv->analysis cycling->analysis full_cell->analysis

Fig. 2: Experimental workflow for evaluating separator performance.
Detailed Methodologies

1. Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS):

  • Cell Assembly: A symmetric cell is assembled with two stainless steel electrodes sandwiching the electrolyte-soaked separator.

  • Measurement: EIS is performed over a frequency range (e.g., 100 kHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the separator, A is the area of the electrode, and R is the bulk resistance obtained from the intercept of the Nyquist plot with the real axis.

2. Electrochemical Stability Window (Linear Sweep Voltammetry - LSV):

  • Cell Assembly: A two-electrode cell is assembled with a this compound foil as the reference and counter electrode and a stainless steel electrode as the working electrode, with the separator in between.

  • Measurement: LSV is conducted by scanning the potential from the open-circuit voltage to a higher potential at a slow scan rate (e.g., 1 mV/s).

  • Determination: The electrochemical stability window is determined by the potential at which a sharp increase in current is observed, indicating the decomposition of the electrolyte or the separator.

3. This compound Dendrite Suppression and Cycling Stability (Galvanostatic Cycling):

  • Cell Assembly: A symmetric cell with two identical this compound foils as electrodes and the separator soaked in the electrolyte is assembled.

  • Measurement: The cell is cycled at a constant current density (e.g., 1 mA/cm²) for a fixed duration in each cycle (e.g., 1 hour plating and 1 hour stripping).

  • Evaluation: The voltage profile over time is monitored. A stable and low voltage hysteresis indicates good cycling stability and effective dendrite suppression. A sudden voltage drop or short circuit signifies battery failure due to dendrite growth.

Concluding Remarks

The selection of a suitable separator is a critical step in the development of high-performance and long-lasting this compound-ion batteries. While glass fiber separators are widely used due to their excellent electrolyte uptake and thermal stability, their mechanical flexibility can be a concern. Polypropylene separators, commonly used in lithium-ion batteries, are being explored for ZIBs, often with surface modifications to enhance their hydrophilicity and ionic conductivity.[1] Cellulose-based separators are emerging as a promising sustainable alternative, demonstrating good electrochemical performance and biodegradability.[1][6]

It is important to note that the performance data presented in this guide is based on different studies with varying experimental conditions. Therefore, a direct comparison should be made with caution. Future research should focus on standardized testing protocols to enable a more direct and accurate comparison of different separator materials for this compound-ion batteries. The modification of existing separator materials and the development of novel composite separators hold significant promise for overcoming the current challenges and advancing the practical application of this compound-ion battery technology.

References

Safety Operating Guide

Proper Disposal of Zinc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of zinc and its compounds is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to prevent potential hazards and ensure the well-being of laboratory personnel and the surrounding ecosystem. This guide provides detailed, step-by-step procedures for the disposal of various forms of this compound waste commonly encountered in research and drug development settings.

Immediate Safety and Handling Precautions

Before handling any this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Standard PPE: Always wear chemical safety goggles, nitrile rubber gloves, and a fully buttoned lab coat. For specific compounds or large quantities, consult the Safety Data Sheet (SDS) for additional requirements.[1]

  • Ventilation: Handle this compound powder and volatile this compound compounds within a certified laboratory chemical fume hood to minimize inhalation exposure.[1]

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents, acids, bases, and water/moisture, as violent reactions can occur.[1][2] this compound powder, in particular, can react with these substances to produce flammable and explosive hydrogen gas.[2]

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its form (solid, solution) and concentration.

Step 1: Waste Identification and Segregation

Properly categorize your this compound waste at the point of generation.

  • Solid this compound Waste: This includes pure this compound metal, this compound powder, and contaminated materials (e.g., weigh boats, gloves).

  • Aqueous this compound Solutions: Solutions containing this compound ions. The concentration of this compound is a key factor in determining the disposal route.

  • Empty Containers: Original containers of this compound or its compounds are also considered hazardous waste and should not be rinsed out.[1]

Step 2: Waste Collection and Labeling

  • Container Selection: Collect all hazardous this compound waste in a sealable and chemically compatible container.[1]

  • Labeling: Immediately affix a "Hazardous Waste" or "Dangerous Waste" label to the container.[1][3] The label should clearly identify the contents, including the full chemical name(s) and approximate concentrations.

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area, preferably within a fume hood and in secondary containment.[4][5]

Step 3: Disposal of Different this compound Waste Streams

For Solid this compound Waste (Pure Form, Powder):

  • Collect the solid waste in a designated, properly labeled, sealable container.[1]

  • Store the container away from incompatible materials, especially water and acids.[1]

  • When the container is full or the waste is no longer being generated, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][6]

For Aqueous this compound Solutions:

  • Determine Concentration:

    • Greater than 1 ppm this compound: These solutions must be managed as hazardous waste.[1] Collect them in a labeled, sealed container for EHS pickup.

    • Less than 1 ppm this compound: These solutions may be eligible for drain disposal, but you must first consult your local regulations and institutional policies.[1] If permitted, flush with copious amounts of water.[7]

  • Collection: For hazardous solutions, use a designated liquid waste container. Do not mix incompatible waste streams.

For Empty this compound Containers:

  • Do not rinse the container.[1]

  • Attach a completed "Dangerous Waste" label.[1]

  • Manage the empty container as hazardous waste for collection by EHS.[1]

Quantitative Disposal Guidelines

The primary quantitative threshold for the disposal of aqueous this compound solutions is its concentration.

Waste TypeConcentrationDisposal RequirementCitation
Aqueous this compound Solution> 1 ppmMust be managed as Dangerous/Hazardous Waste.[1]
Aqueous this compound Solution< 1 ppmMay be drain discharged, pending local regulations.[1]
Solid this compound (Particles < 100µm)≥ 1,000 lbs (454 kg)This amount is the CERCLA Reportable Quantity (RQ).[8]

Experimental Protocols for this compound Waste Treatment

In some cases, chemical treatment can render this compound waste less hazardous, though these procedures should only be performed by trained professionals with appropriate safety measures in place.

Protocol 1: Neutralization of this compound Chloride Solutions

This protocol describes a method to neutralize acidic this compound chloride waste, making it potentially suitable for disposal as non-hazardous waste, subject to local regulations.[6]

Objective: To neutralize this compound chloride to a pH range that is acceptable for standard disposal.

Materials:

  • This compound chloride solution (waste)

  • Sodium carbonate or sodium hydroxide solution (as a base)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (goggles, gloves, lab coat, apron)[6]

  • Well-ventilated fume hood

Methodology:

  • Place the container of this compound chloride waste in a secondary containment tray inside a chemical fume hood.

  • Begin stirring the solution gently with a magnetic stir bar.

  • Slowly and carefully add the base (e.g., sodium carbonate solution) to the this compound chloride solution. This is an exothermic reaction, so addition must be gradual to control the temperature.

  • Continuously monitor the pH of the mixture.[6]

  • Continue adding the base in small increments until the pH of the solution reaches a neutral range (typically pH 6-8).

  • Once neutralized, the resulting solution may be disposable as regular waste or flushed down the drain, but only if permitted by your institution and local wastewater regulations.[6]

Protocol 2: Dissolution of this compound Powder Residues

This protocol is for treating small amounts of this compound powder residue before disposal.

Objective: To convert reactive this compound powder into a less reactive aqueous solution for collection.

Materials:

  • This compound powder residue

  • Dilute hydrochloric acid solution

  • Designated acidic waste container

  • Appropriate PPE

  • Well-ventilated fume hood

Methodology:

  • Conduct the procedure in an open system within a fume hood to safely vent the hydrogen gas that will be generated.[3]

  • Carefully and slowly add the dilute acid solution to the container with the this compound powder residue.

  • Allow the reaction to proceed until all the this compound powder has dissolved.

  • Transfer the resulting acidic this compound solution to the appropriate, clearly labeled acidic waste container.[3]

  • This container must then be managed as hazardous waste for EHS collection.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ZincDisposalWorkflow start Start: Generate this compound Waste waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Metal, Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_hazardous Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_hazardous concentration Concentration > 1 ppm? liquid_waste->concentration empty_container->collect_hazardous hazardous_liquid Hazardous Liquid Waste concentration->hazardous_liquid Yes non_hazardous_liquid Potentially Non-Hazardous concentration->non_hazardous_liquid No hazardous_liquid->collect_hazardous check_regs Check Local Regulations for Drain Disposal non_hazardous_liquid->check_regs ehs_pickup Arrange for EHS Pickup collect_hazardous->ehs_pickup drain_disposal Permitted? Flush with Ample Water check_regs->drain_disposal drain_disposal->ehs_pickup No

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Zinc

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of research and drug development, the safe handling of chemical compounds is paramount. Zinc, a ubiquitous element in various forms, requires specific personal protective equipment (PPE) to mitigate potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory professionals.

Essential Personal Protective Equipment for this compound and its Compounds

When working with this compound and its various compounds, a comprehensive approach to personal protective equipment is crucial. The following table summarizes the recommended PPE based on the form of this compound being handled.

Form of this compoundEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
This compound Powder/Dust Safety glasses with side-shields or goggles.[1][2] A face shield may be necessary for tasks with a high splash potential.Chemical-resistant gloves (e.g., nitrile, latex).[3][4]For operations generating dust, a NIOSH-approved respirator is necessary.[2][5][6]A lab coat should be worn to prevent skin contact.[3][4] For pyrophoric this compound powder, a fire-retardant lab coat is required.[2][7]
This compound Oxide Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[1][8]Suitable chemical protection gloves tested according to EN 374.[8]A particulate filter respirator (e.g., P1) is necessary when dust is formed.[8]Wear a lab coat to avoid skin contact.[9][10]
This compound Chloride Safety glasses with side shields or goggles are required.[11]Protective gloves should be worn.If workplace exposure limits are exceeded, respiratory protection is necessary.[12]Wear protective clothing to prevent skin contact.[11]

Operational and Disposal Plans for Safe Handling

A systematic approach to handling and disposal is critical for minimizing risks associated with this compound and its compounds.

Operational Protocols:

  • Engineering Controls: Always handle this compound compounds in a well-ventilated area.[8][13] For procedures that may generate dust or fumes, use a certified laboratory chemical fume hood.[14]

  • Hygiene Practices: Wash hands thoroughly after handling this compound compounds and before breaks or leaving the laboratory.[8][13][15] Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Spill Management: In case of a spill, avoid generating dust.[1][9] Use appropriate tools to collect the spilled material and place it in a labeled container for disposal.[14] For larger spills, it may be necessary to dike the area to prevent entry into sewers or confined spaces.[16]

Disposal Plan:

  • Waste Segregation: Segregate this compound waste from other waste streams.[17]

  • Containerization: Collect this compound waste in a designated, sealable, and compatible container.[14][17] The container must be clearly labeled as "Dangerous Waste" or "Hazardous Waste" as soon as the first waste is added.[14]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

  • Disposal: All this compound waste must be disposed of as hazardous waste through a licensed disposal company.[1][14][17] Do not dispose of this compound waste down the sink.[18][19] Empty this compound containers should also be managed as hazardous waste.[14]

Visualizing the PPE Selection Process

To further clarify the selection of appropriate PPE, the following diagram illustrates the decision-making process based on the specific form of this compound and the potential for exposure.

PPE_Selection_for_this compound cluster_form Form of this compound cluster_task Task Assessment cluster_ppe Required PPE Zinc_Powder This compound Powder/Dust Generates_Dust Generates Dust/Fumes? Zinc_Powder->Generates_Dust Splash_Risk Splash Risk? Zinc_Powder->Splash_Risk FR_Coat Fire-Retardant Lab Coat Zinc_Powder->FR_Coat Pyrophoric Zinc_Oxide This compound Oxide Zinc_Oxide->Generates_Dust Zinc_Oxide->Splash_Risk Zinc_Chloride This compound Chloride Zinc_Chloride->Generates_Dust Zinc_Chloride->Splash_Risk Generates_Dust->Splash_Risk No Respirator Respirator Generates_Dust->Respirator Yes Goggles Goggles/ Face Shield Splash_Risk->Goggles Yes Gloves Gloves Splash_Risk->Gloves Lab_Coat Lab Coat Gloves->Lab_Coat

PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.